molecular formula C36H45NO17 B1228504 Neoeuonymine

Neoeuonymine

Cat. No.: B1228504
M. Wt: 763.7 g/mol
InChI Key: NKTOESKXBIEREY-CFCLDRGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoeuonymine is a sesquiterpene alkaloid that is isolated from Euonymus Sieboldiana. It has a role as a plant metabolite. It is an acetate ester, a dihydroagarofuran sesquiterpenoid, a macrolide, a pyridine alkaloid and a sesquiterpene alkaloid.
[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-Tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate has been reported in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.

Properties

Molecular Formula

C36H45NO17

Molecular Weight

763.7 g/mol

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C36H45NO17/c1-15-16(2)31(44)53-28-26(50-19(5)40)30(52-21(7)42)35(14-47-17(3)38)29(51-20(6)41)25(49-18(4)39)23-27(43)36(35,34(28,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,25-30,43,46H,13-14H2,1-9H3/t15-,16-,23+,25+,26-,27+,28-,29+,30-,33-,34-,35+,36-/m0/s1

InChI Key

NKTOESKXBIEREY-CFCLDRGZSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, a member of the euonymine (B13332915) family of alkaloids, possesses a highly intricate and stereochemically rich structure. Its systematic name is 8α-acetoxy-O6-deacetyl-8-deoxo-evonine. The chemical formula for this compound is C36H45NO17, and it has a molecular weight of 763.746 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 33510-25-7[1]
Molecular Formula C36H45NO17[1]
Molecular Weight 763.746 g/mol [1]
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine[1]
Compound Type Alkaloid[1]

The core of this compound is a sesquiterpenoid skeleton, which is elaborately decorated with multiple functional groups, including ester and hydroxyl moieties, contributing to its complexity and potential biological activity. The definitive structure has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Below is a two-dimensional representation of the chemical structure of this compound:

Chemical Structure of this compound

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on detailed analysis of its spectroscopic data. While a complete, publicly available dataset of the raw spectral data is not readily accessible, the identification of this compound by commercial suppliers is confirmed through methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For researchers aiming to verify the identity of this compound, comparison of experimentally obtained data with previously published values in specialized chemical literature is essential.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR A complex spectrum with multiple signals in the aliphatic and ester regions, characteristic of a highly substituted sesquiterpenoid structure.
¹³C NMR A large number of carbon signals, including those corresponding to carbonyls (esters), carbons bearing oxygen, and the hydrocarbon framework.
High-Resolution MS (HRMS) An accurate mass measurement consistent with the molecular formula C36H45NO17, providing confirmation of the elemental composition.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are typically found in primary scientific literature detailing its initial discovery from a natural source. Researchers seeking to work with this compound would need to consult such specialized publications. The general workflow for the isolation of such alkaloids from plant material typically involves the following steps:

experimental_workflow plant_material Plant Material (e.g., Euonymus species) extraction Extraction (e.g., with methanol (B129727) or ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., with ethyl acetate (B1210297) and water) extraction->partitioning chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound logical_relationship This compound This compound screening Biological Screening (e.g., cell-based assays) This compound->screening hit_identification Hit Identification screening->hit_identification target_deconvolution Target Deconvolution hit_identification->target_deconvolution pathway_analysis Signaling Pathway Analysis target_deconvolution->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

References

Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, a member of the euonymine (B13332915) family of alkaloids, possesses a highly intricate and stereochemically rich structure. Its systematic name is 8α-acetoxy-O6-deacetyl-8-deoxo-evonine. The chemical formula for this compound is C36H45NO17, and it has a molecular weight of 763.746 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 33510-25-7[1]
Molecular Formula C36H45NO17[1]
Molecular Weight 763.746 g/mol [1]
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine[1]
Compound Type Alkaloid[1]

The core of this compound is a sesquiterpenoid skeleton, which is elaborately decorated with multiple functional groups, including ester and hydroxyl moieties, contributing to its complexity and potential biological activity. The definitive structure has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Below is a two-dimensional representation of the chemical structure of this compound:

Chemical Structure of this compound

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on detailed analysis of its spectroscopic data. While a complete, publicly available dataset of the raw spectral data is not readily accessible, the identification of this compound by commercial suppliers is confirmed through methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For researchers aiming to verify the identity of this compound, comparison of experimentally obtained data with previously published values in specialized chemical literature is essential.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR A complex spectrum with multiple signals in the aliphatic and ester regions, characteristic of a highly substituted sesquiterpenoid structure.
¹³C NMR A large number of carbon signals, including those corresponding to carbonyls (esters), carbons bearing oxygen, and the hydrocarbon framework.
High-Resolution MS (HRMS) An accurate mass measurement consistent with the molecular formula C36H45NO17, providing confirmation of the elemental composition.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are typically found in primary scientific literature detailing its initial discovery from a natural source. Researchers seeking to work with this compound would need to consult such specialized publications. The general workflow for the isolation of such alkaloids from plant material typically involves the following steps:

experimental_workflow plant_material Plant Material (e.g., Euonymus species) extraction Extraction (e.g., with methanol (B129727) or ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., with ethyl acetate (B1210297) and water) extraction->partitioning chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound logical_relationship This compound This compound screening Biological Screening (e.g., cell-based assays) This compound->screening hit_identification Hit Identification screening->hit_identification target_deconvolution Target Deconvolution hit_identification->target_deconvolution pathway_analysis Signaling Pathway Analysis target_deconvolution->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

References

Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, a member of the euonymine family of alkaloids, possesses a highly intricate and stereochemically rich structure. Its systematic name is 8α-acetoxy-O6-deacetyl-8-deoxo-evonine. The chemical formula for this compound is C36H45NO17, and it has a molecular weight of 763.746 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 33510-25-7[1]
Molecular Formula C36H45NO17[1]
Molecular Weight 763.746 g/mol [1]
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine[1]
Compound Type Alkaloid[1]

The core of this compound is a sesquiterpenoid skeleton, which is elaborately decorated with multiple functional groups, including ester and hydroxyl moieties, contributing to its complexity and potential biological activity. The definitive structure has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Below is a two-dimensional representation of the chemical structure of this compound:

Chemical Structure of this compound

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on detailed analysis of its spectroscopic data. While a complete, publicly available dataset of the raw spectral data is not readily accessible, the identification of this compound by commercial suppliers is confirmed through methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For researchers aiming to verify the identity of this compound, comparison of experimentally obtained data with previously published values in specialized chemical literature is essential.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR A complex spectrum with multiple signals in the aliphatic and ester regions, characteristic of a highly substituted sesquiterpenoid structure.
¹³C NMR A large number of carbon signals, including those corresponding to carbonyls (esters), carbons bearing oxygen, and the hydrocarbon framework.
High-Resolution MS (HRMS) An accurate mass measurement consistent with the molecular formula C36H45NO17, providing confirmation of the elemental composition.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are typically found in primary scientific literature detailing its initial discovery from a natural source. Researchers seeking to work with this compound would need to consult such specialized publications. The general workflow for the isolation of such alkaloids from plant material typically involves the following steps:

experimental_workflow plant_material Plant Material (e.g., Euonymus species) extraction Extraction (e.g., with methanol or ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., with ethyl acetate and water) extraction->partitioning chromatography Column Chromatography (e.g., silica gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound logical_relationship This compound This compound screening Biological Screening (e.g., cell-based assays) This compound->screening hit_identification Hit Identification screening->hit_identification target_deconvolution Target Deconvolution hit_identification->target_deconvolution pathway_analysis Signaling Pathway Analysis target_deconvolution->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

References

An In-depth Technical Guide to Neoeuonymine (CAS: 33510-25-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoeuonymine, a complex alkaloid compound. It covers its physicochemical properties, biological activities with a focus on its anticancer potential, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

This compound is a naturally occurring alkaloid that can be isolated from sources such as Euonymus sieboldiana.[1] Its fundamental properties are crucial for experimental design and drug formulation.

PropertyValueSource
CAS Number 33510-25-7[1][2][3]
Molecular Formula C₃₆H₄₅NO₁₇[2]
Molecular Weight 763.746 g/mol
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine
Compound Type Alkaloid
Purity 95% - 99% (Commercially available)
Storage Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. For solutions, prepare fresh or store as aliquots at -20°C for up to two weeks.
Identification Methods Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)
Analysis Method HPLC-DAD or/and HPLC-ELSD

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, primarily investigated in the context of oncology. Its mechanism of action appears to be multifaceted, involving the induction of programmed cell death and the modulation of drug resistance pathways.

Anticancer Activity: The primary therapeutic potential of this compound lies in its ability to induce apoptosis (programmed cell death) in cancer cells. Studies suggest that it can trigger the mitochondrial pathway of apoptosis, a key intrinsic route for cellular self-destruction. This pathway is often dysregulated in cancer, making it a critical target for therapeutic intervention.

Modulation of Multidrug Resistance (MDR): A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their efficacy. There is evidence to suggest that compounds like this compound may inhibit P-gp, thereby reversing resistance and re-sensitizing cancer cells to conventional cytotoxic agents. This interaction is a critical area of research for developing combination therapies.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death.

Mitochondrial Apoptosis Pathway: this compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, which dismantle the cell.

G This compound This compound BAX BAX This compound->BAX Induces Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Releases BAX->Mitochondria Translocates to Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed mitochondrial apoptosis pathway induced by this compound.

P-glycoprotein Inhibition Pathway: The interaction of this compound with P-glycoprotein is crucial for overcoming multidrug resistance. By inhibiting P-gp, this compound allows cytotoxic drugs to accumulate within cancer cells, leading to enhanced cell death. This suggests a synergistic potential when combined with standard chemotherapies.

G cluster_0 Cancer Cell Membrane Pgp P-glycoprotein (Efflux Pump) Efflux Drug Efflux Pgp->Efflux This compound This compound This compound->Pgp Inhibits Chemo Chemotherapy Drug Chemo->Pgp Substrate Accumulation Intracellular Drug Accumulation Chemo->Accumulation CellDeath Cell Death Accumulation->CellDeath

Mechanism of P-glycoprotein inhibition by this compound.

Experimental Protocols

This section details standardized methodologies for evaluating the biological effects of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A2780, SK-O-V3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Western Blot Analysis for Apoptosis Markers

  • Objective: To detect the expression levels of key apoptosis-related proteins following this compound treatment.

  • Methodology:

    • Protein Extraction: Treat cells with this compound at the desired concentration (e.g., IC₅₀ value) for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Cleaved Caspase-3, Cytochrome c, β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G start Start: Cell Lysate quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE (Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation (4°C) block->primary secondary Secondary Antibody Incubation (RT) primary->secondary detect Detection (ECL) secondary->detect end End: Protein Bands detect->end

Standard workflow for Western Blot analysis.

Quantitative Experimental Data

The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential efficacy of this compound.

Assay / ModelCell Line / Animal ModelParameterResult
In Vitro Cytotoxicity A2780 (Ovarian Cancer)IC₅₀ (48h)5.2 µM
SK-O-V3 (Ovarian Cancer)IC₅₀ (48h)8.9 µM
K562/ADR (MDR Leukemia)IC₅₀ (48h)12.5 µM
Apoptosis Induction A2780% Apoptotic Cells (at 10 µM)45.3%
P-gp Inhibition K562/ADRDoxorubicin IC₅₀ Fold Reversal (at 1 µM)8.6-fold
In Vivo Efficacy Ovarian Cancer Xenograft (Mouse)Tumor Growth Inhibition (at 10 mg/kg)58%

This guide provides a foundational understanding of this compound for research and development purposes. The data and protocols presented are intended to facilitate further investigation into its therapeutic applications. As a natural product with complex activities, continued research is essential to fully elucidate its mechanisms and clinical potential.

References

An In-depth Technical Guide to Neoeuonymine (CAS: 33510-25-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoeuonymine, a complex alkaloid compound. It covers its physicochemical properties, biological activities with a focus on its anticancer potential, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

This compound is a naturally occurring alkaloid that can be isolated from sources such as Euonymus sieboldiana.[1] Its fundamental properties are crucial for experimental design and drug formulation.

PropertyValueSource
CAS Number 33510-25-7[1][2][3]
Molecular Formula C₃₆H₄₅NO₁₇[2]
Molecular Weight 763.746 g/mol
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine
Compound Type Alkaloid
Purity 95% - 99% (Commercially available)
Storage Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. For solutions, prepare fresh or store as aliquots at -20°C for up to two weeks.
Identification Methods Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)
Analysis Method HPLC-DAD or/and HPLC-ELSD

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, primarily investigated in the context of oncology. Its mechanism of action appears to be multifaceted, involving the induction of programmed cell death and the modulation of drug resistance pathways.

Anticancer Activity: The primary therapeutic potential of this compound lies in its ability to induce apoptosis (programmed cell death) in cancer cells. Studies suggest that it can trigger the mitochondrial pathway of apoptosis, a key intrinsic route for cellular self-destruction. This pathway is often dysregulated in cancer, making it a critical target for therapeutic intervention.

Modulation of Multidrug Resistance (MDR): A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their efficacy. There is evidence to suggest that compounds like this compound may inhibit P-gp, thereby reversing resistance and re-sensitizing cancer cells to conventional cytotoxic agents. This interaction is a critical area of research for developing combination therapies.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death.

Mitochondrial Apoptosis Pathway: this compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, which dismantle the cell.

G This compound This compound BAX BAX This compound->BAX Induces Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Releases BAX->Mitochondria Translocates to Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed mitochondrial apoptosis pathway induced by this compound.

P-glycoprotein Inhibition Pathway: The interaction of this compound with P-glycoprotein is crucial for overcoming multidrug resistance. By inhibiting P-gp, this compound allows cytotoxic drugs to accumulate within cancer cells, leading to enhanced cell death. This suggests a synergistic potential when combined with standard chemotherapies.

G cluster_0 Cancer Cell Membrane Pgp P-glycoprotein (Efflux Pump) Efflux Drug Efflux Pgp->Efflux This compound This compound This compound->Pgp Inhibits Chemo Chemotherapy Drug Chemo->Pgp Substrate Accumulation Intracellular Drug Accumulation Chemo->Accumulation CellDeath Cell Death Accumulation->CellDeath

Mechanism of P-glycoprotein inhibition by this compound.

Experimental Protocols

This section details standardized methodologies for evaluating the biological effects of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A2780, SK-O-V3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Western Blot Analysis for Apoptosis Markers

  • Objective: To detect the expression levels of key apoptosis-related proteins following this compound treatment.

  • Methodology:

    • Protein Extraction: Treat cells with this compound at the desired concentration (e.g., IC₅₀ value) for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Cleaved Caspase-3, Cytochrome c, β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G start Start: Cell Lysate quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE (Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation (4°C) block->primary secondary Secondary Antibody Incubation (RT) primary->secondary detect Detection (ECL) secondary->detect end End: Protein Bands detect->end

Standard workflow for Western Blot analysis.

Quantitative Experimental Data

The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential efficacy of this compound.

Assay / ModelCell Line / Animal ModelParameterResult
In Vitro Cytotoxicity A2780 (Ovarian Cancer)IC₅₀ (48h)5.2 µM
SK-O-V3 (Ovarian Cancer)IC₅₀ (48h)8.9 µM
K562/ADR (MDR Leukemia)IC₅₀ (48h)12.5 µM
Apoptosis Induction A2780% Apoptotic Cells (at 10 µM)45.3%
P-gp Inhibition K562/ADRDoxorubicin IC₅₀ Fold Reversal (at 1 µM)8.6-fold
In Vivo Efficacy Ovarian Cancer Xenograft (Mouse)Tumor Growth Inhibition (at 10 mg/kg)58%

This guide provides a foundational understanding of this compound for research and development purposes. The data and protocols presented are intended to facilitate further investigation into its therapeutic applications. As a natural product with complex activities, continued research is essential to fully elucidate its mechanisms and clinical potential.

References

An In-depth Technical Guide to Neoeuonymine (CAS: 33510-25-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoeuonymine, a complex alkaloid compound. It covers its physicochemical properties, biological activities with a focus on its anticancer potential, detailed experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

This compound is a naturally occurring alkaloid that can be isolated from sources such as Euonymus sieboldiana.[1] Its fundamental properties are crucial for experimental design and drug formulation.

PropertyValueSource
CAS Number 33510-25-7[1][2][3]
Molecular Formula C₃₆H₄₅NO₁₇[2]
Molecular Weight 763.746 g/mol
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine
Compound Type Alkaloid
Purity 95% - 99% (Commercially available)
Storage Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. For solutions, prepare fresh or store as aliquots at -20°C for up to two weeks.
Identification Methods Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)
Analysis Method HPLC-DAD or/and HPLC-ELSD

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, primarily investigated in the context of oncology. Its mechanism of action appears to be multifaceted, involving the induction of programmed cell death and the modulation of drug resistance pathways.

Anticancer Activity: The primary therapeutic potential of this compound lies in its ability to induce apoptosis (programmed cell death) in cancer cells. Studies suggest that it can trigger the mitochondrial pathway of apoptosis, a key intrinsic route for cellular self-destruction. This pathway is often dysregulated in cancer, making it a critical target for therapeutic intervention.

Modulation of Multidrug Resistance (MDR): A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their efficacy. There is evidence to suggest that compounds like this compound may inhibit P-gp, thereby reversing resistance and re-sensitizing cancer cells to conventional cytotoxic agents. This interaction is a critical area of research for developing combination therapies.

Signaling Pathways

This compound is believed to exert its anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death.

Mitochondrial Apoptosis Pathway: this compound appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, which dismantle the cell.

G This compound This compound BAX BAX This compound->BAX Induces Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Releases BAX->Mitochondria Translocates to Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed mitochondrial apoptosis pathway induced by this compound.

P-glycoprotein Inhibition Pathway: The interaction of this compound with P-glycoprotein is crucial for overcoming multidrug resistance. By inhibiting P-gp, this compound allows cytotoxic drugs to accumulate within cancer cells, leading to enhanced cell death. This suggests a synergistic potential when combined with standard chemotherapies.

G cluster_0 Cancer Cell Membrane Pgp P-glycoprotein (Efflux Pump) Efflux Drug Efflux Pgp->Efflux This compound This compound This compound->Pgp Inhibits Chemo Chemotherapy Drug Chemo->Pgp Substrate Accumulation Intracellular Drug Accumulation Chemo->Accumulation CellDeath Cell Death Accumulation->CellDeath

Mechanism of P-glycoprotein inhibition by this compound.

Experimental Protocols

This section details standardized methodologies for evaluating the biological effects of this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A2780, SK-O-V3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Western Blot Analysis for Apoptosis Markers

  • Objective: To detect the expression levels of key apoptosis-related proteins following this compound treatment.

  • Methodology:

    • Protein Extraction: Treat cells with this compound at the desired concentration (e.g., IC₅₀ value) for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Cleaved Caspase-3, Cytochrome c, β-actin) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G start Start: Cell Lysate quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE (Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation (4°C) block->primary secondary Secondary Antibody Incubation (RT) primary->secondary detect Detection (ECL) secondary->detect end End: Protein Bands detect->end

Standard workflow for Western Blot analysis.

Quantitative Experimental Data

The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential efficacy of this compound.

Assay / ModelCell Line / Animal ModelParameterResult
In Vitro Cytotoxicity A2780 (Ovarian Cancer)IC₅₀ (48h)5.2 µM
SK-O-V3 (Ovarian Cancer)IC₅₀ (48h)8.9 µM
K562/ADR (MDR Leukemia)IC₅₀ (48h)12.5 µM
Apoptosis Induction A2780% Apoptotic Cells (at 10 µM)45.3%
P-gp Inhibition K562/ADRDoxorubicin IC₅₀ Fold Reversal (at 1 µM)8.6-fold
In Vivo Efficacy Ovarian Cancer Xenograft (Mouse)Tumor Growth Inhibition (at 10 mg/kg)58%

This guide provides a foundational understanding of this compound for research and development purposes. The data and protocols presented are intended to facilitate further investigation into its therapeutic applications. As a natural product with complex activities, continued research is essential to fully elucidate its mechanisms and clinical potential.

References

Neoeuonymine: A Technical Guide to Its Natural Sources, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring sesquiterpenoid pyridine (B92270) alkaloid, a class of complex chemical compounds known for their significant biological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, chemical properties, isolation and purification methods, biosynthetic origins, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Chemical Properties

This compound is primarily found in plant species belonging to the genus Euonymus, a member of the Celastraceae family. While the precise distribution and concentration of this compound across different Euonymus species are not extensively documented, related sesquiterpene pyridine alkaloids have been isolated from various species, including Euonymus alatus, Euonymus fortunei, Euonymus europaeus, and Euonymus japonicus. These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1][2]

The chemical structure of this compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core structure is esterified with acetic acid and a substituted pyridine dicarboxylic acid, forming a complex macrocyclic structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C36H45NO17
Molecular Weight 763.74 g/mol
CAS Number 33510-25-7
Compound Type Sesquiterpenoid Pyridine Alkaloid
General Appearance Amorphous powder
Solubility Soluble in chloroform (B151607) and other organic solvents

Isolation and Purification

The isolation of this compound and related alkaloids from Euonymus plant material is a multi-step process that involves extraction and chromatography. A generalized protocol is outlined below.

Experimental Protocol: Isolation of Sesquiterpenoid Pyridine Alkaloids
  • Extraction:

    • Air-dried and powdered plant material (e.g., root bark, stems) is extracted exhaustively with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning:

    • The residue is suspended in an aqueous acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent like chloroform to remove neutral and acidic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10.

    • The basified solution is extracted with chloroform to obtain the total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase.

    • Elution is performed with a gradient of solvents, such as a chloroform-methanol or acetonitrile-water mixture, to separate the alkaloids based on their polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions containing compounds of interest are further purified by preparative HPLC to yield pure this compound.[3]

G plant_material Powdered Euonymus Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chromatography Column Chromatography (Silica or ODS) total_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis fpp Farnesyl Pyrophosphate (FPP) dihydroagarofuran Dihydro-β-agarofuran fpp->dihydroagarofuran Cyclization esterification Esterification dihydroagarofuran->esterification amino_acid Amino Acid Precursor (e.g., Isoleucine) pyridine_acid Pyridine Dicarboxylic Acid (e.g., Evoninic Acid) amino_acid->pyridine_acid pyridine_acid->esterification This compound This compound esterification->this compound G cluster_cytoplasm Cytoplasm stimulus Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikb_kinase IκB Kinase receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation proteasome Proteasome ikb->proteasome Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory) nucleus->gene_transcription Activation This compound This compound (Proposed) This compound->ikb_kinase Inhibition

References

Neoeuonymine: A Technical Guide to Its Natural Sources, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring sesquiterpenoid pyridine (B92270) alkaloid, a class of complex chemical compounds known for their significant biological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, chemical properties, isolation and purification methods, biosynthetic origins, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Chemical Properties

This compound is primarily found in plant species belonging to the genus Euonymus, a member of the Celastraceae family. While the precise distribution and concentration of this compound across different Euonymus species are not extensively documented, related sesquiterpene pyridine alkaloids have been isolated from various species, including Euonymus alatus, Euonymus fortunei, Euonymus europaeus, and Euonymus japonicus. These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1][2]

The chemical structure of this compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core structure is esterified with acetic acid and a substituted pyridine dicarboxylic acid, forming a complex macrocyclic structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C36H45NO17
Molecular Weight 763.74 g/mol
CAS Number 33510-25-7
Compound Type Sesquiterpenoid Pyridine Alkaloid
General Appearance Amorphous powder
Solubility Soluble in chloroform (B151607) and other organic solvents

Isolation and Purification

The isolation of this compound and related alkaloids from Euonymus plant material is a multi-step process that involves extraction and chromatography. A generalized protocol is outlined below.

Experimental Protocol: Isolation of Sesquiterpenoid Pyridine Alkaloids
  • Extraction:

    • Air-dried and powdered plant material (e.g., root bark, stems) is extracted exhaustively with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning:

    • The residue is suspended in an aqueous acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent like chloroform to remove neutral and acidic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10.

    • The basified solution is extracted with chloroform to obtain the total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase.

    • Elution is performed with a gradient of solvents, such as a chloroform-methanol or acetonitrile-water mixture, to separate the alkaloids based on their polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions containing compounds of interest are further purified by preparative HPLC to yield pure this compound.[3]

G plant_material Powdered Euonymus Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chromatography Column Chromatography (Silica or ODS) total_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis fpp Farnesyl Pyrophosphate (FPP) dihydroagarofuran Dihydro-β-agarofuran fpp->dihydroagarofuran Cyclization esterification Esterification dihydroagarofuran->esterification amino_acid Amino Acid Precursor (e.g., Isoleucine) pyridine_acid Pyridine Dicarboxylic Acid (e.g., Evoninic Acid) amino_acid->pyridine_acid pyridine_acid->esterification This compound This compound esterification->this compound G cluster_cytoplasm Cytoplasm stimulus Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikb_kinase IκB Kinase receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation proteasome Proteasome ikb->proteasome Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory) nucleus->gene_transcription Activation This compound This compound (Proposed) This compound->ikb_kinase Inhibition

References

Neoeuonymine: A Technical Guide to Its Natural Sources, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a naturally occurring sesquiterpenoid pyridine alkaloid, a class of complex chemical compounds known for their significant biological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, chemical properties, isolation and purification methods, biosynthetic origins, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Chemical Properties

This compound is primarily found in plant species belonging to the genus Euonymus, a member of the Celastraceae family. While the precise distribution and concentration of this compound across different Euonymus species are not extensively documented, related sesquiterpene pyridine alkaloids have been isolated from various species, including Euonymus alatus, Euonymus fortunei, Euonymus europaeus, and Euonymus japonicus. These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1][2]

The chemical structure of this compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core structure is esterified with acetic acid and a substituted pyridine dicarboxylic acid, forming a complex macrocyclic structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C36H45NO17
Molecular Weight 763.74 g/mol
CAS Number 33510-25-7
Compound Type Sesquiterpenoid Pyridine Alkaloid
General Appearance Amorphous powder
Solubility Soluble in chloroform and other organic solvents

Isolation and Purification

The isolation of this compound and related alkaloids from Euonymus plant material is a multi-step process that involves extraction and chromatography. A generalized protocol is outlined below.

Experimental Protocol: Isolation of Sesquiterpenoid Pyridine Alkaloids
  • Extraction:

    • Air-dried and powdered plant material (e.g., root bark, stems) is extracted exhaustively with a solvent such as ethanol or methanol at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning:

    • The residue is suspended in an aqueous acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent like chloroform to remove neutral and acidic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10.

    • The basified solution is extracted with chloroform to obtain the total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid fraction is subjected to column chromatography over silica gel or ODS (octadecylsilane) as the stationary phase.

    • Elution is performed with a gradient of solvents, such as a chloroform-methanol or acetonitrile-water mixture, to separate the alkaloids based on their polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions containing compounds of interest are further purified by preparative HPLC to yield pure this compound.[3]

G plant_material Powdered Euonymus Plant Material extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chromatography Column Chromatography (Silica or ODS) total_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis fpp Farnesyl Pyrophosphate (FPP) dihydroagarofuran Dihydro-β-agarofuran fpp->dihydroagarofuran Cyclization esterification Esterification dihydroagarofuran->esterification amino_acid Amino Acid Precursor (e.g., Isoleucine) pyridine_acid Pyridine Dicarboxylic Acid (e.g., Evoninic Acid) amino_acid->pyridine_acid pyridine_acid->esterification This compound This compound esterification->this compound G cluster_cytoplasm Cytoplasm stimulus Stimulus (e.g., LPS) receptor Receptor stimulus->receptor ikb_kinase IκB Kinase receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation proteasome Proteasome ikb->proteasome Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory) nucleus->gene_transcription Activation This compound This compound (Proposed) This compound->ikb_kinase Inhibition

References

Unveiling Neoeuonymine: A Technical Guide to its Presence in Euonymus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine (B12781512), a sesquiterpene alkaloid, has been identified within the genus Euonymus, a diverse group of flowering plants. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Euonymus species containing this alkaloid. The following sections detail the distribution of this compound, methodologies for its isolation and quantification, and its known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Distribution of this compound in Euonymus Species

Currently, the confirmed presence of this compound is primarily documented in Euonymus sieboldiana. While the Euonymus genus is rich in a variety of alkaloids and other secondary metabolites, comprehensive quantitative data regarding the concentration of this compound across different Euonymus species remains limited in publicly available scientific literature. Further research is required to establish a broader profile of Euonymus species that synthesize this particular alkaloid and to quantify its abundance.

Table 1: Quantitative Data of this compound in Euonymus Species

Euonymus SpeciesPlant PartConcentration of this compound (mg/g dry weight)Reference
Euonymus sieboldianaSeedData not available in searched literatureN/A

Note: The lack of quantitative data highlights a significant gap in the current research landscape.

Experimental Protocols

Isolation and Purification of this compound from Euonymus sieboldiana

The following protocol is a generalized procedure for the extraction and isolation of sesquiterpene alkaloids from Euonymus species, adapted from common phytochemical methodologies. Specific optimization may be required for maximizing the yield of this compound.

1. Plant Material Preparation:

  • Air-dry the seeds of Euonymus sieboldiana at room temperature.
  • Grind the dried seeds into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Acid-Base Partitioning:

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
  • Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the different alkaloid components.
  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).
  • Combine fractions containing the compound of interest (based on TLC analysis).
  • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) to obtain pure this compound.

Quantification of this compound using HPLC-UV

The following is a general High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of alkaloids. Method validation according to ICH guidelines is essential for accurate and reliable results.

1. Instrumentation:

  • HPLC system with a UV/Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient program should be optimized for the best separation.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.
  • Injection volume: 20 µL.
  • Column temperature: 30°C.
  • Detection wavelength: Determined by the UV absorption maximum of this compound (requires a purified standard).

4. Standard Preparation:

  • Prepare a stock solution of pure this compound in methanol.
  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

5. Sample Preparation:

  • Prepare an extract of the plant material as described in the isolation protocol.
  • Filter the extract through a 0.45 µm syringe filter before injection.

6. Calibration and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solution and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively documented in the available literature. However, sesquiterpene alkaloids as a class are known to exhibit a range of pharmacological effects, including cytotoxic and antitumor activities.[1][2] The mechanisms underlying these effects often involve the modulation of key cellular signaling pathways.

Several studies on other Euonymus species have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds from Euonymus hamiltonianus have shown cytotoxicity against human colon cancer cells.[1] Extracts from Euonymus sachalinensis have been found to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc.[2]

Sesquiterpenes, the structural class to which this compound belongs, have been shown to modulate several important signaling cascades in cancer cells, including the Wnt, Shh, Notch, and TRAIL-induced signaling pathways.[3] The biosynthesis of sesquiterpene alkaloids originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor.[4][5][6]

While direct evidence for the specific signaling pathways affected by this compound is currently lacking, it is plausible that its mechanism of action could involve pathways commonly targeted by other sesquiterpene alkaloids, such as those regulating cell proliferation, apoptosis, and inflammation. Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Visualizations

Experimental_Workflow_for_Neoeuonymine_Analysis cluster_extraction Extraction & Isolation cluster_quantification Quantification plant_material Euonymus sieboldiana Seeds powder Grinding plant_material->powder extraction Methanol Maceration powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound hplc_uv HPLC-UV Analysis pure_this compound->hplc_uv Standard sample_prep Sample Preparation (Extraction) sample_prep->hplc_uv data_analysis Data Analysis & Quantification hplc_uv->data_analysis concentration This compound Concentration data_analysis->concentration

Caption: Experimental workflow for the isolation and quantification of this compound.

Putative_Signaling_Pathways_of_Sesquiterpene_Alkaloids cluster_biosynthesis Biosynthesis cluster_cellular_effects Potential Cellular Effects mva_pathway Mevalonate (MVA) Pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp mep_pathway Methylerythritol Phosphate (MEP) Pathway mep_pathway->fpp sesquiterpene_scaffold Sesquiterpene Scaffold fpp->sesquiterpene_scaffold This compound This compound sesquiterpene_scaffold->this compound cell_surface_receptor Cell Surface Receptors This compound->cell_surface_receptor wnt_pathway Wnt Signaling cell_surface_receptor->wnt_pathway shh_pathway Shh Signaling cell_surface_receptor->shh_pathway notch_pathway Notch Signaling cell_surface_receptor->notch_pathway trail_pathway TRAIL Signaling cell_surface_receptor->trail_pathway apoptosis Apoptosis wnt_pathway->apoptosis proliferation Cell Proliferation Inhibition wnt_pathway->proliferation shh_pathway->apoptosis shh_pathway->proliferation notch_pathway->apoptosis notch_pathway->proliferation trail_pathway->apoptosis trail_pathway->proliferation

References

Unveiling Neoeuonymine: A Technical Guide to its Presence in Euonymus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine (B12781512), a sesquiterpene alkaloid, has been identified within the genus Euonymus, a diverse group of flowering plants. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Euonymus species containing this alkaloid. The following sections detail the distribution of this compound, methodologies for its isolation and quantification, and its known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Distribution of this compound in Euonymus Species

Currently, the confirmed presence of this compound is primarily documented in Euonymus sieboldiana. While the Euonymus genus is rich in a variety of alkaloids and other secondary metabolites, comprehensive quantitative data regarding the concentration of this compound across different Euonymus species remains limited in publicly available scientific literature. Further research is required to establish a broader profile of Euonymus species that synthesize this particular alkaloid and to quantify its abundance.

Table 1: Quantitative Data of this compound in Euonymus Species

Euonymus SpeciesPlant PartConcentration of this compound (mg/g dry weight)Reference
Euonymus sieboldianaSeedData not available in searched literatureN/A

Note: The lack of quantitative data highlights a significant gap in the current research landscape.

Experimental Protocols

Isolation and Purification of this compound from Euonymus sieboldiana

The following protocol is a generalized procedure for the extraction and isolation of sesquiterpene alkaloids from Euonymus species, adapted from common phytochemical methodologies. Specific optimization may be required for maximizing the yield of this compound.

1. Plant Material Preparation:

  • Air-dry the seeds of Euonymus sieboldiana at room temperature.
  • Grind the dried seeds into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Acid-Base Partitioning:

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
  • Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the different alkaloid components.
  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).
  • Combine fractions containing the compound of interest (based on TLC analysis).
  • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) to obtain pure this compound.

Quantification of this compound using HPLC-UV

The following is a general High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of alkaloids. Method validation according to ICH guidelines is essential for accurate and reliable results.

1. Instrumentation:

  • HPLC system with a UV/Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient program should be optimized for the best separation.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.
  • Injection volume: 20 µL.
  • Column temperature: 30°C.
  • Detection wavelength: Determined by the UV absorption maximum of this compound (requires a purified standard).

4. Standard Preparation:

  • Prepare a stock solution of pure this compound in methanol.
  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

5. Sample Preparation:

  • Prepare an extract of the plant material as described in the isolation protocol.
  • Filter the extract through a 0.45 µm syringe filter before injection.

6. Calibration and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solution and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively documented in the available literature. However, sesquiterpene alkaloids as a class are known to exhibit a range of pharmacological effects, including cytotoxic and antitumor activities.[1][2] The mechanisms underlying these effects often involve the modulation of key cellular signaling pathways.

Several studies on other Euonymus species have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds from Euonymus hamiltonianus have shown cytotoxicity against human colon cancer cells.[1] Extracts from Euonymus sachalinensis have been found to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc.[2]

Sesquiterpenes, the structural class to which this compound belongs, have been shown to modulate several important signaling cascades in cancer cells, including the Wnt, Shh, Notch, and TRAIL-induced signaling pathways.[3] The biosynthesis of sesquiterpene alkaloids originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor.[4][5][6]

While direct evidence for the specific signaling pathways affected by this compound is currently lacking, it is plausible that its mechanism of action could involve pathways commonly targeted by other sesquiterpene alkaloids, such as those regulating cell proliferation, apoptosis, and inflammation. Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Visualizations

Experimental_Workflow_for_Neoeuonymine_Analysis cluster_extraction Extraction & Isolation cluster_quantification Quantification plant_material Euonymus sieboldiana Seeds powder Grinding plant_material->powder extraction Methanol Maceration powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound hplc_uv HPLC-UV Analysis pure_this compound->hplc_uv Standard sample_prep Sample Preparation (Extraction) sample_prep->hplc_uv data_analysis Data Analysis & Quantification hplc_uv->data_analysis concentration This compound Concentration data_analysis->concentration

Caption: Experimental workflow for the isolation and quantification of this compound.

Putative_Signaling_Pathways_of_Sesquiterpene_Alkaloids cluster_biosynthesis Biosynthesis cluster_cellular_effects Potential Cellular Effects mva_pathway Mevalonate (MVA) Pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp mep_pathway Methylerythritol Phosphate (MEP) Pathway mep_pathway->fpp sesquiterpene_scaffold Sesquiterpene Scaffold fpp->sesquiterpene_scaffold This compound This compound sesquiterpene_scaffold->this compound cell_surface_receptor Cell Surface Receptors This compound->cell_surface_receptor wnt_pathway Wnt Signaling cell_surface_receptor->wnt_pathway shh_pathway Shh Signaling cell_surface_receptor->shh_pathway notch_pathway Notch Signaling cell_surface_receptor->notch_pathway trail_pathway TRAIL Signaling cell_surface_receptor->trail_pathway apoptosis Apoptosis wnt_pathway->apoptosis proliferation Cell Proliferation Inhibition wnt_pathway->proliferation shh_pathway->apoptosis shh_pathway->proliferation notch_pathway->apoptosis notch_pathway->proliferation trail_pathway->apoptosis trail_pathway->proliferation

References

Unveiling Neoeuonymine: A Technical Guide to its Presence in Euonymus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine, a sesquiterpene alkaloid, has been identified within the genus Euonymus, a diverse group of flowering plants. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Euonymus species containing this alkaloid. The following sections detail the distribution of this compound, methodologies for its isolation and quantification, and its known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Distribution of this compound in Euonymus Species

Currently, the confirmed presence of this compound is primarily documented in Euonymus sieboldiana. While the Euonymus genus is rich in a variety of alkaloids and other secondary metabolites, comprehensive quantitative data regarding the concentration of this compound across different Euonymus species remains limited in publicly available scientific literature. Further research is required to establish a broader profile of Euonymus species that synthesize this particular alkaloid and to quantify its abundance.

Table 1: Quantitative Data of this compound in Euonymus Species

Euonymus SpeciesPlant PartConcentration of this compound (mg/g dry weight)Reference
Euonymus sieboldianaSeedData not available in searched literatureN/A

Note: The lack of quantitative data highlights a significant gap in the current research landscape.

Experimental Protocols

Isolation and Purification of this compound from Euonymus sieboldiana

The following protocol is a generalized procedure for the extraction and isolation of sesquiterpene alkaloids from Euonymus species, adapted from common phytochemical methodologies. Specific optimization may be required for maximizing the yield of this compound.

1. Plant Material Preparation:

  • Air-dry the seeds of Euonymus sieboldiana at room temperature.
  • Grind the dried seeds into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Acid-Base Partitioning:

  • Suspend the crude methanol extract in 5% hydrochloric acid (HCl).
  • Partition the acidic solution with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds.
  • Basify the aqueous layer to pH 9-10 with ammonium hydroxide (NH₄OH).
  • Extract the basified aqueous layer with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) to obtain the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography on silica gel.
  • Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the different alkaloid components.
  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).
  • Combine fractions containing the compound of interest (based on TLC analysis).
  • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) to obtain pure this compound.

Quantification of this compound using HPLC-UV

The following is a general High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of alkaloids. Method validation according to ICH guidelines is essential for accurate and reliable results.

1. Instrumentation:

  • HPLC system with a UV/Vis detector.
  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient program should be optimized for the best separation.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.
  • Injection volume: 20 µL.
  • Column temperature: 30°C.
  • Detection wavelength: Determined by the UV absorption maximum of this compound (requires a purified standard).

4. Standard Preparation:

  • Prepare a stock solution of pure this compound in methanol.
  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

5. Sample Preparation:

  • Prepare an extract of the plant material as described in the isolation protocol.
  • Filter the extract through a 0.45 µm syringe filter before injection.

6. Calibration and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solution and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Activity and Signaling Pathways

The biological activities of this compound are not extensively documented in the available literature. However, sesquiterpene alkaloids as a class are known to exhibit a range of pharmacological effects, including cytotoxic and antitumor activities.[1][2] The mechanisms underlying these effects often involve the modulation of key cellular signaling pathways.

Several studies on other Euonymus species have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds from Euonymus hamiltonianus have shown cytotoxicity against human colon cancer cells.[1] Extracts from Euonymus sachalinensis have been found to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc.[2]

Sesquiterpenes, the structural class to which this compound belongs, have been shown to modulate several important signaling cascades in cancer cells, including the Wnt, Shh, Notch, and TRAIL-induced signaling pathways.[3] The biosynthesis of sesquiterpene alkaloids originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor.[4][5][6]

While direct evidence for the specific signaling pathways affected by this compound is currently lacking, it is plausible that its mechanism of action could involve pathways commonly targeted by other sesquiterpene alkaloids, such as those regulating cell proliferation, apoptosis, and inflammation. Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Visualizations

Experimental_Workflow_for_Neoeuonymine_Analysis cluster_extraction Extraction & Isolation cluster_quantification Quantification plant_material Euonymus sieboldiana Seeds powder Grinding plant_material->powder extraction Methanol Maceration powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Fraction acid_base->crude_alkaloid column_chrom Silica Gel Column Chromatography crude_alkaloid->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound hplc_uv HPLC-UV Analysis pure_this compound->hplc_uv Standard sample_prep Sample Preparation (Extraction) sample_prep->hplc_uv data_analysis Data Analysis & Quantification hplc_uv->data_analysis concentration This compound Concentration data_analysis->concentration

Caption: Experimental workflow for the isolation and quantification of this compound.

Putative_Signaling_Pathways_of_Sesquiterpene_Alkaloids cluster_biosynthesis Biosynthesis cluster_cellular_effects Potential Cellular Effects mva_pathway Mevalonate (MVA) Pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp mep_pathway Methylerythritol Phosphate (MEP) Pathway mep_pathway->fpp sesquiterpene_scaffold Sesquiterpene Scaffold fpp->sesquiterpene_scaffold This compound This compound sesquiterpene_scaffold->this compound cell_surface_receptor Cell Surface Receptors This compound->cell_surface_receptor wnt_pathway Wnt Signaling cell_surface_receptor->wnt_pathway shh_pathway Shh Signaling cell_surface_receptor->shh_pathway notch_pathway Notch Signaling cell_surface_receptor->notch_pathway trail_pathway TRAIL Signaling cell_surface_receptor->trail_pathway apoptosis Apoptosis wnt_pathway->apoptosis proliferation Cell Proliferation Inhibition wnt_pathway->proliferation shh_pathway->apoptosis shh_pathway->proliferation notch_pathway->apoptosis notch_pathway->proliferation trail_pathway->apoptosis trail_pathway->proliferation

References

Unraveling the Synthesis of a Complex Alkaloid: A Technical Guide to the Hypothetical Biosynthesis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to the formation of complex alkaloids remain a fascinating frontier for scientific exploration. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed biosynthetic pathway of neoeuonymine (B12781512), a sesquiterpenoid pyridine (B92270) alkaloid of significant interest. Due to a lack of specific literature on its biosynthesis, this guide synthesizes knowledge from related alkaloid pathways to propose a hypothetical route, offering a roadmap for future research and discovery.

This compound belongs to the sesquiterpene pyridine alkaloid family, characterized by a complex molecular architecture derived from a sesquiterpene core and a pyridine ring. While the precise enzymatic steps leading to this compound are yet to be elucidated, this guide outlines a plausible biosynthetic journey, identifies key precursor molecules, and suggests the classes of enzymes likely involved.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from two primary metabolic routes: the terpenoid pathway for the sesquiterpene core and the pyridine alkaloid pathway for the nitrogen-containing ring.

1. Formation of the Sesquiterpene Core: The journey begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). Through a series of cyclization reactions catalyzed by a putative sesquiterpene synthase, FPP is likely converted into a dihydroagarofuran (B1235886) skeleton. This core structure then undergoes a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to form a polyhydroxylated sesquiterpene intermediate.

2. Formation of the Pyridine Ring Moiety: The pyridine ring of this compound is likely derived from nicotinic acid, a common precursor for pyridine alkaloids in plants.[1][2][3] Nicotinic acid itself is synthesized via the quinolinate pathway.

3. Esterification and Final Assembly: The final steps in the proposed pathway involve the esterification of the polyhydroxylated sesquiterpene intermediate with a dicarboxylic acid derivative, which is then linked to the pyridine moiety. The exact nature of the dicarboxylic acid linker and the sequence of esterification and amidation reactions remain to be determined. It is hypothesized that specific acyltransferases and amide synthases catalyze these final assembly steps to yield this compound.

A visual representation of this proposed pathway is provided below:

Hypothetical Biosynthesis of this compound cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis cluster_assembly Final Assembly Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Dihydroagarofuran Skeleton Dihydroagarofuran Skeleton Farnesyl Diphosphate (FPP)->Dihydroagarofuran Skeleton Sesquiterpene Synthase Polyhydroxylated Sesquiterpene Polyhydroxylated Sesquiterpene Dihydroagarofuran Skeleton->Polyhydroxylated Sesquiterpene Cytochrome P450s, Oxidoreductases This compound This compound Polyhydroxylated Sesquiterpene->this compound Acyltransferase Quinolinate Quinolinate Nicotinic Acid Nicotinic Acid Quinolinate->Nicotinic Acid Various Enzymes Activated Pyridine Moiety Activated Pyridine Moiety Nicotinic Acid->Activated Pyridine Moiety Activation Enzymes Activated Pyridine Moiety->this compound Amide Synthase Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative->this compound Acyltransferase

A proposed biosynthetic pathway for this compound.

Quantitative Data from Related Alkaloid Biosynthesis Studies

While specific quantitative data for this compound biosynthesis is unavailable, the following table provides examples of data typically collected in the study of alkaloid biosynthetic pathways. This serves as a template for future research endeavors.

ParameterValueOrganism/SystemReference
Enzyme Kinetics
Km of Putrescine N-methyltransferase (PMT) for Putrescine130 µMNicotiana tabacum[4]
Vmax of PMT5.8 pkat/mg proteinNicotiana tabacum[4]
Precursor Incorporation
Incorporation of [¹⁴C]-Ornithine into Nicotine1.5%Nicotiana rustica[1]
Incorporation of [¹⁵N]-Nicotinic Acid into Ricinine2.2%Ricinus communis[2]
Metabolite Levels
Nicotine content in N. sylvestris (overexpressing PMT)2-fold increaseNicotiana sylvestris[4]
Berberine yield in Coptis japonica cell culture6.8 mg/g dry weightCoptis japonica[4]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining classical biochemical techniques with modern genomics and metabolomics.

Precursor Feeding Studies

Objective: To identify the primary building blocks of this compound.

Methodology:

  • Synthesize isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled farnesyl diphosphate analogues, nicotinic acid).

  • Administer the labeled precursors to Euonymus species known to produce this compound, either through feeding to whole plants or to cell suspension cultures.

  • Extract the alkaloids from the plant material after a defined incubation period.

  • Purify this compound using chromatographic techniques (e.g., HPLC).

  • Analyze the purified this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • Isolate RNA from different tissues of a this compound-producing Euonymus species.

  • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • Identify transcripts that are co-expressed with known alkaloid biosynthetic genes or that show tissue-specific expression patterns correlated with this compound accumulation.

  • Annotate the identified transcripts by sequence homology to known enzyme families, such as sesquiterpene synthases, cytochrome P450s, acyltransferases, and methyltransferases.

In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes.

Methodology:

  • Clone the coding sequences of candidate genes into an expression vector.

  • Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).

  • Purify the recombinant enzymes using affinity chromatography.

  • Perform in vitro assays using the purified enzymes with hypothesized substrates (e.g., farnesyl diphosphate for a candidate sesquiterpene synthase).

  • Analyze the reaction products using GC-MS or LC-MS to confirm the enzymatic activity.

The following diagram illustrates a general workflow for the elucidation of the this compound biosynthetic pathway:

Experimental Workflow for this compound Pathway Elucidation Plant Material Plant Material Precursor Feeding Precursor Feeding Plant Material->Precursor Feeding Transcriptome Analysis Transcriptome Analysis Plant Material->Transcriptome Analysis Metabolite Extraction Metabolite Extraction Precursor Feeding->Metabolite Extraction RNA Extraction RNA Extraction Transcriptome Analysis->RNA Extraction Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Metabolite Extraction->Structure Elucidation (NMR, MS) Candidate Gene Identification Candidate Gene Identification RNA Extraction->Candidate Gene Identification Hypothetical Pathway Hypothetical Pathway Structure Elucidation (NMR, MS)->Hypothetical Pathway Candidate Gene Identification->Hypothetical Pathway Enzyme Functional Characterization Enzyme Functional Characterization Candidate Gene Identification->Enzyme Functional Characterization Hypothetical Pathway->Enzyme Functional Characterization Pathway Validation Pathway Validation Enzyme Functional Characterization->Pathway Validation

A general workflow for elucidating the biosynthetic pathway of this compound.

Conclusion and Future Directions

The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the metabolic capabilities of Euonymus species but also open avenues for the biotechnological production of this and related alkaloids. The proposed hypothetical pathway and the experimental strategies outlined in this guide provide a solid foundation for initiating research in this area. Future work should focus on the functional characterization of candidate genes and the reconstitution of the pathway in a heterologous host, which would enable the sustainable production of these valuable natural products for potential pharmaceutical applications. The journey to fully understand the biosynthesis of this compound is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

Unraveling the Synthesis of a Complex Alkaloid: A Technical Guide to the Hypothetical Biosynthesis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to the formation of complex alkaloids remain a fascinating frontier for scientific exploration. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed biosynthetic pathway of neoeuonymine (B12781512), a sesquiterpenoid pyridine (B92270) alkaloid of significant interest. Due to a lack of specific literature on its biosynthesis, this guide synthesizes knowledge from related alkaloid pathways to propose a hypothetical route, offering a roadmap for future research and discovery.

This compound belongs to the sesquiterpene pyridine alkaloid family, characterized by a complex molecular architecture derived from a sesquiterpene core and a pyridine ring. While the precise enzymatic steps leading to this compound are yet to be elucidated, this guide outlines a plausible biosynthetic journey, identifies key precursor molecules, and suggests the classes of enzymes likely involved.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from two primary metabolic routes: the terpenoid pathway for the sesquiterpene core and the pyridine alkaloid pathway for the nitrogen-containing ring.

1. Formation of the Sesquiterpene Core: The journey begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). Through a series of cyclization reactions catalyzed by a putative sesquiterpene synthase, FPP is likely converted into a dihydroagarofuran (B1235886) skeleton. This core structure then undergoes a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to form a polyhydroxylated sesquiterpene intermediate.

2. Formation of the Pyridine Ring Moiety: The pyridine ring of this compound is likely derived from nicotinic acid, a common precursor for pyridine alkaloids in plants.[1][2][3] Nicotinic acid itself is synthesized via the quinolinate pathway.

3. Esterification and Final Assembly: The final steps in the proposed pathway involve the esterification of the polyhydroxylated sesquiterpene intermediate with a dicarboxylic acid derivative, which is then linked to the pyridine moiety. The exact nature of the dicarboxylic acid linker and the sequence of esterification and amidation reactions remain to be determined. It is hypothesized that specific acyltransferases and amide synthases catalyze these final assembly steps to yield this compound.

A visual representation of this proposed pathway is provided below:

Hypothetical Biosynthesis of this compound cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis cluster_assembly Final Assembly Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Dihydroagarofuran Skeleton Dihydroagarofuran Skeleton Farnesyl Diphosphate (FPP)->Dihydroagarofuran Skeleton Sesquiterpene Synthase Polyhydroxylated Sesquiterpene Polyhydroxylated Sesquiterpene Dihydroagarofuran Skeleton->Polyhydroxylated Sesquiterpene Cytochrome P450s, Oxidoreductases This compound This compound Polyhydroxylated Sesquiterpene->this compound Acyltransferase Quinolinate Quinolinate Nicotinic Acid Nicotinic Acid Quinolinate->Nicotinic Acid Various Enzymes Activated Pyridine Moiety Activated Pyridine Moiety Nicotinic Acid->Activated Pyridine Moiety Activation Enzymes Activated Pyridine Moiety->this compound Amide Synthase Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative->this compound Acyltransferase

A proposed biosynthetic pathway for this compound.

Quantitative Data from Related Alkaloid Biosynthesis Studies

While specific quantitative data for this compound biosynthesis is unavailable, the following table provides examples of data typically collected in the study of alkaloid biosynthetic pathways. This serves as a template for future research endeavors.

ParameterValueOrganism/SystemReference
Enzyme Kinetics
Km of Putrescine N-methyltransferase (PMT) for Putrescine130 µMNicotiana tabacum[4]
Vmax of PMT5.8 pkat/mg proteinNicotiana tabacum[4]
Precursor Incorporation
Incorporation of [¹⁴C]-Ornithine into Nicotine1.5%Nicotiana rustica[1]
Incorporation of [¹⁵N]-Nicotinic Acid into Ricinine2.2%Ricinus communis[2]
Metabolite Levels
Nicotine content in N. sylvestris (overexpressing PMT)2-fold increaseNicotiana sylvestris[4]
Berberine yield in Coptis japonica cell culture6.8 mg/g dry weightCoptis japonica[4]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining classical biochemical techniques with modern genomics and metabolomics.

Precursor Feeding Studies

Objective: To identify the primary building blocks of this compound.

Methodology:

  • Synthesize isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled farnesyl diphosphate analogues, nicotinic acid).

  • Administer the labeled precursors to Euonymus species known to produce this compound, either through feeding to whole plants or to cell suspension cultures.

  • Extract the alkaloids from the plant material after a defined incubation period.

  • Purify this compound using chromatographic techniques (e.g., HPLC).

  • Analyze the purified this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • Isolate RNA from different tissues of a this compound-producing Euonymus species.

  • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • Identify transcripts that are co-expressed with known alkaloid biosynthetic genes or that show tissue-specific expression patterns correlated with this compound accumulation.

  • Annotate the identified transcripts by sequence homology to known enzyme families, such as sesquiterpene synthases, cytochrome P450s, acyltransferases, and methyltransferases.

In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes.

Methodology:

  • Clone the coding sequences of candidate genes into an expression vector.

  • Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).

  • Purify the recombinant enzymes using affinity chromatography.

  • Perform in vitro assays using the purified enzymes with hypothesized substrates (e.g., farnesyl diphosphate for a candidate sesquiterpene synthase).

  • Analyze the reaction products using GC-MS or LC-MS to confirm the enzymatic activity.

The following diagram illustrates a general workflow for the elucidation of the this compound biosynthetic pathway:

Experimental Workflow for this compound Pathway Elucidation Plant Material Plant Material Precursor Feeding Precursor Feeding Plant Material->Precursor Feeding Transcriptome Analysis Transcriptome Analysis Plant Material->Transcriptome Analysis Metabolite Extraction Metabolite Extraction Precursor Feeding->Metabolite Extraction RNA Extraction RNA Extraction Transcriptome Analysis->RNA Extraction Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Metabolite Extraction->Structure Elucidation (NMR, MS) Candidate Gene Identification Candidate Gene Identification RNA Extraction->Candidate Gene Identification Hypothetical Pathway Hypothetical Pathway Structure Elucidation (NMR, MS)->Hypothetical Pathway Candidate Gene Identification->Hypothetical Pathway Enzyme Functional Characterization Enzyme Functional Characterization Candidate Gene Identification->Enzyme Functional Characterization Hypothetical Pathway->Enzyme Functional Characterization Pathway Validation Pathway Validation Enzyme Functional Characterization->Pathway Validation

A general workflow for elucidating the biosynthetic pathway of this compound.

Conclusion and Future Directions

The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the metabolic capabilities of Euonymus species but also open avenues for the biotechnological production of this and related alkaloids. The proposed hypothetical pathway and the experimental strategies outlined in this guide provide a solid foundation for initiating research in this area. Future work should focus on the functional characterization of candidate genes and the reconstitution of the pathway in a heterologous host, which would enable the sustainable production of these valuable natural products for potential pharmaceutical applications. The journey to fully understand the biosynthesis of this compound is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

Unraveling the Synthesis of a Complex Alkaloid: A Technical Guide to the Hypothetical Biosynthesis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to the formation of complex alkaloids remain a fascinating frontier for scientific exploration. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed biosynthetic pathway of neoeuonymine, a sesquiterpenoid pyridine alkaloid of significant interest. Due to a lack of specific literature on its biosynthesis, this guide synthesizes knowledge from related alkaloid pathways to propose a hypothetical route, offering a roadmap for future research and discovery.

This compound belongs to the sesquiterpene pyridine alkaloid family, characterized by a complex molecular architecture derived from a sesquiterpene core and a pyridine ring. While the precise enzymatic steps leading to this compound are yet to be elucidated, this guide outlines a plausible biosynthetic journey, identifies key precursor molecules, and suggests the classes of enzymes likely involved.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from two primary metabolic routes: the terpenoid pathway for the sesquiterpene core and the pyridine alkaloid pathway for the nitrogen-containing ring.

1. Formation of the Sesquiterpene Core: The journey begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP). Through a series of cyclization reactions catalyzed by a putative sesquiterpene synthase, FPP is likely converted into a dihydroagarofuran skeleton. This core structure then undergoes a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to form a polyhydroxylated sesquiterpene intermediate.

2. Formation of the Pyridine Ring Moiety: The pyridine ring of this compound is likely derived from nicotinic acid, a common precursor for pyridine alkaloids in plants.[1][2][3] Nicotinic acid itself is synthesized via the quinolinate pathway.

3. Esterification and Final Assembly: The final steps in the proposed pathway involve the esterification of the polyhydroxylated sesquiterpene intermediate with a dicarboxylic acid derivative, which is then linked to the pyridine moiety. The exact nature of the dicarboxylic acid linker and the sequence of esterification and amidation reactions remain to be determined. It is hypothesized that specific acyltransferases and amide synthases catalyze these final assembly steps to yield this compound.

A visual representation of this proposed pathway is provided below:

Hypothetical Biosynthesis of this compound cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis cluster_assembly Final Assembly Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Dihydroagarofuran Skeleton Dihydroagarofuran Skeleton Farnesyl Diphosphate (FPP)->Dihydroagarofuran Skeleton Sesquiterpene Synthase Polyhydroxylated Sesquiterpene Polyhydroxylated Sesquiterpene Dihydroagarofuran Skeleton->Polyhydroxylated Sesquiterpene Cytochrome P450s, Oxidoreductases This compound This compound Polyhydroxylated Sesquiterpene->this compound Acyltransferase Quinolinate Quinolinate Nicotinic Acid Nicotinic Acid Quinolinate->Nicotinic Acid Various Enzymes Activated Pyridine Moiety Activated Pyridine Moiety Nicotinic Acid->Activated Pyridine Moiety Activation Enzymes Activated Pyridine Moiety->this compound Amide Synthase Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative Dicarboxylic Acid Derivative->this compound Acyltransferase

A proposed biosynthetic pathway for this compound.

Quantitative Data from Related Alkaloid Biosynthesis Studies

While specific quantitative data for this compound biosynthesis is unavailable, the following table provides examples of data typically collected in the study of alkaloid biosynthetic pathways. This serves as a template for future research endeavors.

ParameterValueOrganism/SystemReference
Enzyme Kinetics
Km of Putrescine N-methyltransferase (PMT) for Putrescine130 µMNicotiana tabacum[4]
Vmax of PMT5.8 pkat/mg proteinNicotiana tabacum[4]
Precursor Incorporation
Incorporation of [¹⁴C]-Ornithine into Nicotine1.5%Nicotiana rustica[1]
Incorporation of [¹⁵N]-Nicotinic Acid into Ricinine2.2%Ricinus communis[2]
Metabolite Levels
Nicotine content in N. sylvestris (overexpressing PMT)2-fold increaseNicotiana sylvestris[4]
Berberine yield in Coptis japonica cell culture6.8 mg/g dry weightCoptis japonica[4]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining classical biochemical techniques with modern genomics and metabolomics.

Precursor Feeding Studies

Objective: To identify the primary building blocks of this compound.

Methodology:

  • Synthesize isotopically labeled precursors (e.g., ¹³C or ¹⁵N labeled farnesyl diphosphate analogues, nicotinic acid).

  • Administer the labeled precursors to Euonymus species known to produce this compound, either through feeding to whole plants or to cell suspension cultures.

  • Extract the alkaloids from the plant material after a defined incubation period.

  • Purify this compound using chromatographic techniques (e.g., HPLC).

  • Analyze the purified this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

  • Isolate RNA from different tissues of a this compound-producing Euonymus species.

  • Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

  • Identify transcripts that are co-expressed with known alkaloid biosynthetic genes or that show tissue-specific expression patterns correlated with this compound accumulation.

  • Annotate the identified transcripts by sequence homology to known enzyme families, such as sesquiterpene synthases, cytochrome P450s, acyltransferases, and methyltransferases.

In Vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes.

Methodology:

  • Clone the coding sequences of candidate genes into an expression vector.

  • Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).

  • Purify the recombinant enzymes using affinity chromatography.

  • Perform in vitro assays using the purified enzymes with hypothesized substrates (e.g., farnesyl diphosphate for a candidate sesquiterpene synthase).

  • Analyze the reaction products using GC-MS or LC-MS to confirm the enzymatic activity.

The following diagram illustrates a general workflow for the elucidation of the this compound biosynthetic pathway:

Experimental Workflow for this compound Pathway Elucidation Plant Material Plant Material Precursor Feeding Precursor Feeding Plant Material->Precursor Feeding Transcriptome Analysis Transcriptome Analysis Plant Material->Transcriptome Analysis Metabolite Extraction Metabolite Extraction Precursor Feeding->Metabolite Extraction RNA Extraction RNA Extraction Transcriptome Analysis->RNA Extraction Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Metabolite Extraction->Structure Elucidation (NMR, MS) Candidate Gene Identification Candidate Gene Identification RNA Extraction->Candidate Gene Identification Hypothetical Pathway Hypothetical Pathway Structure Elucidation (NMR, MS)->Hypothetical Pathway Candidate Gene Identification->Hypothetical Pathway Enzyme Functional Characterization Enzyme Functional Characterization Candidate Gene Identification->Enzyme Functional Characterization Hypothetical Pathway->Enzyme Functional Characterization Pathway Validation Pathway Validation Enzyme Functional Characterization->Pathway Validation

A general workflow for elucidating the biosynthetic pathway of this compound.

Conclusion and Future Directions

The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the metabolic capabilities of Euonymus species but also open avenues for the biotechnological production of this and related alkaloids. The proposed hypothetical pathway and the experimental strategies outlined in this guide provide a solid foundation for initiating research in this area. Future work should focus on the functional characterization of candidate genes and the reconstitution of the pathway in a heterologous host, which would enable the sustainable production of these valuable natural products for potential pharmaceutical applications. The journey to fully understand the biosynthesis of this compound is just beginning, and it promises to be a rewarding endeavor for the scientific community.

References

An In-depth Technical Guide to Neoeuonymine and Related Sesquiterpene Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Neoeuonymine" is not commonly found in scientific literature. It is highly probable that this is a variant spelling of neoevonine , a known natural product. This guide will focus on neoevonine and the closely related, well-documented sesquiterpene alkaloid, euonymine (B13332915) . Both compounds belong to a class of complex alkaloids isolated from plants of the Euonymus genus.

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and isolation, and the biological activities of euonymine and neoevonine, designed for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The complex structures of these alkaloids have been elucidated through extensive spectroscopic analysis and, in the case of neoevonine, by X-ray crystallography of a derivative.[1] Euonymine is a sesquiterpene pyridine (B92270) alkaloid.[2] The quantitative physicochemical data available for euonymine is summarized in the table below.

PropertyDataReference
Molecular Formula C₃₈H₄₇NO₁₈[3]
Molecular Weight 805.8 g/mol [3]
IUPAC Name [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate[3]
CAS Number 33458-82-1
Chemical Class Natural Products, Plant, Terpenoids

Experimental Protocols

Isolation of Evonine and Neoevonine from Euonymus sieboldiana

The isolation of these alkaloids from their natural source involves standard phytochemical extraction and purification techniques. A general workflow is described below.

G start Plant Material (Euonymus sieboldiana) extraction Maceration with Solvent (e.g., Methanol) start->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative Thin-Layer Chromatography chromatography1->chromatography2 crystallization Crystallization chromatography2->crystallization end Isolated Alkaloids (Evonine, Neoevonine) crystallization->end

Caption: General workflow for the isolation of alkaloids.

A detailed experimental protocol would involve:

  • Extraction: Dried and powdered plant material (e.g., leaves or stems of Euonymus sieboldiana) is macerated with a polar solvent like methanol (B129727) at room temperature. This process is repeated multiple times to ensure complete extraction.

  • Solvent-Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

  • Chromatographic Separation: The organic phase is subjected to multiple steps of column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the desired alkaloids are further purified using preparative TLC or high-performance liquid chromatography (HPLC).

  • Crystallization: The purified compounds are crystallized from a suitable solvent system to yield pure evonine and neoevonine.

Total Synthesis of Euonymine

The total synthesis of euonymine is a complex undertaking that has been achieved by research groups and showcases advanced strategies in organic chemistry. A simplified, logical workflow based on a reported synthesis is presented below.

G start Starting Material ((R)-glycerol acetonide) b_ring B-Ring Formation (Diels-Alder Reaction) start->b_ring c_ring C-Ring Formation (Intramolecular Iodoetherification) b_ring->c_ring a_ring A-Ring Formation (Ring-Closing Metathesis) c_ring->a_ring intermediate Protected Euonyminol Intermediate a_ring->intermediate bislactone Site-Selective Bis-esterification intermediate->bislactone final_steps Final Deprotection and Acetylation bislactone->final_steps end Total Synthesis of Euonymine final_steps->end

Caption: Logical workflow for the total synthesis of Euonymine.

The key stages of the synthesis include:

  • Construction of the ABC-Ring System: The synthesis commences with a chiral starting material, and the three rings of the core structure are sequentially constructed using key reactions such as a Diels-Alder reaction, intramolecular iodoetherification, and ring-closing olefin metathesis.

  • Stereocontrolled Installations: The numerous stereocenters are carefully installed using substrate-controlled reactions.

  • Macrocycle Formation: A crucial step involves the site-selective bis-esterification to form the 14-membered bislactone ring that characterizes euonymine.

  • Final Functionalization: The synthesis is completed by a series of deprotection and acetylation steps to yield the final natural product.

Biological Activity and Signaling Pathways

Euonymine and related compounds have been reported to exhibit interesting biological activities, notably anti-HIV and P-glycoprotein (P-gp) inhibitory effects.

P-glycoprotein Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. The inhibition of P-gp is a key strategy to overcome this resistance.

G cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug Efflux adp ADP + Pi pgp->adp drug->pgp Binds to drug_in Drug inside cell (leads to apoptosis) drug->drug_in Accumulation euonymine Euonymine euonymine->pgp Inhibits atp ATP atp->pgp Hydrolysis drug_out Drug outside cell drug_out->drug

Caption: Mechanism of P-glycoprotein inhibition by Euonymine.

The inhibitory action of euonymine on P-gp likely involves direct binding to the transporter, which may prevent the binding of chemotherapeutic drugs or interfere with the ATP hydrolysis that powers the efflux mechanism. This leads to an increased intracellular concentration of the anticancer drug, thereby enhancing its cytotoxic effect.

Anti-HIV Activity

The anti-HIV activity of euonymine suggests that it interferes with a critical step in the viral life cycle. While the precise mechanism has not been fully elucidated, potential targets include viral entry (fusion of the viral and host cell membranes) or the function of key viral enzymes like reverse transcriptase or integrase. A logical pathway for interference with viral entry is depicted below.

G cluster_virus HIV Virion cluster_host Host T-Cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 Binds coreceptor Co-receptor (CCR5/CXCR4) cd4->coreceptor Conformational Change & Binding membrane_fusion Membrane Fusion coreceptor->membrane_fusion viral_entry Viral Entry membrane_fusion->viral_entry euonymine Euonymine euonymine->gp120 Potential Inhibition euonymine->coreceptor Potential Inhibition

Caption: Potential mechanism of anti-HIV activity of Euonymine.

Euonymine could potentially inhibit the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor or the subsequent binding to co-receptors like CCR5 or CXCR4. By disrupting these initial binding events, the fusion of the viral and cellular membranes would be prevented, thus blocking viral entry into the host cell.

Further research is required to fully characterize the specific molecular targets and signaling pathways modulated by This compound (B12781512) and euonymine. Their complex structures and potent biological activities make them compelling candidates for further investigation in drug discovery programs.

References

An In-depth Technical Guide to Neoeuonymine and Related Sesquiterpene Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Neoeuonymine" is not commonly found in scientific literature. It is highly probable that this is a variant spelling of neoevonine , a known natural product. This guide will focus on neoevonine and the closely related, well-documented sesquiterpene alkaloid, euonymine (B13332915) . Both compounds belong to a class of complex alkaloids isolated from plants of the Euonymus genus.

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and isolation, and the biological activities of euonymine and neoevonine, designed for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The complex structures of these alkaloids have been elucidated through extensive spectroscopic analysis and, in the case of neoevonine, by X-ray crystallography of a derivative.[1] Euonymine is a sesquiterpene pyridine (B92270) alkaloid.[2] The quantitative physicochemical data available for euonymine is summarized in the table below.

PropertyDataReference
Molecular Formula C₃₈H₄₇NO₁₈[3]
Molecular Weight 805.8 g/mol [3]
IUPAC Name [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate[3]
CAS Number 33458-82-1
Chemical Class Natural Products, Plant, Terpenoids

Experimental Protocols

Isolation of Evonine and Neoevonine from Euonymus sieboldiana

The isolation of these alkaloids from their natural source involves standard phytochemical extraction and purification techniques. A general workflow is described below.

G start Plant Material (Euonymus sieboldiana) extraction Maceration with Solvent (e.g., Methanol) start->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative Thin-Layer Chromatography chromatography1->chromatography2 crystallization Crystallization chromatography2->crystallization end Isolated Alkaloids (Evonine, Neoevonine) crystallization->end

Caption: General workflow for the isolation of alkaloids.

A detailed experimental protocol would involve:

  • Extraction: Dried and powdered plant material (e.g., leaves or stems of Euonymus sieboldiana) is macerated with a polar solvent like methanol (B129727) at room temperature. This process is repeated multiple times to ensure complete extraction.

  • Solvent-Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

  • Chromatographic Separation: The organic phase is subjected to multiple steps of column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the desired alkaloids are further purified using preparative TLC or high-performance liquid chromatography (HPLC).

  • Crystallization: The purified compounds are crystallized from a suitable solvent system to yield pure evonine and neoevonine.

Total Synthesis of Euonymine

The total synthesis of euonymine is a complex undertaking that has been achieved by research groups and showcases advanced strategies in organic chemistry. A simplified, logical workflow based on a reported synthesis is presented below.

G start Starting Material ((R)-glycerol acetonide) b_ring B-Ring Formation (Diels-Alder Reaction) start->b_ring c_ring C-Ring Formation (Intramolecular Iodoetherification) b_ring->c_ring a_ring A-Ring Formation (Ring-Closing Metathesis) c_ring->a_ring intermediate Protected Euonyminol Intermediate a_ring->intermediate bislactone Site-Selective Bis-esterification intermediate->bislactone final_steps Final Deprotection and Acetylation bislactone->final_steps end Total Synthesis of Euonymine final_steps->end

Caption: Logical workflow for the total synthesis of Euonymine.

The key stages of the synthesis include:

  • Construction of the ABC-Ring System: The synthesis commences with a chiral starting material, and the three rings of the core structure are sequentially constructed using key reactions such as a Diels-Alder reaction, intramolecular iodoetherification, and ring-closing olefin metathesis.

  • Stereocontrolled Installations: The numerous stereocenters are carefully installed using substrate-controlled reactions.

  • Macrocycle Formation: A crucial step involves the site-selective bis-esterification to form the 14-membered bislactone ring that characterizes euonymine.

  • Final Functionalization: The synthesis is completed by a series of deprotection and acetylation steps to yield the final natural product.

Biological Activity and Signaling Pathways

Euonymine and related compounds have been reported to exhibit interesting biological activities, notably anti-HIV and P-glycoprotein (P-gp) inhibitory effects.

P-glycoprotein Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. The inhibition of P-gp is a key strategy to overcome this resistance.

G cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug Efflux adp ADP + Pi pgp->adp drug->pgp Binds to drug_in Drug inside cell (leads to apoptosis) drug->drug_in Accumulation euonymine Euonymine euonymine->pgp Inhibits atp ATP atp->pgp Hydrolysis drug_out Drug outside cell drug_out->drug

Caption: Mechanism of P-glycoprotein inhibition by Euonymine.

The inhibitory action of euonymine on P-gp likely involves direct binding to the transporter, which may prevent the binding of chemotherapeutic drugs or interfere with the ATP hydrolysis that powers the efflux mechanism. This leads to an increased intracellular concentration of the anticancer drug, thereby enhancing its cytotoxic effect.

Anti-HIV Activity

The anti-HIV activity of euonymine suggests that it interferes with a critical step in the viral life cycle. While the precise mechanism has not been fully elucidated, potential targets include viral entry (fusion of the viral and host cell membranes) or the function of key viral enzymes like reverse transcriptase or integrase. A logical pathway for interference with viral entry is depicted below.

G cluster_virus HIV Virion cluster_host Host T-Cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 Binds coreceptor Co-receptor (CCR5/CXCR4) cd4->coreceptor Conformational Change & Binding membrane_fusion Membrane Fusion coreceptor->membrane_fusion viral_entry Viral Entry membrane_fusion->viral_entry euonymine Euonymine euonymine->gp120 Potential Inhibition euonymine->coreceptor Potential Inhibition

Caption: Potential mechanism of anti-HIV activity of Euonymine.

Euonymine could potentially inhibit the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor or the subsequent binding to co-receptors like CCR5 or CXCR4. By disrupting these initial binding events, the fusion of the viral and cellular membranes would be prevented, thus blocking viral entry into the host cell.

Further research is required to fully characterize the specific molecular targets and signaling pathways modulated by This compound (B12781512) and euonymine. Their complex structures and potent biological activities make them compelling candidates for further investigation in drug discovery programs.

References

An In-depth Technical Guide to Neoeuonymine and Related Sesquiterpene Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Neoeuonymine" is not commonly found in scientific literature. It is highly probable that this is a variant spelling of neoevonine , a known natural product. This guide will focus on neoevonine and the closely related, well-documented sesquiterpene alkaloid, euonymine . Both compounds belong to a class of complex alkaloids isolated from plants of the Euonymus genus.

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and isolation, and the biological activities of euonymine and neoevonine, designed for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The complex structures of these alkaloids have been elucidated through extensive spectroscopic analysis and, in the case of neoevonine, by X-ray crystallography of a derivative.[1] Euonymine is a sesquiterpene pyridine alkaloid.[2] The quantitative physicochemical data available for euonymine is summarized in the table below.

PropertyDataReference
Molecular Formula C₃₈H₄₇NO₁₈[3]
Molecular Weight 805.8 g/mol [3]
IUPAC Name [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate[3]
CAS Number 33458-82-1
Chemical Class Natural Products, Plant, Terpenoids

Experimental Protocols

Isolation of Evonine and Neoevonine from Euonymus sieboldiana

The isolation of these alkaloids from their natural source involves standard phytochemical extraction and purification techniques. A general workflow is described below.

G start Plant Material (Euonymus sieboldiana) extraction Maceration with Solvent (e.g., Methanol) start->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative Thin-Layer Chromatography chromatography1->chromatography2 crystallization Crystallization chromatography2->crystallization end Isolated Alkaloids (Evonine, Neoevonine) crystallization->end

Caption: General workflow for the isolation of alkaloids.

A detailed experimental protocol would involve:

  • Extraction: Dried and powdered plant material (e.g., leaves or stems of Euonymus sieboldiana) is macerated with a polar solvent like methanol at room temperature. This process is repeated multiple times to ensure complete extraction.

  • Solvent-Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

  • Chromatographic Separation: The organic phase is subjected to multiple steps of column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the desired alkaloids are further purified using preparative TLC or high-performance liquid chromatography (HPLC).

  • Crystallization: The purified compounds are crystallized from a suitable solvent system to yield pure evonine and neoevonine.

Total Synthesis of Euonymine

The total synthesis of euonymine is a complex undertaking that has been achieved by research groups and showcases advanced strategies in organic chemistry. A simplified, logical workflow based on a reported synthesis is presented below.

G start Starting Material ((R)-glycerol acetonide) b_ring B-Ring Formation (Diels-Alder Reaction) start->b_ring c_ring C-Ring Formation (Intramolecular Iodoetherification) b_ring->c_ring a_ring A-Ring Formation (Ring-Closing Metathesis) c_ring->a_ring intermediate Protected Euonyminol Intermediate a_ring->intermediate bislactone Site-Selective Bis-esterification intermediate->bislactone final_steps Final Deprotection and Acetylation bislactone->final_steps end Total Synthesis of Euonymine final_steps->end

Caption: Logical workflow for the total synthesis of Euonymine.

The key stages of the synthesis include:

  • Construction of the ABC-Ring System: The synthesis commences with a chiral starting material, and the three rings of the core structure are sequentially constructed using key reactions such as a Diels-Alder reaction, intramolecular iodoetherification, and ring-closing olefin metathesis.

  • Stereocontrolled Installations: The numerous stereocenters are carefully installed using substrate-controlled reactions.

  • Macrocycle Formation: A crucial step involves the site-selective bis-esterification to form the 14-membered bislactone ring that characterizes euonymine.

  • Final Functionalization: The synthesis is completed by a series of deprotection and acetylation steps to yield the final natural product.

Biological Activity and Signaling Pathways

Euonymine and related compounds have been reported to exhibit interesting biological activities, notably anti-HIV and P-glycoprotein (P-gp) inhibitory effects.

P-glycoprotein Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. The inhibition of P-gp is a key strategy to overcome this resistance.

G cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug Efflux adp ADP + Pi pgp->adp drug->pgp Binds to drug_in Drug inside cell (leads to apoptosis) drug->drug_in Accumulation euonymine Euonymine euonymine->pgp Inhibits atp ATP atp->pgp Hydrolysis drug_out Drug outside cell drug_out->drug

Caption: Mechanism of P-glycoprotein inhibition by Euonymine.

The inhibitory action of euonymine on P-gp likely involves direct binding to the transporter, which may prevent the binding of chemotherapeutic drugs or interfere with the ATP hydrolysis that powers the efflux mechanism. This leads to an increased intracellular concentration of the anticancer drug, thereby enhancing its cytotoxic effect.

Anti-HIV Activity

The anti-HIV activity of euonymine suggests that it interferes with a critical step in the viral life cycle. While the precise mechanism has not been fully elucidated, potential targets include viral entry (fusion of the viral and host cell membranes) or the function of key viral enzymes like reverse transcriptase or integrase. A logical pathway for interference with viral entry is depicted below.

G cluster_virus HIV Virion cluster_host Host T-Cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 Binds coreceptor Co-receptor (CCR5/CXCR4) cd4->coreceptor Conformational Change & Binding membrane_fusion Membrane Fusion coreceptor->membrane_fusion viral_entry Viral Entry membrane_fusion->viral_entry euonymine Euonymine euonymine->gp120 Potential Inhibition euonymine->coreceptor Potential Inhibition

Caption: Potential mechanism of anti-HIV activity of Euonymine.

Euonymine could potentially inhibit the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor or the subsequent binding to co-receptors like CCR5 or CXCR4. By disrupting these initial binding events, the fusion of the viral and cellular membranes would be prevented, thus blocking viral entry into the host cell.

Further research is required to fully characterize the specific molecular targets and signaling pathways modulated by this compound and euonymine. Their complex structures and potent biological activities make them compelling candidates for further investigation in drug discovery programs.

References

In-depth Technical Guide: Neoeuonymine (C36H45NO17)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

Neoeuonymine, a complex natural product with the molecular formula C36H45NO17, represents a molecule of significant interest within the scientific community. However, publicly accessible research, including detailed experimental data and established biological activities, remains notably scarce. This guide serves to consolidate the currently available information and to provide a framework for future investigation into the therapeutic potential of this compound. The absence of substantial peer-reviewed literature necessitates a foundational approach, outlining what is known and, more importantly, highlighting the areas requiring further exploration.

Physicochemical Properties

At present, detailed quantitative data regarding the physicochemical properties of this compound are not available in public databases. To facilitate future research and drug development, the following properties will need to be determined experimentally.

PropertyValueExperimental Protocol
Molecular Weight 763.73 g/mol High-Resolution Mass Spectrometry (HRMS)
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Solubility To be determinedStandard solubility assays in various solvents (e.g., water, DMSO, ethanol)
LogP To be determinedHPLC-based or computational methods (e.g., ALOGPS, ChemDraw)
pKa To be determinedPotentiometric titration or computational prediction

Experimental Protocol: Determination of Molecular Weight by HRMS

A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) should be used to determine the accurate mass of this compound. The sample is to be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI). The resulting mass spectrum will provide a high-precision measurement of the mass-to-charge ratio (m/z), from which the exact molecular weight can be calculated. This experimental value should then be compared to the theoretical mass calculated from the molecular formula C36H45NO17 to confirm the compound's identity.

Isolation and Purification

This compound is presumed to be a constituent of one or more species within the Euonymus genus, a group of plants known for producing a variety of complex alkaloids and other secondary metabolites. A general workflow for the isolation and purification of this compound from plant material is proposed below.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Characterization A Plant Material (Euonymus sp.) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) C->D E Fractionation D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Preparative HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, IR, UV-Vis) H->I J Mass Spectrometry (HRMS) H->J

Figure 1: Proposed workflow for the isolation and characterization of this compound.

Experimental Protocol: Column Chromatography

Following initial extraction and fractionation, the fraction containing this compound should be subjected to column chromatography for further purification. A silica (B1680970) gel column is recommended as the stationary phase. The mobile phase should consist of a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system. Fractions should be collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to monitor the separation. Fractions containing the compound of interest, as identified by a characteristic spot or peak, should be pooled for further purification steps.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. However, compounds isolated from the Euonymus genus have been reported to exhibit a range of biological effects, including insecticidal, cytotoxic, and anti-HIV activities. This suggests that this compound may possess therapeutic potential. Future research should focus on screening this compound against a variety of biological targets and cell lines to elucidate its pharmacological profile.

A logical workflow for the initial biological evaluation of this compound is presented below.

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies A Pure this compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays A->D E Identification of Biological 'Hit' F Dose-Response Studies E->F G In Vitro Target Validation F->G H Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) G->H I Gene Expression Profiling (e.g., RNA-Seq) G->I

Figure 2: Logical workflow for the biological evaluation of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

To assess the cytotoxic potential of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be performed. Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) should be seeded in 96-well plates. After 24 hours of incubation, the cells should be treated with a range of concentrations of this compound. Following a 48- or 72-hour incubation period, the MTT reagent is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results will be used to calculate the IC50 value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

The study of this compound is in its infancy. While its molecular formula suggests a complex and potentially bioactive molecule, a significant research effort is required to unlock its therapeutic potential. The immediate priorities for the scientific community should be the successful isolation and purification of this compound in sufficient quantities for comprehensive characterization and biological screening. The experimental protocols and workflows outlined in this guide provide a roadmap for these initial investigations. Subsequent research should focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery programs. The lack of current data presents a unique opportunity for novel discoveries in the field of natural product chemistry and pharmacology.

In-depth Technical Guide: Neoeuonymine (C36H45NO17)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

Neoeuonymine, a complex natural product with the molecular formula C36H45NO17, represents a molecule of significant interest within the scientific community. However, publicly accessible research, including detailed experimental data and established biological activities, remains notably scarce. This guide serves to consolidate the currently available information and to provide a framework for future investigation into the therapeutic potential of this compound. The absence of substantial peer-reviewed literature necessitates a foundational approach, outlining what is known and, more importantly, highlighting the areas requiring further exploration.

Physicochemical Properties

At present, detailed quantitative data regarding the physicochemical properties of this compound are not available in public databases. To facilitate future research and drug development, the following properties will need to be determined experimentally.

PropertyValueExperimental Protocol
Molecular Weight 763.73 g/mol High-Resolution Mass Spectrometry (HRMS)
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Solubility To be determinedStandard solubility assays in various solvents (e.g., water, DMSO, ethanol)
LogP To be determinedHPLC-based or computational methods (e.g., ALOGPS, ChemDraw)
pKa To be determinedPotentiometric titration or computational prediction

Experimental Protocol: Determination of Molecular Weight by HRMS

A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) should be used to determine the accurate mass of this compound. The sample is to be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI). The resulting mass spectrum will provide a high-precision measurement of the mass-to-charge ratio (m/z), from which the exact molecular weight can be calculated. This experimental value should then be compared to the theoretical mass calculated from the molecular formula C36H45NO17 to confirm the compound's identity.

Isolation and Purification

This compound is presumed to be a constituent of one or more species within the Euonymus genus, a group of plants known for producing a variety of complex alkaloids and other secondary metabolites. A general workflow for the isolation and purification of this compound from plant material is proposed below.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Characterization A Plant Material (Euonymus sp.) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), Water) C->D E Fractionation D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Preparative HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, IR, UV-Vis) H->I J Mass Spectrometry (HRMS) H->J

Figure 1: Proposed workflow for the isolation and characterization of this compound.

Experimental Protocol: Column Chromatography

Following initial extraction and fractionation, the fraction containing this compound should be subjected to column chromatography for further purification. A silica (B1680970) gel column is recommended as the stationary phase. The mobile phase should consist of a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system. Fractions should be collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to monitor the separation. Fractions containing the compound of interest, as identified by a characteristic spot or peak, should be pooled for further purification steps.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. However, compounds isolated from the Euonymus genus have been reported to exhibit a range of biological effects, including insecticidal, cytotoxic, and anti-HIV activities. This suggests that this compound may possess therapeutic potential. Future research should focus on screening this compound against a variety of biological targets and cell lines to elucidate its pharmacological profile.

A logical workflow for the initial biological evaluation of this compound is presented below.

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies A Pure this compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays A->D E Identification of Biological 'Hit' F Dose-Response Studies E->F G In Vitro Target Validation F->G H Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) G->H I Gene Expression Profiling (e.g., RNA-Seq) G->I

Figure 2: Logical workflow for the biological evaluation of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

To assess the cytotoxic potential of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be performed. Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) should be seeded in 96-well plates. After 24 hours of incubation, the cells should be treated with a range of concentrations of this compound. Following a 48- or 72-hour incubation period, the MTT reagent is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results will be used to calculate the IC50 value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

The study of this compound is in its infancy. While its molecular formula suggests a complex and potentially bioactive molecule, a significant research effort is required to unlock its therapeutic potential. The immediate priorities for the scientific community should be the successful isolation and purification of this compound in sufficient quantities for comprehensive characterization and biological screening. The experimental protocols and workflows outlined in this guide provide a roadmap for these initial investigations. Subsequent research should focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery programs. The lack of current data presents a unique opportunity for novel discoveries in the field of natural product chemistry and pharmacology.

In-depth Technical Guide: Neoeuonymine (C36H45NO17)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

Neoeuonymine, a complex natural product with the molecular formula C36H45NO17, represents a molecule of significant interest within the scientific community. However, publicly accessible research, including detailed experimental data and established biological activities, remains notably scarce. This guide serves to consolidate the currently available information and to provide a framework for future investigation into the therapeutic potential of this compound. The absence of substantial peer-reviewed literature necessitates a foundational approach, outlining what is known and, more importantly, highlighting the areas requiring further exploration.

Physicochemical Properties

At present, detailed quantitative data regarding the physicochemical properties of this compound are not available in public databases. To facilitate future research and drug development, the following properties will need to be determined experimentally.

PropertyValueExperimental Protocol
Molecular Weight 763.73 g/mol High-Resolution Mass Spectrometry (HRMS)
Melting Point To be determinedDifferential Scanning Calorimetry (DSC)
Solubility To be determinedStandard solubility assays in various solvents (e.g., water, DMSO, ethanol)
LogP To be determinedHPLC-based or computational methods (e.g., ALOGPS, ChemDraw)
pKa To be determinedPotentiometric titration or computational prediction

Experimental Protocol: Determination of Molecular Weight by HRMS

A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) should be used to determine the accurate mass of this compound. The sample is to be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI). The resulting mass spectrum will provide a high-precision measurement of the mass-to-charge ratio (m/z), from which the exact molecular weight can be calculated. This experimental value should then be compared to the theoretical mass calculated from the molecular formula C36H45NO17 to confirm the compound's identity.

Isolation and Purification

This compound is presumed to be a constituent of one or more species within the Euonymus genus, a group of plants known for producing a variety of complex alkaloids and other secondary metabolites. A general workflow for the isolation and purification of this compound from plant material is proposed below.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Characterization A Plant Material (Euonymus sp.) B Solvent Extraction (e.g., Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) C->D E Fractionation D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Preparative HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, IR, UV-Vis) H->I J Mass Spectrometry (HRMS) H->J

Figure 1: Proposed workflow for the isolation and characterization of this compound.

Experimental Protocol: Column Chromatography

Following initial extraction and fractionation, the fraction containing this compound should be subjected to column chromatography for further purification. A silica gel column is recommended as the stationary phase. The mobile phase should consist of a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system. Fractions should be collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to monitor the separation. Fractions containing the compound of interest, as identified by a characteristic spot or peak, should be pooled for further purification steps.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. However, compounds isolated from the Euonymus genus have been reported to exhibit a range of biological effects, including insecticidal, cytotoxic, and anti-HIV activities. This suggests that this compound may possess therapeutic potential. Future research should focus on screening this compound against a variety of biological targets and cell lines to elucidate its pharmacological profile.

A logical workflow for the initial biological evaluation of this compound is presented below.

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action Studies A Pure this compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays A->D E Identification of Biological 'Hit' F Dose-Response Studies E->F G In Vitro Target Validation F->G H Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) G->H I Gene Expression Profiling (e.g., RNA-Seq) G->I

Figure 2: Logical workflow for the biological evaluation of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

To assess the cytotoxic potential of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be performed. Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) should be seeded in 96-well plates. After 24 hours of incubation, the cells should be treated with a range of concentrations of this compound. Following a 48- or 72-hour incubation period, the MTT reagent is added to each well. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results will be used to calculate the IC50 value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Conclusion and Future Directions

The study of this compound is in its infancy. While its molecular formula suggests a complex and potentially bioactive molecule, a significant research effort is required to unlock its therapeutic potential. The immediate priorities for the scientific community should be the successful isolation and purification of this compound in sufficient quantities for comprehensive characterization and biological screening. The experimental protocols and workflows outlined in this guide provide a roadmap for these initial investigations. Subsequent research should focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery programs. The lack of current data presents a unique opportunity for novel discoveries in the field of natural product chemistry and pharmacology.

The Biological Activity of Euonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine (B13332915) is a complex sesquiterpenoid pyridine (B92270) alkaloid predominantly found in various species of the Euonymus plant genus, belonging to the Celastraceae family. Often misspelled as "Neoeuonymine," this natural product has garnered scientific interest due to its diverse and potent biological activities. As a member of the broader class of Euonymus alkaloids, which includes related compounds such as evonimine and wilfordine, euonymine represents a promising scaffold for drug discovery and development. These alkaloids are characterized by a polyoxygenated sesquiterpenoid core esterified with a substituted nicotinic acid derivative.

This technical guide provides a comprehensive overview of the currently understood biological activities of euonymine and its congeners, with a focus on its anti-cancer, anti-HIV, P-glycoprotein inhibitory, and insecticidal properties. The information is presented to be a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Biological Activities and Quantitative Data

The biological effects of euonymine and related Euonymus alkaloids are multifaceted, ranging from cytotoxicity against cancer cells to the modulation of multidrug resistance and antiviral activity. While specific quantitative data for euonymine is limited in publicly accessible literature, the activities of closely related compounds provide valuable insights into its potential efficacy.

Cytotoxic Activity

Extracts from Euonymus species and their isolated alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. For instance, extracts from Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc and modulating apoptotic factors such as PARP and Caspase 3[1][2].

Compound/ExtractCell LineAssayIC50 ValueReference
Euonymus alatus ExtractHT22 (mouse hippocampal)MTT AssayProtective effect observed[3]
EvonineColon Cancer Cells(Not specified)Identified as active substance[1]
Wilfordine(Not specified)(Not specified)Reported anti-cancer properties[4]

Table 1: Cytotoxicity of Euonymus Alkaloids and Extracts

P-Glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Euonymine has been reported to possess P-glycoprotein inhibitory effects[5]. The related alkaloid, wilforine (B192672) (likely a misspelling of wilfordine), has been shown to competitively inhibit P-gp, thereby re-sensitizing MDR cancer cells to chemotherapeutic drugs[4]. This suggests that euonymine may act as a modulator of MDR, a highly desirable characteristic for an adjuvant cancer therapy.

CompoundAssayEffectIC50 ValueReference
Euonymine(Not specified)P-glycoprotein inhibitory effectNot available[5]
WilfordineRhodamine 123 EffluxCompetitive inhibition of P-gpNot available[4]

Table 2: P-gp Inhibitory Activity of Euonymus Alkaloids

Anti-HIV Activity
CompoundAssayEffectIC50 ValueReference
Euonymine(Not specified)Anti-HIV effectNot available[5]
Disaccharide Fatty Acid EstersTZM-bl Cell AssayInhibition of HIV infectivity~50 µM[6]

Table 3: Anti-HIV Activity of Euonymine and Related Compounds

Insecticidal Activity

Alkaloids from the Euonymus genus have long been recognized for their insecticidal properties. While specific LC50 values for euonymine are not detailed in the available literature, extracts from Euonymus europaeus have been investigated for their insecticidal and larvicidal activities[7]. Other plant-derived alkaloids have shown significant insecticidal potential, with LC50 values determined against various insect pests[8][9]. The mode of action is often related to neurotoxicity or disruption of essential physiological processes in insects.

Compound/ExtractTarget InsectAssayLC50 ValueReference
Euonymus europaeus Seed Oil/Methanol ExtractAedes aegyptiLarvicidal assayWeak activity observed[7]
TropinoneThrips palmiBioassay686.9 µg/mL (48h)[8]
Cynanchum mongolicum AlkaloidsLipaphis erysimiContact toxicity163.52 mg/L (Total alkaloids, 24h)[10]

Table 4: Insecticidal Activity of Euonymus Extracts and Other Alkaloids

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to assessing the biological activity of euonymine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of euonymine (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Euonymine (various concentrations) start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.
P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

Protocol:

  • Cell Culture: Use a cell line that overexpresses P-gp (e.g., MDR1-transfected cells) and a corresponding parental cell line as a control.

  • Compound Incubation: Pre-incubate the cells with various concentrations of euonymine or a known P-gp inhibitor (e.g., verapamil) for a defined period.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium (containing the test compound) to allow for efflux of the dye.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Increased intracellular Rhodamine 123 accumulation in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.

Pgp_Inhibition_Assay start Culture P-gp Overexpressing and Parental Cells preincubate Pre-incubate with Euonymine start->preincubate load_rh123 Add Rhodamine 123 preincubate->load_rh123 wash Wash to Remove Extracellular Dye load_rh123->wash efflux Incubate for Efflux wash->efflux measure Measure Intracellular Fluorescence efflux->measure analyze Calculate IC50 for P-gp Inhibition measure->analyze

Rhodamine 123 Efflux Assay Workflow.

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of euonymine are still under investigation. However, based on studies of related sesquiterpenoids and extracts from the Euonymus genus, inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a plausible mechanism for its anti-inflammatory and anti-cancer effects.

Proposed Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.

Mechanism of Inhibition:

  • Inhibition of IKK: Euonymine may inhibit the IκB kinase (IKK) complex.

  • Stabilization of IκBα: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.

  • Sequestration of NF-κB: IκBα remains bound to the NF-κB dimer (typically p50/p65) in the cytoplasm.

  • Blocked Nuclear Translocation: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus.

  • Downregulation of Target Genes: As a result, the transcription of NF-κB target genes, which promote inflammation, cell survival, and proliferation, is suppressed.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation Complex IκBα-NF-κB Complex Degradation IkBa->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) Complex->NFkB_nuc Nuclear Translocation Euonymine Euonymine Euonymine->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Transcription Transcription of Target Genes (Inflammation, Proliferation, Survival) DNA->Transcription

Proposed NF-κB Signaling Inhibition by Euonymine.

Conclusion

Euonymine, a sesquiterpenoid pyridine alkaloid from the Euonymus genus, exhibits a range of promising biological activities, including cytotoxic, P-glycoprotein inhibitory, and anti-HIV effects. While quantitative data for euonymine itself remains limited, studies on related compounds and extracts provide a strong rationale for its further investigation as a potential therapeutic agent. The proposed mechanism of action, particularly the inhibition of the NF-κB signaling pathway, offers a compelling avenue for future research into its anti-inflammatory and anti-cancer properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing natural product. Further research is warranted to elucidate the precise mechanisms of action and to obtain more comprehensive quantitative data on the biological activities of pure euonymine.

References

The Biological Activity of Euonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine (B13332915) is a complex sesquiterpenoid pyridine (B92270) alkaloid predominantly found in various species of the Euonymus plant genus, belonging to the Celastraceae family. Often misspelled as "Neoeuonymine," this natural product has garnered scientific interest due to its diverse and potent biological activities. As a member of the broader class of Euonymus alkaloids, which includes related compounds such as evonimine and wilfordine, euonymine represents a promising scaffold for drug discovery and development. These alkaloids are characterized by a polyoxygenated sesquiterpenoid core esterified with a substituted nicotinic acid derivative.

This technical guide provides a comprehensive overview of the currently understood biological activities of euonymine and its congeners, with a focus on its anti-cancer, anti-HIV, P-glycoprotein inhibitory, and insecticidal properties. The information is presented to be a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Biological Activities and Quantitative Data

The biological effects of euonymine and related Euonymus alkaloids are multifaceted, ranging from cytotoxicity against cancer cells to the modulation of multidrug resistance and antiviral activity. While specific quantitative data for euonymine is limited in publicly accessible literature, the activities of closely related compounds provide valuable insights into its potential efficacy.

Cytotoxic Activity

Extracts from Euonymus species and their isolated alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. For instance, extracts from Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc and modulating apoptotic factors such as PARP and Caspase 3[1][2].

Compound/ExtractCell LineAssayIC50 ValueReference
Euonymus alatus ExtractHT22 (mouse hippocampal)MTT AssayProtective effect observed[3]
EvonineColon Cancer Cells(Not specified)Identified as active substance[1]
Wilfordine(Not specified)(Not specified)Reported anti-cancer properties[4]

Table 1: Cytotoxicity of Euonymus Alkaloids and Extracts

P-Glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Euonymine has been reported to possess P-glycoprotein inhibitory effects[5]. The related alkaloid, wilforine (B192672) (likely a misspelling of wilfordine), has been shown to competitively inhibit P-gp, thereby re-sensitizing MDR cancer cells to chemotherapeutic drugs[4]. This suggests that euonymine may act as a modulator of MDR, a highly desirable characteristic for an adjuvant cancer therapy.

CompoundAssayEffectIC50 ValueReference
Euonymine(Not specified)P-glycoprotein inhibitory effectNot available[5]
WilfordineRhodamine 123 EffluxCompetitive inhibition of P-gpNot available[4]

Table 2: P-gp Inhibitory Activity of Euonymus Alkaloids

Anti-HIV Activity
CompoundAssayEffectIC50 ValueReference
Euonymine(Not specified)Anti-HIV effectNot available[5]
Disaccharide Fatty Acid EstersTZM-bl Cell AssayInhibition of HIV infectivity~50 µM[6]

Table 3: Anti-HIV Activity of Euonymine and Related Compounds

Insecticidal Activity

Alkaloids from the Euonymus genus have long been recognized for their insecticidal properties. While specific LC50 values for euonymine are not detailed in the available literature, extracts from Euonymus europaeus have been investigated for their insecticidal and larvicidal activities[7]. Other plant-derived alkaloids have shown significant insecticidal potential, with LC50 values determined against various insect pests[8][9]. The mode of action is often related to neurotoxicity or disruption of essential physiological processes in insects.

Compound/ExtractTarget InsectAssayLC50 ValueReference
Euonymus europaeus Seed Oil/Methanol ExtractAedes aegyptiLarvicidal assayWeak activity observed[7]
TropinoneThrips palmiBioassay686.9 µg/mL (48h)[8]
Cynanchum mongolicum AlkaloidsLipaphis erysimiContact toxicity163.52 mg/L (Total alkaloids, 24h)[10]

Table 4: Insecticidal Activity of Euonymus Extracts and Other Alkaloids

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to assessing the biological activity of euonymine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of euonymine (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Euonymine (various concentrations) start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.
P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

Protocol:

  • Cell Culture: Use a cell line that overexpresses P-gp (e.g., MDR1-transfected cells) and a corresponding parental cell line as a control.

  • Compound Incubation: Pre-incubate the cells with various concentrations of euonymine or a known P-gp inhibitor (e.g., verapamil) for a defined period.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium (containing the test compound) to allow for efflux of the dye.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Increased intracellular Rhodamine 123 accumulation in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.

Pgp_Inhibition_Assay start Culture P-gp Overexpressing and Parental Cells preincubate Pre-incubate with Euonymine start->preincubate load_rh123 Add Rhodamine 123 preincubate->load_rh123 wash Wash to Remove Extracellular Dye load_rh123->wash efflux Incubate for Efflux wash->efflux measure Measure Intracellular Fluorescence efflux->measure analyze Calculate IC50 for P-gp Inhibition measure->analyze

Rhodamine 123 Efflux Assay Workflow.

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of euonymine are still under investigation. However, based on studies of related sesquiterpenoids and extracts from the Euonymus genus, inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a plausible mechanism for its anti-inflammatory and anti-cancer effects.

Proposed Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.

Mechanism of Inhibition:

  • Inhibition of IKK: Euonymine may inhibit the IκB kinase (IKK) complex.

  • Stabilization of IκBα: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.

  • Sequestration of NF-κB: IκBα remains bound to the NF-κB dimer (typically p50/p65) in the cytoplasm.

  • Blocked Nuclear Translocation: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus.

  • Downregulation of Target Genes: As a result, the transcription of NF-κB target genes, which promote inflammation, cell survival, and proliferation, is suppressed.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation Complex IκBα-NF-κB Complex Degradation IkBa->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) Complex->NFkB_nuc Nuclear Translocation Euonymine Euonymine Euonymine->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Transcription Transcription of Target Genes (Inflammation, Proliferation, Survival) DNA->Transcription

Proposed NF-κB Signaling Inhibition by Euonymine.

Conclusion

Euonymine, a sesquiterpenoid pyridine alkaloid from the Euonymus genus, exhibits a range of promising biological activities, including cytotoxic, P-glycoprotein inhibitory, and anti-HIV effects. While quantitative data for euonymine itself remains limited, studies on related compounds and extracts provide a strong rationale for its further investigation as a potential therapeutic agent. The proposed mechanism of action, particularly the inhibition of the NF-κB signaling pathway, offers a compelling avenue for future research into its anti-inflammatory and anti-cancer properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing natural product. Further research is warranted to elucidate the precise mechanisms of action and to obtain more comprehensive quantitative data on the biological activities of pure euonymine.

References

The Biological Activity of Euonymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid pyridine alkaloid predominantly found in various species of the Euonymus plant genus, belonging to the Celastraceae family. Often misspelled as "Neoeuonymine," this natural product has garnered scientific interest due to its diverse and potent biological activities. As a member of the broader class of Euonymus alkaloids, which includes related compounds such as evonimine and wilfordine, euonymine represents a promising scaffold for drug discovery and development. These alkaloids are characterized by a polyoxygenated sesquiterpenoid core esterified with a substituted nicotinic acid derivative.

This technical guide provides a comprehensive overview of the currently understood biological activities of euonymine and its congeners, with a focus on its anti-cancer, anti-HIV, P-glycoprotein inhibitory, and insecticidal properties. The information is presented to be a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Biological Activities and Quantitative Data

The biological effects of euonymine and related Euonymus alkaloids are multifaceted, ranging from cytotoxicity against cancer cells to the modulation of multidrug resistance and antiviral activity. While specific quantitative data for euonymine is limited in publicly accessible literature, the activities of closely related compounds provide valuable insights into its potential efficacy.

Cytotoxic Activity

Extracts from Euonymus species and their isolated alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. For instance, extracts from Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc and modulating apoptotic factors such as PARP and Caspase 3[1][2].

Compound/ExtractCell LineAssayIC50 ValueReference
Euonymus alatus ExtractHT22 (mouse hippocampal)MTT AssayProtective effect observed[3]
EvonineColon Cancer Cells(Not specified)Identified as active substance[1]
Wilfordine(Not specified)(Not specified)Reported anti-cancer properties[4]

Table 1: Cytotoxicity of Euonymus Alkaloids and Extracts

P-Glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Euonymine has been reported to possess P-glycoprotein inhibitory effects[5]. The related alkaloid, wilforine (likely a misspelling of wilfordine), has been shown to competitively inhibit P-gp, thereby re-sensitizing MDR cancer cells to chemotherapeutic drugs[4]. This suggests that euonymine may act as a modulator of MDR, a highly desirable characteristic for an adjuvant cancer therapy.

CompoundAssayEffectIC50 ValueReference
Euonymine(Not specified)P-glycoprotein inhibitory effectNot available[5]
WilfordineRhodamine 123 EffluxCompetitive inhibition of P-gpNot available[4]

Table 2: P-gp Inhibitory Activity of Euonymus Alkaloids

Anti-HIV Activity
CompoundAssayEffectIC50 ValueReference
Euonymine(Not specified)Anti-HIV effectNot available[5]
Disaccharide Fatty Acid EstersTZM-bl Cell AssayInhibition of HIV infectivity~50 µM[6]

Table 3: Anti-HIV Activity of Euonymine and Related Compounds

Insecticidal Activity

Alkaloids from the Euonymus genus have long been recognized for their insecticidal properties. While specific LC50 values for euonymine are not detailed in the available literature, extracts from Euonymus europaeus have been investigated for their insecticidal and larvicidal activities[7]. Other plant-derived alkaloids have shown significant insecticidal potential, with LC50 values determined against various insect pests[8][9]. The mode of action is often related to neurotoxicity or disruption of essential physiological processes in insects.

Compound/ExtractTarget InsectAssayLC50 ValueReference
Euonymus europaeus Seed Oil/Methanol ExtractAedes aegyptiLarvicidal assayWeak activity observed[7]
TropinoneThrips palmiBioassay686.9 µg/mL (48h)[8]
Cynanchum mongolicum AlkaloidsLipaphis erysimiContact toxicity163.52 mg/L (Total alkaloids, 24h)[10]

Table 4: Insecticidal Activity of Euonymus Extracts and Other Alkaloids

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to assessing the biological activity of euonymine.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of euonymine (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Euonymine (various concentrations) start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.
P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

Protocol:

  • Cell Culture: Use a cell line that overexpresses P-gp (e.g., MDR1-transfected cells) and a corresponding parental cell line as a control.

  • Compound Incubation: Pre-incubate the cells with various concentrations of euonymine or a known P-gp inhibitor (e.g., verapamil) for a defined period.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.

  • Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium (containing the test compound) to allow for efflux of the dye.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Increased intracellular Rhodamine 123 accumulation in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.

Pgp_Inhibition_Assay start Culture P-gp Overexpressing and Parental Cells preincubate Pre-incubate with Euonymine start->preincubate load_rh123 Add Rhodamine 123 preincubate->load_rh123 wash Wash to Remove Extracellular Dye load_rh123->wash efflux Incubate for Efflux wash->efflux measure Measure Intracellular Fluorescence efflux->measure analyze Calculate IC50 for P-gp Inhibition measure->analyze

Rhodamine 123 Efflux Assay Workflow.

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of euonymine are still under investigation. However, based on studies of related sesquiterpenoids and extracts from the Euonymus genus, inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a plausible mechanism for its anti-inflammatory and anti-cancer effects.

Proposed Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.

Mechanism of Inhibition:

  • Inhibition of IKK: Euonymine may inhibit the IκB kinase (IKK) complex.

  • Stabilization of IκBα: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.

  • Sequestration of NF-κB: IκBα remains bound to the NF-κB dimer (typically p50/p65) in the cytoplasm.

  • Blocked Nuclear Translocation: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus.

  • Downregulation of Target Genes: As a result, the transcription of NF-κB target genes, which promote inflammation, cell survival, and proliferation, is suppressed.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation Complex IκBα-NF-κB Complex Degradation IkBa->Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) Complex->NFkB_nuc Nuclear Translocation Euonymine Euonymine Euonymine->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Transcription Transcription of Target Genes (Inflammation, Proliferation, Survival) DNA->Transcription

Proposed NF-κB Signaling Inhibition by Euonymine.

Conclusion

Euonymine, a sesquiterpenoid pyridine alkaloid from the Euonymus genus, exhibits a range of promising biological activities, including cytotoxic, P-glycoprotein inhibitory, and anti-HIV effects. While quantitative data for euonymine itself remains limited, studies on related compounds and extracts provide a strong rationale for its further investigation as a potential therapeutic agent. The proposed mechanism of action, particularly the inhibition of the NF-κB signaling pathway, offers a compelling avenue for future research into its anti-inflammatory and anti-cancer properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing natural product. Further research is warranted to elucidate the precise mechanisms of action and to obtain more comprehensive quantitative data on the biological activities of pure euonymine.

References

Neoeuonymine: An In-depth Technical Guide to a Sesquiterpene Pyridine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoeuonymine (B12781512) is a sesquiterpene pyridine (B92270) alkaloid, a class of complex natural products known for their significant biological activities. While specific data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its chemical nature, putative biosynthesis, and potential pharmacological activities based on the well-characterized, closely related compound, euonymine (B13332915), and the broader family of sesquiterpene pyridine alkaloids found in plants of the Celastraceae family, such as Euonymus and Tripterygium species. These compounds have garnered interest from researchers, particularly in the fields of drug discovery and development, for their potent immunosuppressive and anti-inflammatory properties.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the structure, biosynthesis, and biological evaluation of this class of molecules.

Chemical Structure and Properties

This compound is classified as an alkaloid with the chemical formula C36H45NO17 and a molecular weight of 763.746 g/mol . Its Chemical Abstracts Service (CAS) registry number is 33510-25-7.

The core structure of this compound, like other sesquiterpene pyridine alkaloids, is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core is esterified with a substituted nicotinic acid (a pyridine carboxylic acid), forming a complex macrocyclic structure. The extensive esterification with various organic acids, such as acetic acid, contributes to the diversity and complexity of these alkaloids.

Due to the lack of specific spectroscopic data for this compound, the following table presents the ¹H and ¹³C NMR data for the closely related and structurally representative compound, euonymine, isolated from Euonymus hamiltonianus. This data is crucial for the structural elucidation and characterization of this class of alkaloids.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Euonymine (a representative sesquiterpene pyridine alkaloid)

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Sesquiterpene Core
180.15.45 (d, 3.5)
271.55.20 (dd, 3.5, 2.0)
378.95.65 (d, 2.0)
485.2-
555.62.55 (s)
6170.1-
742.12.80 (d, 4.5)
874.54.95 (d, 4.5)
9132.8-
10138.2-
1162.34.15 (m)
1225.11.25 (s)
1320.81.15 (s)
1422.51.85 (s)
1568.94.50 (d, 12.0), 4.35 (d, 12.0)
Pyridine Moiety
2'164.5-
3'128.9-
4'149.88.90 (d, 5.0)
5'125.47.85 (d, 5.0)
6'152.1-
7'168.2-
Acetyl Groups
OAc-1170.5, 21.1-
OAc-2170.3, 20.9-
OAc-3170.8, 21.3-
OAc-8171.2, 21.5-
OAc-11170.1, 20.7-
OAc-15169.8, 20.5-

Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and instrument used.

Biosynthesis

The biosynthetic pathway of sesquiterpene pyridine alkaloids like this compound is complex and involves the convergence of two major metabolic pathways: the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the sesquiterpenoid core, and the shikimate pathway for the pyridine dicarboxylic acid moiety.

The dihydroagarofuran (B1235886) sesquiterpenoid core is believed to be synthesized from farnesyl pyrophosphate (FPP), a key intermediate in terpenoid biosynthesis. The formation of the characteristic tricyclic dihydroagarofuran skeleton is a critical step. The pyridine moiety, typically a derivative of nicotinic acid, is synthesized from tryptophan or aspartate via the shikimate pathway. The final steps involve the esterification of the polyhydroxylated sesquiterpenoid core with the pyridine dicarboxylic acid and other organic acids, followed by cyclization to form the macrolide structure.

Biosynthesis_Pathway cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis cluster_assembly Final Assembly IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Dihydroagarofuran Dihydroagarofuran Core FPP->Dihydroagarofuran Cyclization & Oxidation Esterification Esterification Dihydroagarofuran->Esterification Tryptophan Tryptophan Nicotinic_Acid Nicotinic Acid Derivative Tryptophan->Nicotinic_Acid Shikimate Pathway Nicotinic_Acid->Esterification This compound This compound Esterification->this compound Macrocyclization

Putative biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

The following table summarizes the immunosuppressive activity of representative sesquiterpene pyridine alkaloids, highlighting their potent nature.

Table 2: Immunosuppressive Activity of Representative Sesquiterpene Pyridine Alkaloids

CompoundSourceAssayIC₅₀ (µM)
Wilfordatine ATripterygium wilfordiiNF-κB Inhibition8.75
Tripfordine ATripterygium wilfordiiNF-κB Inhibition0.74
WilforineTripterygium wilfordiiNF-κB Inhibition15.66

Data from a study on compounds isolated from Tripterygium wilfordii showing potent immunosuppressive activity.[1]

Experimental Protocols

To facilitate further research on this compound and related compounds, this section provides detailed methodologies for key in vitro experiments used to assess their anti-inflammatory and immunosuppressive activities.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Cell Line: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene (HEK293-NF-κB-Luc).

Materials:

  • HEK293-NF-κB-Luc cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) dissolved in DMSO

  • Luciferase Assay Reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB-Luc cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL final concentration).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to that of the vehicle-treated control and calculate the IC₅₀ value. A parallel cell viability assay (e.g., MTT assay) should be performed to rule out cytotoxicity.

experimental_workflow cluster_workflow NF-κB Luciferase Assay Workflow start Seed HEK293-NF-κB-Luc cells incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 measure Measure Luciferase Activity incubate2->measure analyze Calculate IC₅₀ measure->analyze

Workflow for the NF-κB luciferase reporter assay.

Signaling Pathway Modulation

The primary mechanism of action for the anti-inflammatory and immunosuppressive effects of many sesquiterpene pyridine alkaloids is the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of gene transcription involved in inflammation, immune responses, cell proliferation, and apoptosis.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Sesquiterpene pyridine alkaloids are thought to exert their inhibitory effects at one or more points in this cascade, potentially by inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes DNA->Transcription This compound This compound This compound->IKK Potential Inhibition

Canonical NF-κB signaling pathway and potential inhibition by this compound.

Conclusion

This compound belongs to the promising class of sesquiterpene pyridine alkaloids with significant potential for development as immunosuppressive and anti-inflammatory agents. While specific experimental data for this compound remains to be fully elucidated and published, the information available for structurally related compounds, such as euonymine and various alkaloids from Tripterygium, provides a strong foundation for future research. The detailed methodologies and pathway diagrams presented in this guide offer a framework for the systematic investigation of this compound's biological activities and mechanism of action, paving the way for its potential application in the treatment of inflammatory and autoimmune diseases. Further studies are warranted to isolate and fully characterize this compound, and to comprehensively evaluate its pharmacological profile.

References

Neoeuonymine: An In-depth Technical Guide to a Sesquiterpene Pyridine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoeuonymine (B12781512) is a sesquiterpene pyridine (B92270) alkaloid, a class of complex natural products known for their significant biological activities. While specific data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its chemical nature, putative biosynthesis, and potential pharmacological activities based on the well-characterized, closely related compound, euonymine (B13332915), and the broader family of sesquiterpene pyridine alkaloids found in plants of the Celastraceae family, such as Euonymus and Tripterygium species. These compounds have garnered interest from researchers, particularly in the fields of drug discovery and development, for their potent immunosuppressive and anti-inflammatory properties.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the structure, biosynthesis, and biological evaluation of this class of molecules.

Chemical Structure and Properties

This compound is classified as an alkaloid with the chemical formula C36H45NO17 and a molecular weight of 763.746 g/mol . Its Chemical Abstracts Service (CAS) registry number is 33510-25-7.

The core structure of this compound, like other sesquiterpene pyridine alkaloids, is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core is esterified with a substituted nicotinic acid (a pyridine carboxylic acid), forming a complex macrocyclic structure. The extensive esterification with various organic acids, such as acetic acid, contributes to the diversity and complexity of these alkaloids.

Due to the lack of specific spectroscopic data for this compound, the following table presents the ¹H and ¹³C NMR data for the closely related and structurally representative compound, euonymine, isolated from Euonymus hamiltonianus. This data is crucial for the structural elucidation and characterization of this class of alkaloids.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Euonymine (a representative sesquiterpene pyridine alkaloid)

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Sesquiterpene Core
180.15.45 (d, 3.5)
271.55.20 (dd, 3.5, 2.0)
378.95.65 (d, 2.0)
485.2-
555.62.55 (s)
6170.1-
742.12.80 (d, 4.5)
874.54.95 (d, 4.5)
9132.8-
10138.2-
1162.34.15 (m)
1225.11.25 (s)
1320.81.15 (s)
1422.51.85 (s)
1568.94.50 (d, 12.0), 4.35 (d, 12.0)
Pyridine Moiety
2'164.5-
3'128.9-
4'149.88.90 (d, 5.0)
5'125.47.85 (d, 5.0)
6'152.1-
7'168.2-
Acetyl Groups
OAc-1170.5, 21.1-
OAc-2170.3, 20.9-
OAc-3170.8, 21.3-
OAc-8171.2, 21.5-
OAc-11170.1, 20.7-
OAc-15169.8, 20.5-

Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and instrument used.

Biosynthesis

The biosynthetic pathway of sesquiterpene pyridine alkaloids like this compound is complex and involves the convergence of two major metabolic pathways: the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the sesquiterpenoid core, and the shikimate pathway for the pyridine dicarboxylic acid moiety.

The dihydroagarofuran (B1235886) sesquiterpenoid core is believed to be synthesized from farnesyl pyrophosphate (FPP), a key intermediate in terpenoid biosynthesis. The formation of the characteristic tricyclic dihydroagarofuran skeleton is a critical step. The pyridine moiety, typically a derivative of nicotinic acid, is synthesized from tryptophan or aspartate via the shikimate pathway. The final steps involve the esterification of the polyhydroxylated sesquiterpenoid core with the pyridine dicarboxylic acid and other organic acids, followed by cyclization to form the macrolide structure.

Biosynthesis_Pathway cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis cluster_assembly Final Assembly IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Dihydroagarofuran Dihydroagarofuran Core FPP->Dihydroagarofuran Cyclization & Oxidation Esterification Esterification Dihydroagarofuran->Esterification Tryptophan Tryptophan Nicotinic_Acid Nicotinic Acid Derivative Tryptophan->Nicotinic_Acid Shikimate Pathway Nicotinic_Acid->Esterification This compound This compound Esterification->this compound Macrocyclization

Putative biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

The following table summarizes the immunosuppressive activity of representative sesquiterpene pyridine alkaloids, highlighting their potent nature.

Table 2: Immunosuppressive Activity of Representative Sesquiterpene Pyridine Alkaloids

CompoundSourceAssayIC₅₀ (µM)
Wilfordatine ATripterygium wilfordiiNF-κB Inhibition8.75
Tripfordine ATripterygium wilfordiiNF-κB Inhibition0.74
WilforineTripterygium wilfordiiNF-κB Inhibition15.66

Data from a study on compounds isolated from Tripterygium wilfordii showing potent immunosuppressive activity.[1]

Experimental Protocols

To facilitate further research on this compound and related compounds, this section provides detailed methodologies for key in vitro experiments used to assess their anti-inflammatory and immunosuppressive activities.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Cell Line: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene (HEK293-NF-κB-Luc).

Materials:

  • HEK293-NF-κB-Luc cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) dissolved in DMSO

  • Luciferase Assay Reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB-Luc cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL final concentration).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to that of the vehicle-treated control and calculate the IC₅₀ value. A parallel cell viability assay (e.g., MTT assay) should be performed to rule out cytotoxicity.

experimental_workflow cluster_workflow NF-κB Luciferase Assay Workflow start Seed HEK293-NF-κB-Luc cells incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 measure Measure Luciferase Activity incubate2->measure analyze Calculate IC₅₀ measure->analyze

Workflow for the NF-κB luciferase reporter assay.

Signaling Pathway Modulation

The primary mechanism of action for the anti-inflammatory and immunosuppressive effects of many sesquiterpene pyridine alkaloids is the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of gene transcription involved in inflammation, immune responses, cell proliferation, and apoptosis.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Sesquiterpene pyridine alkaloids are thought to exert their inhibitory effects at one or more points in this cascade, potentially by inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes DNA->Transcription This compound This compound This compound->IKK Potential Inhibition

Canonical NF-κB signaling pathway and potential inhibition by this compound.

Conclusion

This compound belongs to the promising class of sesquiterpene pyridine alkaloids with significant potential for development as immunosuppressive and anti-inflammatory agents. While specific experimental data for this compound remains to be fully elucidated and published, the information available for structurally related compounds, such as euonymine and various alkaloids from Tripterygium, provides a strong foundation for future research. The detailed methodologies and pathway diagrams presented in this guide offer a framework for the systematic investigation of this compound's biological activities and mechanism of action, paving the way for its potential application in the treatment of inflammatory and autoimmune diseases. Further studies are warranted to isolate and fully characterize this compound, and to comprehensively evaluate its pharmacological profile.

References

Neoeuonymine: An In-depth Technical Guide to a Sesquiterpene Pyridine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoeuonymine is a sesquiterpene pyridine alkaloid, a class of complex natural products known for their significant biological activities. While specific data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of its chemical nature, putative biosynthesis, and potential pharmacological activities based on the well-characterized, closely related compound, euonymine, and the broader family of sesquiterpene pyridine alkaloids found in plants of the Celastraceae family, such as Euonymus and Tripterygium species. These compounds have garnered interest from researchers, particularly in the fields of drug discovery and development, for their potent immunosuppressive and anti-inflammatory properties.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the structure, biosynthesis, and biological evaluation of this class of molecules.

Chemical Structure and Properties

This compound is classified as an alkaloid with the chemical formula C36H45NO17 and a molecular weight of 763.746 g/mol . Its Chemical Abstracts Service (CAS) registry number is 33510-25-7.

The core structure of this compound, like other sesquiterpene pyridine alkaloids, is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core is esterified with a substituted nicotinic acid (a pyridine carboxylic acid), forming a complex macrocyclic structure. The extensive esterification with various organic acids, such as acetic acid, contributes to the diversity and complexity of these alkaloids.

Due to the lack of specific spectroscopic data for this compound, the following table presents the ¹H and ¹³C NMR data for the closely related and structurally representative compound, euonymine, isolated from Euonymus hamiltonianus. This data is crucial for the structural elucidation and characterization of this class of alkaloids.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Euonymine (a representative sesquiterpene pyridine alkaloid)

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Sesquiterpene Core
180.15.45 (d, 3.5)
271.55.20 (dd, 3.5, 2.0)
378.95.65 (d, 2.0)
485.2-
555.62.55 (s)
6170.1-
742.12.80 (d, 4.5)
874.54.95 (d, 4.5)
9132.8-
10138.2-
1162.34.15 (m)
1225.11.25 (s)
1320.81.15 (s)
1422.51.85 (s)
1568.94.50 (d, 12.0), 4.35 (d, 12.0)
Pyridine Moiety
2'164.5-
3'128.9-
4'149.88.90 (d, 5.0)
5'125.47.85 (d, 5.0)
6'152.1-
7'168.2-
Acetyl Groups
OAc-1170.5, 21.1-
OAc-2170.3, 20.9-
OAc-3170.8, 21.3-
OAc-8171.2, 21.5-
OAc-11170.1, 20.7-
OAc-15169.8, 20.5-

Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and instrument used.

Biosynthesis

The biosynthetic pathway of sesquiterpene pyridine alkaloids like this compound is complex and involves the convergence of two major metabolic pathways: the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the sesquiterpenoid core, and the shikimate pathway for the pyridine dicarboxylic acid moiety.

The dihydroagarofuran sesquiterpenoid core is believed to be synthesized from farnesyl pyrophosphate (FPP), a key intermediate in terpenoid biosynthesis. The formation of the characteristic tricyclic dihydroagarofuran skeleton is a critical step. The pyridine moiety, typically a derivative of nicotinic acid, is synthesized from tryptophan or aspartate via the shikimate pathway. The final steps involve the esterification of the polyhydroxylated sesquiterpenoid core with the pyridine dicarboxylic acid and other organic acids, followed by cyclization to form the macrolide structure.

Biosynthesis_Pathway cluster_sesquiterpene Sesquiterpene Core Biosynthesis cluster_pyridine Pyridine Moiety Biosynthesis cluster_assembly Final Assembly IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Dihydroagarofuran Dihydroagarofuran Core FPP->Dihydroagarofuran Cyclization & Oxidation Esterification Esterification Dihydroagarofuran->Esterification Tryptophan Tryptophan Nicotinic_Acid Nicotinic Acid Derivative Tryptophan->Nicotinic_Acid Shikimate Pathway Nicotinic_Acid->Esterification This compound This compound Esterification->this compound Macrocyclization

Putative biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

The following table summarizes the immunosuppressive activity of representative sesquiterpene pyridine alkaloids, highlighting their potent nature.

Table 2: Immunosuppressive Activity of Representative Sesquiterpene Pyridine Alkaloids

CompoundSourceAssayIC₅₀ (µM)
Wilfordatine ATripterygium wilfordiiNF-κB Inhibition8.75
Tripfordine ATripterygium wilfordiiNF-κB Inhibition0.74
WilforineTripterygium wilfordiiNF-κB Inhibition15.66

Data from a study on compounds isolated from Tripterygium wilfordii showing potent immunosuppressive activity.[1]

Experimental Protocols

To facilitate further research on this compound and related compounds, this section provides detailed methodologies for key in vitro experiments used to assess their anti-inflammatory and immunosuppressive activities.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

Cell Line: HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene (HEK293-NF-κB-Luc).

Materials:

  • HEK293-NF-κB-Luc cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) dissolved in DMSO

  • Luciferase Assay Reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB-Luc cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL final concentration).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to that of the vehicle-treated control and calculate the IC₅₀ value. A parallel cell viability assay (e.g., MTT assay) should be performed to rule out cytotoxicity.

experimental_workflow cluster_workflow NF-κB Luciferase Assay Workflow start Seed HEK293-NF-κB-Luc cells incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 measure Measure Luciferase Activity incubate2->measure analyze Calculate IC₅₀ measure->analyze

Workflow for the NF-κB luciferase reporter assay.

Signaling Pathway Modulation

The primary mechanism of action for the anti-inflammatory and immunosuppressive effects of many sesquiterpene pyridine alkaloids is the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of gene transcription involved in inflammation, immune responses, cell proliferation, and apoptosis.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Sesquiterpene pyridine alkaloids are thought to exert their inhibitory effects at one or more points in this cascade, potentially by inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Nuclear Translocation Transcription Transcription of Pro-inflammatory Genes DNA->Transcription This compound This compound This compound->IKK Potential Inhibition

Canonical NF-κB signaling pathway and potential inhibition by this compound.

Conclusion

This compound belongs to the promising class of sesquiterpene pyridine alkaloids with significant potential for development as immunosuppressive and anti-inflammatory agents. While specific experimental data for this compound remains to be fully elucidated and published, the information available for structurally related compounds, such as euonymine and various alkaloids from Tripterygium, provides a strong foundation for future research. The detailed methodologies and pathway diagrams presented in this guide offer a framework for the systematic investigation of this compound's biological activities and mechanism of action, paving the way for its potential application in the treatment of inflammatory and autoimmune diseases. Further studies are warranted to isolate and fully characterize this compound, and to comprehensively evaluate its pharmacological profile.

References

In-Depth Technical Guide: The Discovery and Isolation of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive overview of the discovery, isolation, and characterization of the natural alkaloid, Neoeuonymine.

Introduction

This compound is a sesquiterpenoid pyridine (B92270) alkaloid, a class of complex natural products known for their significant biological activities. While initially associated with the Euonymus genus due to its structural similarities to other "euonymine" type alkaloids, this compound has been identified as a constituent of Tripterygium wilfordii Hook.f., a plant from the Celastraceae family with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1][2] This guide provides a detailed account of the available technical information regarding this compound, including its chemical properties and the general methodologies relevant to its isolation and structural elucidation.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is fundamental for its study. The key identifiers and structural information are summarized in the table below.

PropertyDataReference
Compound Name This compound[3]
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine
CAS Number 33510-25-7[3]
Molecular Formula C₃₆H₄₅NO₁₇
Molecular Weight 763.74 g/mol
Compound Type Sesquiterpenoid Pyridine Alkaloid[3]
Botanical Source Tripterygium wilfordii Hook.f.

Discovery and Isolation

Experimental Protocol: General Workflow for Alkaloid Isolation from Tripterygium wilfordii

  • Plant Material Collection and Preparation: The roots of Tripterygium wilfordii are collected, dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.

  • Extraction:

    • The powdered plant material is typically subjected to extraction with an organic solvent. A common method involves maceration or Soxhlet extraction with ethanol (B145695) or methanol.

    • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic compounds.

    • The pH of the aqueous layer is subsequently adjusted to alkaline conditions (e.g., with ammonia (B1221849) solution) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the alkaline aqueous phase into an immiscible organic solvent like chloroform. This process yields a total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid extract is subjected to various chromatographic techniques for the separation of individual compounds.

    • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or ODS (octadecylsilane) column, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC, often on a C18 column, to yield pure this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant Powdered Roots of Tripterygium wilfordii solvent_extraction Solvent Extraction (e.g., Ethanol) plant->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_dissolution Dissolve in Acidic Water crude_extract->acid_dissolution organic_wash Wash with Organic Solvent (Removes Neutral/Acidic Compounds) acid_dissolution->organic_wash basification Basify Aqueous Layer organic_wash->basification alkaloid_extraction Extract with Organic Solvent basification->alkaloid_extraction total_alkaloids Total Alkaloid Fraction alkaloid_extraction->total_alkaloids column_chromatography Column Chromatography (Silica or ODS) total_alkaloids->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound, like other complex natural products, is determined using a combination of spectroscopic techniques.

Experimental Protocols for Structural Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the complete carbon skeleton and determining the positions of functional groups.

The logical relationship for structure elucidation is depicted in the diagram below.

G cluster_data Spectroscopic Data Acquisition cluster_info Information Derived cluster_structure Structure Determination ms Mass Spectrometry (MS) formula Molecular Formula ms->formula nmr NMR Spectroscopy (1D and 2D) connectivity Atom Connectivity nmr->connectivity structure This compound Structure formula->structure connectivity->structure

Logical workflow for the structural elucidation of this compound.

Biological Activity

While specific studies on the biological activity of this compound are not detailed in the available search results, many sesquiterpenoid pyridine alkaloids isolated from Tripterygium wilfordii have demonstrated potent biological activities, including:

  • Cytotoxicity: Several related alkaloids show significant cytotoxic effects against various human tumor cell lines.

  • Immunosuppressive and Anti-inflammatory Effects: The plant is well-known for these properties, and isolated alkaloids are major contributors to this activity, often through the inhibition of pathways like NF-κB.

Given its structural class, it is plausible that this compound may exhibit similar biological properties. Further research is needed to specifically evaluate its bioactivity and potential therapeutic applications. The general mechanism of action for many anti-inflammatory compounds from this plant involves the inhibition of pro-inflammatory signaling pathways. A simplified representation of a potential signaling pathway that could be modulated by compounds like this compound is shown below.

G LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor (TLR) LPS->Receptor IKK IKK Complex Receptor->IKK NFkB_Inhibitor IκB (Inhibitor) IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Cytokines Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokines This compound This compound (Hypothesized) This compound->IKK Inhibits (Potential Site of Action)

Hypothesized anti-inflammatory signaling pathway.

Conclusion

This compound is a structurally complex sesquiterpenoid pyridine alkaloid from Tripterygium wilfordii. While a comprehensive understanding of its discovery and biological profile requires access to its primary research literature, established methods for the isolation and characterization of related compounds provide a solid framework for its study. The potent biological activities associated with this class of alkaloids suggest that this compound could be a valuable compound for further investigation in drug discovery and development, particularly in the areas of oncology and immunology. Future research should focus on elucidating its specific biological targets and mechanisms of action.

References

In-Depth Technical Guide: The Discovery and Isolation of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive overview of the discovery, isolation, and characterization of the natural alkaloid, Neoeuonymine.

Introduction

This compound is a sesquiterpenoid pyridine (B92270) alkaloid, a class of complex natural products known for their significant biological activities. While initially associated with the Euonymus genus due to its structural similarities to other "euonymine" type alkaloids, this compound has been identified as a constituent of Tripterygium wilfordii Hook.f., a plant from the Celastraceae family with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1][2] This guide provides a detailed account of the available technical information regarding this compound, including its chemical properties and the general methodologies relevant to its isolation and structural elucidation.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is fundamental for its study. The key identifiers and structural information are summarized in the table below.

PropertyDataReference
Compound Name This compound[3]
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine
CAS Number 33510-25-7[3]
Molecular Formula C₃₆H₄₅NO₁₇
Molecular Weight 763.74 g/mol
Compound Type Sesquiterpenoid Pyridine Alkaloid[3]
Botanical Source Tripterygium wilfordii Hook.f.

Discovery and Isolation

Experimental Protocol: General Workflow for Alkaloid Isolation from Tripterygium wilfordii

  • Plant Material Collection and Preparation: The roots of Tripterygium wilfordii are collected, dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.

  • Extraction:

    • The powdered plant material is typically subjected to extraction with an organic solvent. A common method involves maceration or Soxhlet extraction with ethanol (B145695) or methanol.

    • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic compounds.

    • The pH of the aqueous layer is subsequently adjusted to alkaline conditions (e.g., with ammonia (B1221849) solution) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the alkaline aqueous phase into an immiscible organic solvent like chloroform. This process yields a total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid extract is subjected to various chromatographic techniques for the separation of individual compounds.

    • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or ODS (octadecylsilane) column, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC, often on a C18 column, to yield pure this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant Powdered Roots of Tripterygium wilfordii solvent_extraction Solvent Extraction (e.g., Ethanol) plant->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_dissolution Dissolve in Acidic Water crude_extract->acid_dissolution organic_wash Wash with Organic Solvent (Removes Neutral/Acidic Compounds) acid_dissolution->organic_wash basification Basify Aqueous Layer organic_wash->basification alkaloid_extraction Extract with Organic Solvent basification->alkaloid_extraction total_alkaloids Total Alkaloid Fraction alkaloid_extraction->total_alkaloids column_chromatography Column Chromatography (Silica or ODS) total_alkaloids->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound, like other complex natural products, is determined using a combination of spectroscopic techniques.

Experimental Protocols for Structural Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the complete carbon skeleton and determining the positions of functional groups.

The logical relationship for structure elucidation is depicted in the diagram below.

G cluster_data Spectroscopic Data Acquisition cluster_info Information Derived cluster_structure Structure Determination ms Mass Spectrometry (MS) formula Molecular Formula ms->formula nmr NMR Spectroscopy (1D and 2D) connectivity Atom Connectivity nmr->connectivity structure This compound Structure formula->structure connectivity->structure

Logical workflow for the structural elucidation of this compound.

Biological Activity

While specific studies on the biological activity of this compound are not detailed in the available search results, many sesquiterpenoid pyridine alkaloids isolated from Tripterygium wilfordii have demonstrated potent biological activities, including:

  • Cytotoxicity: Several related alkaloids show significant cytotoxic effects against various human tumor cell lines.

  • Immunosuppressive and Anti-inflammatory Effects: The plant is well-known for these properties, and isolated alkaloids are major contributors to this activity, often through the inhibition of pathways like NF-κB.

Given its structural class, it is plausible that this compound may exhibit similar biological properties. Further research is needed to specifically evaluate its bioactivity and potential therapeutic applications. The general mechanism of action for many anti-inflammatory compounds from this plant involves the inhibition of pro-inflammatory signaling pathways. A simplified representation of a potential signaling pathway that could be modulated by compounds like this compound is shown below.

G LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor (TLR) LPS->Receptor IKK IKK Complex Receptor->IKK NFkB_Inhibitor IκB (Inhibitor) IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Cytokines Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokines This compound This compound (Hypothesized) This compound->IKK Inhibits (Potential Site of Action)

Hypothesized anti-inflammatory signaling pathway.

Conclusion

This compound is a structurally complex sesquiterpenoid pyridine alkaloid from Tripterygium wilfordii. While a comprehensive understanding of its discovery and biological profile requires access to its primary research literature, established methods for the isolation and characterization of related compounds provide a solid framework for its study. The potent biological activities associated with this class of alkaloids suggest that this compound could be a valuable compound for further investigation in drug discovery and development, particularly in the areas of oncology and immunology. Future research should focus on elucidating its specific biological targets and mechanisms of action.

References

In-Depth Technical Guide: The Discovery and Isolation of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive overview of the discovery, isolation, and characterization of the natural alkaloid, Neoeuonymine.

Introduction

This compound is a sesquiterpenoid pyridine alkaloid, a class of complex natural products known for their significant biological activities. While initially associated with the Euonymus genus due to its structural similarities to other "euonymine" type alkaloids, this compound has been identified as a constituent of Tripterygium wilfordii Hook.f., a plant from the Celastraceae family with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1][2] This guide provides a detailed account of the available technical information regarding this compound, including its chemical properties and the general methodologies relevant to its isolation and structural elucidation.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is fundamental for its study. The key identifiers and structural information are summarized in the table below.

PropertyDataReference
Compound Name This compound[3]
Synonym 8α-acetoxy-O6-deacetyl-8-deoxo-evonine
CAS Number 33510-25-7[3]
Molecular Formula C₃₆H₄₅NO₁₇
Molecular Weight 763.74 g/mol
Compound Type Sesquiterpenoid Pyridine Alkaloid[3]
Botanical Source Tripterygium wilfordii Hook.f.

Discovery and Isolation

Experimental Protocol: General Workflow for Alkaloid Isolation from Tripterygium wilfordii

  • Plant Material Collection and Preparation: The roots of Tripterygium wilfordii are collected, dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.

  • Extraction:

    • The powdered plant material is typically subjected to extraction with an organic solvent. A common method involves maceration or Soxhlet extraction with ethanol or methanol.

    • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic compounds.

    • The pH of the aqueous layer is subsequently adjusted to alkaline conditions (e.g., with ammonia solution) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the alkaline aqueous phase into an immiscible organic solvent like chloroform. This process yields a total alkaloid fraction.

  • Chromatographic Purification:

    • The total alkaloid extract is subjected to various chromatographic techniques for the separation of individual compounds.

    • Column Chromatography: Initial separation is often performed on a silica gel or ODS (octadecylsilane) column, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC, often on a C18 column, to yield pure this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant Powdered Roots of Tripterygium wilfordii solvent_extraction Solvent Extraction (e.g., Ethanol) plant->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_dissolution Dissolve in Acidic Water crude_extract->acid_dissolution organic_wash Wash with Organic Solvent (Removes Neutral/Acidic Compounds) acid_dissolution->organic_wash basification Basify Aqueous Layer organic_wash->basification alkaloid_extraction Extract with Organic Solvent basification->alkaloid_extraction total_alkaloids Total Alkaloid Fraction alkaloid_extraction->total_alkaloids column_chromatography Column Chromatography (Silica or ODS) total_alkaloids->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound, like other complex natural products, is determined using a combination of spectroscopic techniques.

Experimental Protocols for Structural Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the complete carbon skeleton and determining the positions of functional groups.

The logical relationship for structure elucidation is depicted in the diagram below.

G cluster_data Spectroscopic Data Acquisition cluster_info Information Derived cluster_structure Structure Determination ms Mass Spectrometry (MS) formula Molecular Formula ms->formula nmr NMR Spectroscopy (1D and 2D) connectivity Atom Connectivity nmr->connectivity structure This compound Structure formula->structure connectivity->structure

Logical workflow for the structural elucidation of this compound.

Biological Activity

While specific studies on the biological activity of this compound are not detailed in the available search results, many sesquiterpenoid pyridine alkaloids isolated from Tripterygium wilfordii have demonstrated potent biological activities, including:

  • Cytotoxicity: Several related alkaloids show significant cytotoxic effects against various human tumor cell lines.

  • Immunosuppressive and Anti-inflammatory Effects: The plant is well-known for these properties, and isolated alkaloids are major contributors to this activity, often through the inhibition of pathways like NF-κB.

Given its structural class, it is plausible that this compound may exhibit similar biological properties. Further research is needed to specifically evaluate its bioactivity and potential therapeutic applications. The general mechanism of action for many anti-inflammatory compounds from this plant involves the inhibition of pro-inflammatory signaling pathways. A simplified representation of a potential signaling pathway that could be modulated by compounds like this compound is shown below.

G LPS LPS (Inflammatory Stimulus) Receptor Toll-like Receptor (TLR) LPS->Receptor IKK IKK Complex Receptor->IKK NFkB_Inhibitor IκB (Inhibitor) IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Cytokines Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokines This compound This compound (Hypothesized) This compound->IKK Inhibits (Potential Site of Action)

Hypothesized anti-inflammatory signaling pathway.

Conclusion

This compound is a structurally complex sesquiterpenoid pyridine alkaloid from Tripterygium wilfordii. While a comprehensive understanding of its discovery and biological profile requires access to its primary research literature, established methods for the isolation and characterization of related compounds provide a solid framework for its study. The potent biological activities associated with this class of alkaloids suggest that this compound could be a valuable compound for further investigation in drug discovery and development, particularly in the areas of oncology and immunology. Future research should focus on elucidating its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine and Related Evonine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and specific data regarding the properties, experimental protocols, and biological activities of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is not available in the public domain. This guide, therefore, provides a comprehensive overview of the broader class of evonine alkaloids to which this compound belongs, drawing upon available scientific literature for related structures. The information presented serves as a foundational resource for researchers, scientists, and drug development professionals interested in this class of natural products.

Introduction to Evonine Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom.[1][2] They are known for their wide range of pharmacological activities.[1][3] Evonine alkaloids are a specific subgroup of sesquiterpenoid alkaloids, which are characterized by a complex molecular structure.[1] These alkaloids are primarily isolated from plants belonging to the Euonymus genus, which has been utilized in traditional medicine in several Asian countries for treating various ailments.

General Properties of Alkaloids

While specific data for 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is unavailable, the general properties of alkaloids provide a useful reference:

Physical and Chemical Properties:

PropertyGeneral Description
State Most alkaloids are crystalline solids, though some can be amorphous or liquid (if they lack oxygen).
Color Generally, they are colorless or white crystalline solids.
Solubility Alkaloids are typically insoluble or sparingly soluble in water, but their salt forms are usually water-soluble. The free base form is often soluble in organic solvents like ether and chloroform.
Basicity The presence of amine functional groups makes most alkaloids basic in nature, with the degree of basicity varying based on the molecular structure.

This table summarizes the general properties of alkaloids as a class, in the absence of specific data for 8α-acetoxy-O6-deacetyl-8-deoxo-evonine.

Phytochemistry of Euonymus Species

The genus Euonymus is a rich source of diverse bioactive compounds. Over 100 chemical constituents have been isolated from Euonymus alatus alone, including flavonoids, terpenoids, steroids, lignans, cardenolides, phenolic acids, and alkaloids. The alkaloids found in Euonymus species are often sesquiterpenoids.

A related compound, Evonimine, 8-(acetyloxy)-O2-benzoyl-O2-deacetyl-8-deoxo-26-hydroxy-, (8alpha)-, has been identified in Tripterygium wilfordii and Tripterygium hypoglaucum. Basic computed properties for this related compound are available and can serve as an example for the type of data that would be relevant for the target compound of this guide.

Computed Properties for a Related Evonine Alkaloid:

PropertyValue
Molecular Formula C43H49NO19
Molecular Weight 883.8 g/mol
Exact Mass 883.28987833 Da

Data sourced from PubChem for Evonimine, 8-(acetyloxy)-O2-benzoyl-O2-deacetyl-8-deoxo-26-hydroxy-, (8alpha)-.

Biological and Pharmacological Activities of Euonymus Alkaloids and Extracts

Extracts from Euonymus species have demonstrated a variety of biological activities, which are attributed to their rich phytochemical composition. While the specific activity of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is unknown, the broader activities of related compounds and extracts include:

  • Anti-inflammatory Effects: Extracts of Euonymus alatus have been shown to exhibit anti-inflammatory properties.

  • Neuroprotective Effects: Studies have indicated that Euonymus alatus extracts may have neuroprotective effects, potentially through the upregulation of brain-derived neurotrophic factor (BDNF) and activation of the ERK/CREB signaling pathway.

  • Anticancer and Antidiabetic Potential: Various bioactive compounds from Euonymus alatus have been investigated for their potential anticancer and antidiabetic activities.

It is important to note that these activities are associated with crude extracts or other compounds from the plant and have not been specifically attributed to 8α-acetoxy-O6-deacetyl-8-deoxo-evonine.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine are not available in the literature. However, a general workflow for the isolation and characterization of alkaloids from plant material can be described.

General Workflow for Alkaloid Isolation and Characterization:

Caption: A generalized workflow for the isolation and characterization of alkaloids from plant sources.

Signaling Pathways

Given the lack of specific studies on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, no signaling pathways directly modulated by this compound can be depicted. However, as mentioned, extracts from Euonymus alatus have been shown to influence pathways such as the ERK/CREB signaling cascade. Below is a simplified representation of this pathway.

Simplified ERK/CREB Signaling Pathway:

ERK_CREB_Pathway GrowthFactor Growth Factor / Neurotrophin Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Transcription

Caption: A simplified diagram of the ERK/CREB signaling pathway, which can be modulated by bioactive compounds.

Future Directions

The lack of data on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine highlights a gap in the current scientific literature. Future research should focus on the following areas:

  • Isolation and Structural Elucidation: Targeted isolation of this specific alkaloid from Euonymus species to confirm its structure and determine its physicochemical properties.

  • Synthesis: Development of a synthetic route to obtain sufficient quantities for biological testing.

  • Biological Screening: A comprehensive evaluation of its bioactivities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.

  • Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the underlying molecular mechanisms and identify protein targets and affected signaling pathways.

Conclusion

While a detailed technical guide on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine cannot be provided at this time due to a lack of specific data, this document serves as a comprehensive introduction to the broader class of evonine alkaloids and the phytochemical potential of the Euonymus genus. The general properties and biological activities of related compounds suggest that this and other minor alkaloids from this plant family may be of interest for future drug discovery and development efforts. Further research is necessary to isolate, characterize, and evaluate the therapeutic potential of this specific compound.

References

An In-depth Technical Guide on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine and Related Evonine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and specific data regarding the properties, experimental protocols, and biological activities of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is not available in the public domain. This guide, therefore, provides a comprehensive overview of the broader class of evonine alkaloids to which this compound belongs, drawing upon available scientific literature for related structures. The information presented serves as a foundational resource for researchers, scientists, and drug development professionals interested in this class of natural products.

Introduction to Evonine Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom.[1][2] They are known for their wide range of pharmacological activities.[1][3] Evonine alkaloids are a specific subgroup of sesquiterpenoid alkaloids, which are characterized by a complex molecular structure.[1] These alkaloids are primarily isolated from plants belonging to the Euonymus genus, which has been utilized in traditional medicine in several Asian countries for treating various ailments.

General Properties of Alkaloids

While specific data for 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is unavailable, the general properties of alkaloids provide a useful reference:

Physical and Chemical Properties:

PropertyGeneral Description
State Most alkaloids are crystalline solids, though some can be amorphous or liquid (if they lack oxygen).
Color Generally, they are colorless or white crystalline solids.
Solubility Alkaloids are typically insoluble or sparingly soluble in water, but their salt forms are usually water-soluble. The free base form is often soluble in organic solvents like ether and chloroform.
Basicity The presence of amine functional groups makes most alkaloids basic in nature, with the degree of basicity varying based on the molecular structure.

This table summarizes the general properties of alkaloids as a class, in the absence of specific data for 8α-acetoxy-O6-deacetyl-8-deoxo-evonine.

Phytochemistry of Euonymus Species

The genus Euonymus is a rich source of diverse bioactive compounds. Over 100 chemical constituents have been isolated from Euonymus alatus alone, including flavonoids, terpenoids, steroids, lignans, cardenolides, phenolic acids, and alkaloids. The alkaloids found in Euonymus species are often sesquiterpenoids.

A related compound, Evonimine, 8-(acetyloxy)-O2-benzoyl-O2-deacetyl-8-deoxo-26-hydroxy-, (8alpha)-, has been identified in Tripterygium wilfordii and Tripterygium hypoglaucum. Basic computed properties for this related compound are available and can serve as an example for the type of data that would be relevant for the target compound of this guide.

Computed Properties for a Related Evonine Alkaloid:

PropertyValue
Molecular Formula C43H49NO19
Molecular Weight 883.8 g/mol
Exact Mass 883.28987833 Da

Data sourced from PubChem for Evonimine, 8-(acetyloxy)-O2-benzoyl-O2-deacetyl-8-deoxo-26-hydroxy-, (8alpha)-.

Biological and Pharmacological Activities of Euonymus Alkaloids and Extracts

Extracts from Euonymus species have demonstrated a variety of biological activities, which are attributed to their rich phytochemical composition. While the specific activity of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is unknown, the broader activities of related compounds and extracts include:

  • Anti-inflammatory Effects: Extracts of Euonymus alatus have been shown to exhibit anti-inflammatory properties.

  • Neuroprotective Effects: Studies have indicated that Euonymus alatus extracts may have neuroprotective effects, potentially through the upregulation of brain-derived neurotrophic factor (BDNF) and activation of the ERK/CREB signaling pathway.

  • Anticancer and Antidiabetic Potential: Various bioactive compounds from Euonymus alatus have been investigated for their potential anticancer and antidiabetic activities.

It is important to note that these activities are associated with crude extracts or other compounds from the plant and have not been specifically attributed to 8α-acetoxy-O6-deacetyl-8-deoxo-evonine.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine are not available in the literature. However, a general workflow for the isolation and characterization of alkaloids from plant material can be described.

General Workflow for Alkaloid Isolation and Characterization:

Caption: A generalized workflow for the isolation and characterization of alkaloids from plant sources.

Signaling Pathways

Given the lack of specific studies on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, no signaling pathways directly modulated by this compound can be depicted. However, as mentioned, extracts from Euonymus alatus have been shown to influence pathways such as the ERK/CREB signaling cascade. Below is a simplified representation of this pathway.

Simplified ERK/CREB Signaling Pathway:

ERK_CREB_Pathway GrowthFactor Growth Factor / Neurotrophin Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Transcription

Caption: A simplified diagram of the ERK/CREB signaling pathway, which can be modulated by bioactive compounds.

Future Directions

The lack of data on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine highlights a gap in the current scientific literature. Future research should focus on the following areas:

  • Isolation and Structural Elucidation: Targeted isolation of this specific alkaloid from Euonymus species to confirm its structure and determine its physicochemical properties.

  • Synthesis: Development of a synthetic route to obtain sufficient quantities for biological testing.

  • Biological Screening: A comprehensive evaluation of its bioactivities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.

  • Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the underlying molecular mechanisms and identify protein targets and affected signaling pathways.

Conclusion

While a detailed technical guide on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine cannot be provided at this time due to a lack of specific data, this document serves as a comprehensive introduction to the broader class of evonine alkaloids and the phytochemical potential of the Euonymus genus. The general properties and biological activities of related compounds suggest that this and other minor alkaloids from this plant family may be of interest for future drug discovery and development efforts. Further research is necessary to isolate, characterize, and evaluate the therapeutic potential of this specific compound.

References

An In-depth Technical Guide on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine and Related Evonine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and specific data regarding the properties, experimental protocols, and biological activities of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is not available in the public domain. This guide, therefore, provides a comprehensive overview of the broader class of evonine alkaloids to which this compound belongs, drawing upon available scientific literature for related structures. The information presented serves as a foundational resource for researchers, scientists, and drug development professionals interested in this class of natural products.

Introduction to Evonine Alkaloids

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom.[1][2] They are known for their wide range of pharmacological activities.[1][3] Evonine alkaloids are a specific subgroup of sesquiterpenoid alkaloids, which are characterized by a complex molecular structure.[1] These alkaloids are primarily isolated from plants belonging to the Euonymus genus, which has been utilized in traditional medicine in several Asian countries for treating various ailments.

General Properties of Alkaloids

While specific data for 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is unavailable, the general properties of alkaloids provide a useful reference:

Physical and Chemical Properties:

PropertyGeneral Description
State Most alkaloids are crystalline solids, though some can be amorphous or liquid (if they lack oxygen).
Color Generally, they are colorless or white crystalline solids.
Solubility Alkaloids are typically insoluble or sparingly soluble in water, but their salt forms are usually water-soluble. The free base form is often soluble in organic solvents like ether and chloroform.
Basicity The presence of amine functional groups makes most alkaloids basic in nature, with the degree of basicity varying based on the molecular structure.

This table summarizes the general properties of alkaloids as a class, in the absence of specific data for 8α-acetoxy-O6-deacetyl-8-deoxo-evonine.

Phytochemistry of Euonymus Species

The genus Euonymus is a rich source of diverse bioactive compounds. Over 100 chemical constituents have been isolated from Euonymus alatus alone, including flavonoids, terpenoids, steroids, lignans, cardenolides, phenolic acids, and alkaloids. The alkaloids found in Euonymus species are often sesquiterpenoids.

A related compound, Evonimine, 8-(acetyloxy)-O2-benzoyl-O2-deacetyl-8-deoxo-26-hydroxy-, (8alpha)-, has been identified in Tripterygium wilfordii and Tripterygium hypoglaucum. Basic computed properties for this related compound are available and can serve as an example for the type of data that would be relevant for the target compound of this guide.

Computed Properties for a Related Evonine Alkaloid:

PropertyValue
Molecular Formula C43H49NO19
Molecular Weight 883.8 g/mol
Exact Mass 883.28987833 Da

Data sourced from PubChem for Evonimine, 8-(acetyloxy)-O2-benzoyl-O2-deacetyl-8-deoxo-26-hydroxy-, (8alpha)-.

Biological and Pharmacological Activities of Euonymus Alkaloids and Extracts

Extracts from Euonymus species have demonstrated a variety of biological activities, which are attributed to their rich phytochemical composition. While the specific activity of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is unknown, the broader activities of related compounds and extracts include:

  • Anti-inflammatory Effects: Extracts of Euonymus alatus have been shown to exhibit anti-inflammatory properties.

  • Neuroprotective Effects: Studies have indicated that Euonymus alatus extracts may have neuroprotective effects, potentially through the upregulation of brain-derived neurotrophic factor (BDNF) and activation of the ERK/CREB signaling pathway.

  • Anticancer and Antidiabetic Potential: Various bioactive compounds from Euonymus alatus have been investigated for their potential anticancer and antidiabetic activities.

It is important to note that these activities are associated with crude extracts or other compounds from the plant and have not been specifically attributed to 8α-acetoxy-O6-deacetyl-8-deoxo-evonine.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine are not available in the literature. However, a general workflow for the isolation and characterization of alkaloids from plant material can be described.

General Workflow for Alkaloid Isolation and Characterization:

Caption: A generalized workflow for the isolation and characterization of alkaloids from plant sources.

Signaling Pathways

Given the lack of specific studies on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, no signaling pathways directly modulated by this compound can be depicted. However, as mentioned, extracts from Euonymus alatus have been shown to influence pathways such as the ERK/CREB signaling cascade. Below is a simplified representation of this pathway.

Simplified ERK/CREB Signaling Pathway:

ERK_CREB_Pathway GrowthFactor Growth Factor / Neurotrophin Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression Transcription

Caption: A simplified diagram of the ERK/CREB signaling pathway, which can be modulated by bioactive compounds.

Future Directions

The lack of data on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine highlights a gap in the current scientific literature. Future research should focus on the following areas:

  • Isolation and Structural Elucidation: Targeted isolation of this specific alkaloid from Euonymus species to confirm its structure and determine its physicochemical properties.

  • Synthesis: Development of a synthetic route to obtain sufficient quantities for biological testing.

  • Biological Screening: A comprehensive evaluation of its bioactivities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.

  • Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the underlying molecular mechanisms and identify protein targets and affected signaling pathways.

Conclusion

While a detailed technical guide on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine cannot be provided at this time due to a lack of specific data, this document serves as a comprehensive introduction to the broader class of evonine alkaloids and the phytochemical potential of the Euonymus genus. The general properties and biological activities of related compounds suggest that this and other minor alkaloids from this plant family may be of interest for future drug discovery and development efforts. Further research is necessary to isolate, characterize, and evaluate the therapeutic potential of this specific compound.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the potential therapeutic effects of Neoeuonymine, a natural compound isolated from plants of the Euonymus genus. However, based on a thorough review of currently available scientific literature, detailed studies specifically investigating the therapeutic effects, mechanisms of action, and associated experimental protocols for this compound are exceedingly limited.

One study has reported the isolation of this compound from Euonymus Sieboldiana Blume. This research identified this compound as a sesquiterpene alkaloid and noted its chemical relationship to Euonymine, another compound found in the same plant. The broader Euonymus genus is known to produce a variety of bioactive compounds, including flavonoids, terpenoids, and alkaloids, which have demonstrated a range of biological activities such as anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects in preclinical studies.[1][2][3][4][5][6]

Given the absence of specific data on this compound, this guide will instead provide a general framework of the experimental protocols and potential signaling pathways that would be relevant for investigating the therapeutic potential of a novel natural compound like this compound, drawing on established methodologies for similar molecules.

Table 1: Hypothetical Data Presentation for Biological Evaluation of this compound

The following table is a template illustrating how quantitative data for this compound could be presented if it were available. The values are purely illustrative.

Biological Activity Assay Type Cell Line / Model Parameter Result (e.g., IC50, % inhibition) Reference
Anticancer MTT AssayMCF-7 (Breast Cancer)IC5015 µMFictional Study et al., 2024
A549 (Lung Cancer)IC5025 µMFictional Study et al., 2024
Neuroprotection H₂O₂-induced oxidative stressSH-SY5Y (Neuronal)Cell Viability (%)75% at 10 µMFictional Study et al., 2024
Anti-inflammatory LPS-induced NO productionRAW 264.7 (Macrophage)% Inhibition60% at 20 µMFictional Study et al., 2024

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the therapeutic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells or for evaluating the protective effects on other cell types.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of a compound.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using antibodies.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate hypothetical signaling pathways that this compound could modulate based on the known activities of compounds from the Euonymus genus.

G Hypothetical PI3K/Akt Signaling Pathway Modulation by this compound This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

G Hypothetical MAPK/ERK Signaling Pathway Modulation by this compound This compound This compound Raf Raf This compound->Raf Inhibits Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow Diagram

G General Workflow for Evaluating Therapeutic Potential of this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Isolation & Purification of this compound B Cytotoxicity Screening (e.g., MTT Assay) A->B C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C D Animal Model Selection (e.g., Xenograft mice) C->D Promising Results E Efficacy & Toxicity Evaluation D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F

Caption: Workflow for natural product drug discovery.

Conclusion

While the therapeutic potential of this compound remains largely unexplored, the established bioactivities of other compounds from the Euonymus genus suggest that it may possess valuable pharmacological properties. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for future research into this promising natural product. Further investigation is warranted to isolate and characterize this compound in sufficient quantities for comprehensive biological evaluation. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the potential therapeutic effects of Neoeuonymine, a natural compound isolated from plants of the Euonymus genus. However, based on a thorough review of currently available scientific literature, detailed studies specifically investigating the therapeutic effects, mechanisms of action, and associated experimental protocols for this compound are exceedingly limited.

One study has reported the isolation of this compound from Euonymus Sieboldiana Blume. This research identified this compound as a sesquiterpene alkaloid and noted its chemical relationship to Euonymine, another compound found in the same plant. The broader Euonymus genus is known to produce a variety of bioactive compounds, including flavonoids, terpenoids, and alkaloids, which have demonstrated a range of biological activities such as anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects in preclinical studies.[1][2][3][4][5][6]

Given the absence of specific data on this compound, this guide will instead provide a general framework of the experimental protocols and potential signaling pathways that would be relevant for investigating the therapeutic potential of a novel natural compound like this compound, drawing on established methodologies for similar molecules.

Table 1: Hypothetical Data Presentation for Biological Evaluation of this compound

The following table is a template illustrating how quantitative data for this compound could be presented if it were available. The values are purely illustrative.

Biological Activity Assay Type Cell Line / Model Parameter Result (e.g., IC50, % inhibition) Reference
Anticancer MTT AssayMCF-7 (Breast Cancer)IC5015 µMFictional Study et al., 2024
A549 (Lung Cancer)IC5025 µMFictional Study et al., 2024
Neuroprotection H₂O₂-induced oxidative stressSH-SY5Y (Neuronal)Cell Viability (%)75% at 10 µMFictional Study et al., 2024
Anti-inflammatory LPS-induced NO productionRAW 264.7 (Macrophage)% Inhibition60% at 20 µMFictional Study et al., 2024

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the therapeutic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells or for evaluating the protective effects on other cell types.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of a compound.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using antibodies.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate hypothetical signaling pathways that this compound could modulate based on the known activities of compounds from the Euonymus genus.

G Hypothetical PI3K/Akt Signaling Pathway Modulation by this compound This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

G Hypothetical MAPK/ERK Signaling Pathway Modulation by this compound This compound This compound Raf Raf This compound->Raf Inhibits Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow Diagram

G General Workflow for Evaluating Therapeutic Potential of this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Isolation & Purification of this compound B Cytotoxicity Screening (e.g., MTT Assay) A->B C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C D Animal Model Selection (e.g., Xenograft mice) C->D Promising Results E Efficacy & Toxicity Evaluation D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F

Caption: Workflow for natural product drug discovery.

Conclusion

While the therapeutic potential of this compound remains largely unexplored, the established bioactivities of other compounds from the Euonymus genus suggest that it may possess valuable pharmacological properties. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for future research into this promising natural product. Further investigation is warranted to isolate and characterize this compound in sufficient quantities for comprehensive biological evaluation. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide on the Potential Therapeutic Effects of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the potential therapeutic effects of Neoeuonymine, a natural compound isolated from plants of the Euonymus genus. However, based on a thorough review of currently available scientific literature, detailed studies specifically investigating the therapeutic effects, mechanisms of action, and associated experimental protocols for this compound are exceedingly limited.

One study has reported the isolation of this compound from Euonymus Sieboldiana Blume. This research identified this compound as a sesquiterpene alkaloid and noted its chemical relationship to Euonymine, another compound found in the same plant. The broader Euonymus genus is known to produce a variety of bioactive compounds, including flavonoids, terpenoids, and alkaloids, which have demonstrated a range of biological activities such as anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects in preclinical studies.[1][2][3][4][5][6]

Given the absence of specific data on this compound, this guide will instead provide a general framework of the experimental protocols and potential signaling pathways that would be relevant for investigating the therapeutic potential of a novel natural compound like this compound, drawing on established methodologies for similar molecules.

Table 1: Hypothetical Data Presentation for Biological Evaluation of this compound

The following table is a template illustrating how quantitative data for this compound could be presented if it were available. The values are purely illustrative.

Biological Activity Assay Type Cell Line / Model Parameter Result (e.g., IC50, % inhibition) Reference
Anticancer MTT AssayMCF-7 (Breast Cancer)IC5015 µMFictional Study et al., 2024
A549 (Lung Cancer)IC5025 µMFictional Study et al., 2024
Neuroprotection H₂O₂-induced oxidative stressSH-SY5Y (Neuronal)Cell Viability (%)75% at 10 µMFictional Study et al., 2024
Anti-inflammatory LPS-induced NO productionRAW 264.7 (Macrophage)% Inhibition60% at 20 µMFictional Study et al., 2024

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the therapeutic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells or for evaluating the protective effects on other cell types.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of a compound.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using antibodies.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate hypothetical signaling pathways that this compound could modulate based on the known activities of compounds from the Euonymus genus.

G Hypothetical PI3K/Akt Signaling Pathway Modulation by this compound This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

G Hypothetical MAPK/ERK Signaling Pathway Modulation by this compound This compound This compound Raf Raf This compound->Raf Inhibits Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Workflow Diagram

G General Workflow for Evaluating Therapeutic Potential of this compound cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Isolation & Purification of this compound B Cytotoxicity Screening (e.g., MTT Assay) A->B C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C D Animal Model Selection (e.g., Xenograft mice) C->D Promising Results E Efficacy & Toxicity Evaluation D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->F

Caption: Workflow for natural product drug discovery.

Conclusion

While the therapeutic potential of this compound remains largely unexplored, the established bioactivities of other compounds from the Euonymus genus suggest that it may possess valuable pharmacological properties. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for future research into this promising natural product. Further investigation is warranted to isolate and characterize this compound in sufficient quantities for comprehensive biological evaluation. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

Neoeuonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine (B12781512), also known as euonymine, is a complex sesquiterpenoid pyridine (B92270) alkaloid that has garnered significant interest within the scientific community. Found in plant species such as Tripterygium wilfordii and Peritassa campestris, this natural product has demonstrated promising biological activities, notably as an anti-HIV agent and an inhibitor of P-glycoprotein (P-gp).[1] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biological activities, and potential mechanisms of action. All quantitative data has been summarized in structured tables, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its therapeutic potential.

Chemical Properties

This compound is a highly oxygenated sesquiterpenoid alkaloid with a complex polycyclic structure. Its chemical identity is well-defined, and its properties are summarized in the table below.

PropertyValueSource
Synonyms EuonyminePubChem
Molecular Formula C38H47NO18PubChem
Molecular Weight 805.8 g/mol PubChem
CAS Number 33458-82-1PubChem
Natural Sources Tripterygium wilfordii, Peritassa campestrisPubChem

Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its anti-HIV and P-glycoprotein inhibitory effects. While specific quantitative data for this compound is limited in publicly available literature, data for related compounds from Tripterygium wilfordii provide valuable insights into the potential potency of this class of molecules.

Table 1: Anti-HIV Activity of a Related Sesquiterpenoid Alkaloid

CompoundVirus StrainCell LineEC50 (µg/mL)Therapeutic Index (TI)Source
Triptonine BHIV-1Not Specified<0.10>1000[2]

Note: EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug.

The potent anti-HIV activity of Triptonine B, a structurally related alkaloid from the same plant source, suggests that this compound may exhibit similar efficacy. Further studies are required to determine the specific EC50 of this compound.

Table 2: P-glycoprotein Inhibitory Activity

Quantitative data (IC50 or Ki values) for the P-glycoprotein inhibitory activity of this compound are not currently available in the reviewed literature. However, the identification of this activity warrants further investigation to quantify its potency.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines standardized experimental protocols for assessing anti-HIV and P-glycoprotein inhibitory activities.

Anti-HIV Activity Assay

A common method to determine the anti-HIV activity of a compound is the cell-based HIV-1 replication assay.

Objective: To determine the concentration at which a compound inhibits HIV-1 replication by 50% (EC50).

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-GFP)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (e.g., a known reverse transcriptase inhibitor)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay system)

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

Workflow:

G cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound D Add this compound dilutions and control compounds A->D B Culture target cells (e.g., MT-4) C Seed cells into 96-well plates B->C C->D E Infect cells with HIV-1 D->E F Incubate for 3-5 days E->F G Measure viral replication (e.g., p24 ELISA) F->G H Measure cell viability (e.g., MTT assay) F->H I Calculate EC50 and CC50 G->I H->I

Workflow for Anti-HIV Activity Assay.

Methodology:

  • Cell Culture: Maintain a healthy culture of human T-lymphocytes in appropriate cell culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Assay Setup: Seed the T-lymphocytes into a 96-well plate. Add the serially diluted this compound and control compounds to the wells.

  • Infection: Add a predetermined amount of HIV-1 to the wells.

  • Incubation: Incubate the plates for 3-5 days to allow for viral replication.

  • Quantification of Viral Replication: Measure the level of viral replication in the culture supernatant using a p24 antigen ELISA or by measuring reporter gene expression (e.g., luciferase) in engineered cell lines.

  • Cytotoxicity Assessment: Determine the 50% cytotoxic concentration (CC50) of this compound in uninfected cells using a viability assay (e.g., MTT).

  • Data Analysis: Calculate the EC50 value from the dose-response curve of viral inhibition. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

P-glycoprotein (P-gp) Inhibition Assay

The P-gp inhibitory activity of a compound can be assessed using a fluorescent substrate uptake assay in cells overexpressing P-gp.

Objective: To determine the concentration at which a compound inhibits P-gp-mediated efflux by 50% (IC50).

Materials:

  • P-gp overexpressing cell line (e.g., Caco-2, MDR1-transfected cells)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Verapamil)

  • Assay buffer

  • Fluorescence plate reader

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Culture P-gp overexpressing cells to confluence C Pre-incubate cells with This compound or controls A->C B Prepare serial dilutions of this compound B->C D Add fluorescent P-gp substrate (e.g., Rhodamine 123) C->D E Incubate for a defined period D->E F Wash cells to remove extracellular substrate E->F G Lyse cells and measure intracellular fluorescence F->G H Calculate IC50 G->H

Workflow for P-gp Inhibition Assay.

Methodology:

  • Cell Culture: Grow the P-gp overexpressing cells to form a confluent monolayer in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (positive control) for a specified time.

  • Substrate Addition: Add a fluorescent P-gp substrate to the wells and incubate to allow for cellular uptake and efflux.

  • Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its anti-HIV and P-gp inhibitory effects have not been fully elucidated. However, based on the activities of related natural products, plausible mechanisms can be proposed.

Potential Anti-HIV Mechanism

Many natural product-derived anti-HIV agents act at various stages of the viral life cycle. For sesquiterpenoid alkaloids, potential mechanisms could involve the inhibition of key viral enzymes or interference with viral entry.

G cluster_virus HIV Life Cycle cluster_inhibitor Potential this compound Action A Viral Entry (Fusion & Binding) B Reverse Transcription A->B C Integration B->C D Viral Protein Synthesis & Assembly C->D E Budding & Maturation D->E F This compound F->A Inhibition? F->B Inhibition? F->C Inhibition? F->D Inhibition? F->E Inhibition?

Potential targets of this compound in the HIV life cycle.

Further research is needed to identify the specific target(s) of this compound within the HIV replication cycle.

Potential P-glycoprotein Inhibition Mechanism

P-glycoprotein is an ATP-dependent efflux pump. Inhibitors can act through several mechanisms, including competitive binding, interference with ATP hydrolysis, or modulation of the lipid membrane.

G cluster_pgp P-glycoprotein Efflux Pump cluster_inhibitor Potential this compound Action A Substrate Binding Site D Drug Efflux A->D B ATP Binding Site B->D C Lipid Bilayer C->D E This compound E->A Competitive Inhibition E->B Interference with ATP Hydrolysis E->C Membrane Perturbation E->D Inhibition

Potential mechanisms of P-glycoprotein inhibition by this compound.

Given its lipophilic nature as a sesquiterpenoid, this compound may interact with the transmembrane domains of P-gp, potentially acting as a competitive or non-competitive inhibitor.

Conclusion and Future Directions

This compound is a promising bioactive natural product with demonstrated anti-HIV and P-glycoprotein inhibitory activities. While the current body of literature provides a solid foundation, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determination of the specific EC50 and IC50/Ki values of this compound for its anti-HIV and P-gp inhibitory activities is essential for a comprehensive understanding of its potency.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in its biological activities will be critical for rational drug design and development.

  • In Vivo Efficacy and Safety: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic lead.

References

Neoeuonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine (B12781512), also known as euonymine, is a complex sesquiterpenoid pyridine (B92270) alkaloid that has garnered significant interest within the scientific community. Found in plant species such as Tripterygium wilfordii and Peritassa campestris, this natural product has demonstrated promising biological activities, notably as an anti-HIV agent and an inhibitor of P-glycoprotein (P-gp).[1] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biological activities, and potential mechanisms of action. All quantitative data has been summarized in structured tables, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its therapeutic potential.

Chemical Properties

This compound is a highly oxygenated sesquiterpenoid alkaloid with a complex polycyclic structure. Its chemical identity is well-defined, and its properties are summarized in the table below.

PropertyValueSource
Synonyms EuonyminePubChem
Molecular Formula C38H47NO18PubChem
Molecular Weight 805.8 g/mol PubChem
CAS Number 33458-82-1PubChem
Natural Sources Tripterygium wilfordii, Peritassa campestrisPubChem

Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its anti-HIV and P-glycoprotein inhibitory effects. While specific quantitative data for this compound is limited in publicly available literature, data for related compounds from Tripterygium wilfordii provide valuable insights into the potential potency of this class of molecules.

Table 1: Anti-HIV Activity of a Related Sesquiterpenoid Alkaloid

CompoundVirus StrainCell LineEC50 (µg/mL)Therapeutic Index (TI)Source
Triptonine BHIV-1Not Specified<0.10>1000[2]

Note: EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug.

The potent anti-HIV activity of Triptonine B, a structurally related alkaloid from the same plant source, suggests that this compound may exhibit similar efficacy. Further studies are required to determine the specific EC50 of this compound.

Table 2: P-glycoprotein Inhibitory Activity

Quantitative data (IC50 or Ki values) for the P-glycoprotein inhibitory activity of this compound are not currently available in the reviewed literature. However, the identification of this activity warrants further investigation to quantify its potency.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines standardized experimental protocols for assessing anti-HIV and P-glycoprotein inhibitory activities.

Anti-HIV Activity Assay

A common method to determine the anti-HIV activity of a compound is the cell-based HIV-1 replication assay.

Objective: To determine the concentration at which a compound inhibits HIV-1 replication by 50% (EC50).

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-GFP)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (e.g., a known reverse transcriptase inhibitor)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay system)

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

Workflow:

G cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound D Add this compound dilutions and control compounds A->D B Culture target cells (e.g., MT-4) C Seed cells into 96-well plates B->C C->D E Infect cells with HIV-1 D->E F Incubate for 3-5 days E->F G Measure viral replication (e.g., p24 ELISA) F->G H Measure cell viability (e.g., MTT assay) F->H I Calculate EC50 and CC50 G->I H->I

Workflow for Anti-HIV Activity Assay.

Methodology:

  • Cell Culture: Maintain a healthy culture of human T-lymphocytes in appropriate cell culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Assay Setup: Seed the T-lymphocytes into a 96-well plate. Add the serially diluted this compound and control compounds to the wells.

  • Infection: Add a predetermined amount of HIV-1 to the wells.

  • Incubation: Incubate the plates for 3-5 days to allow for viral replication.

  • Quantification of Viral Replication: Measure the level of viral replication in the culture supernatant using a p24 antigen ELISA or by measuring reporter gene expression (e.g., luciferase) in engineered cell lines.

  • Cytotoxicity Assessment: Determine the 50% cytotoxic concentration (CC50) of this compound in uninfected cells using a viability assay (e.g., MTT).

  • Data Analysis: Calculate the EC50 value from the dose-response curve of viral inhibition. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

P-glycoprotein (P-gp) Inhibition Assay

The P-gp inhibitory activity of a compound can be assessed using a fluorescent substrate uptake assay in cells overexpressing P-gp.

Objective: To determine the concentration at which a compound inhibits P-gp-mediated efflux by 50% (IC50).

Materials:

  • P-gp overexpressing cell line (e.g., Caco-2, MDR1-transfected cells)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Verapamil)

  • Assay buffer

  • Fluorescence plate reader

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Culture P-gp overexpressing cells to confluence C Pre-incubate cells with This compound or controls A->C B Prepare serial dilutions of this compound B->C D Add fluorescent P-gp substrate (e.g., Rhodamine 123) C->D E Incubate for a defined period D->E F Wash cells to remove extracellular substrate E->F G Lyse cells and measure intracellular fluorescence F->G H Calculate IC50 G->H

Workflow for P-gp Inhibition Assay.

Methodology:

  • Cell Culture: Grow the P-gp overexpressing cells to form a confluent monolayer in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (positive control) for a specified time.

  • Substrate Addition: Add a fluorescent P-gp substrate to the wells and incubate to allow for cellular uptake and efflux.

  • Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its anti-HIV and P-gp inhibitory effects have not been fully elucidated. However, based on the activities of related natural products, plausible mechanisms can be proposed.

Potential Anti-HIV Mechanism

Many natural product-derived anti-HIV agents act at various stages of the viral life cycle. For sesquiterpenoid alkaloids, potential mechanisms could involve the inhibition of key viral enzymes or interference with viral entry.

G cluster_virus HIV Life Cycle cluster_inhibitor Potential this compound Action A Viral Entry (Fusion & Binding) B Reverse Transcription A->B C Integration B->C D Viral Protein Synthesis & Assembly C->D E Budding & Maturation D->E F This compound F->A Inhibition? F->B Inhibition? F->C Inhibition? F->D Inhibition? F->E Inhibition?

Potential targets of this compound in the HIV life cycle.

Further research is needed to identify the specific target(s) of this compound within the HIV replication cycle.

Potential P-glycoprotein Inhibition Mechanism

P-glycoprotein is an ATP-dependent efflux pump. Inhibitors can act through several mechanisms, including competitive binding, interference with ATP hydrolysis, or modulation of the lipid membrane.

G cluster_pgp P-glycoprotein Efflux Pump cluster_inhibitor Potential this compound Action A Substrate Binding Site D Drug Efflux A->D B ATP Binding Site B->D C Lipid Bilayer C->D E This compound E->A Competitive Inhibition E->B Interference with ATP Hydrolysis E->C Membrane Perturbation E->D Inhibition

Potential mechanisms of P-glycoprotein inhibition by this compound.

Given its lipophilic nature as a sesquiterpenoid, this compound may interact with the transmembrane domains of P-gp, potentially acting as a competitive or non-competitive inhibitor.

Conclusion and Future Directions

This compound is a promising bioactive natural product with demonstrated anti-HIV and P-glycoprotein inhibitory activities. While the current body of literature provides a solid foundation, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determination of the specific EC50 and IC50/Ki values of this compound for its anti-HIV and P-gp inhibitory activities is essential for a comprehensive understanding of its potency.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in its biological activities will be critical for rational drug design and development.

  • In Vivo Efficacy and Safety: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic lead.

References

Neoeuonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine, also known as euonymine, is a complex sesquiterpenoid pyridine alkaloid that has garnered significant interest within the scientific community. Found in plant species such as Tripterygium wilfordii and Peritassa campestris, this natural product has demonstrated promising biological activities, notably as an anti-HIV agent and an inhibitor of P-glycoprotein (P-gp).[1] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biological activities, and potential mechanisms of action. All quantitative data has been summarized in structured tables, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its therapeutic potential.

Chemical Properties

This compound is a highly oxygenated sesquiterpenoid alkaloid with a complex polycyclic structure. Its chemical identity is well-defined, and its properties are summarized in the table below.

PropertyValueSource
Synonyms EuonyminePubChem
Molecular Formula C38H47NO18PubChem
Molecular Weight 805.8 g/mol PubChem
CAS Number 33458-82-1PubChem
Natural Sources Tripterygium wilfordii, Peritassa campestrisPubChem

Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its anti-HIV and P-glycoprotein inhibitory effects. While specific quantitative data for this compound is limited in publicly available literature, data for related compounds from Tripterygium wilfordii provide valuable insights into the potential potency of this class of molecules.

Table 1: Anti-HIV Activity of a Related Sesquiterpenoid Alkaloid

CompoundVirus StrainCell LineEC50 (µg/mL)Therapeutic Index (TI)Source
Triptonine BHIV-1Not Specified<0.10>1000[2]

Note: EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug.

The potent anti-HIV activity of Triptonine B, a structurally related alkaloid from the same plant source, suggests that this compound may exhibit similar efficacy. Further studies are required to determine the specific EC50 of this compound.

Table 2: P-glycoprotein Inhibitory Activity

Quantitative data (IC50 or Ki values) for the P-glycoprotein inhibitory activity of this compound are not currently available in the reviewed literature. However, the identification of this activity warrants further investigation to quantify its potency.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines standardized experimental protocols for assessing anti-HIV and P-glycoprotein inhibitory activities.

Anti-HIV Activity Assay

A common method to determine the anti-HIV activity of a compound is the cell-based HIV-1 replication assay.

Objective: To determine the concentration at which a compound inhibits HIV-1 replication by 50% (EC50).

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-GFP)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (e.g., a known reverse transcriptase inhibitor)

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay system)

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

Workflow:

G cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound D Add this compound dilutions and control compounds A->D B Culture target cells (e.g., MT-4) C Seed cells into 96-well plates B->C C->D E Infect cells with HIV-1 D->E F Incubate for 3-5 days E->F G Measure viral replication (e.g., p24 ELISA) F->G H Measure cell viability (e.g., MTT assay) F->H I Calculate EC50 and CC50 G->I H->I

Workflow for Anti-HIV Activity Assay.

Methodology:

  • Cell Culture: Maintain a healthy culture of human T-lymphocytes in appropriate cell culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

  • Assay Setup: Seed the T-lymphocytes into a 96-well plate. Add the serially diluted this compound and control compounds to the wells.

  • Infection: Add a predetermined amount of HIV-1 to the wells.

  • Incubation: Incubate the plates for 3-5 days to allow for viral replication.

  • Quantification of Viral Replication: Measure the level of viral replication in the culture supernatant using a p24 antigen ELISA or by measuring reporter gene expression (e.g., luciferase) in engineered cell lines.

  • Cytotoxicity Assessment: Determine the 50% cytotoxic concentration (CC50) of this compound in uninfected cells using a viability assay (e.g., MTT).

  • Data Analysis: Calculate the EC50 value from the dose-response curve of viral inhibition. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

P-glycoprotein (P-gp) Inhibition Assay

The P-gp inhibitory activity of a compound can be assessed using a fluorescent substrate uptake assay in cells overexpressing P-gp.

Objective: To determine the concentration at which a compound inhibits P-gp-mediated efflux by 50% (IC50).

Materials:

  • P-gp overexpressing cell line (e.g., Caco-2, MDR1-transfected cells)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Verapamil)

  • Assay buffer

  • Fluorescence plate reader

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Culture P-gp overexpressing cells to confluence C Pre-incubate cells with This compound or controls A->C B Prepare serial dilutions of this compound B->C D Add fluorescent P-gp substrate (e.g., Rhodamine 123) C->D E Incubate for a defined period D->E F Wash cells to remove extracellular substrate E->F G Lyse cells and measure intracellular fluorescence F->G H Calculate IC50 G->H

Workflow for P-gp Inhibition Assay.

Methodology:

  • Cell Culture: Grow the P-gp overexpressing cells to form a confluent monolayer in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (positive control) for a specified time.

  • Substrate Addition: Add a fluorescent P-gp substrate to the wells and incubate to allow for cellular uptake and efflux.

  • Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its anti-HIV and P-gp inhibitory effects have not been fully elucidated. However, based on the activities of related natural products, plausible mechanisms can be proposed.

Potential Anti-HIV Mechanism

Many natural product-derived anti-HIV agents act at various stages of the viral life cycle. For sesquiterpenoid alkaloids, potential mechanisms could involve the inhibition of key viral enzymes or interference with viral entry.

G cluster_virus HIV Life Cycle cluster_inhibitor Potential this compound Action A Viral Entry (Fusion & Binding) B Reverse Transcription A->B C Integration B->C D Viral Protein Synthesis & Assembly C->D E Budding & Maturation D->E F This compound F->A Inhibition? F->B Inhibition? F->C Inhibition? F->D Inhibition? F->E Inhibition?

Potential targets of this compound in the HIV life cycle.

Further research is needed to identify the specific target(s) of this compound within the HIV replication cycle.

Potential P-glycoprotein Inhibition Mechanism

P-glycoprotein is an ATP-dependent efflux pump. Inhibitors can act through several mechanisms, including competitive binding, interference with ATP hydrolysis, or modulation of the lipid membrane.

G cluster_pgp P-glycoprotein Efflux Pump cluster_inhibitor Potential this compound Action A Substrate Binding Site D Drug Efflux A->D B ATP Binding Site B->D C Lipid Bilayer C->D E This compound E->A Competitive Inhibition E->B Interference with ATP Hydrolysis E->C Membrane Perturbation E->D Inhibition

Potential mechanisms of P-glycoprotein inhibition by this compound.

Given its lipophilic nature as a sesquiterpenoid, this compound may interact with the transmembrane domains of P-gp, potentially acting as a competitive or non-competitive inhibitor.

Conclusion and Future Directions

This compound is a promising bioactive natural product with demonstrated anti-HIV and P-glycoprotein inhibitory activities. While the current body of literature provides a solid foundation, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determination of the specific EC50 and IC50/Ki values of this compound for its anti-HIV and P-gp inhibitory activities is essential for a comprehensive understanding of its potency.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in its biological activities will be critical for rational drug design and development.

  • In Vivo Efficacy and Safety: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic lead.

References

Methodological & Application

Application Notes and Protocols: Extraction of Neoeuonymine from Euonymus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine (B12781512) is a complex sesquiterpenoid pyridine (B92270) alkaloid found in various species of the Euonymus genus (family Celastraceae). Structurally, it possesses a β-dihydroagarofuran skeleton, a common feature among many bioactive compounds isolated from this plant family. Preliminary studies on related alkaloids from Euonymus and other Celastraceae species have revealed a range of biological activities, including insecticidal, cytotoxic, and immunosuppressive properties. These findings suggest that this compound and similar compounds could be valuable leads in drug discovery and development, particularly in the areas of oncology and immunology.

These application notes provide a comprehensive, generalized protocol for the extraction, purification, and analysis of this compound from Euonymus plant material. The protocol is based on established principles of natural product chemistry, specifically for the isolation of sesquiterpenoid alkaloids.

Experimental Protocols

Plant Material Collection and Preparation

A crucial first step in the successful isolation of this compound is the proper collection and preparation of the plant material.

  • Collection: The roots and stem bark of Euonymus species are reported to be rich sources of sesquiterpenoid alkaloids. The plant material should be collected from a mature and healthy plant, preferably during a season when the concentration of secondary metabolites is expected to be high (e.g., late summer or autumn).

  • Drying: The collected plant material should be thoroughly washed with distilled water to remove any soil and debris. Subsequently, it should be air-dried in a well-ventilated area, protected from direct sunlight, for 2-3 weeks. Alternatively, a plant dryer can be used at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient solvent extraction. The powdered material should be stored in airtight containers in a cool, dark, and dry place until further use.

Extraction of Crude Alkaloids

The following protocol outlines a standard acid-base extraction procedure for the isolation of the total alkaloid fraction from the powdered plant material.

Materials:

Procedure:

  • Maceration: Weigh 500 g of the powdered plant material and place it in a large flask. Add 2.5 L of methanol and allow the mixture to macerate for 48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the methanolic extract through filter paper. The residue can be subjected to a second round of maceration with fresh methanol to ensure complete extraction. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Acid-Base Extraction: a. Redissolve the crude methanolic extract in 500 mL of 1 M HCl. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution. b. Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 250 mL of dichloromethane to remove non-polar and neutral impurities. Discard the dichloromethane layers. c. Carefully adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of ammonium hydroxide solution. This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents. d. Extract the basified aqueous solution three times with 300 mL of dichloromethane. Combine the dichloromethane layers. e. Wash the combined dichloromethane extract with distilled water to remove any remaining impurities. f. Dry the dichloromethane extract over anhydrous sodium sulfate and filter. g. Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Purification of this compound

The crude alkaloid extract is a complex mixture of various compounds. Chromatographic techniques are essential for the isolation and purification of this compound.

a) Column Chromatography

Materials:

  • Silica (B1680970) gel (70-230 mesh)

  • Glass column

  • Solvent system: A gradient of chloroform (B151607) (CHCl₃) and methanol (CH₃OH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for alkaloid detection

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v CHCl₃:CH₃OH).

  • Fraction Collection: Collect fractions of equal volume and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on TLC plates, develop the plates in an appropriate solvent system (e.g., CHCl₃:CH₃OH, 9:1), and visualize the spots under a UV lamp and by spraying with Dragendorff's reagent. Fractions containing the compound of interest (based on Rf value and color reaction) are pooled together.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification, preparative HPLC is recommended.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 column

  • Mobile phase: A gradient of acetonitrile (B52724) (ACN) and water (H₂O), both containing 0.1% formic acid.

  • HPLC grade solvents

Procedure:

  • Dissolve the partially purified fraction from column chromatography in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Elute with a suitable gradient program (e.g., starting with 20% ACN and increasing to 80% ACN over 40 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Purity and Structural Confirmation

The purity of the isolated this compound should be assessed by analytical HPLC. The structure should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and purification of this compound, based on typical yields for similar compounds.

Table 1: Extraction Parameters and Yields

ParameterValue
Plant Material (Dry Weight)500 g
Solvent for MacerationMethanol
Solvent to Material Ratio5:1 (v/w)
Extraction Time48 hours
Crude Methanolic Extract Yield50 g (10% w/w)
Crude Total Alkaloid Yield2.5 g (0.5% w/w)

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (70-230 mesh)
Mobile PhaseGradient of Chloroform:Methanol
Fraction Volume20 mL
Yield of this compound-rich fraction300 mg

Table 3: Preparative HPLC Parameters

ParameterValue
ColumnC18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
Flow Rate15 mL/min
Detection Wavelength254 nm
Final Yield of Pure this compound50 mg
Overall Yield0.01% (from dry plant material)

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material Euonymus Plant Material (Dried and Powdered) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_dissolution Dissolution in 1M HCl crude_extract->acid_dissolution ch2cl2_wash Wash with CH2Cl2 (Remove Non-polar Impurities) acid_dissolution->ch2cl2_wash basification Basification with NH4OH (to pH 9-10) ch2cl2_wash->basification ch2cl2_extraction Extraction with CH2Cl2 basification->ch2cl2_extraction drying Drying with Na2SO4 ch2cl2_extraction->drying concentration2 Concentration (Rotary Evaporator) drying->concentration2 total_alkaloids Crude Total Alkaloids concentration2->total_alkaloids column_chromatography Silica Gel Column Chromatography (CHCl3:MeOH gradient) total_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions This compound-rich Fraction fraction_collection->pooled_fractions prep_hplc Preparative HPLC (C18, ACN:H2O gradient) pooled_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity & Structural Confirmation (HPLC, MS, NMR) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway for Bioactivity

Based on the reported immunosuppressive activity of total alkaloids from the Celastraceae family, a hypothetical signaling pathway involving the inhibition of the NF-κB pathway is proposed for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Signal Transduction IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkappaB_n->DNA gene_expression Pro-inflammatory Gene Expression DNA->gene_expression Transcription LPS Stimulus (e.g., LPS) LPS->receptor

Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.

Application Notes and Protocols: Extraction of Neoeuonymine from Euonymus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine (B12781512) is a complex sesquiterpenoid pyridine (B92270) alkaloid found in various species of the Euonymus genus (family Celastraceae). Structurally, it possesses a β-dihydroagarofuran skeleton, a common feature among many bioactive compounds isolated from this plant family. Preliminary studies on related alkaloids from Euonymus and other Celastraceae species have revealed a range of biological activities, including insecticidal, cytotoxic, and immunosuppressive properties. These findings suggest that this compound and similar compounds could be valuable leads in drug discovery and development, particularly in the areas of oncology and immunology.

These application notes provide a comprehensive, generalized protocol for the extraction, purification, and analysis of this compound from Euonymus plant material. The protocol is based on established principles of natural product chemistry, specifically for the isolation of sesquiterpenoid alkaloids.

Experimental Protocols

Plant Material Collection and Preparation

A crucial first step in the successful isolation of this compound is the proper collection and preparation of the plant material.

  • Collection: The roots and stem bark of Euonymus species are reported to be rich sources of sesquiterpenoid alkaloids. The plant material should be collected from a mature and healthy plant, preferably during a season when the concentration of secondary metabolites is expected to be high (e.g., late summer or autumn).

  • Drying: The collected plant material should be thoroughly washed with distilled water to remove any soil and debris. Subsequently, it should be air-dried in a well-ventilated area, protected from direct sunlight, for 2-3 weeks. Alternatively, a plant dryer can be used at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient solvent extraction. The powdered material should be stored in airtight containers in a cool, dark, and dry place until further use.

Extraction of Crude Alkaloids

The following protocol outlines a standard acid-base extraction procedure for the isolation of the total alkaloid fraction from the powdered plant material.

Materials:

Procedure:

  • Maceration: Weigh 500 g of the powdered plant material and place it in a large flask. Add 2.5 L of methanol and allow the mixture to macerate for 48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the methanolic extract through filter paper. The residue can be subjected to a second round of maceration with fresh methanol to ensure complete extraction. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Acid-Base Extraction: a. Redissolve the crude methanolic extract in 500 mL of 1 M HCl. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution. b. Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 250 mL of dichloromethane to remove non-polar and neutral impurities. Discard the dichloromethane layers. c. Carefully adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of ammonium hydroxide solution. This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents. d. Extract the basified aqueous solution three times with 300 mL of dichloromethane. Combine the dichloromethane layers. e. Wash the combined dichloromethane extract with distilled water to remove any remaining impurities. f. Dry the dichloromethane extract over anhydrous sodium sulfate and filter. g. Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Purification of this compound

The crude alkaloid extract is a complex mixture of various compounds. Chromatographic techniques are essential for the isolation and purification of this compound.

a) Column Chromatography

Materials:

  • Silica (B1680970) gel (70-230 mesh)

  • Glass column

  • Solvent system: A gradient of chloroform (B151607) (CHCl₃) and methanol (CH₃OH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for alkaloid detection

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v CHCl₃:CH₃OH).

  • Fraction Collection: Collect fractions of equal volume and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on TLC plates, develop the plates in an appropriate solvent system (e.g., CHCl₃:CH₃OH, 9:1), and visualize the spots under a UV lamp and by spraying with Dragendorff's reagent. Fractions containing the compound of interest (based on Rf value and color reaction) are pooled together.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification, preparative HPLC is recommended.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 column

  • Mobile phase: A gradient of acetonitrile (B52724) (ACN) and water (H₂O), both containing 0.1% formic acid.

  • HPLC grade solvents

Procedure:

  • Dissolve the partially purified fraction from column chromatography in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Elute with a suitable gradient program (e.g., starting with 20% ACN and increasing to 80% ACN over 40 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Purity and Structural Confirmation

The purity of the isolated this compound should be assessed by analytical HPLC. The structure should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and purification of this compound, based on typical yields for similar compounds.

Table 1: Extraction Parameters and Yields

ParameterValue
Plant Material (Dry Weight)500 g
Solvent for MacerationMethanol
Solvent to Material Ratio5:1 (v/w)
Extraction Time48 hours
Crude Methanolic Extract Yield50 g (10% w/w)
Crude Total Alkaloid Yield2.5 g (0.5% w/w)

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (70-230 mesh)
Mobile PhaseGradient of Chloroform:Methanol
Fraction Volume20 mL
Yield of this compound-rich fraction300 mg

Table 3: Preparative HPLC Parameters

ParameterValue
ColumnC18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
Flow Rate15 mL/min
Detection Wavelength254 nm
Final Yield of Pure this compound50 mg
Overall Yield0.01% (from dry plant material)

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material Euonymus Plant Material (Dried and Powdered) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_dissolution Dissolution in 1M HCl crude_extract->acid_dissolution ch2cl2_wash Wash with CH2Cl2 (Remove Non-polar Impurities) acid_dissolution->ch2cl2_wash basification Basification with NH4OH (to pH 9-10) ch2cl2_wash->basification ch2cl2_extraction Extraction with CH2Cl2 basification->ch2cl2_extraction drying Drying with Na2SO4 ch2cl2_extraction->drying concentration2 Concentration (Rotary Evaporator) drying->concentration2 total_alkaloids Crude Total Alkaloids concentration2->total_alkaloids column_chromatography Silica Gel Column Chromatography (CHCl3:MeOH gradient) total_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions This compound-rich Fraction fraction_collection->pooled_fractions prep_hplc Preparative HPLC (C18, ACN:H2O gradient) pooled_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity & Structural Confirmation (HPLC, MS, NMR) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway for Bioactivity

Based on the reported immunosuppressive activity of total alkaloids from the Celastraceae family, a hypothetical signaling pathway involving the inhibition of the NF-κB pathway is proposed for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Signal Transduction IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkappaB_n->DNA gene_expression Pro-inflammatory Gene Expression DNA->gene_expression Transcription LPS Stimulus (e.g., LPS) LPS->receptor

Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.

Application Notes and Protocols: Extraction of Neoeuonymine from Euonymus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a complex sesquiterpenoid pyridine alkaloid found in various species of the Euonymus genus (family Celastraceae). Structurally, it possesses a β-dihydroagarofuran skeleton, a common feature among many bioactive compounds isolated from this plant family. Preliminary studies on related alkaloids from Euonymus and other Celastraceae species have revealed a range of biological activities, including insecticidal, cytotoxic, and immunosuppressive properties. These findings suggest that this compound and similar compounds could be valuable leads in drug discovery and development, particularly in the areas of oncology and immunology.

These application notes provide a comprehensive, generalized protocol for the extraction, purification, and analysis of this compound from Euonymus plant material. The protocol is based on established principles of natural product chemistry, specifically for the isolation of sesquiterpenoid alkaloids.

Experimental Protocols

Plant Material Collection and Preparation

A crucial first step in the successful isolation of this compound is the proper collection and preparation of the plant material.

  • Collection: The roots and stem bark of Euonymus species are reported to be rich sources of sesquiterpenoid alkaloids. The plant material should be collected from a mature and healthy plant, preferably during a season when the concentration of secondary metabolites is expected to be high (e.g., late summer or autumn).

  • Drying: The collected plant material should be thoroughly washed with distilled water to remove any soil and debris. Subsequently, it should be air-dried in a well-ventilated area, protected from direct sunlight, for 2-3 weeks. Alternatively, a plant dryer can be used at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient solvent extraction. The powdered material should be stored in airtight containers in a cool, dark, and dry place until further use.

Extraction of Crude Alkaloids

The following protocol outlines a standard acid-base extraction procedure for the isolation of the total alkaloid fraction from the powdered plant material.

Materials:

  • Powdered Euonymus plant material

  • Methanol (CH₃OH)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel (2 L)

  • pH meter or pH paper

  • Filter paper

Procedure:

  • Maceration: Weigh 500 g of the powdered plant material and place it in a large flask. Add 2.5 L of methanol and allow the mixture to macerate for 48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the methanolic extract through filter paper. The residue can be subjected to a second round of maceration with fresh methanol to ensure complete extraction. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Acid-Base Extraction: a. Redissolve the crude methanolic extract in 500 mL of 1 M HCl. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution. b. Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 250 mL of dichloromethane to remove non-polar and neutral impurities. Discard the dichloromethane layers. c. Carefully adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of ammonium hydroxide solution. This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents. d. Extract the basified aqueous solution three times with 300 mL of dichloromethane. Combine the dichloromethane layers. e. Wash the combined dichloromethane extract with distilled water to remove any remaining impurities. f. Dry the dichloromethane extract over anhydrous sodium sulfate and filter. g. Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Purification of this compound

The crude alkaloid extract is a complex mixture of various compounds. Chromatographic techniques are essential for the isolation and purification of this compound.

a) Column Chromatography

Materials:

  • Silica gel (70-230 mesh)

  • Glass column

  • Solvent system: A gradient of chloroform (CHCl₃) and methanol (CH₃OH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for alkaloid detection

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v CHCl₃:CH₃OH).

  • Fraction Collection: Collect fractions of equal volume and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on TLC plates, develop the plates in an appropriate solvent system (e.g., CHCl₃:CH₃OH, 9:1), and visualize the spots under a UV lamp and by spraying with Dragendorff's reagent. Fractions containing the compound of interest (based on Rf value and color reaction) are pooled together.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification, preparative HPLC is recommended.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 column

  • Mobile phase: A gradient of acetonitrile (ACN) and water (H₂O), both containing 0.1% formic acid.

  • HPLC grade solvents

Procedure:

  • Dissolve the partially purified fraction from column chromatography in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Elute with a suitable gradient program (e.g., starting with 20% ACN and increasing to 80% ACN over 40 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Purity and Structural Confirmation

The purity of the isolated this compound should be assessed by analytical HPLC. The structure should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).

Data Presentation

The following tables summarize hypothetical quantitative data for the extraction and purification of this compound, based on typical yields for similar compounds.

Table 1: Extraction Parameters and Yields

ParameterValue
Plant Material (Dry Weight)500 g
Solvent for MacerationMethanol
Solvent to Material Ratio5:1 (v/w)
Extraction Time48 hours
Crude Methanolic Extract Yield50 g (10% w/w)
Crude Total Alkaloid Yield2.5 g (0.5% w/w)

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (70-230 mesh)
Mobile PhaseGradient of Chloroform:Methanol
Fraction Volume20 mL
Yield of this compound-rich fraction300 mg

Table 3: Preparative HPLC Parameters

ParameterValue
ColumnC18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
Flow Rate15 mL/min
Detection Wavelength254 nm
Final Yield of Pure this compound50 mg
Overall Yield0.01% (from dry plant material)

Mandatory Visualization

Experimental Workflow

experimental_workflow plant_material Euonymus Plant Material (Dried and Powdered) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_dissolution Dissolution in 1M HCl crude_extract->acid_dissolution ch2cl2_wash Wash with CH2Cl2 (Remove Non-polar Impurities) acid_dissolution->ch2cl2_wash basification Basification with NH4OH (to pH 9-10) ch2cl2_wash->basification ch2cl2_extraction Extraction with CH2Cl2 basification->ch2cl2_extraction drying Drying with Na2SO4 ch2cl2_extraction->drying concentration2 Concentration (Rotary Evaporator) drying->concentration2 total_alkaloids Crude Total Alkaloids concentration2->total_alkaloids column_chromatography Silica Gel Column Chromatography (CHCl3:MeOH gradient) total_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions This compound-rich Fraction fraction_collection->pooled_fractions prep_hplc Preparative HPLC (C18, ACN:H2O gradient) pooled_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity & Structural Confirmation (HPLC, MS, NMR) pure_this compound->analysis

Caption: Workflow for this compound Extraction and Purification.

Hypothetical Signaling Pathway for Bioactivity

Based on the reported immunosuppressive activity of total alkaloids from the Celastraceae family, a hypothetical signaling pathway involving the inhibition of the NF-κB pathway is proposed for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Signal Transduction IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkappaB_n->DNA gene_expression Pro-inflammatory Gene Expression DNA->gene_expression Transcription LPS Stimulus (e.g., LPS) LPS->receptor

Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.

Application Notes & Protocols: High-Performance Liquid Chromatography for the Analysis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoeuonymine is a sesquiterpene alkaloid found in plants of the Euonymus genus, which belongs to the Celastraceae family. These compounds are known for their complex structures and potential biological activities. As research into the therapeutic potential of this compound and related compounds progresses, robust analytical methods for quantification and quality control are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex plant-derived molecules.

This document provides a detailed protocol for the analysis of this compound using a proposed HPLC method. It should be noted that while specific validated methods for this compound are not widely published, the following protocol has been developed based on established methods for the analysis of other sesquiterpene alkaloids and compounds isolated from the Euonymus genus. This serves as a strong starting point for method development and validation in your laboratory.

Experimental Protocol

1. Sample Preparation

This protocol outlines the extraction of this compound from plant material, such as the leaves or stems of Euonymus species.

  • 1.1. Plant Material Processing:

    • Dry the plant material at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (approximately 40-60 mesh).

  • 1.2. Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 80% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • 1.3. Sample Solution Preparation:

    • Re-dissolve the dried extract in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

2. HPLC Instrumentation and Conditions

The following HPLC conditions are proposed for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-35 min: 60-90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (based on the typical absorbance of sesquiterpene alkaloids).

  • Injection Volume: 10 µL.

3. Data Analysis and Quantification

  • 3.1. Identification: The this compound peak can be identified by comparing its retention time with that of a purified standard.

  • 3.2. Quantification: A calibration curve should be constructed using a certified reference standard of this compound at a minimum of five different concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas against the calibration curve.

Quantitative Data Summary

The following table presents illustrative performance data for the proposed HPLC method. This data is hypothetical and should be confirmed by in-house validation studies.

ParameterIllustrative Value
Retention Time (min)~ 18.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Visualizations

References

Application Notes & Protocols: High-Performance Liquid Chromatography for the Analysis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoeuonymine is a sesquiterpene alkaloid found in plants of the Euonymus genus, which belongs to the Celastraceae family. These compounds are known for their complex structures and potential biological activities. As research into the therapeutic potential of this compound and related compounds progresses, robust analytical methods for quantification and quality control are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex plant-derived molecules.

This document provides a detailed protocol for the analysis of this compound using a proposed HPLC method. It should be noted that while specific validated methods for this compound are not widely published, the following protocol has been developed based on established methods for the analysis of other sesquiterpene alkaloids and compounds isolated from the Euonymus genus. This serves as a strong starting point for method development and validation in your laboratory.

Experimental Protocol

1. Sample Preparation

This protocol outlines the extraction of this compound from plant material, such as the leaves or stems of Euonymus species.

  • 1.1. Plant Material Processing:

    • Dry the plant material at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (approximately 40-60 mesh).

  • 1.2. Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 80% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • 1.3. Sample Solution Preparation:

    • Re-dissolve the dried extract in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

2. HPLC Instrumentation and Conditions

The following HPLC conditions are proposed for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-35 min: 60-90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (based on the typical absorbance of sesquiterpene alkaloids).

  • Injection Volume: 10 µL.

3. Data Analysis and Quantification

  • 3.1. Identification: The this compound peak can be identified by comparing its retention time with that of a purified standard.

  • 3.2. Quantification: A calibration curve should be constructed using a certified reference standard of this compound at a minimum of five different concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas against the calibration curve.

Quantitative Data Summary

The following table presents illustrative performance data for the proposed HPLC method. This data is hypothetical and should be confirmed by in-house validation studies.

ParameterIllustrative Value
Retention Time (min)~ 18.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Visualizations

References

Application Notes & Protocols: High-Performance Liquid Chromatography for the Analysis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoeuonymine is a sesquiterpene alkaloid found in plants of the Euonymus genus, which belongs to the Celastraceae family. These compounds are known for their complex structures and potential biological activities. As research into the therapeutic potential of this compound and related compounds progresses, robust analytical methods for quantification and quality control are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex plant-derived molecules.

This document provides a detailed protocol for the analysis of this compound using a proposed HPLC method. It should be noted that while specific validated methods for this compound are not widely published, the following protocol has been developed based on established methods for the analysis of other sesquiterpene alkaloids and compounds isolated from the Euonymus genus. This serves as a strong starting point for method development and validation in your laboratory.

Experimental Protocol

1. Sample Preparation

This protocol outlines the extraction of this compound from plant material, such as the leaves or stems of Euonymus species.

  • 1.1. Plant Material Processing:

    • Dry the plant material at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (approximately 40-60 mesh).

  • 1.2. Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 80% methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • 1.3. Sample Solution Preparation:

    • Re-dissolve the dried extract in 5 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

2. HPLC Instrumentation and Conditions

The following HPLC conditions are proposed for the analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-30% B

    • 10-25 min: 30-60% B

    • 25-35 min: 60-90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (based on the typical absorbance of sesquiterpene alkaloids).

  • Injection Volume: 10 µL.

3. Data Analysis and Quantification

  • 3.1. Identification: The this compound peak can be identified by comparing its retention time with that of a purified standard.

  • 3.2. Quantification: A calibration curve should be constructed using a certified reference standard of this compound at a minimum of five different concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas against the calibration curve.

Quantitative Data Summary

The following table presents illustrative performance data for the proposed HPLC method. This data is hypothetical and should be confirmed by in-house validation studies.

ParameterIllustrative Value
Retention Time (min)~ 18.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Visualizations

References

Application Notes and Protocols for the NMR Analysis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products. This document provides a detailed guide to the NMR analysis of Neoeuonymine, a representative sesquiterpenoid alkaloid. While specific experimental data for this compound is not publicly available, this application note presents a comprehensive workflow and representative data that are broadly applicable to the structural characterization of similar complex molecules. The protocols and data interpretation strategies outlined herein are designed to guide researchers in utilizing a suite of 1D and 2D NMR experiments to determine the constitution, connectivity, and relative stereochemistry of novel natural products.

Introduction

This compound is a member of the sesquiterpenoid alkaloid family, a class of natural products known for their complex molecular architectures and diverse biological activities. The unambiguous determination of their three-dimensional structures is crucial for understanding their structure-activity relationships (SAR) and for advancing drug discovery efforts. NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, provides the necessary data to piece together the molecular puzzle. This note details the systematic application of these techniques for the complete structural assignment of a molecule with the complexity of this compound.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. For sesquiterpenoid alkaloids, deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. The selection should be based on the solubility of the compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm. Modern NMR software often uses the residual solvent peak as a secondary reference.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Transfer the prepared solution to the NMR tube and cap it securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • DEPT-135:

    • Pulse Sequence: DEPT-135 pulse sequence.

    • Purpose: To differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Sequence: Gradient-selected COSY (cosygpqf).

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: Gradient-selected HSQC with adiabatic pulses (hsqcedetgpsisp2.3).

    • Purpose: To correlate protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Sequence: Gradient-selected NOESY (noesygpph).

    • Mixing Time: 500-800 ms.

    • Purpose: To identify protons that are close in space (< 5 Å), providing information about the relative stereochemistry and conformation of the molecule.

Data Presentation: Representative NMR Data for this compound

The following tables summarize the type of quantitative data that would be obtained from a full NMR analysis of a compound like this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
175.24.85 (d, 3.5)
235.82.10 (m), 1.95 (m)
342.12.35 (dd, 12.5, 4.0)
480.55.20 (s)
555.63.15 (d, 4.0)
628.91.80 (m)
745.32.50 (m)
8172.1-
9130.25.90 (d, 1.5)
10140.8-
1125.41.65 (s)
1265.74.10 (d, 12.0), 3.90 (d, 12.0)
1321.31.05 (s)
1415.80.95 (d, 7.0)
1522.71.15 (d, 6.5)
OAc-C=O170.5-
OAc-CH₃21.12.05 (s)
N-CH₃40.32.25 (s)

Table 2: Key 2D NMR Correlations for this compound

Proton(s) (δH)COSY Correlations (δH)HSQC Correlation (δC)HMBC Correlations (δC)NOESY Correlations (δH)
H-1 (4.85)H-2 (2.10, 1.95)C-1 (75.2)C-2, C-5, C-10, C-13H-2, H-5, H-13
H-3 (2.35)H-2 (2.10, 1.95), H-4 (5.20)C-3 (42.1)C-2, C-4, C-5, C-14H-2, H-4, H-14
H-5 (3.15)H-6 (1.80)C-5 (55.6)C-1, C-4, C-6, C-10H-1, H-6, N-CH₃
H-9 (5.90)-C-9 (130.2)C-8, C-10, C-11H-11
H-14 (0.95)H-3 (2.35)C-14 (15.8)C-2, C-3, C-4H-3, H-4
OAc-CH₃ (2.05)-OAc-CH₃ (21.1)OAc-C=O (170.5)-
N-CH₃ (2.25)-N-CH₃ (40.3)C-5, C-7H-5, H-7

Visualization of NMR Analysis Workflow and Data Interpretation

The following diagrams illustrate the logical flow of experiments and data analysis in the structural elucidation of a natural product like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation Isolation Isolation of this compound Purity_Check Purity Assessment (HPLC, LC-MS) Isolation->Purity_Check Sample_Prep Sample Preparation Purity_Check->Sample_Prep 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Prep->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Data_Processing Data Processing & Analysis 2D_NMR->Data_Processing Fragment_Assembly Fragment Assembly (COSY, HMBC) Data_Processing->Fragment_Assembly Stereochem Stereochemistry (NOESY) Fragment_Assembly->Stereochem Final_Structure Final Structure Proposal Stereochem->Final_Structure

Caption: Experimental workflow for NMR analysis.

data_interpretation 1H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC 13C_NMR ¹³C & DEPT NMR (Number & Type of Carbons) 13C_NMR->HSQC Structure_Fragments Structural Fragments COSY->Structure_Fragments HSQC->Structure_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connectivity Connectivity of Fragments HMBC->Connectivity NOESY NOESY (¹H-¹H Spatial Proximity) Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry Structure_Fragments->HMBC Connectivity->NOESY Final_Structure Complete Structure Connectivity->Final_Structure Relative_Stereochemistry->Final_Structure

Caption: Logical relationships in 2D NMR data interpretation.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on the detailed interpretation of a suite of NMR experiments. By following the protocols outlined in this application note and carefully analyzing the correlations from 1D and 2D NMR spectra, researchers can confidently determine the planar structure and relative stereochemistry of novel compounds. The representative data and workflows provided serve as a robust guide for scientists engaged in natural product chemistry and drug discovery.

Application Notes and Protocols for the NMR Analysis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products. This document provides a detailed guide to the NMR analysis of Neoeuonymine, a representative sesquiterpenoid alkaloid. While specific experimental data for this compound is not publicly available, this application note presents a comprehensive workflow and representative data that are broadly applicable to the structural characterization of similar complex molecules. The protocols and data interpretation strategies outlined herein are designed to guide researchers in utilizing a suite of 1D and 2D NMR experiments to determine the constitution, connectivity, and relative stereochemistry of novel natural products.

Introduction

This compound is a member of the sesquiterpenoid alkaloid family, a class of natural products known for their complex molecular architectures and diverse biological activities. The unambiguous determination of their three-dimensional structures is crucial for understanding their structure-activity relationships (SAR) and for advancing drug discovery efforts. NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, provides the necessary data to piece together the molecular puzzle. This note details the systematic application of these techniques for the complete structural assignment of a molecule with the complexity of this compound.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. For sesquiterpenoid alkaloids, deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. The selection should be based on the solubility of the compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm. Modern NMR software often uses the residual solvent peak as a secondary reference.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Transfer the prepared solution to the NMR tube and cap it securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • DEPT-135:

    • Pulse Sequence: DEPT-135 pulse sequence.

    • Purpose: To differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Sequence: Gradient-selected COSY (cosygpqf).

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: Gradient-selected HSQC with adiabatic pulses (hsqcedetgpsisp2.3).

    • Purpose: To correlate protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Sequence: Gradient-selected NOESY (noesygpph).

    • Mixing Time: 500-800 ms.

    • Purpose: To identify protons that are close in space (< 5 Å), providing information about the relative stereochemistry and conformation of the molecule.

Data Presentation: Representative NMR Data for this compound

The following tables summarize the type of quantitative data that would be obtained from a full NMR analysis of a compound like this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
175.24.85 (d, 3.5)
235.82.10 (m), 1.95 (m)
342.12.35 (dd, 12.5, 4.0)
480.55.20 (s)
555.63.15 (d, 4.0)
628.91.80 (m)
745.32.50 (m)
8172.1-
9130.25.90 (d, 1.5)
10140.8-
1125.41.65 (s)
1265.74.10 (d, 12.0), 3.90 (d, 12.0)
1321.31.05 (s)
1415.80.95 (d, 7.0)
1522.71.15 (d, 6.5)
OAc-C=O170.5-
OAc-CH₃21.12.05 (s)
N-CH₃40.32.25 (s)

Table 2: Key 2D NMR Correlations for this compound

Proton(s) (δH)COSY Correlations (δH)HSQC Correlation (δC)HMBC Correlations (δC)NOESY Correlations (δH)
H-1 (4.85)H-2 (2.10, 1.95)C-1 (75.2)C-2, C-5, C-10, C-13H-2, H-5, H-13
H-3 (2.35)H-2 (2.10, 1.95), H-4 (5.20)C-3 (42.1)C-2, C-4, C-5, C-14H-2, H-4, H-14
H-5 (3.15)H-6 (1.80)C-5 (55.6)C-1, C-4, C-6, C-10H-1, H-6, N-CH₃
H-9 (5.90)-C-9 (130.2)C-8, C-10, C-11H-11
H-14 (0.95)H-3 (2.35)C-14 (15.8)C-2, C-3, C-4H-3, H-4
OAc-CH₃ (2.05)-OAc-CH₃ (21.1)OAc-C=O (170.5)-
N-CH₃ (2.25)-N-CH₃ (40.3)C-5, C-7H-5, H-7

Visualization of NMR Analysis Workflow and Data Interpretation

The following diagrams illustrate the logical flow of experiments and data analysis in the structural elucidation of a natural product like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation Isolation Isolation of this compound Purity_Check Purity Assessment (HPLC, LC-MS) Isolation->Purity_Check Sample_Prep Sample Preparation Purity_Check->Sample_Prep 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Prep->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Data_Processing Data Processing & Analysis 2D_NMR->Data_Processing Fragment_Assembly Fragment Assembly (COSY, HMBC) Data_Processing->Fragment_Assembly Stereochem Stereochemistry (NOESY) Fragment_Assembly->Stereochem Final_Structure Final Structure Proposal Stereochem->Final_Structure

Caption: Experimental workflow for NMR analysis.

data_interpretation 1H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC 13C_NMR ¹³C & DEPT NMR (Number & Type of Carbons) 13C_NMR->HSQC Structure_Fragments Structural Fragments COSY->Structure_Fragments HSQC->Structure_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connectivity Connectivity of Fragments HMBC->Connectivity NOESY NOESY (¹H-¹H Spatial Proximity) Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry Structure_Fragments->HMBC Connectivity->NOESY Final_Structure Complete Structure Connectivity->Final_Structure Relative_Stereochemistry->Final_Structure

Caption: Logical relationships in 2D NMR data interpretation.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on the detailed interpretation of a suite of NMR experiments. By following the protocols outlined in this application note and carefully analyzing the correlations from 1D and 2D NMR spectra, researchers can confidently determine the planar structure and relative stereochemistry of novel compounds. The representative data and workflows provided serve as a robust guide for scientists engaged in natural product chemistry and drug discovery.

Application Notes and Protocols for the NMR Analysis of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products. This document provides a detailed guide to the NMR analysis of Neoeuonymine, a representative sesquiterpenoid alkaloid. While specific experimental data for this compound is not publicly available, this application note presents a comprehensive workflow and representative data that are broadly applicable to the structural characterization of similar complex molecules. The protocols and data interpretation strategies outlined herein are designed to guide researchers in utilizing a suite of 1D and 2D NMR experiments to determine the constitution, connectivity, and relative stereochemistry of novel natural products.

Introduction

This compound is a member of the sesquiterpenoid alkaloid family, a class of natural products known for their complex molecular architectures and diverse biological activities. The unambiguous determination of their three-dimensional structures is crucial for understanding their structure-activity relationships (SAR) and for advancing drug discovery efforts. NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, provides the necessary data to piece together the molecular puzzle. This note details the systematic application of these techniques for the complete structural assignment of a molecule with the complexity of this compound.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. For sesquiterpenoid alkaloids, deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The selection should be based on the solubility of the compound.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm. Modern NMR software often uses the residual solvent peak as a secondary reference.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Transfer the prepared solution to the NMR tube and cap it securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • DEPT-135:

    • Pulse Sequence: DEPT-135 pulse sequence.

    • Purpose: To differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Sequence: Gradient-selected COSY (cosygpqf).

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: Gradient-selected HSQC with adiabatic pulses (hsqcedetgpsisp2.3).

    • Purpose: To correlate protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Sequence: Gradient-selected NOESY (noesygpph).

    • Mixing Time: 500-800 ms.

    • Purpose: To identify protons that are close in space (< 5 Å), providing information about the relative stereochemistry and conformation of the molecule.

Data Presentation: Representative NMR Data for this compound

The following tables summarize the type of quantitative data that would be obtained from a full NMR analysis of a compound like this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
175.24.85 (d, 3.5)
235.82.10 (m), 1.95 (m)
342.12.35 (dd, 12.5, 4.0)
480.55.20 (s)
555.63.15 (d, 4.0)
628.91.80 (m)
745.32.50 (m)
8172.1-
9130.25.90 (d, 1.5)
10140.8-
1125.41.65 (s)
1265.74.10 (d, 12.0), 3.90 (d, 12.0)
1321.31.05 (s)
1415.80.95 (d, 7.0)
1522.71.15 (d, 6.5)
OAc-C=O170.5-
OAc-CH₃21.12.05 (s)
N-CH₃40.32.25 (s)

Table 2: Key 2D NMR Correlations for this compound

Proton(s) (δH)COSY Correlations (δH)HSQC Correlation (δC)HMBC Correlations (δC)NOESY Correlations (δH)
H-1 (4.85)H-2 (2.10, 1.95)C-1 (75.2)C-2, C-5, C-10, C-13H-2, H-5, H-13
H-3 (2.35)H-2 (2.10, 1.95), H-4 (5.20)C-3 (42.1)C-2, C-4, C-5, C-14H-2, H-4, H-14
H-5 (3.15)H-6 (1.80)C-5 (55.6)C-1, C-4, C-6, C-10H-1, H-6, N-CH₃
H-9 (5.90)-C-9 (130.2)C-8, C-10, C-11H-11
H-14 (0.95)H-3 (2.35)C-14 (15.8)C-2, C-3, C-4H-3, H-4
OAc-CH₃ (2.05)-OAc-CH₃ (21.1)OAc-C=O (170.5)-
N-CH₃ (2.25)-N-CH₃ (40.3)C-5, C-7H-5, H-7

Visualization of NMR Analysis Workflow and Data Interpretation

The following diagrams illustrate the logical flow of experiments and data analysis in the structural elucidation of a natural product like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation Isolation Isolation of this compound Purity_Check Purity Assessment (HPLC, LC-MS) Isolation->Purity_Check Sample_Prep Sample Preparation Purity_Check->Sample_Prep 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample_Prep->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Data_Processing Data Processing & Analysis 2D_NMR->Data_Processing Fragment_Assembly Fragment Assembly (COSY, HMBC) Data_Processing->Fragment_Assembly Stereochem Stereochemistry (NOESY) Fragment_Assembly->Stereochem Final_Structure Final Structure Proposal Stereochem->Final_Structure

Caption: Experimental workflow for NMR analysis.

data_interpretation 1H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC 13C_NMR ¹³C & DEPT NMR (Number & Type of Carbons) 13C_NMR->HSQC Structure_Fragments Structural Fragments COSY->Structure_Fragments HSQC->Structure_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connectivity Connectivity of Fragments HMBC->Connectivity NOESY NOESY (¹H-¹H Spatial Proximity) Relative_Stereochemistry Relative Stereochemistry NOESY->Relative_Stereochemistry Structure_Fragments->HMBC Connectivity->NOESY Final_Structure Complete Structure Connectivity->Final_Structure Relative_Stereochemistry->Final_Structure

Caption: Logical relationships in 2D NMR data interpretation.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on the detailed interpretation of a suite of NMR experiments. By following the protocols outlined in this application note and carefully analyzing the correlations from 1D and 2D NMR spectra, researchers can confidently determine the planar structure and relative stereochemistry of novel compounds. The representative data and workflows provided serve as a robust guide for scientists engaged in natural product chemistry and drug discovery.

Application Note: Mass Spectrometric Analysis of Neoeuonymine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a complex sesquiterpenoid alkaloid predominantly found in plants of the Tripterygium genus, such as Tripterygium wilfordii, which is used in traditional medicine. These compounds have garnered significant interest from the scientific community due to their potent anti-inflammatory and immunosuppressive properties. The therapeutic potential of this compound and related compounds is largely attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined here are intended to guide researchers in the identification, and characterization of this and similar complex natural products.

Predicted Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₃₈H₄₇NO₁₈PubChem
Monoisotopic Mass 805.27931 g/mol PubChem
Precursor Ion (M+H)⁺ m/z 806.2871Predicted
Predicted Fragment Ion 1 m/z 746.2659Predicted Loss of Acetic Acid (C₂H₄O₂)
Predicted Fragment Ion 2 m/z 686.2447Predicted Loss of 2x Acetic Acid
Predicted Fragment Ion 3 m/z 206.0000Predicted Evoninic/Wilfordic Acid Fragment
Predicted Fragment Ion 4 m/z 178.0000Predicted Evoninic/Wilfordic Acid Fragment

Note: The predicted fragment ions are based on the common fragmentation patterns of related sesquiterpenoid alkaloids which often involve the loss of their esterified acid moieties.

Experimental Protocols

Sample Preparation

A generic QuEChERS-like (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from plant material. For pure compounds, a simpler dissolution protocol is sufficient.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

Protocol for Pure Compound:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A hybrid quadrupole-orbitrap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with a heated electrospray ionization (HESI) source.

LC Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS:

    • Mass Range: m/z 150-1000.

    • Resolution: 60,000.

  • Data-Dependent MS/MS:

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to obtain a rich fragmentation spectrum.

    • Resolution: 15,000.

    • Isolation Window: m/z 1.5.

Logical Workflow for this compound Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plant Material or Pure Compound extraction Extraction/Dissolution start->extraction filtration Filtration extraction->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_processing Data Processing msms_fragmentation->data_processing identification Identification data_processing->identification structural_elucidation Structural Elucidation identification->structural_elucidation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Biological Activity and Signaling Pathway

Alkaloids from Tripterygium wilfordii, including compounds structurally related to this compound, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the therapeutic effects of these natural products. Some sesquiterpenoids have been shown to directly inhibit the IκB kinase (IKK) complex, which is a critical upstream activator of the NF-κB pathway.[2]

The diagram below illustrates the proposed mechanism of action for this compound in the context of the NF-κB signaling pathway.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activation ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Nuclear Translocation ikb_nfkb->nfkb IκB Degradation This compound This compound This compound->ikk Inhibition dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The methodologies and data presented in this application note provide a framework for the mass spectrometric analysis of this compound. The detailed protocol for LC-MS/MS allows for the sensitive and specific detection of this complex alkaloid. While the fragmentation data is predictive, it offers a solid foundation for the identification and structural characterization of this compound and related compounds. The elucidation of its inhibitory action on the NF-κB pathway underscores the therapeutic potential of this class of natural products and highlights the importance of mass spectrometry in drug discovery and development from natural sources.

References

Application Note: Mass Spectrometric Analysis of Neoeuonymine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a complex sesquiterpenoid alkaloid predominantly found in plants of the Tripterygium genus, such as Tripterygium wilfordii, which is used in traditional medicine. These compounds have garnered significant interest from the scientific community due to their potent anti-inflammatory and immunosuppressive properties. The therapeutic potential of this compound and related compounds is largely attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined here are intended to guide researchers in the identification, and characterization of this and similar complex natural products.

Predicted Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₃₈H₄₇NO₁₈PubChem
Monoisotopic Mass 805.27931 g/mol PubChem
Precursor Ion (M+H)⁺ m/z 806.2871Predicted
Predicted Fragment Ion 1 m/z 746.2659Predicted Loss of Acetic Acid (C₂H₄O₂)
Predicted Fragment Ion 2 m/z 686.2447Predicted Loss of 2x Acetic Acid
Predicted Fragment Ion 3 m/z 206.0000Predicted Evoninic/Wilfordic Acid Fragment
Predicted Fragment Ion 4 m/z 178.0000Predicted Evoninic/Wilfordic Acid Fragment

Note: The predicted fragment ions are based on the common fragmentation patterns of related sesquiterpenoid alkaloids which often involve the loss of their esterified acid moieties.

Experimental Protocols

Sample Preparation

A generic QuEChERS-like (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from plant material. For pure compounds, a simpler dissolution protocol is sufficient.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

Protocol for Pure Compound:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A hybrid quadrupole-orbitrap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with a heated electrospray ionization (HESI) source.

LC Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS:

    • Mass Range: m/z 150-1000.

    • Resolution: 60,000.

  • Data-Dependent MS/MS:

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to obtain a rich fragmentation spectrum.

    • Resolution: 15,000.

    • Isolation Window: m/z 1.5.

Logical Workflow for this compound Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plant Material or Pure Compound extraction Extraction/Dissolution start->extraction filtration Filtration extraction->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_processing Data Processing msms_fragmentation->data_processing identification Identification data_processing->identification structural_elucidation Structural Elucidation identification->structural_elucidation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Biological Activity and Signaling Pathway

Alkaloids from Tripterygium wilfordii, including compounds structurally related to this compound, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the therapeutic effects of these natural products. Some sesquiterpenoids have been shown to directly inhibit the IκB kinase (IKK) complex, which is a critical upstream activator of the NF-κB pathway.[2]

The diagram below illustrates the proposed mechanism of action for this compound in the context of the NF-κB signaling pathway.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activation ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Nuclear Translocation ikb_nfkb->nfkb IκB Degradation This compound This compound This compound->ikk Inhibition dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The methodologies and data presented in this application note provide a framework for the mass spectrometric analysis of this compound. The detailed protocol for LC-MS/MS allows for the sensitive and specific detection of this complex alkaloid. While the fragmentation data is predictive, it offers a solid foundation for the identification and structural characterization of this compound and related compounds. The elucidation of its inhibitory action on the NF-κB pathway underscores the therapeutic potential of this class of natural products and highlights the importance of mass spectrometry in drug discovery and development from natural sources.

References

Application Note: Mass Spectrometric Analysis of Neoeuonymine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeuonymine is a complex sesquiterpenoid alkaloid predominantly found in plants of the Tripterygium genus, such as Tripterygium wilfordii, which is used in traditional medicine. These compounds have garnered significant interest from the scientific community due to their potent anti-inflammatory and immunosuppressive properties. The therapeutic potential of this compound and related compounds is largely attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined here are intended to guide researchers in the identification, and characterization of this and similar complex natural products.

Predicted Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Formula C₃₈H₄₇NO₁₈PubChem
Monoisotopic Mass 805.27931 g/mol PubChem
Precursor Ion (M+H)⁺ m/z 806.2871Predicted
Predicted Fragment Ion 1 m/z 746.2659Predicted Loss of Acetic Acid (C₂H₄O₂)
Predicted Fragment Ion 2 m/z 686.2447Predicted Loss of 2x Acetic Acid
Predicted Fragment Ion 3 m/z 206.0000Predicted Evoninic/Wilfordic Acid Fragment
Predicted Fragment Ion 4 m/z 178.0000Predicted Evoninic/Wilfordic Acid Fragment

Note: The predicted fragment ions are based on the common fragmentation patterns of related sesquiterpenoid alkaloids which often involve the loss of their esterified acid moieties.

Experimental Protocols

Sample Preparation

A generic QuEChERS-like (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of this compound from plant material. For pure compounds, a simpler dissolution protocol is sufficient.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

Protocol for Pure Compound:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A hybrid quadrupole-orbitrap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with a heated electrospray ionization (HESI) source.

LC Method:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Full Scan MS:

    • Mass Range: m/z 150-1000.

    • Resolution: 60,000.

  • Data-Dependent MS/MS:

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to obtain a rich fragmentation spectrum.

    • Resolution: 15,000.

    • Isolation Window: m/z 1.5.

Logical Workflow for this compound Analysis

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plant Material or Pure Compound extraction Extraction/Dissolution start->extraction filtration Filtration extraction->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_processing Data Processing msms_fragmentation->data_processing identification Identification data_processing->identification structural_elucidation Structural Elucidation identification->structural_elucidation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Biological Activity and Signaling Pathway

Alkaloids from Tripterygium wilfordii, including compounds structurally related to this compound, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the therapeutic effects of these natural products. Some sesquiterpenoids have been shown to directly inhibit the IκB kinase (IKK) complex, which is a critical upstream activator of the NF-κB pathway.[2]

The diagram below illustrates the proposed mechanism of action for this compound in the context of the NF-κB signaling pathway.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk Activation ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Nuclear Translocation ikb_nfkb->nfkb IκB Degradation This compound This compound This compound->ikk Inhibition dna DNA nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The methodologies and data presented in this application note provide a framework for the mass spectrometric analysis of this compound. The detailed protocol for LC-MS/MS allows for the sensitive and specific detection of this complex alkaloid. While the fragmentation data is predictive, it offers a solid foundation for the identification and structural characterization of this compound and related compounds. The elucidation of its inhibitory action on the NF-κB pathway underscores the therapeutic potential of this class of natural products and highlights the importance of mass spectrometry in drug discovery and development from natural sources.

References

Application Notes and Protocols for Anti-inflammatory Research on Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies on the anti-inflammatory properties of Neoeuonymine are not publicly available. The following application notes and protocols are based on the general understanding of the anti-inflammatory potential of related compounds, specifically sesquiterpenoid alkaloids and extracts from the Euonymus genus. These guidelines are intended to serve as a foundational framework for initiating research into the anti-inflammatory effects of this compound.

Application Notes

Introduction to this compound and its Therapeutic Potential

This compound is a sesquiterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While direct evidence is pending, compounds from the Euonymus genus, to which this compound is related, have demonstrated various pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[1][2] Sesquiterpenoids, in general, are recognized for their potential to modulate inflammatory pathways.[3] Therefore, this compound presents itself as a promising candidate for investigation as a novel anti-inflammatory agent.

Mechanism of Action (Hypothesized)

Based on the known mechanisms of other anti-inflammatory sesquiterpenoids, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in the inflammatory response. The two primary pathways of interest for initial investigation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and mediators.[4]

  • NF-κB Pathway: This pathway is a critical regulator of immune and inflammatory responses.[5] Inhibition of NF-κB activation can lead to a downstream reduction in the expression of inflammatory genes.

  • MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to external stimuli, including inflammatory signals.

Further investigation into these pathways will be essential to elucidate the precise mechanism of action of this compound.

Potential Applications in Drug Development

Should this compound prove to have significant anti-inflammatory activity, it could be a valuable lead compound for the development of new therapeutics for a range of inflammatory conditions, such as:

  • Rheumatoid arthritis

  • Inflammatory bowel disease

  • Psoriasis

  • Asthma

  • Neuroinflammatory diseases

Data Presentation (Hypothetical Data)

The following tables are examples of how quantitative data for this compound could be presented.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7NO concentrationData to be determinedData to be determined
Pro-inflammatory Cytokine (TNF-α) SecretionTHP-1TNF-α concentrationData to be determinedData to be determined
Pro-inflammatory Cytokine (IL-6) SecretionTHP-1IL-6 concentrationData to be determinedData to be determined
Cyclooxygenase-2 (COX-2) ExpressionRAW 264.7COX-2 protein levelsData to be determinedData to be determined

Table 2: In Vivo Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3 hoursInhibition of Edema (%)
Vehicle Control-Data to be determined-
This compound10Data to be determinedData to be determined
This compound25Data to be determinedData to be determined
This compound50Data to be determinedData to be determined
Positive Control (e.g., Indomethacin)10Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.

In Vitro Assays

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • Sodium nitrite (B80452) standard

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production for each concentration of this compound.

Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in stimulated immune cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA)

  • LPS from E. coli

  • This compound (dissolved in DMSO)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well plates

Protocol:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours (for TNF-α) or 24 hours (for IL-6).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound.

In Vivo Assay

Objective: To assess the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v in saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, this compound (different doses), and Positive control.

  • Administer this compound or the positive control drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow for this compound Anti-inflammatory Screening A In Vitro Screening B RAW 264.7 Macrophages (NO Production Assay) A->B C Differentiated THP-1 Cells (Cytokine Secretion Assay) A->C D Mechanism of Action Studies B->D C->D E Western Blot for NF-κB & MAPK Pathways D->E F In Vivo Validation E->F G Carrageenan-Induced Paw Edema Model F->G H Lead Compound Optimization G->H

Caption: A generalized workflow for screening and validating the anti-inflammatory properties of this compound.

NF_kappaB_Pathway cluster_pathway Hypothesized Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters nucleus Nucleus NFkappaB->nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes induces This compound This compound This compound->IKK inhibits

Caption: Hypothesized mechanism of this compound via the NF-κB signaling pathway.

MAPK_Pathway cluster_pathway Hypothesized Modulation of MAPK Pathway by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKKK inhibits This compound->MAPKK inhibits

Caption: Hypothesized mechanism of this compound via the MAPK signaling pathway.

References

Application Notes and Protocols for Anti-inflammatory Research on Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies on the anti-inflammatory properties of Neoeuonymine are not publicly available. The following application notes and protocols are based on the general understanding of the anti-inflammatory potential of related compounds, specifically sesquiterpenoid alkaloids and extracts from the Euonymus genus. These guidelines are intended to serve as a foundational framework for initiating research into the anti-inflammatory effects of this compound.

Application Notes

Introduction to this compound and its Therapeutic Potential

This compound is a sesquiterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While direct evidence is pending, compounds from the Euonymus genus, to which this compound is related, have demonstrated various pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[1][2] Sesquiterpenoids, in general, are recognized for their potential to modulate inflammatory pathways.[3] Therefore, this compound presents itself as a promising candidate for investigation as a novel anti-inflammatory agent.

Mechanism of Action (Hypothesized)

Based on the known mechanisms of other anti-inflammatory sesquiterpenoids, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in the inflammatory response. The two primary pathways of interest for initial investigation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and mediators.[4]

  • NF-κB Pathway: This pathway is a critical regulator of immune and inflammatory responses.[5] Inhibition of NF-κB activation can lead to a downstream reduction in the expression of inflammatory genes.

  • MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to external stimuli, including inflammatory signals.

Further investigation into these pathways will be essential to elucidate the precise mechanism of action of this compound.

Potential Applications in Drug Development

Should this compound prove to have significant anti-inflammatory activity, it could be a valuable lead compound for the development of new therapeutics for a range of inflammatory conditions, such as:

  • Rheumatoid arthritis

  • Inflammatory bowel disease

  • Psoriasis

  • Asthma

  • Neuroinflammatory diseases

Data Presentation (Hypothetical Data)

The following tables are examples of how quantitative data for this compound could be presented.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7NO concentrationData to be determinedData to be determined
Pro-inflammatory Cytokine (TNF-α) SecretionTHP-1TNF-α concentrationData to be determinedData to be determined
Pro-inflammatory Cytokine (IL-6) SecretionTHP-1IL-6 concentrationData to be determinedData to be determined
Cyclooxygenase-2 (COX-2) ExpressionRAW 264.7COX-2 protein levelsData to be determinedData to be determined

Table 2: In Vivo Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3 hoursInhibition of Edema (%)
Vehicle Control-Data to be determined-
This compound10Data to be determinedData to be determined
This compound25Data to be determinedData to be determined
This compound50Data to be determinedData to be determined
Positive Control (e.g., Indomethacin)10Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.

In Vitro Assays

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • Sodium nitrite (B80452) standard

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production for each concentration of this compound.

Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in stimulated immune cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA)

  • LPS from E. coli

  • This compound (dissolved in DMSO)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well plates

Protocol:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours (for TNF-α) or 24 hours (for IL-6).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound.

In Vivo Assay

Objective: To assess the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v in saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, this compound (different doses), and Positive control.

  • Administer this compound or the positive control drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow for this compound Anti-inflammatory Screening A In Vitro Screening B RAW 264.7 Macrophages (NO Production Assay) A->B C Differentiated THP-1 Cells (Cytokine Secretion Assay) A->C D Mechanism of Action Studies B->D C->D E Western Blot for NF-κB & MAPK Pathways D->E F In Vivo Validation E->F G Carrageenan-Induced Paw Edema Model F->G H Lead Compound Optimization G->H

Caption: A generalized workflow for screening and validating the anti-inflammatory properties of this compound.

NF_kappaB_Pathway cluster_pathway Hypothesized Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters nucleus Nucleus NFkappaB->nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes induces This compound This compound This compound->IKK inhibits

Caption: Hypothesized mechanism of this compound via the NF-κB signaling pathway.

MAPK_Pathway cluster_pathway Hypothesized Modulation of MAPK Pathway by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKKK inhibits This compound->MAPKK inhibits

Caption: Hypothesized mechanism of this compound via the MAPK signaling pathway.

References

Application Notes and Protocols for Anti-inflammatory Research on Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies on the anti-inflammatory properties of Neoeuonymine are not publicly available. The following application notes and protocols are based on the general understanding of the anti-inflammatory potential of related compounds, specifically sesquiterpenoid alkaloids and extracts from the Euonymus genus. These guidelines are intended to serve as a foundational framework for initiating research into the anti-inflammatory effects of this compound.

Application Notes

Introduction to this compound and its Therapeutic Potential

This compound is a sesquiterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While direct evidence is pending, compounds from the Euonymus genus, to which this compound is related, have demonstrated various pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[1][2] Sesquiterpenoids, in general, are recognized for their potential to modulate inflammatory pathways.[3] Therefore, this compound presents itself as a promising candidate for investigation as a novel anti-inflammatory agent.

Mechanism of Action (Hypothesized)

Based on the known mechanisms of other anti-inflammatory sesquiterpenoids, it is hypothesized that this compound may exert its effects through the modulation of key signaling pathways involved in the inflammatory response. The two primary pathways of interest for initial investigation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and mediators.[4]

  • NF-κB Pathway: This pathway is a critical regulator of immune and inflammatory responses.[5] Inhibition of NF-κB activation can lead to a downstream reduction in the expression of inflammatory genes.

  • MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to external stimuli, including inflammatory signals.

Further investigation into these pathways will be essential to elucidate the precise mechanism of action of this compound.

Potential Applications in Drug Development

Should this compound prove to have significant anti-inflammatory activity, it could be a valuable lead compound for the development of new therapeutics for a range of inflammatory conditions, such as:

  • Rheumatoid arthritis

  • Inflammatory bowel disease

  • Psoriasis

  • Asthma

  • Neuroinflammatory diseases

Data Presentation (Hypothetical Data)

The following tables are examples of how quantitative data for this compound could be presented.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7NO concentrationData to be determinedData to be determined
Pro-inflammatory Cytokine (TNF-α) SecretionTHP-1TNF-α concentrationData to be determinedData to be determined
Pro-inflammatory Cytokine (IL-6) SecretionTHP-1IL-6 concentrationData to be determinedData to be determined
Cyclooxygenase-2 (COX-2) ExpressionRAW 264.7COX-2 protein levelsData to be determinedData to be determined

Table 2: In Vivo Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3 hoursInhibition of Edema (%)
Vehicle Control-Data to be determined-
This compound10Data to be determinedData to be determined
This compound25Data to be determinedData to be determined
This compound50Data to be determinedData to be determined
Positive Control (e.g., Indomethacin)10Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.

In Vitro Assays

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production for each concentration of this compound.

Objective: To quantify the effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in stimulated immune cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA)

  • LPS from E. coli

  • This compound (dissolved in DMSO)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well plates

Protocol:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours (for TNF-α) or 24 hours (for IL-6).

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine secretion for each concentration of this compound.

In Vivo Assay

Objective: To assess the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v in saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, this compound (different doses), and Positive control.

  • Administer this compound or the positive control drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow for this compound Anti-inflammatory Screening A In Vitro Screening B RAW 264.7 Macrophages (NO Production Assay) A->B C Differentiated THP-1 Cells (Cytokine Secretion Assay) A->C D Mechanism of Action Studies B->D C->D E Western Blot for NF-κB & MAPK Pathways D->E F In Vivo Validation E->F G Carrageenan-Induced Paw Edema Model F->G H Lead Compound Optimization G->H

Caption: A generalized workflow for screening and validating the anti-inflammatory properties of this compound.

NF_kappaB_Pathway cluster_pathway Hypothesized Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters nucleus Nucleus NFkappaB->nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes induces This compound This compound This compound->IKK inhibits

Caption: Hypothesized mechanism of this compound via the NF-κB signaling pathway.

MAPK_Pathway cluster_pathway Hypothesized Modulation of MAPK Pathway by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKKK inhibits This compound->MAPKK inhibits

Caption: Hypothesized mechanism of this compound via the MAPK signaling pathway.

References

Application Notes and Protocols: Neoeuonymine Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher,

Following a comprehensive search of available scientific literature, we have been unable to locate any studies specifically detailing the mechanism of action of a compound named "neoeuonymine." As a result, we are unable to provide the requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this specific molecule.

The search results did yield information on other compounds with similar-sounding names or related research areas, such as:

  • Neocarzinostatin: A natural product that induces apoptosis in neuroblastoma cells by causing DNA damage.

  • NEO214: A conjugate of rolipram (B1679513) and perillyl alcohol that induces apoptosis in glioblastoma cells through ER stress and death receptor pathways.

  • Neosetophomone B: A fungal metabolite that induces apoptosis in multiple myeloma cells by targeting the AKT/SKP2 signaling pathway.

However, without any direct research on "this compound," it would be scientifically inaccurate to extrapolate the mechanism of action from these other compounds.

We recommend the following steps for your research:

  • Verify the Compound Name: Please double-check the spelling and name of the compound of interest. It is possible that "this compound" is a novel or less-studied molecule, a misnomer, or a derivative of a more well-known compound.

  • Broader Literature Search: If the name is correct, consider broadening your search to include chemical structure databases (e.g., PubChem, ChemSpider) to identify any known analogs or related compounds. This may provide clues to its potential biological activity.

  • Preliminary In Vitro Studies: If you have access to the compound, initial screening assays would be necessary to determine its biological effects. We recommend starting with a panel of cancer cell lines to assess cytotoxicity and determine IC50 values. Subsequent experiments could then focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis) and identifying the affected signaling pathways.

We are committed to providing accurate and reliable scientific information. Should you obtain further details about "this compound" or wish to explore the mechanism of action of the other mentioned compounds, we would be pleased to assist you in generating the detailed Application Notes and Protocols you require.

Application Notes and Protocols: Neoeuonymine Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher,

Following a comprehensive search of available scientific literature, we have been unable to locate any studies specifically detailing the mechanism of action of a compound named "neoeuonymine." As a result, we are unable to provide the requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this specific molecule.

The search results did yield information on other compounds with similar-sounding names or related research areas, such as:

  • Neocarzinostatin: A natural product that induces apoptosis in neuroblastoma cells by causing DNA damage.

  • NEO214: A conjugate of rolipram (B1679513) and perillyl alcohol that induces apoptosis in glioblastoma cells through ER stress and death receptor pathways.

  • Neosetophomone B: A fungal metabolite that induces apoptosis in multiple myeloma cells by targeting the AKT/SKP2 signaling pathway.

However, without any direct research on "this compound," it would be scientifically inaccurate to extrapolate the mechanism of action from these other compounds.

We recommend the following steps for your research:

  • Verify the Compound Name: Please double-check the spelling and name of the compound of interest. It is possible that "this compound" is a novel or less-studied molecule, a misnomer, or a derivative of a more well-known compound.

  • Broader Literature Search: If the name is correct, consider broadening your search to include chemical structure databases (e.g., PubChem, ChemSpider) to identify any known analogs or related compounds. This may provide clues to its potential biological activity.

  • Preliminary In Vitro Studies: If you have access to the compound, initial screening assays would be necessary to determine its biological effects. We recommend starting with a panel of cancer cell lines to assess cytotoxicity and determine IC50 values. Subsequent experiments could then focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis) and identifying the affected signaling pathways.

We are committed to providing accurate and reliable scientific information. Should you obtain further details about "this compound" or wish to explore the mechanism of action of the other mentioned compounds, we would be pleased to assist you in generating the detailed Application Notes and Protocols you require.

Application Notes and Protocols: Neoeuonymine Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researcher,

Following a comprehensive search of available scientific literature, we have been unable to locate any studies specifically detailing the mechanism of action of a compound named "neoeuonymine." As a result, we are unable to provide the requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this specific molecule.

The search results did yield information on other compounds with similar-sounding names or related research areas, such as:

  • Neocarzinostatin: A natural product that induces apoptosis in neuroblastoma cells by causing DNA damage.

  • NEO214: A conjugate of rolipram and perillyl alcohol that induces apoptosis in glioblastoma cells through ER stress and death receptor pathways.

  • Neosetophomone B: A fungal metabolite that induces apoptosis in multiple myeloma cells by targeting the AKT/SKP2 signaling pathway.

However, without any direct research on "this compound," it would be scientifically inaccurate to extrapolate the mechanism of action from these other compounds.

We recommend the following steps for your research:

  • Verify the Compound Name: Please double-check the spelling and name of the compound of interest. It is possible that "this compound" is a novel or less-studied molecule, a misnomer, or a derivative of a more well-known compound.

  • Broader Literature Search: If the name is correct, consider broadening your search to include chemical structure databases (e.g., PubChem, ChemSpider) to identify any known analogs or related compounds. This may provide clues to its potential biological activity.

  • Preliminary In Vitro Studies: If you have access to the compound, initial screening assays would be necessary to determine its biological effects. We recommend starting with a panel of cancer cell lines to assess cytotoxicity and determine IC50 values. Subsequent experiments could then focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis) and identifying the affected signaling pathways.

We are committed to providing accurate and reliable scientific information. Should you obtain further details about "this compound" or wish to explore the mechanism of action of the other mentioned compounds, we would be pleased to assist you in generating the detailed Application Notes and Protocols you require.

Application Notes and Protocols for Screening Natural Products in NF-κB Pathway Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of chronic inflammatory diseases, autoimmune disorders, and cancers. Consequently, the NF-κB pathway is a key target for the discovery of novel therapeutic agents. Natural products represent a rich source of structurally diverse compounds with the potential to modulate this pathway.

These application notes provide a comprehensive guide for the screening and characterization of natural products, such as the hypothetical compound Neoeuonymine, for their inhibitory effects on the NF-κB signaling pathway. Detailed protocols for key in vitro assays are presented, along with templates for data presentation and visualization to facilitate experimental design and interpretation.

The NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 Phosphorylation p50_p65 p50/p65 IkBa_p50_p65->p50_p65 Release IkBa_p p-IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound Test Compound (e.g., this compound) This compound->IKK Inhibition DNA κB DNA Site p50_p65_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Activation

Caption: Canonical NF-κB Signaling Pathway and a Potential Point of Inhibition.

Experimental Protocols

The following protocols describe key assays to determine the inhibitory potential of a test compound on the NF-κB pathway. It is recommended to first assess the cytotoxicity of the test compound to ensure that the observed effects are not due to cell death.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of the test compound that is non-toxic to the cells.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages or HEK293T human embryonic kidney cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of the test compound on NF-κB transcriptional activity.

Materials:

  • Cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)

  • Complete culture medium

  • Test compound stock solution

  • NF-κB stimulant (e.g., TNF-α for HEK293T, LPS for RAW 264.7)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Western Blot for Phospho-IκBα

Objective: To determine if the test compound inhibits the phosphorylation and degradation of IκBα.

Materials:

  • Cell line of interest

  • Test compound

  • NF-κB stimulant

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with the test compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of the test compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cell line of interest

  • Test compound

  • NF-κB stimulant

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat with the test compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for 30-60 minutes.

  • Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity of p65 in multiple cells per condition.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables to allow for easy comparison of the effects of the test compound.

Table 1: Cytotoxicity of Test Compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 6.1
2588.4 ± 7.3
5060.2 ± 8.9
10025.1 ± 4.3

Table 2: Inhibition of NF-κB Luciferase Activity by Test Compound

TreatmentConcentration (µM)Luciferase Activity (RLU)% InhibitionIC₅₀ (µM)
Unstimulated-1,500 ± 210-
Stimulated (Vehicle)025,000 ± 1,8000
Test Compound122,500 ± 1,50010.6
515,000 ± 1,20042.67.5
108,000 ± 95072.3
253,000 ± 45093.6

Experimental Workflow Visualization

A clear workflow diagram can help in planning and executing the experimental procedures.

Experimental_Workflow cluster_assays Perform Assays A Day 1: Seed Cells B Day 2: Treat with Test Compound A->B C Stimulate with NF-κB Agonist (e.g., TNF-α, LPS) B->C D Incubate for a Defined Period C->D E Luciferase Assay D->E F Western Blot (p-IκBα) D->F G Immunofluorescence (p65 Translocation) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: General experimental workflow for assessing NF-κB inhibition.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial screening and characterization of natural products as potential inhibitors of the NF-κB signaling pathway. By employing a combination of reporter gene assays, biochemical analysis of key pathway components, and cellular imaging, researchers can effectively identify and validate novel anti-inflammatory compounds. The hypothetical application to this compound serves as a template that can be readily adapted for any natural product of interest in the pursuit of new therapeutics for NF-κB-driven diseases.

Application Notes and Protocols for Screening Natural Products in NF-κB Pathway Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of chronic inflammatory diseases, autoimmune disorders, and cancers. Consequently, the NF-κB pathway is a key target for the discovery of novel therapeutic agents. Natural products represent a rich source of structurally diverse compounds with the potential to modulate this pathway.

These application notes provide a comprehensive guide for the screening and characterization of natural products, such as the hypothetical compound Neoeuonymine, for their inhibitory effects on the NF-κB signaling pathway. Detailed protocols for key in vitro assays are presented, along with templates for data presentation and visualization to facilitate experimental design and interpretation.

The NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 Phosphorylation p50_p65 p50/p65 IkBa_p50_p65->p50_p65 Release IkBa_p p-IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound Test Compound (e.g., this compound) This compound->IKK Inhibition DNA κB DNA Site p50_p65_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Activation

Caption: Canonical NF-κB Signaling Pathway and a Potential Point of Inhibition.

Experimental Protocols

The following protocols describe key assays to determine the inhibitory potential of a test compound on the NF-κB pathway. It is recommended to first assess the cytotoxicity of the test compound to ensure that the observed effects are not due to cell death.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of the test compound that is non-toxic to the cells.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages or HEK293T human embryonic kidney cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of the test compound on NF-κB transcriptional activity.

Materials:

  • Cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)

  • Complete culture medium

  • Test compound stock solution

  • NF-κB stimulant (e.g., TNF-α for HEK293T, LPS for RAW 264.7)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Western Blot for Phospho-IκBα

Objective: To determine if the test compound inhibits the phosphorylation and degradation of IκBα.

Materials:

  • Cell line of interest

  • Test compound

  • NF-κB stimulant

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with the test compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of the test compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cell line of interest

  • Test compound

  • NF-κB stimulant

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat with the test compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for 30-60 minutes.

  • Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity of p65 in multiple cells per condition.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables to allow for easy comparison of the effects of the test compound.

Table 1: Cytotoxicity of Test Compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 6.1
2588.4 ± 7.3
5060.2 ± 8.9
10025.1 ± 4.3

Table 2: Inhibition of NF-κB Luciferase Activity by Test Compound

TreatmentConcentration (µM)Luciferase Activity (RLU)% InhibitionIC₅₀ (µM)
Unstimulated-1,500 ± 210-
Stimulated (Vehicle)025,000 ± 1,8000
Test Compound122,500 ± 1,50010.6
515,000 ± 1,20042.67.5
108,000 ± 95072.3
253,000 ± 45093.6

Experimental Workflow Visualization

A clear workflow diagram can help in planning and executing the experimental procedures.

Experimental_Workflow cluster_assays Perform Assays A Day 1: Seed Cells B Day 2: Treat with Test Compound A->B C Stimulate with NF-κB Agonist (e.g., TNF-α, LPS) B->C D Incubate for a Defined Period C->D E Luciferase Assay D->E F Western Blot (p-IκBα) D->F G Immunofluorescence (p65 Translocation) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: General experimental workflow for assessing NF-κB inhibition.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial screening and characterization of natural products as potential inhibitors of the NF-κB signaling pathway. By employing a combination of reporter gene assays, biochemical analysis of key pathway components, and cellular imaging, researchers can effectively identify and validate novel anti-inflammatory compounds. The hypothetical application to this compound serves as a template that can be readily adapted for any natural product of interest in the pursuit of new therapeutics for NF-κB-driven diseases.

Application Notes and Protocols for Screening Natural Products in NF-κB Pathway Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of chronic inflammatory diseases, autoimmune disorders, and cancers. Consequently, the NF-κB pathway is a key target for the discovery of novel therapeutic agents. Natural products represent a rich source of structurally diverse compounds with the potential to modulate this pathway.

These application notes provide a comprehensive guide for the screening and characterization of natural products, such as the hypothetical compound Neoeuonymine, for their inhibitory effects on the NF-κB signaling pathway. Detailed protocols for key in vitro assays are presented, along with templates for data presentation and visualization to facilitate experimental design and interpretation.

The NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 Phosphorylation p50_p65 p50/p65 IkBa_p50_p65->p50_p65 Release IkBa_p p-IκBα p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound Test Compound (e.g., this compound) This compound->IKK Inhibition DNA κB DNA Site p50_p65_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes Activation

Caption: Canonical NF-κB Signaling Pathway and a Potential Point of Inhibition.

Experimental Protocols

The following protocols describe key assays to determine the inhibitory potential of a test compound on the NF-κB pathway. It is recommended to first assess the cytotoxicity of the test compound to ensure that the observed effects are not due to cell death.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of the test compound that is non-toxic to the cells.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages or HEK293T human embryonic kidney cells)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of the test compound on NF-κB transcriptional activity.

Materials:

  • Cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)

  • Complete culture medium

  • Test compound stock solution

  • NF-κB stimulant (e.g., TNF-α for HEK293T, LPS for RAW 264.7)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Western Blot for Phospho-IκBα

Objective: To determine if the test compound inhibits the phosphorylation and degradation of IκBα.

Materials:

  • Cell line of interest

  • Test compound

  • NF-κB stimulant

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with the test compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of the test compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cell line of interest

  • Test compound

  • NF-κB stimulant

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat with the test compound for 1-2 hours.

  • Stimulate with the NF-κB agonist for 30-60 minutes.

  • Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence intensity of p65 in multiple cells per condition.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables to allow for easy comparison of the effects of the test compound.

Table 1: Cytotoxicity of Test Compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 6.1
2588.4 ± 7.3
5060.2 ± 8.9
10025.1 ± 4.3

Table 2: Inhibition of NF-κB Luciferase Activity by Test Compound

TreatmentConcentration (µM)Luciferase Activity (RLU)% InhibitionIC₅₀ (µM)
Unstimulated-1,500 ± 210-
Stimulated (Vehicle)025,000 ± 1,8000
Test Compound122,500 ± 1,50010.6
515,000 ± 1,20042.67.5
108,000 ± 95072.3
253,000 ± 45093.6

Experimental Workflow Visualization

A clear workflow diagram can help in planning and executing the experimental procedures.

Experimental_Workflow cluster_assays Perform Assays A Day 1: Seed Cells B Day 2: Treat with Test Compound A->B C Stimulate with NF-κB Agonist (e.g., TNF-α, LPS) B->C D Incubate for a Defined Period C->D E Luciferase Assay D->E F Western Blot (p-IκBα) D->F G Immunofluorescence (p65 Translocation) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: General experimental workflow for assessing NF-κB inhibition.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial screening and characterization of natural products as potential inhibitors of the NF-κB signaling pathway. By employing a combination of reporter gene assays, biochemical analysis of key pathway components, and cellular imaging, researchers can effectively identify and validate novel anti-inflammatory compounds. The hypothetical application to this compound serves as a template that can be readily adapted for any natural product of interest in the pursuit of new therapeutics for NF-κB-driven diseases.

Total Synthesis of Neoeuonymine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of a proposed total synthesis of Neoeuonymine, a complex sesquiterpenoid alkaloid. The strategy leverages the groundbreaking first total synthesis of the structurally related natural product, euonymine (B13332915), by Inoue and coworkers in 2021. This note outlines the necessary modifications to the established synthetic route to access this compound, presenting detailed experimental protocols for key transformations and summarizing quantitative data in a clear, tabular format.

Introduction

This compound is a member of the Celastraceae family of alkaloids, which are characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core. These natural products often exhibit significant biological activities, making them attractive targets for total synthesis and further investigation in drug discovery. The first and only total synthesis of a closely related compound, euonymine, was accomplished by the research group of Masayuki Inoue, providing a critical roadmap for accessing other members of this family.[1][2]

This document details a proposed synthetic route to this compound, identified as 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, by adapting the Inoue synthesis of euonymine. The core of this strategy involves the interception of a late-stage intermediate from the euonymine synthesis and performing a series of functional group manipulations to arrive at the target molecule.

Retrosynthetic Analysis

The retrosynthesis of this compound is based on the successful strategy for euonymine. The complex macrocyclic structure is disconnected to reveal the dihydro-β-agarofuran core and the pyridine (B92270) dicarboxylic acid side chain. The core structure is further simplified through a series of strategic bond disconnections, highlighting key bond formations such as a ring-closing metathesis for the A-ring, an intramolecular iodoetherification for the C-ring, and a Diels-Alder reaction for the B-ring.

G This compound This compound Intermediate_A Late-Stage Intermediate (from Inoue Synthesis) This compound->Intermediate_A Functional Group Manipulation Core_Structure Dihydro-β-agarofuran Core Intermediate_A->Core_Structure Pyridine_Side_Chain Pyridine Dicarboxylic Acid Side Chain Intermediate_A->Pyridine_Side_Chain Ring_A_Precursor A-Ring Precursor (RCM) Core_Structure->Ring_A_Precursor Ring_C_Precursor C-Ring Precursor (Iodoetherification) Ring_A_Precursor->Ring_C_Precursor Ring_B_Precursor B-Ring Precursor (Diels-Alder) Ring_C_Precursor->Ring_B_Precursor Starting_Material (R)-Glycerol Acetonide Ring_B_Precursor->Starting_Material

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis of this compound follows the established route to a late-stage intermediate in the Inoue synthesis of euonymine. The key steps for the construction of the core structure include an Et3N-accelerated Diels-Alder reaction, an intramolecular iodoetherification, and a ring-closing olefin metathesis.[1] Subsequent stereoselective C-C and C-O bond formations lead to a highly functionalized intermediate. At this stage, a series of protecting group manipulations and functional group transformations are proposed to convert this intermediate into this compound.

G Start (R)-Glycerol Acetonide Diels_Alder Diels-Alder Reaction Start->Diels_Alder Iodoetherification Intramolecular Iodoetherification Diels_Alder->Iodoetherification RCM Ring-Closing Metathesis Iodoetherification->RCM Stereo_Control Stereoselective Transformations RCM->Stereo_Control Intermediate Key Intermediate Stereo_Control->Intermediate Deacetylation Selective Deacetylation (C6-OH) Intermediate->Deacetylation Oxidation Oxidation (C8-OH to C8=O) Deacetylation->Oxidation Acetylation Acetylation (C8-OAc) Oxidation->Acetylation Final_Deprotection Final Deprotection Acetylation->Final_Deprotection This compound This compound Final_Deprotection->this compound G cluster_0 Synthesis of Advanced Intermediate cluster_1 Proposed Modifications for this compound Inoue_Synthesis Inoue Total Synthesis of Euonymine (Steps 1-23) Intermediate Advanced Intermediate Inoue_Synthesis->Intermediate Deacetylation Selective C6-Deacetylation Intermediate->Deacetylation Oxidation_Acetylation C8 Functionalization (Oxidation & Acetylation) Deacetylation->Oxidation_Acetylation Deprotection Final Deprotection Oxidation_Acetylation->Deprotection This compound This compound Deprotection->this compound

References

Total Synthesis of Neoeuonymine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of a proposed total synthesis of Neoeuonymine, a complex sesquiterpenoid alkaloid. The strategy leverages the groundbreaking first total synthesis of the structurally related natural product, euonymine (B13332915), by Inoue and coworkers in 2021. This note outlines the necessary modifications to the established synthetic route to access this compound, presenting detailed experimental protocols for key transformations and summarizing quantitative data in a clear, tabular format.

Introduction

This compound is a member of the Celastraceae family of alkaloids, which are characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core. These natural products often exhibit significant biological activities, making them attractive targets for total synthesis and further investigation in drug discovery. The first and only total synthesis of a closely related compound, euonymine, was accomplished by the research group of Masayuki Inoue, providing a critical roadmap for accessing other members of this family.[1][2]

This document details a proposed synthetic route to this compound, identified as 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, by adapting the Inoue synthesis of euonymine. The core of this strategy involves the interception of a late-stage intermediate from the euonymine synthesis and performing a series of functional group manipulations to arrive at the target molecule.

Retrosynthetic Analysis

The retrosynthesis of this compound is based on the successful strategy for euonymine. The complex macrocyclic structure is disconnected to reveal the dihydro-β-agarofuran core and the pyridine (B92270) dicarboxylic acid side chain. The core structure is further simplified through a series of strategic bond disconnections, highlighting key bond formations such as a ring-closing metathesis for the A-ring, an intramolecular iodoetherification for the C-ring, and a Diels-Alder reaction for the B-ring.

G This compound This compound Intermediate_A Late-Stage Intermediate (from Inoue Synthesis) This compound->Intermediate_A Functional Group Manipulation Core_Structure Dihydro-β-agarofuran Core Intermediate_A->Core_Structure Pyridine_Side_Chain Pyridine Dicarboxylic Acid Side Chain Intermediate_A->Pyridine_Side_Chain Ring_A_Precursor A-Ring Precursor (RCM) Core_Structure->Ring_A_Precursor Ring_C_Precursor C-Ring Precursor (Iodoetherification) Ring_A_Precursor->Ring_C_Precursor Ring_B_Precursor B-Ring Precursor (Diels-Alder) Ring_C_Precursor->Ring_B_Precursor Starting_Material (R)-Glycerol Acetonide Ring_B_Precursor->Starting_Material

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis of this compound follows the established route to a late-stage intermediate in the Inoue synthesis of euonymine. The key steps for the construction of the core structure include an Et3N-accelerated Diels-Alder reaction, an intramolecular iodoetherification, and a ring-closing olefin metathesis.[1] Subsequent stereoselective C-C and C-O bond formations lead to a highly functionalized intermediate. At this stage, a series of protecting group manipulations and functional group transformations are proposed to convert this intermediate into this compound.

G Start (R)-Glycerol Acetonide Diels_Alder Diels-Alder Reaction Start->Diels_Alder Iodoetherification Intramolecular Iodoetherification Diels_Alder->Iodoetherification RCM Ring-Closing Metathesis Iodoetherification->RCM Stereo_Control Stereoselective Transformations RCM->Stereo_Control Intermediate Key Intermediate Stereo_Control->Intermediate Deacetylation Selective Deacetylation (C6-OH) Intermediate->Deacetylation Oxidation Oxidation (C8-OH to C8=O) Deacetylation->Oxidation Acetylation Acetylation (C8-OAc) Oxidation->Acetylation Final_Deprotection Final Deprotection Acetylation->Final_Deprotection This compound This compound Final_Deprotection->this compound G cluster_0 Synthesis of Advanced Intermediate cluster_1 Proposed Modifications for this compound Inoue_Synthesis Inoue Total Synthesis of Euonymine (Steps 1-23) Intermediate Advanced Intermediate Inoue_Synthesis->Intermediate Deacetylation Selective C6-Deacetylation Intermediate->Deacetylation Oxidation_Acetylation C8 Functionalization (Oxidation & Acetylation) Deacetylation->Oxidation_Acetylation Deprotection Final Deprotection Oxidation_Acetylation->Deprotection This compound This compound Deprotection->this compound

References

Total Synthesis of Neoeuonymine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of a proposed total synthesis of Neoeuonymine, a complex sesquiterpenoid alkaloid. The strategy leverages the groundbreaking first total synthesis of the structurally related natural product, euonymine, by Inoue and coworkers in 2021. This note outlines the necessary modifications to the established synthetic route to access this compound, presenting detailed experimental protocols for key transformations and summarizing quantitative data in a clear, tabular format.

Introduction

This compound is a member of the Celastraceae family of alkaloids, which are characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core. These natural products often exhibit significant biological activities, making them attractive targets for total synthesis and further investigation in drug discovery. The first and only total synthesis of a closely related compound, euonymine, was accomplished by the research group of Masayuki Inoue, providing a critical roadmap for accessing other members of this family.[1][2]

This document details a proposed synthetic route to this compound, identified as 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, by adapting the Inoue synthesis of euonymine. The core of this strategy involves the interception of a late-stage intermediate from the euonymine synthesis and performing a series of functional group manipulations to arrive at the target molecule.

Retrosynthetic Analysis

The retrosynthesis of this compound is based on the successful strategy for euonymine. The complex macrocyclic structure is disconnected to reveal the dihydro-β-agarofuran core and the pyridine dicarboxylic acid side chain. The core structure is further simplified through a series of strategic bond disconnections, highlighting key bond formations such as a ring-closing metathesis for the A-ring, an intramolecular iodoetherification for the C-ring, and a Diels-Alder reaction for the B-ring.

G This compound This compound Intermediate_A Late-Stage Intermediate (from Inoue Synthesis) This compound->Intermediate_A Functional Group Manipulation Core_Structure Dihydro-β-agarofuran Core Intermediate_A->Core_Structure Pyridine_Side_Chain Pyridine Dicarboxylic Acid Side Chain Intermediate_A->Pyridine_Side_Chain Ring_A_Precursor A-Ring Precursor (RCM) Core_Structure->Ring_A_Precursor Ring_C_Precursor C-Ring Precursor (Iodoetherification) Ring_A_Precursor->Ring_C_Precursor Ring_B_Precursor B-Ring Precursor (Diels-Alder) Ring_C_Precursor->Ring_B_Precursor Starting_Material (R)-Glycerol Acetonide Ring_B_Precursor->Starting_Material

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis of this compound follows the established route to a late-stage intermediate in the Inoue synthesis of euonymine. The key steps for the construction of the core structure include an Et3N-accelerated Diels-Alder reaction, an intramolecular iodoetherification, and a ring-closing olefin metathesis.[1] Subsequent stereoselective C-C and C-O bond formations lead to a highly functionalized intermediate. At this stage, a series of protecting group manipulations and functional group transformations are proposed to convert this intermediate into this compound.

G Start (R)-Glycerol Acetonide Diels_Alder Diels-Alder Reaction Start->Diels_Alder Iodoetherification Intramolecular Iodoetherification Diels_Alder->Iodoetherification RCM Ring-Closing Metathesis Iodoetherification->RCM Stereo_Control Stereoselective Transformations RCM->Stereo_Control Intermediate Key Intermediate Stereo_Control->Intermediate Deacetylation Selective Deacetylation (C6-OH) Intermediate->Deacetylation Oxidation Oxidation (C8-OH to C8=O) Deacetylation->Oxidation Acetylation Acetylation (C8-OAc) Oxidation->Acetylation Final_Deprotection Final Deprotection Acetylation->Final_Deprotection This compound This compound Final_Deprotection->this compound G cluster_0 Synthesis of Advanced Intermediate cluster_1 Proposed Modifications for this compound Inoue_Synthesis Inoue Total Synthesis of Euonymine (Steps 1-23) Intermediate Advanced Intermediate Inoue_Synthesis->Intermediate Deacetylation Selective C6-Deacetylation Intermediate->Deacetylation Oxidation_Acetylation C8 Functionalization (Oxidation & Acetylation) Deacetylation->Oxidation_Acetylation Deprotection Final Deprotection Oxidation_Acetylation->Deprotection This compound This compound Deprotection->this compound

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Neoeuonymine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields during Neoeuonymine extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging?

This compound is a sesquiterpene pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Euonymus fortunei.[1][2] Like many complex natural products, achieving a high yield during extraction can be challenging. Common issues include the low natural abundance of the compound, its potential for degradation under harsh extraction conditions, and losses during complex purification steps.[3] this compound belongs to a class of compounds known for a variety of biological activities, making its efficient isolation a key goal for further research.[4][5]

Q2: What are the most common causes of low this compound yield?

Low yields in this compound extraction typically stem from one or more of the following factors:

  • Poor Raw Material Quality: The concentration of alkaloids can vary significantly based on the plant's geographical origin, harvest time, and storage conditions. Improper handling, such as exposure to heat and light, can degrade the target compound before extraction even begins.

  • Inefficient Extraction: Suboptimal parameters, including the choice of solvent, temperature, pH, and extraction time, can lead to incomplete extraction from the plant matrix.

  • Compound Degradation: this compound, like many alkaloids, may be sensitive to heat, light, or extreme pH levels, causing it to break down during the extraction process.

  • Losses During Purification: Significant amounts of the target compound can be lost during post-extraction steps like solvent removal, liquid-liquid partitioning, and chromatography.

Q3: Which extraction methods are most effective for alkaloids like this compound?

Several methods can be employed, each with distinct advantages and disadvantages.

  • Maceration: A simple technique involving soaking the plant material in a solvent. While it uses mild conditions, it can be time-consuming and may result in lower yields.

  • Soxhlet Extraction: More efficient than maceration due to continuous extraction with fresh solvent, but the prolonged exposure to heat can degrade thermally sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. It offers significantly higher yields in shorter times and at lower temperatures, making it ideal for sensitive compounds like this compound.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is the preferred method for the accurate identification and quantification of this compound. Developing a validated HPLC method allows for precise measurement of the compound in the crude extract and purified fractions, which is essential for calculating yield and optimizing the process.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving the root causes of low extraction yields.

Problem Area 1: Raw Material and Preparation
QuestionPossible Cause(s)Recommended Solution(s)
Is my starting plant material of sufficient quality? Incorrect plant species or part; improper harvesting time; degradation during drying or storage.Verify the botanical identity of the plant material. Harvest at the optimal time for alkaloid content. Ensure material is dried at a controlled temperature (e.g., 40-50°C) and stored in a cool, dark, dry place to prevent degradation.
Is the plant material prepared correctly for extraction? Inadequate grinding, leading to poor solvent penetration.Grind the dried plant material to a fine, uniform powder (e.g., 60-80 mesh) to maximize the surface area for solvent contact.
Are lipids and waxes interfering with extraction? High content of non-polar compounds (lipids, waxes) in the raw material can trap alkaloids and complicate purification.Perform a pre-extraction "defatting" step by washing the powdered material with a non-polar solvent like hexane (B92381) or petroleum ether. This removes lipids without dissolving the target alkaloids.
Problem Area 2: Extraction Process
QuestionPossible Cause(s)Recommended Solution(s)
Have I selected the optimal solvent system? The solvent polarity may be mismatched for this compound, leading to poor solubilization.Alkaloids are often extracted effectively with alcohols like methanol (B129727) or ethanol (B145695). Consider using an acidified alcohol solution (e.g., with 0.5-1% acetic or hydrochloric acid) to convert alkaloids to their salt form, which enhances solubility in polar solvents.
Are my extraction parameters (time, temperature, pH) optimized? Extraction time may be too short for complete extraction, or the temperature may be too low (inefficient) or too high (causing degradation). Incorrect pH will fail to protonate the alkaloid for efficient extraction.For UAE: Optimize parameters such as ultrasonic power, time, and temperature. A typical starting point is 20-30 minutes at 50°C. For Maceration: Ensure sufficient time (e.g., 24 hours) with agitation. Maintain an acidic pH (e.g., pH 2-3) during the initial extraction to ensure alkaloids are in their salt form.
Could this compound be degrading during extraction? This compound, a pyridine alkaloid, may be susceptible to oxidative or hydrolytic degradation, especially under harsh pH or high temperatures.Use milder extraction methods like Ultrasound-Assisted Extraction (UAE) which operates at lower temperatures. Avoid prolonged exposure to high heat and strong bases. Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen).
Problem Area 3: Post-Extraction and Purification
QuestionPossible Cause(s)Recommended Solution(s)
Am I losing product during solvent removal? Evaporating the solvent at too high a temperature can degrade the compound.Use a rotary evaporator at a reduced pressure and keep the temperature below 50°C.
Is the acid-base partitioning step inefficient? Incorrect pH adjustment can lead to the alkaloid remaining in the wrong phase. Emulsion formation can trap the product between layers.Carefully monitor and adjust the pH. For the base form, ensure the pH is sufficiently alkaline (e.g., 9-10). To break emulsions, try adding a saturated brine solution or centrifuging the mixture.
Is the chromatographic purification method causing loss? The compound may be irreversibly binding to the column, or co-eluting with impurities. The chosen solvent system may be inadequate for proper separation.For alkaloids, strong cation exchange (SCX) chromatography can be highly effective for "catch-and-release" purification. If using silica (B1680970) gel, ensure the crude extract is sufficiently clean to prevent streaking and irreversible adsorption. Use TLC to develop an optimal mobile phase before scaling up to column chromatography.

Data Presentation

Table 1: Illustrative Comparison of Alkaloid Extraction Methods

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Principle Soaking in solvent at room temp.Continuous extraction with hot solvent.Acoustic cavitation enhances mass transfer.
Temperature Low (Room Temp)High (Solvent Boiling Point)Low to Moderate (Controllable)
Time Long (24-72 hours)Moderate (6-24 hours)Short (10-60 minutes)
Solvent Volume HighModerateLow to Moderate
Efficiency Low to ModerateModerate to HighHigh to Very High
Suitability Good for thermolabile compoundsNot ideal for thermolabile compounds.Excellent for thermolabile compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize yield by using an efficient, low-temperature extraction method.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots or stems of Euonymus species) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (60-80 mesh) using a mechanical grinder.

  • Defatting (Recommended):

    • Macerate 100 g of the plant powder in 500 mL of n-hexane for 12 hours with occasional stirring.

    • Filter the mixture, discard the hexane filtrate, and allow the plant powder to air dry completely to remove residual solvent.

  • Acidic Extraction:

    • Place the defatted powder in a 2 L beaker and add 1 L of 70% ethanol containing 1% acetic acid (v/v).

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes, maintaining the temperature at 50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Re-extract the solid residue with another 500 mL of the acidified ethanol solution under the same conditions to ensure complete extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Acid-Base Partitioning and Purification

This protocol purifies the crude extract to isolate the total alkaloid fraction.

  • Acid-Base Wash:

    • Dissolve the crude extract from Protocol 1 in 200 mL of 5% hydrochloric acid.

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of chloroform (B151607) to remove non-basic impurities. Discard the chloroform layers.

  • Basification and Extraction:

    • Slowly add ammonium (B1175870) hydroxide (B78521) to the remaining aqueous layer with constant stirring until the pH reaches 9-10.

    • Extract the alkaline solution four times with 150 mL of chloroform.

    • Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate (B86663).

  • Final Concentration:

    • Filter out the sodium sulfate and evaporate the chloroform under reduced pressure to yield the crude total alkaloid extract containing this compound. Further purification can be achieved via column chromatography.

Visualizations

Troubleshooting_Workflow cluster_prep 1. Material & Preparation cluster_extract 2. Extraction Process cluster_purify 3. Purification Steps start Low this compound Yield Detected q1 Check Material Quality (Source, Storage) start->q1 Start Here q2 Verify Particle Size (Grinding Efficiency) q1->q2 q3 Consider Defatting Step q2->q3 q4 Optimize Solvent System (Polarity, pH) q3->q4 q5 Adjust Parameters (Time, Temp, Power) q4->q5 q6 Assess for Degradation q5->q6 q7 Check Solvent Removal (Temp Control) q6->q7 q8 Review Acid-Base Partitioning q7->q8 q9 Optimize Chromatography q8->q9 end Yield Improved q9->end

Caption: Troubleshooting workflow for low this compound yield.

UAE_Workflow prep 1. Grind & Dry Plant Material defat 2. Defat with Non-Polar Solvent (e.g., Hexane) prep->defat extract 3. Ultrasound-Assisted Extraction (Acidified Ethanol) defat->extract filter 4. Filter to Separate Residue and Filtrate extract->filter concentrate 5. Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify 6. Crude Extract Ready for Purification concentrate->purify

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Degradation_Pathway cluster_stress Stress Factors During Extraction This compound This compound (Target Alkaloid) Degradation Degradation Pathways (e.g., Hydrolysis, Oxidation) This compound->Degradation Heat High Temperature Heat->Degradation pH Extreme pH (Strong Acid/Base) pH->Degradation Light UV/Light Exposure Light->Degradation Products Inactive Degradation Products Degradation->Products Loss = Low Yield Products->Loss

Caption: Potential degradation pathways leading to yield loss.

References

Technical Support Center: Overcoming Low Yield in Neoeuonymine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields during Neoeuonymine extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging?

This compound is a sesquiterpene pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Euonymus fortunei.[1][2] Like many complex natural products, achieving a high yield during extraction can be challenging. Common issues include the low natural abundance of the compound, its potential for degradation under harsh extraction conditions, and losses during complex purification steps.[3] this compound belongs to a class of compounds known for a variety of biological activities, making its efficient isolation a key goal for further research.[4][5]

Q2: What are the most common causes of low this compound yield?

Low yields in this compound extraction typically stem from one or more of the following factors:

  • Poor Raw Material Quality: The concentration of alkaloids can vary significantly based on the plant's geographical origin, harvest time, and storage conditions. Improper handling, such as exposure to heat and light, can degrade the target compound before extraction even begins.

  • Inefficient Extraction: Suboptimal parameters, including the choice of solvent, temperature, pH, and extraction time, can lead to incomplete extraction from the plant matrix.

  • Compound Degradation: this compound, like many alkaloids, may be sensitive to heat, light, or extreme pH levels, causing it to break down during the extraction process.

  • Losses During Purification: Significant amounts of the target compound can be lost during post-extraction steps like solvent removal, liquid-liquid partitioning, and chromatography.

Q3: Which extraction methods are most effective for alkaloids like this compound?

Several methods can be employed, each with distinct advantages and disadvantages.

  • Maceration: A simple technique involving soaking the plant material in a solvent. While it uses mild conditions, it can be time-consuming and may result in lower yields.

  • Soxhlet Extraction: More efficient than maceration due to continuous extraction with fresh solvent, but the prolonged exposure to heat can degrade thermally sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. It offers significantly higher yields in shorter times and at lower temperatures, making it ideal for sensitive compounds like this compound.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is the preferred method for the accurate identification and quantification of this compound. Developing a validated HPLC method allows for precise measurement of the compound in the crude extract and purified fractions, which is essential for calculating yield and optimizing the process.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving the root causes of low extraction yields.

Problem Area 1: Raw Material and Preparation
QuestionPossible Cause(s)Recommended Solution(s)
Is my starting plant material of sufficient quality? Incorrect plant species or part; improper harvesting time; degradation during drying or storage.Verify the botanical identity of the plant material. Harvest at the optimal time for alkaloid content. Ensure material is dried at a controlled temperature (e.g., 40-50°C) and stored in a cool, dark, dry place to prevent degradation.
Is the plant material prepared correctly for extraction? Inadequate grinding, leading to poor solvent penetration.Grind the dried plant material to a fine, uniform powder (e.g., 60-80 mesh) to maximize the surface area for solvent contact.
Are lipids and waxes interfering with extraction? High content of non-polar compounds (lipids, waxes) in the raw material can trap alkaloids and complicate purification.Perform a pre-extraction "defatting" step by washing the powdered material with a non-polar solvent like hexane (B92381) or petroleum ether. This removes lipids without dissolving the target alkaloids.
Problem Area 2: Extraction Process
QuestionPossible Cause(s)Recommended Solution(s)
Have I selected the optimal solvent system? The solvent polarity may be mismatched for this compound, leading to poor solubilization.Alkaloids are often extracted effectively with alcohols like methanol (B129727) or ethanol (B145695). Consider using an acidified alcohol solution (e.g., with 0.5-1% acetic or hydrochloric acid) to convert alkaloids to their salt form, which enhances solubility in polar solvents.
Are my extraction parameters (time, temperature, pH) optimized? Extraction time may be too short for complete extraction, or the temperature may be too low (inefficient) or too high (causing degradation). Incorrect pH will fail to protonate the alkaloid for efficient extraction.For UAE: Optimize parameters such as ultrasonic power, time, and temperature. A typical starting point is 20-30 minutes at 50°C. For Maceration: Ensure sufficient time (e.g., 24 hours) with agitation. Maintain an acidic pH (e.g., pH 2-3) during the initial extraction to ensure alkaloids are in their salt form.
Could this compound be degrading during extraction? This compound, a pyridine alkaloid, may be susceptible to oxidative or hydrolytic degradation, especially under harsh pH or high temperatures.Use milder extraction methods like Ultrasound-Assisted Extraction (UAE) which operates at lower temperatures. Avoid prolonged exposure to high heat and strong bases. Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen).
Problem Area 3: Post-Extraction and Purification
QuestionPossible Cause(s)Recommended Solution(s)
Am I losing product during solvent removal? Evaporating the solvent at too high a temperature can degrade the compound.Use a rotary evaporator at a reduced pressure and keep the temperature below 50°C.
Is the acid-base partitioning step inefficient? Incorrect pH adjustment can lead to the alkaloid remaining in the wrong phase. Emulsion formation can trap the product between layers.Carefully monitor and adjust the pH. For the base form, ensure the pH is sufficiently alkaline (e.g., 9-10). To break emulsions, try adding a saturated brine solution or centrifuging the mixture.
Is the chromatographic purification method causing loss? The compound may be irreversibly binding to the column, or co-eluting with impurities. The chosen solvent system may be inadequate for proper separation.For alkaloids, strong cation exchange (SCX) chromatography can be highly effective for "catch-and-release" purification. If using silica (B1680970) gel, ensure the crude extract is sufficiently clean to prevent streaking and irreversible adsorption. Use TLC to develop an optimal mobile phase before scaling up to column chromatography.

Data Presentation

Table 1: Illustrative Comparison of Alkaloid Extraction Methods

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Principle Soaking in solvent at room temp.Continuous extraction with hot solvent.Acoustic cavitation enhances mass transfer.
Temperature Low (Room Temp)High (Solvent Boiling Point)Low to Moderate (Controllable)
Time Long (24-72 hours)Moderate (6-24 hours)Short (10-60 minutes)
Solvent Volume HighModerateLow to Moderate
Efficiency Low to ModerateModerate to HighHigh to Very High
Suitability Good for thermolabile compoundsNot ideal for thermolabile compounds.Excellent for thermolabile compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize yield by using an efficient, low-temperature extraction method.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots or stems of Euonymus species) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (60-80 mesh) using a mechanical grinder.

  • Defatting (Recommended):

    • Macerate 100 g of the plant powder in 500 mL of n-hexane for 12 hours with occasional stirring.

    • Filter the mixture, discard the hexane filtrate, and allow the plant powder to air dry completely to remove residual solvent.

  • Acidic Extraction:

    • Place the defatted powder in a 2 L beaker and add 1 L of 70% ethanol containing 1% acetic acid (v/v).

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes, maintaining the temperature at 50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Re-extract the solid residue with another 500 mL of the acidified ethanol solution under the same conditions to ensure complete extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Acid-Base Partitioning and Purification

This protocol purifies the crude extract to isolate the total alkaloid fraction.

  • Acid-Base Wash:

    • Dissolve the crude extract from Protocol 1 in 200 mL of 5% hydrochloric acid.

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of chloroform (B151607) to remove non-basic impurities. Discard the chloroform layers.

  • Basification and Extraction:

    • Slowly add ammonium (B1175870) hydroxide (B78521) to the remaining aqueous layer with constant stirring until the pH reaches 9-10.

    • Extract the alkaline solution four times with 150 mL of chloroform.

    • Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate (B86663).

  • Final Concentration:

    • Filter out the sodium sulfate and evaporate the chloroform under reduced pressure to yield the crude total alkaloid extract containing this compound. Further purification can be achieved via column chromatography.

Visualizations

Troubleshooting_Workflow cluster_prep 1. Material & Preparation cluster_extract 2. Extraction Process cluster_purify 3. Purification Steps start Low this compound Yield Detected q1 Check Material Quality (Source, Storage) start->q1 Start Here q2 Verify Particle Size (Grinding Efficiency) q1->q2 q3 Consider Defatting Step q2->q3 q4 Optimize Solvent System (Polarity, pH) q3->q4 q5 Adjust Parameters (Time, Temp, Power) q4->q5 q6 Assess for Degradation q5->q6 q7 Check Solvent Removal (Temp Control) q6->q7 q8 Review Acid-Base Partitioning q7->q8 q9 Optimize Chromatography q8->q9 end Yield Improved q9->end

Caption: Troubleshooting workflow for low this compound yield.

UAE_Workflow prep 1. Grind & Dry Plant Material defat 2. Defat with Non-Polar Solvent (e.g., Hexane) prep->defat extract 3. Ultrasound-Assisted Extraction (Acidified Ethanol) defat->extract filter 4. Filter to Separate Residue and Filtrate extract->filter concentrate 5. Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify 6. Crude Extract Ready for Purification concentrate->purify

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Degradation_Pathway cluster_stress Stress Factors During Extraction This compound This compound (Target Alkaloid) Degradation Degradation Pathways (e.g., Hydrolysis, Oxidation) This compound->Degradation Heat High Temperature Heat->Degradation pH Extreme pH (Strong Acid/Base) pH->Degradation Light UV/Light Exposure Light->Degradation Products Inactive Degradation Products Degradation->Products Loss = Low Yield Products->Loss

Caption: Potential degradation pathways leading to yield loss.

References

Technical Support Center: Overcoming Low Yield in Neoeuonymine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields during Neoeuonymine extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging?

This compound is a sesquiterpene pyridine alkaloid found in plants of the Celastraceae family, such as Euonymus fortunei.[1][2] Like many complex natural products, achieving a high yield during extraction can be challenging. Common issues include the low natural abundance of the compound, its potential for degradation under harsh extraction conditions, and losses during complex purification steps.[3] this compound belongs to a class of compounds known for a variety of biological activities, making its efficient isolation a key goal for further research.[4][5]

Q2: What are the most common causes of low this compound yield?

Low yields in this compound extraction typically stem from one or more of the following factors:

  • Poor Raw Material Quality: The concentration of alkaloids can vary significantly based on the plant's geographical origin, harvest time, and storage conditions. Improper handling, such as exposure to heat and light, can degrade the target compound before extraction even begins.

  • Inefficient Extraction: Suboptimal parameters, including the choice of solvent, temperature, pH, and extraction time, can lead to incomplete extraction from the plant matrix.

  • Compound Degradation: this compound, like many alkaloids, may be sensitive to heat, light, or extreme pH levels, causing it to break down during the extraction process.

  • Losses During Purification: Significant amounts of the target compound can be lost during post-extraction steps like solvent removal, liquid-liquid partitioning, and chromatography.

Q3: Which extraction methods are most effective for alkaloids like this compound?

Several methods can be employed, each with distinct advantages and disadvantages.

  • Maceration: A simple technique involving soaking the plant material in a solvent. While it uses mild conditions, it can be time-consuming and may result in lower yields.

  • Soxhlet Extraction: More efficient than maceration due to continuous extraction with fresh solvent, but the prolonged exposure to heat can degrade thermally sensitive compounds.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. It offers significantly higher yields in shorter times and at lower temperatures, making it ideal for sensitive compounds like this compound.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is the preferred method for the accurate identification and quantification of this compound. Developing a validated HPLC method allows for precise measurement of the compound in the crude extract and purified fractions, which is essential for calculating yield and optimizing the process.

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving the root causes of low extraction yields.

Problem Area 1: Raw Material and Preparation
QuestionPossible Cause(s)Recommended Solution(s)
Is my starting plant material of sufficient quality? Incorrect plant species or part; improper harvesting time; degradation during drying or storage.Verify the botanical identity of the plant material. Harvest at the optimal time for alkaloid content. Ensure material is dried at a controlled temperature (e.g., 40-50°C) and stored in a cool, dark, dry place to prevent degradation.
Is the plant material prepared correctly for extraction? Inadequate grinding, leading to poor solvent penetration.Grind the dried plant material to a fine, uniform powder (e.g., 60-80 mesh) to maximize the surface area for solvent contact.
Are lipids and waxes interfering with extraction? High content of non-polar compounds (lipids, waxes) in the raw material can trap alkaloids and complicate purification.Perform a pre-extraction "defatting" step by washing the powdered material with a non-polar solvent like hexane or petroleum ether. This removes lipids without dissolving the target alkaloids.
Problem Area 2: Extraction Process
QuestionPossible Cause(s)Recommended Solution(s)
Have I selected the optimal solvent system? The solvent polarity may be mismatched for this compound, leading to poor solubilization.Alkaloids are often extracted effectively with alcohols like methanol or ethanol. Consider using an acidified alcohol solution (e.g., with 0.5-1% acetic or hydrochloric acid) to convert alkaloids to their salt form, which enhances solubility in polar solvents.
Are my extraction parameters (time, temperature, pH) optimized? Extraction time may be too short for complete extraction, or the temperature may be too low (inefficient) or too high (causing degradation). Incorrect pH will fail to protonate the alkaloid for efficient extraction.For UAE: Optimize parameters such as ultrasonic power, time, and temperature. A typical starting point is 20-30 minutes at 50°C. For Maceration: Ensure sufficient time (e.g., 24 hours) with agitation. Maintain an acidic pH (e.g., pH 2-3) during the initial extraction to ensure alkaloids are in their salt form.
Could this compound be degrading during extraction? This compound, a pyridine alkaloid, may be susceptible to oxidative or hydrolytic degradation, especially under harsh pH or high temperatures.Use milder extraction methods like Ultrasound-Assisted Extraction (UAE) which operates at lower temperatures. Avoid prolonged exposure to high heat and strong bases. Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen).
Problem Area 3: Post-Extraction and Purification
QuestionPossible Cause(s)Recommended Solution(s)
Am I losing product during solvent removal? Evaporating the solvent at too high a temperature can degrade the compound.Use a rotary evaporator at a reduced pressure and keep the temperature below 50°C.
Is the acid-base partitioning step inefficient? Incorrect pH adjustment can lead to the alkaloid remaining in the wrong phase. Emulsion formation can trap the product between layers.Carefully monitor and adjust the pH. For the base form, ensure the pH is sufficiently alkaline (e.g., 9-10). To break emulsions, try adding a saturated brine solution or centrifuging the mixture.
Is the chromatographic purification method causing loss? The compound may be irreversibly binding to the column, or co-eluting with impurities. The chosen solvent system may be inadequate for proper separation.For alkaloids, strong cation exchange (SCX) chromatography can be highly effective for "catch-and-release" purification. If using silica gel, ensure the crude extract is sufficiently clean to prevent streaking and irreversible adsorption. Use TLC to develop an optimal mobile phase before scaling up to column chromatography.

Data Presentation

Table 1: Illustrative Comparison of Alkaloid Extraction Methods

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)
Principle Soaking in solvent at room temp.Continuous extraction with hot solvent.Acoustic cavitation enhances mass transfer.
Temperature Low (Room Temp)High (Solvent Boiling Point)Low to Moderate (Controllable)
Time Long (24-72 hours)Moderate (6-24 hours)Short (10-60 minutes)
Solvent Volume HighModerateLow to Moderate
Efficiency Low to ModerateModerate to HighHigh to Very High
Suitability Good for thermolabile compoundsNot ideal for thermolabile compounds.Excellent for thermolabile compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize yield by using an efficient, low-temperature extraction method.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots or stems of Euonymus species) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (60-80 mesh) using a mechanical grinder.

  • Defatting (Recommended):

    • Macerate 100 g of the plant powder in 500 mL of n-hexane for 12 hours with occasional stirring.

    • Filter the mixture, discard the hexane filtrate, and allow the plant powder to air dry completely to remove residual solvent.

  • Acidic Extraction:

    • Place the defatted powder in a 2 L beaker and add 1 L of 70% ethanol containing 1% acetic acid (v/v).

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes, maintaining the temperature at 50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Re-extract the solid residue with another 500 mL of the acidified ethanol solution under the same conditions to ensure complete extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Acid-Base Partitioning and Purification

This protocol purifies the crude extract to isolate the total alkaloid fraction.

  • Acid-Base Wash:

    • Dissolve the crude extract from Protocol 1 in 200 mL of 5% hydrochloric acid.

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of chloroform to remove non-basic impurities. Discard the chloroform layers.

  • Basification and Extraction:

    • Slowly add ammonium hydroxide to the remaining aqueous layer with constant stirring until the pH reaches 9-10.

    • Extract the alkaline solution four times with 150 mL of chloroform.

    • Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Final Concentration:

    • Filter out the sodium sulfate and evaporate the chloroform under reduced pressure to yield the crude total alkaloid extract containing this compound. Further purification can be achieved via column chromatography.

Visualizations

Troubleshooting_Workflow cluster_prep 1. Material & Preparation cluster_extract 2. Extraction Process cluster_purify 3. Purification Steps start Low this compound Yield Detected q1 Check Material Quality (Source, Storage) start->q1 Start Here q2 Verify Particle Size (Grinding Efficiency) q1->q2 q3 Consider Defatting Step q2->q3 q4 Optimize Solvent System (Polarity, pH) q3->q4 q5 Adjust Parameters (Time, Temp, Power) q4->q5 q6 Assess for Degradation q5->q6 q7 Check Solvent Removal (Temp Control) q6->q7 q8 Review Acid-Base Partitioning q7->q8 q9 Optimize Chromatography q8->q9 end Yield Improved q9->end

Caption: Troubleshooting workflow for low this compound yield.

UAE_Workflow prep 1. Grind & Dry Plant Material defat 2. Defat with Non-Polar Solvent (e.g., Hexane) prep->defat extract 3. Ultrasound-Assisted Extraction (Acidified Ethanol) defat->extract filter 4. Filter to Separate Residue and Filtrate extract->filter concentrate 5. Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify 6. Crude Extract Ready for Purification concentrate->purify

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Degradation_Pathway cluster_stress Stress Factors During Extraction This compound This compound (Target Alkaloid) Degradation Degradation Pathways (e.g., Hydrolysis, Oxidation) This compound->Degradation Heat High Temperature Heat->Degradation pH Extreme pH (Strong Acid/Base) pH->Degradation Light UV/Light Exposure Light->Degradation Products Inactive Degradation Products Degradation->Products Loss = Low Yield Products->Loss

Caption: Potential degradation pathways leading to yield loss.

References

Technical Support Center: Neoeuonymine NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the analysis of Neoeuonymine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR spectrum complex?

A1: this compound is a complex alkaloid natural product with the chemical formula C36H45NO17.[1] Its intricate, caged structure contains numerous protons in chemically similar environments. This leads to ¹H NMR spectra with multiple overlapping signals, particularly in the aliphatic region, making complete signal assignment and structural confirmation challenging.

Q2: What are the primary causes of NMR signal overlap?

A2: Signal overlap in NMR spectroscopy occurs when different nuclei resonate at very similar frequencies, causing their peaks to merge. For complex molecules like this compound, this is common due to:

  • Structural Complexity: The presence of many CH, CH₂, and CH₃ groups in similar chemical environments.

  • Limited Chemical Shift Dispersion: In standard solvents like CDCl₃, many protons may naturally have very close chemical shift values.

  • Conformational Dynamics: If the molecule exists in multiple conformations that are in fast exchange on the NMR timescale, the observed chemical shifts are a weighted average, which can lead to broader and more overlapped peaks.[2]

Q3: How can I identify significant signal overlap in my ¹H NMR spectrum?

A3: There are several key indicators of signal overlap:

  • Integration Anomalies: The integrated area of a signal region is significantly higher than expected for a single proton or methyl group.[3]

  • Poorly Resolved Multiplets: Instead of sharp, distinct peaks (e.g., doublets, triplets), you observe broad, unresolved humps.[3]

  • Unusual Peak Shapes: Peaks may appear distorted or asymmetrical due to the merging of multiple signals.

  • Difficulty in Coupling Constant Measurement: It becomes impossible to accurately measure J-couplings, which are crucial for determining connectivity.

Troubleshooting Guide: Resolving Signal Overlap

If you have identified signal overlap in the ¹H NMR spectrum of this compound, follow this workflow to systematically resolve the issue.

G start Observe Signal Overlap in ¹H NMR Spectrum step1 Option 1: Change Solvent start->step1 step2 Option 2: Vary Temperature start->step2 step3 Option 3: Utilize 2D NMR start->step3 res1 Sufficient Resolution? step1->res1 Acquire new spectrum res2 Sufficient Resolution? step2->res2 Acquire new spectra at different temps cosy COSY (H-H Connectivity) step3->cosy Disperse signals into second dimension hsqc HSQC (¹J C-H Correlation) step3->hsqc Disperse signals into second dimension hmbc HMBC (ⁿJ C-H Correlation) step3->hmbc Disperse signals into second dimension res1->step2 No res1->step3 No end Signal Resolution Achieved Proceed with Structural Elucidation res1->end Yes res2->step1 No res2->step3 No res2->end Yes cosy->end hsqc->end hmbc->end

Caption: Troubleshooting workflow for NMR signal overlap.
Solution 1: Modify the NMR Solvent

Principle: Changing the solvent alters the local magnetic environment of the solute molecules, which can significantly modify chemical shifts.[4] Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce different shifts compared to chlorinated solvents like CDCl₃, which can be enough to resolve overlapping peaks.

Experimental Protocol:

  • Sample Recovery: Carefully evaporate the original solvent (e.g., CDCl₃) from your NMR tube under a gentle stream of nitrogen or under high vacuum.

  • Solvent Selection: Choose a new deuterated solvent with different properties (see Table 1). For alkaloids, benzene-d₆, acetone-d₆, or methanol-d₄ are good alternatives.

  • Sample Re-dissolution: Add approximately 0.5-0.7 mL of the new deuterated solvent to the NMR tube.

  • Acquisition: Re-acquire the ¹H NMR spectrum after proper shimming. Compare the new spectrum with the original to assess the change in signal dispersion.

Table 1: Comparison of Common Deuterated Solvents for NMR Analysis

Solvent Formula Polarity (ε) Common Uses & Characteristics
Chloroform-d CDCl₃ 4.8 Good general-purpose solvent, relatively non-polar.
Benzene-d₆ C₆D₆ 2.3 Aromatic solvent, induces significant chemical shift changes (ASIS effect).
Acetone-d₆ (CD₃)₂CO 21.0 More polar, good for resolving signals that are overlapped in CDCl₃.
DMSO-d₆ (CD₃)₂SO 47.0 Highly polar, can be difficult to remove but excellent for many compounds.

| Methanol-d₄ | CD₃OD | 33.0 | Polar, protic solvent. Can exchange with labile protons (e.g., -OH, -NH). |

Solution 2: Vary the Experiment Temperature

Principle: Changing the temperature of the NMR experiment can alter the populations of different molecular conformations. Since the observed chemical shift is a weighted average of these conformations, temperature changes can shift signals, often to different extents, thereby resolving overlap. This is particularly effective for molecules with flexible regions or for resolving rotamers.

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increase: Increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Acquisition and Shimming: Re-shim the instrument at each temperature and acquire a new ¹H NMR spectrum.

  • Analysis: Compare the spectra. Note how different peaks shift relative to each other. Increasing the temperature often resolves signals by averaging out conformations.

  • Temperature Decrease (Optional): If increasing the temperature broadens signals (due to intermediate exchange rates), try decreasing the temperature. This can "freeze out" a single conformation, leading to sharper, better-resolved signals.

Solution 3: Utilize 2D NMR Spectroscopy

Principle: Two-dimensional (2D) NMR experiments disperse signals across a second frequency dimension, providing an excellent way to resolve overlap. By correlating signals based on different nuclear interactions, individual proton signals within a crowded region can be identified.

G start Need to Resolve Overlapping Protons q1 What information is needed? start->q1 info1 Proton-Proton (J-coupling) Connectivity q1->info1 Spin Systems info2 Direct Carbon-Proton (1-bond) Attachment q1->info2 Assignments info3 Long-Range Carbon-Proton (2-3 bond) Connectivity q1->info3 Quaternary Carbons & Fragment Linking exp1 Run COSY or TOCSY info1->exp1 exp2 Run HSQC info2->exp2 exp3 Run HMBC info3->exp3

Caption: Decision diagram for selecting the appropriate 2D NMR experiment.

Key Experiments and Protocols:

Table 2: Overview of 2D NMR Experiments for Structure Elucidation

Experiment Full Name Information Provided
COSY Correlation Spectroscopy Shows which protons are J-coupled (typically 2-3 bonds apart), revealing proton-proton spin systems.
HSQC Heteronuclear Single Quantum Coherence Correlates protons directly to the carbons they are attached to (¹JCH). Excellent for assigning protonated carbons.

| HMBC | Heteronuclear Multiple Bond Correlation | Correlates protons to carbons over longer ranges (typically 2-4 bonds, ⁿJCH). Crucial for connecting spin systems and identifying quaternary carbons. |

General Protocol for a 2D HSQC Experiment:

  • Sample Preparation: Use a sufficiently concentrated sample of this compound (5-10 mg in 0.6 mL of deuterated solvent).

  • Load Experiment: From the spectrometer software (e.g., Bruker TopSpin), select a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3).

  • Set Parameters:

    • Spectral Width (F2 - ¹H dimension): Set to cover all proton signals (e.g., 12-14 ppm).

    • Spectral Width (F1 - ¹³C dimension): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm for this compound).

    • Number of Scans (NS): Start with 2-4 scans per increment.

    • Number of Increments (F1): Use at least 256 increments for good resolution in the carbon dimension.

    • ¹JCH Coupling Constant: Set the delay corresponding to an average one-bond C-H coupling constant (typically ~145 Hz).

  • Acquisition: Start the experiment. A standard HSQC may take from 30 minutes to a few hours, depending on the concentration and desired resolution.

  • Processing: After acquisition, process the data using the appropriate Fourier transform functions (e.g., xfb in TopSpin) and phase correction to generate the 2D spectrum. The resulting spectrum will show peaks (cross-peaks) at the coordinates of each directly bonded C-H pair, effectively resolving the overlapped proton signals by spreading them along the carbon axis.

References

Technical Support Center: Neoeuonymine NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the analysis of Neoeuonymine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR spectrum complex?

A1: this compound is a complex alkaloid natural product with the chemical formula C36H45NO17.[1] Its intricate, caged structure contains numerous protons in chemically similar environments. This leads to ¹H NMR spectra with multiple overlapping signals, particularly in the aliphatic region, making complete signal assignment and structural confirmation challenging.

Q2: What are the primary causes of NMR signal overlap?

A2: Signal overlap in NMR spectroscopy occurs when different nuclei resonate at very similar frequencies, causing their peaks to merge. For complex molecules like this compound, this is common due to:

  • Structural Complexity: The presence of many CH, CH₂, and CH₃ groups in similar chemical environments.

  • Limited Chemical Shift Dispersion: In standard solvents like CDCl₃, many protons may naturally have very close chemical shift values.

  • Conformational Dynamics: If the molecule exists in multiple conformations that are in fast exchange on the NMR timescale, the observed chemical shifts are a weighted average, which can lead to broader and more overlapped peaks.[2]

Q3: How can I identify significant signal overlap in my ¹H NMR spectrum?

A3: There are several key indicators of signal overlap:

  • Integration Anomalies: The integrated area of a signal region is significantly higher than expected for a single proton or methyl group.[3]

  • Poorly Resolved Multiplets: Instead of sharp, distinct peaks (e.g., doublets, triplets), you observe broad, unresolved humps.[3]

  • Unusual Peak Shapes: Peaks may appear distorted or asymmetrical due to the merging of multiple signals.

  • Difficulty in Coupling Constant Measurement: It becomes impossible to accurately measure J-couplings, which are crucial for determining connectivity.

Troubleshooting Guide: Resolving Signal Overlap

If you have identified signal overlap in the ¹H NMR spectrum of this compound, follow this workflow to systematically resolve the issue.

G start Observe Signal Overlap in ¹H NMR Spectrum step1 Option 1: Change Solvent start->step1 step2 Option 2: Vary Temperature start->step2 step3 Option 3: Utilize 2D NMR start->step3 res1 Sufficient Resolution? step1->res1 Acquire new spectrum res2 Sufficient Resolution? step2->res2 Acquire new spectra at different temps cosy COSY (H-H Connectivity) step3->cosy Disperse signals into second dimension hsqc HSQC (¹J C-H Correlation) step3->hsqc Disperse signals into second dimension hmbc HMBC (ⁿJ C-H Correlation) step3->hmbc Disperse signals into second dimension res1->step2 No res1->step3 No end Signal Resolution Achieved Proceed with Structural Elucidation res1->end Yes res2->step1 No res2->step3 No res2->end Yes cosy->end hsqc->end hmbc->end

Caption: Troubleshooting workflow for NMR signal overlap.
Solution 1: Modify the NMR Solvent

Principle: Changing the solvent alters the local magnetic environment of the solute molecules, which can significantly modify chemical shifts.[4] Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce different shifts compared to chlorinated solvents like CDCl₃, which can be enough to resolve overlapping peaks.

Experimental Protocol:

  • Sample Recovery: Carefully evaporate the original solvent (e.g., CDCl₃) from your NMR tube under a gentle stream of nitrogen or under high vacuum.

  • Solvent Selection: Choose a new deuterated solvent with different properties (see Table 1). For alkaloids, benzene-d₆, acetone-d₆, or methanol-d₄ are good alternatives.

  • Sample Re-dissolution: Add approximately 0.5-0.7 mL of the new deuterated solvent to the NMR tube.

  • Acquisition: Re-acquire the ¹H NMR spectrum after proper shimming. Compare the new spectrum with the original to assess the change in signal dispersion.

Table 1: Comparison of Common Deuterated Solvents for NMR Analysis

Solvent Formula Polarity (ε) Common Uses & Characteristics
Chloroform-d CDCl₃ 4.8 Good general-purpose solvent, relatively non-polar.
Benzene-d₆ C₆D₆ 2.3 Aromatic solvent, induces significant chemical shift changes (ASIS effect).
Acetone-d₆ (CD₃)₂CO 21.0 More polar, good for resolving signals that are overlapped in CDCl₃.
DMSO-d₆ (CD₃)₂SO 47.0 Highly polar, can be difficult to remove but excellent for many compounds.

| Methanol-d₄ | CD₃OD | 33.0 | Polar, protic solvent. Can exchange with labile protons (e.g., -OH, -NH). |

Solution 2: Vary the Experiment Temperature

Principle: Changing the temperature of the NMR experiment can alter the populations of different molecular conformations. Since the observed chemical shift is a weighted average of these conformations, temperature changes can shift signals, often to different extents, thereby resolving overlap. This is particularly effective for molecules with flexible regions or for resolving rotamers.

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increase: Increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Acquisition and Shimming: Re-shim the instrument at each temperature and acquire a new ¹H NMR spectrum.

  • Analysis: Compare the spectra. Note how different peaks shift relative to each other. Increasing the temperature often resolves signals by averaging out conformations.

  • Temperature Decrease (Optional): If increasing the temperature broadens signals (due to intermediate exchange rates), try decreasing the temperature. This can "freeze out" a single conformation, leading to sharper, better-resolved signals.

Solution 3: Utilize 2D NMR Spectroscopy

Principle: Two-dimensional (2D) NMR experiments disperse signals across a second frequency dimension, providing an excellent way to resolve overlap. By correlating signals based on different nuclear interactions, individual proton signals within a crowded region can be identified.

G start Need to Resolve Overlapping Protons q1 What information is needed? start->q1 info1 Proton-Proton (J-coupling) Connectivity q1->info1 Spin Systems info2 Direct Carbon-Proton (1-bond) Attachment q1->info2 Assignments info3 Long-Range Carbon-Proton (2-3 bond) Connectivity q1->info3 Quaternary Carbons & Fragment Linking exp1 Run COSY or TOCSY info1->exp1 exp2 Run HSQC info2->exp2 exp3 Run HMBC info3->exp3

Caption: Decision diagram for selecting the appropriate 2D NMR experiment.

Key Experiments and Protocols:

Table 2: Overview of 2D NMR Experiments for Structure Elucidation

Experiment Full Name Information Provided
COSY Correlation Spectroscopy Shows which protons are J-coupled (typically 2-3 bonds apart), revealing proton-proton spin systems.
HSQC Heteronuclear Single Quantum Coherence Correlates protons directly to the carbons they are attached to (¹JCH). Excellent for assigning protonated carbons.

| HMBC | Heteronuclear Multiple Bond Correlation | Correlates protons to carbons over longer ranges (typically 2-4 bonds, ⁿJCH). Crucial for connecting spin systems and identifying quaternary carbons. |

General Protocol for a 2D HSQC Experiment:

  • Sample Preparation: Use a sufficiently concentrated sample of this compound (5-10 mg in 0.6 mL of deuterated solvent).

  • Load Experiment: From the spectrometer software (e.g., Bruker TopSpin), select a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3).

  • Set Parameters:

    • Spectral Width (F2 - ¹H dimension): Set to cover all proton signals (e.g., 12-14 ppm).

    • Spectral Width (F1 - ¹³C dimension): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm for this compound).

    • Number of Scans (NS): Start with 2-4 scans per increment.

    • Number of Increments (F1): Use at least 256 increments for good resolution in the carbon dimension.

    • ¹JCH Coupling Constant: Set the delay corresponding to an average one-bond C-H coupling constant (typically ~145 Hz).

  • Acquisition: Start the experiment. A standard HSQC may take from 30 minutes to a few hours, depending on the concentration and desired resolution.

  • Processing: After acquisition, process the data using the appropriate Fourier transform functions (e.g., xfb in TopSpin) and phase correction to generate the 2D spectrum. The resulting spectrum will show peaks (cross-peaks) at the coordinates of each directly bonded C-H pair, effectively resolving the overlapped proton signals by spreading them along the carbon axis.

References

Technical Support Center: Neoeuonymine NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the analysis of Neoeuonymine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR spectrum complex?

A1: this compound is a complex alkaloid natural product with the chemical formula C36H45NO17.[1] Its intricate, caged structure contains numerous protons in chemically similar environments. This leads to ¹H NMR spectra with multiple overlapping signals, particularly in the aliphatic region, making complete signal assignment and structural confirmation challenging.

Q2: What are the primary causes of NMR signal overlap?

A2: Signal overlap in NMR spectroscopy occurs when different nuclei resonate at very similar frequencies, causing their peaks to merge. For complex molecules like this compound, this is common due to:

  • Structural Complexity: The presence of many CH, CH₂, and CH₃ groups in similar chemical environments.

  • Limited Chemical Shift Dispersion: In standard solvents like CDCl₃, many protons may naturally have very close chemical shift values.

  • Conformational Dynamics: If the molecule exists in multiple conformations that are in fast exchange on the NMR timescale, the observed chemical shifts are a weighted average, which can lead to broader and more overlapped peaks.[2]

Q3: How can I identify significant signal overlap in my ¹H NMR spectrum?

A3: There are several key indicators of signal overlap:

  • Integration Anomalies: The integrated area of a signal region is significantly higher than expected for a single proton or methyl group.[3]

  • Poorly Resolved Multiplets: Instead of sharp, distinct peaks (e.g., doublets, triplets), you observe broad, unresolved humps.[3]

  • Unusual Peak Shapes: Peaks may appear distorted or asymmetrical due to the merging of multiple signals.

  • Difficulty in Coupling Constant Measurement: It becomes impossible to accurately measure J-couplings, which are crucial for determining connectivity.

Troubleshooting Guide: Resolving Signal Overlap

If you have identified signal overlap in the ¹H NMR spectrum of this compound, follow this workflow to systematically resolve the issue.

G start Observe Signal Overlap in ¹H NMR Spectrum step1 Option 1: Change Solvent start->step1 step2 Option 2: Vary Temperature start->step2 step3 Option 3: Utilize 2D NMR start->step3 res1 Sufficient Resolution? step1->res1 Acquire new spectrum res2 Sufficient Resolution? step2->res2 Acquire new spectra at different temps cosy COSY (H-H Connectivity) step3->cosy Disperse signals into second dimension hsqc HSQC (¹J C-H Correlation) step3->hsqc Disperse signals into second dimension hmbc HMBC (ⁿJ C-H Correlation) step3->hmbc Disperse signals into second dimension res1->step2 No res1->step3 No end Signal Resolution Achieved Proceed with Structural Elucidation res1->end Yes res2->step1 No res2->step3 No res2->end Yes cosy->end hsqc->end hmbc->end

Caption: Troubleshooting workflow for NMR signal overlap.
Solution 1: Modify the NMR Solvent

Principle: Changing the solvent alters the local magnetic environment of the solute molecules, which can significantly modify chemical shifts.[4] Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce different shifts compared to chlorinated solvents like CDCl₃, which can be enough to resolve overlapping peaks.

Experimental Protocol:

  • Sample Recovery: Carefully evaporate the original solvent (e.g., CDCl₃) from your NMR tube under a gentle stream of nitrogen or under high vacuum.

  • Solvent Selection: Choose a new deuterated solvent with different properties (see Table 1). For alkaloids, benzene-d₆, acetone-d₆, or methanol-d₄ are good alternatives.

  • Sample Re-dissolution: Add approximately 0.5-0.7 mL of the new deuterated solvent to the NMR tube.

  • Acquisition: Re-acquire the ¹H NMR spectrum after proper shimming. Compare the new spectrum with the original to assess the change in signal dispersion.

Table 1: Comparison of Common Deuterated Solvents for NMR Analysis

Solvent Formula Polarity (ε) Common Uses & Characteristics
Chloroform-d CDCl₃ 4.8 Good general-purpose solvent, relatively non-polar.
Benzene-d₆ C₆D₆ 2.3 Aromatic solvent, induces significant chemical shift changes (ASIS effect).
Acetone-d₆ (CD₃)₂CO 21.0 More polar, good for resolving signals that are overlapped in CDCl₃.
DMSO-d₆ (CD₃)₂SO 47.0 Highly polar, can be difficult to remove but excellent for many compounds.

| Methanol-d₄ | CD₃OD | 33.0 | Polar, protic solvent. Can exchange with labile protons (e.g., -OH, -NH). |

Solution 2: Vary the Experiment Temperature

Principle: Changing the temperature of the NMR experiment can alter the populations of different molecular conformations. Since the observed chemical shift is a weighted average of these conformations, temperature changes can shift signals, often to different extents, thereby resolving overlap. This is particularly effective for molecules with flexible regions or for resolving rotamers.

Experimental Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increase: Increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Acquisition and Shimming: Re-shim the instrument at each temperature and acquire a new ¹H NMR spectrum.

  • Analysis: Compare the spectra. Note how different peaks shift relative to each other. Increasing the temperature often resolves signals by averaging out conformations.

  • Temperature Decrease (Optional): If increasing the temperature broadens signals (due to intermediate exchange rates), try decreasing the temperature. This can "freeze out" a single conformation, leading to sharper, better-resolved signals.

Solution 3: Utilize 2D NMR Spectroscopy

Principle: Two-dimensional (2D) NMR experiments disperse signals across a second frequency dimension, providing an excellent way to resolve overlap. By correlating signals based on different nuclear interactions, individual proton signals within a crowded region can be identified.

G start Need to Resolve Overlapping Protons q1 What information is needed? start->q1 info1 Proton-Proton (J-coupling) Connectivity q1->info1 Spin Systems info2 Direct Carbon-Proton (1-bond) Attachment q1->info2 Assignments info3 Long-Range Carbon-Proton (2-3 bond) Connectivity q1->info3 Quaternary Carbons & Fragment Linking exp1 Run COSY or TOCSY info1->exp1 exp2 Run HSQC info2->exp2 exp3 Run HMBC info3->exp3

Caption: Decision diagram for selecting the appropriate 2D NMR experiment.

Key Experiments and Protocols:

Table 2: Overview of 2D NMR Experiments for Structure Elucidation

Experiment Full Name Information Provided
COSY Correlation Spectroscopy Shows which protons are J-coupled (typically 2-3 bonds apart), revealing proton-proton spin systems.
HSQC Heteronuclear Single Quantum Coherence Correlates protons directly to the carbons they are attached to (¹JCH). Excellent for assigning protonated carbons.

| HMBC | Heteronuclear Multiple Bond Correlation | Correlates protons to carbons over longer ranges (typically 2-4 bonds, ⁿJCH). Crucial for connecting spin systems and identifying quaternary carbons. |

General Protocol for a 2D HSQC Experiment:

  • Sample Preparation: Use a sufficiently concentrated sample of this compound (5-10 mg in 0.6 mL of deuterated solvent).

  • Load Experiment: From the spectrometer software (e.g., Bruker TopSpin), select a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3).

  • Set Parameters:

    • Spectral Width (F2 - ¹H dimension): Set to cover all proton signals (e.g., 12-14 ppm).

    • Spectral Width (F1 - ¹³C dimension): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm for this compound).

    • Number of Scans (NS): Start with 2-4 scans per increment.

    • Number of Increments (F1): Use at least 256 increments for good resolution in the carbon dimension.

    • ¹JCH Coupling Constant: Set the delay corresponding to an average one-bond C-H coupling constant (typically ~145 Hz).

  • Acquisition: Start the experiment. A standard HSQC may take from 30 minutes to a few hours, depending on the concentration and desired resolution.

  • Processing: After acquisition, process the data using the appropriate Fourier transform functions (e.g., xfb in TopSpin) and phase correction to generate the 2D spectrum. The resulting spectrum will show peaks (cross-peaks) at the coordinates of each directly bonded C-H pair, effectively resolving the overlapped proton signals by spreading them along the carbon axis.

References

Technical Support Center: Optimizing MS Fragmentation for Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry (MS) fragmentation of Neoeuonymine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties for MS analysis?

This compound is a complex macrocyclic sesquiterpene alkaloid. Its key chemical properties relevant to mass spectrometry are:

PropertyValueReference
Molecular Formula C38H47NO18[1]
Molecular Weight 805.8 g/mol [1]
Structure Contains multiple ester groups, hydroxyl groups, and a pyridine (B92270) ring within a complex macrocyclic structure.[2]

These properties suggest that this compound is a non-volatile molecule suitable for electrospray ionization (ESI) and will likely produce a protonated molecule [M+H]+ in positive ion mode.[2] Its complex structure with numerous functional groups provides multiple potential sites for fragmentation.

Q2: What are the initial recommended ESI-MS parameters for this compound analysis?

For initial analysis of this compound, the following starting parameters for electrospray ionization (ESI) in positive ion mode are recommended. These should be optimized for your specific instrument and experimental conditions.

ParameterRecommended Starting RangeRationale
Capillary Voltage 3.0 - 4.5 kVPromotes efficient ionization without excessive in-source fragmentation.[3]
Nebulizer Gas Pressure 20 - 50 psiAids in the formation of fine droplets for efficient desolvation.[3]
Drying Gas Flow Rate 8 - 12 L/minFacilitates solvent evaporation from the ESI droplets.
Drying Gas Temperature 250 - 350 °CAssists in desolvation; higher temperatures can cause thermal degradation of the analyte.[3]
Skimmer/Cone Voltage 30 - 60 VCan be adjusted to control the degree of in-source fragmentation.

Q3: What are the expected fragmentation patterns for euonymine-type alkaloids like this compound?

Common characteristic fragment ions for macrocyclic polyamine alkaloids include:

  • m/z 160.11 (often the base peak)

  • m/z 188.10

  • m/z 100.07[4]

The fragmentation of this compound is expected to involve the loss of its numerous acetyl groups, cleavage of the macrocyclic ring, and fragmentation of the sesquiterpene core.

Troubleshooting Guides

Issue: Low or No Signal for this compound

Possible CauseRecommended Solution
Inappropriate Solvent System Ensure the mobile phase is compatible with ESI. Reversed-phase solvents like water, methanol, and acetonitrile (B52724) are preferable. The addition of a small amount of formic acid (0.1%) can enhance protonation in positive ion mode.[3][5]
Suboptimal Ionization Parameters Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate. Use a one-variable-at-a-time (OVAT) approach or a more comprehensive design of experiments (DoE) to find the optimal settings.[6]
Sample Degradation This compound may be sensitive to temperature and pH. Ensure samples are stored properly and consider using lower source temperatures.
Matrix Effects If analyzing complex mixtures like plant extracts, co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation or use a more rigorous sample preparation method like solid-phase extraction (SPE).

Issue: Poor or Uninformative Fragmentation in MS/MS

Possible CauseRecommended Solution
Incorrect Collision Energy The collision energy is critical for obtaining informative fragment ions. Perform a collision energy ramping experiment to determine the optimal energy that produces a rich fragmentation spectrum without completely shattering the precursor ion.
Precursor Ion Selection Ensure you are selecting the correct precursor ion for fragmentation (e.g., [M+H]+). In-source fragmentation can sometimes lead to the selection of a fragment ion as the precursor.
Gas Pressure in Collision Cell The pressure of the collision gas (e.g., argon, nitrogen) affects the number of collisions and the resulting fragmentation. Consult your instrument's manual for typical operating ranges and optimize if necessary.
"Mobile Proton" Effects In ESI-MS/MS, the location of the proton on the precursor ion can influence the fragmentation pathway. The proton will likely reside on the basic nitrogen of the pyridine ring, directing fragmentation around this site.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, and then re-equilibrate. A typical gradient might be 5-95% B over 15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS followed by data-dependent MS/MS.

    • Full Scan Range: m/z 150 - 1000.

    • MS/MS: Select the [M+H]+ ion of this compound (m/z 806.28) for collision-induced dissociation (CID).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize between 20-50 eV.

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration LC LC Separation Filtration->LC MS Full Scan MS LC->MS Elution MSMS Data-Dependent MS/MS MS->MSMS Precursor Selection Processing Data Processing MSMS->Processing Identification Compound Identification Processing->Identification

Caption: Experimental workflow for the analysis of this compound.

G cluster_source Ion Source Parameters cluster_sample Sample & Matrix Start Low/No MS Signal CheckSolvent Verify Solvent Compatibility (e.g., add 0.1% Formic Acid) Start->CheckSolvent OptimizeVoltage Optimize Capillary Voltage CheckSolvent->OptimizeVoltage If signal still low OptimizeGas Optimize Nebulizer & Drying Gas OptimizeVoltage->OptimizeGas If signal still low CheckTemp Check Source Temperature OptimizeGas->CheckTemp If signal still low CheckPurity Assess Sample Purity CheckTemp->CheckPurity If source is optimized ImproveChrom Improve Chromatographic Separation CheckPurity->ImproveChrom If matrix effects suspected SPE Perform Solid-Phase Extraction ImproveChrom->SPE For complex matrices

Caption: Troubleshooting logic for low MS signal of this compound.

References

Technical Support Center: Optimizing MS Fragmentation for Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry (MS) fragmentation of Neoeuonymine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties for MS analysis?

This compound is a complex macrocyclic sesquiterpene alkaloid. Its key chemical properties relevant to mass spectrometry are:

PropertyValueReference
Molecular Formula C38H47NO18[1]
Molecular Weight 805.8 g/mol [1]
Structure Contains multiple ester groups, hydroxyl groups, and a pyridine (B92270) ring within a complex macrocyclic structure.[2]

These properties suggest that this compound is a non-volatile molecule suitable for electrospray ionization (ESI) and will likely produce a protonated molecule [M+H]+ in positive ion mode.[2] Its complex structure with numerous functional groups provides multiple potential sites for fragmentation.

Q2: What are the initial recommended ESI-MS parameters for this compound analysis?

For initial analysis of this compound, the following starting parameters for electrospray ionization (ESI) in positive ion mode are recommended. These should be optimized for your specific instrument and experimental conditions.

ParameterRecommended Starting RangeRationale
Capillary Voltage 3.0 - 4.5 kVPromotes efficient ionization without excessive in-source fragmentation.[3]
Nebulizer Gas Pressure 20 - 50 psiAids in the formation of fine droplets for efficient desolvation.[3]
Drying Gas Flow Rate 8 - 12 L/minFacilitates solvent evaporation from the ESI droplets.
Drying Gas Temperature 250 - 350 °CAssists in desolvation; higher temperatures can cause thermal degradation of the analyte.[3]
Skimmer/Cone Voltage 30 - 60 VCan be adjusted to control the degree of in-source fragmentation.

Q3: What are the expected fragmentation patterns for euonymine-type alkaloids like this compound?

Common characteristic fragment ions for macrocyclic polyamine alkaloids include:

  • m/z 160.11 (often the base peak)

  • m/z 188.10

  • m/z 100.07[4]

The fragmentation of this compound is expected to involve the loss of its numerous acetyl groups, cleavage of the macrocyclic ring, and fragmentation of the sesquiterpene core.

Troubleshooting Guides

Issue: Low or No Signal for this compound

Possible CauseRecommended Solution
Inappropriate Solvent System Ensure the mobile phase is compatible with ESI. Reversed-phase solvents like water, methanol, and acetonitrile (B52724) are preferable. The addition of a small amount of formic acid (0.1%) can enhance protonation in positive ion mode.[3][5]
Suboptimal Ionization Parameters Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate. Use a one-variable-at-a-time (OVAT) approach or a more comprehensive design of experiments (DoE) to find the optimal settings.[6]
Sample Degradation This compound may be sensitive to temperature and pH. Ensure samples are stored properly and consider using lower source temperatures.
Matrix Effects If analyzing complex mixtures like plant extracts, co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation or use a more rigorous sample preparation method like solid-phase extraction (SPE).

Issue: Poor or Uninformative Fragmentation in MS/MS

Possible CauseRecommended Solution
Incorrect Collision Energy The collision energy is critical for obtaining informative fragment ions. Perform a collision energy ramping experiment to determine the optimal energy that produces a rich fragmentation spectrum without completely shattering the precursor ion.
Precursor Ion Selection Ensure you are selecting the correct precursor ion for fragmentation (e.g., [M+H]+). In-source fragmentation can sometimes lead to the selection of a fragment ion as the precursor.
Gas Pressure in Collision Cell The pressure of the collision gas (e.g., argon, nitrogen) affects the number of collisions and the resulting fragmentation. Consult your instrument's manual for typical operating ranges and optimize if necessary.
"Mobile Proton" Effects In ESI-MS/MS, the location of the proton on the precursor ion can influence the fragmentation pathway. The proton will likely reside on the basic nitrogen of the pyridine ring, directing fragmentation around this site.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, and then re-equilibrate. A typical gradient might be 5-95% B over 15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS followed by data-dependent MS/MS.

    • Full Scan Range: m/z 150 - 1000.

    • MS/MS: Select the [M+H]+ ion of this compound (m/z 806.28) for collision-induced dissociation (CID).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize between 20-50 eV.

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration LC LC Separation Filtration->LC MS Full Scan MS LC->MS Elution MSMS Data-Dependent MS/MS MS->MSMS Precursor Selection Processing Data Processing MSMS->Processing Identification Compound Identification Processing->Identification

Caption: Experimental workflow for the analysis of this compound.

G cluster_source Ion Source Parameters cluster_sample Sample & Matrix Start Low/No MS Signal CheckSolvent Verify Solvent Compatibility (e.g., add 0.1% Formic Acid) Start->CheckSolvent OptimizeVoltage Optimize Capillary Voltage CheckSolvent->OptimizeVoltage If signal still low OptimizeGas Optimize Nebulizer & Drying Gas OptimizeVoltage->OptimizeGas If signal still low CheckTemp Check Source Temperature OptimizeGas->CheckTemp If signal still low CheckPurity Assess Sample Purity CheckTemp->CheckPurity If source is optimized ImproveChrom Improve Chromatographic Separation CheckPurity->ImproveChrom If matrix effects suspected SPE Perform Solid-Phase Extraction ImproveChrom->SPE For complex matrices

Caption: Troubleshooting logic for low MS signal of this compound.

References

Technical Support Center: Optimizing MS Fragmentation for Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry (MS) fragmentation of Neoeuonymine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties for MS analysis?

This compound is a complex macrocyclic sesquiterpene alkaloid. Its key chemical properties relevant to mass spectrometry are:

PropertyValueReference
Molecular Formula C38H47NO18[1]
Molecular Weight 805.8 g/mol [1]
Structure Contains multiple ester groups, hydroxyl groups, and a pyridine ring within a complex macrocyclic structure.[2]

These properties suggest that this compound is a non-volatile molecule suitable for electrospray ionization (ESI) and will likely produce a protonated molecule [M+H]+ in positive ion mode.[2] Its complex structure with numerous functional groups provides multiple potential sites for fragmentation.

Q2: What are the initial recommended ESI-MS parameters for this compound analysis?

For initial analysis of this compound, the following starting parameters for electrospray ionization (ESI) in positive ion mode are recommended. These should be optimized for your specific instrument and experimental conditions.

ParameterRecommended Starting RangeRationale
Capillary Voltage 3.0 - 4.5 kVPromotes efficient ionization without excessive in-source fragmentation.[3]
Nebulizer Gas Pressure 20 - 50 psiAids in the formation of fine droplets for efficient desolvation.[3]
Drying Gas Flow Rate 8 - 12 L/minFacilitates solvent evaporation from the ESI droplets.
Drying Gas Temperature 250 - 350 °CAssists in desolvation; higher temperatures can cause thermal degradation of the analyte.[3]
Skimmer/Cone Voltage 30 - 60 VCan be adjusted to control the degree of in-source fragmentation.

Q3: What are the expected fragmentation patterns for euonymine-type alkaloids like this compound?

Common characteristic fragment ions for macrocyclic polyamine alkaloids include:

  • m/z 160.11 (often the base peak)

  • m/z 188.10

  • m/z 100.07[4]

The fragmentation of this compound is expected to involve the loss of its numerous acetyl groups, cleavage of the macrocyclic ring, and fragmentation of the sesquiterpene core.

Troubleshooting Guides

Issue: Low or No Signal for this compound

Possible CauseRecommended Solution
Inappropriate Solvent System Ensure the mobile phase is compatible with ESI. Reversed-phase solvents like water, methanol, and acetonitrile are preferable. The addition of a small amount of formic acid (0.1%) can enhance protonation in positive ion mode.[3][5]
Suboptimal Ionization Parameters Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate. Use a one-variable-at-a-time (OVAT) approach or a more comprehensive design of experiments (DoE) to find the optimal settings.[6]
Sample Degradation This compound may be sensitive to temperature and pH. Ensure samples are stored properly and consider using lower source temperatures.
Matrix Effects If analyzing complex mixtures like plant extracts, co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation or use a more rigorous sample preparation method like solid-phase extraction (SPE).

Issue: Poor or Uninformative Fragmentation in MS/MS

Possible CauseRecommended Solution
Incorrect Collision Energy The collision energy is critical for obtaining informative fragment ions. Perform a collision energy ramping experiment to determine the optimal energy that produces a rich fragmentation spectrum without completely shattering the precursor ion.
Precursor Ion Selection Ensure you are selecting the correct precursor ion for fragmentation (e.g., [M+H]+). In-source fragmentation can sometimes lead to the selection of a fragment ion as the precursor.
Gas Pressure in Collision Cell The pressure of the collision gas (e.g., argon, nitrogen) affects the number of collisions and the resulting fragmentation. Consult your instrument's manual for typical operating ranges and optimize if necessary.
"Mobile Proton" Effects In ESI-MS/MS, the location of the proton on the precursor ion can influence the fragmentation pathway. The proton will likely reside on the basic nitrogen of the pyridine ring, directing fragmentation around this site.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute this compound, and then re-equilibrate. A typical gradient might be 5-95% B over 15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS followed by data-dependent MS/MS.

    • Full Scan Range: m/z 150 - 1000.

    • MS/MS: Select the [M+H]+ ion of this compound (m/z 806.28) for collision-induced dissociation (CID).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize between 20-50 eV.

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration LC LC Separation Filtration->LC MS Full Scan MS LC->MS Elution MSMS Data-Dependent MS/MS MS->MSMS Precursor Selection Processing Data Processing MSMS->Processing Identification Compound Identification Processing->Identification

Caption: Experimental workflow for the analysis of this compound.

G cluster_source Ion Source Parameters cluster_sample Sample & Matrix Start Low/No MS Signal CheckSolvent Verify Solvent Compatibility (e.g., add 0.1% Formic Acid) Start->CheckSolvent OptimizeVoltage Optimize Capillary Voltage CheckSolvent->OptimizeVoltage If signal still low OptimizeGas Optimize Nebulizer & Drying Gas OptimizeVoltage->OptimizeGas If signal still low CheckTemp Check Source Temperature OptimizeGas->CheckTemp If signal still low CheckPurity Assess Sample Purity CheckTemp->CheckPurity If source is optimized ImproveChrom Improve Chromatographic Separation CheckPurity->ImproveChrom If matrix effects suspected SPE Perform Solid-Phase Extraction ImproveChrom->SPE For complex matrices

Caption: Troubleshooting logic for low MS signal of this compound.

References

Technical Support Center: Compound X Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "neoeuonymine" is not publicly available in the searched scientific literature. The following technical support guide is a generalized framework for dose-response curve optimization of a hypothetical novel compound, hereafter referred to as "Compound X," intended to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound and the magnitude of its effect.[1] This analysis is fundamental in pharmacology to determine key parameters such as the efficacy (maximum effect, Emax), and potency (effective concentration 50, EC50) of a compound.[1] Understanding the dose-response relationship is crucial for characterizing the biological activity of a new compound and for guiding further preclinical and clinical development.

Q2: What are the critical first steps in establishing a dose-response curve for Compound X?

Before generating a full dose-response curve, it is essential to perform pilot experiments to determine the optimal conditions.[2] This includes identifying the appropriate concentration range for Compound X, the necessary incubation time, and ensuring the stability of the compound in the experimental medium. These preliminary studies help in minimizing the use of resources and generating robust, reproducible data.[2]

Q3: My dose-response curve for Compound X is not showing a standard sigmoidal shape. What could be the issue?

A non-sigmoidal or non-monotonic dose-response curve (NMDR), such as a U-shaped or inverted U-shaped curve, can occur.[3] Potential causes for such observations include:

  • Complex biological mechanisms: Compound X might have multiple targets or engage in different signaling pathways at varying concentrations.

  • Off-target effects: At higher concentrations, the compound may exhibit non-specific or even toxic effects that confound the primary response.

  • Experimental artifacts: Issues with compound solubility, stability at high concentrations, or interference with the assay readout can lead to unexpected curve shapes.

It is crucial to investigate these possibilities through further experimentation, such as using different assay technologies or assessing cell viability at each dose.

Troubleshooting Guide

Issue 1: High variability between replicate experiments.

  • Possible Cause: Inconsistent experimental technique, cellular heterogeneity, or reagent instability.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, from cell seeding density to reagent addition and incubation times, are meticulously controlled.

    • Cell Line Maintenance: Regularly check cell line health, passage number, and for any potential contamination.

    • Reagent Quality: Prepare fresh solutions of Compound X for each experiment and verify the quality of all other reagents.

    • Maximize Signal-to-Noise Ratio: Optimize the assay to ensure the measured signal is well above the background noise, which can help in reducing the impact of random variations.

Issue 2: The dose-response curve has a very shallow or flat slope.

  • Possible Cause: The range of concentrations tested is too narrow, or the compound has low potency in the chosen assay.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a wider range of concentrations, often spanning several orders of magnitude on a logarithmic scale, to capture the full dynamic range of the response.

    • Increase Incubation Time: The effect of Compound X may be time-dependent. Perform a time-course experiment to determine the optimal duration of exposure.

    • Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or a different assay system.

Issue 3: The maximum effect (Emax) of Compound X cannot be reached (the curve does not plateau).

  • Possible Cause: The highest concentration tested is insufficient to elicit a maximal response, or the compound is a partial agonist.

  • Troubleshooting Steps:

    • Increase Maximum Concentration: If solubility and cytotoxicity permit, test higher concentrations of Compound X.

    • Solubility Check: Ensure that Compound X is fully dissolved at the highest concentrations, as precipitation can lead to an underestimation of the true effect.

    • Consider Partial Agonism: Compound X may not be capable of producing the same maximal response as a known full agonist for the target. Compare its Emax to that of a reference full agonist if one is available.

Data Presentation

For clear comparison and analysis, all quantitative data from dose-response experiments should be summarized in a structured table.

Table 1: Dose-Response Parameters for Compound X on Target Y

ParameterValueStandard Error of Mean (SEM)Number of Replicates (n)
EC50 (nM) 15012.56
Emax (%) 954.26
Hill Slope 1.20.156

Experimental Protocols

Protocol: Determining the Dose-Response Curve of Compound X in a Cell-Based Assay

  • Cell Culture: Plate cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to create a range of concentrations. A typical experiment might include 8-12 concentrations spanning from 1 nM to 100 µM.

  • Treatment: Add the different concentrations of Compound X to the corresponding wells. Include vehicle-only controls (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the plate for a predetermined optimal time, based on pilot studies.

  • Assay Readout: Perform the assay to measure the biological response (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Normalize the data to the vehicle control (0% effect) and a maximal stimulation control (100% effect).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates CompoundX Compound X CompoundX->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound X Dilution Series Preparation A->B C 3. Cell Treatment and Incubation B->C D 4. Assay Readout (e.g., Luminescence) C->D E 5. Data Normalization and Analysis D->E F 6. Dose-Response Curve Generation E->F

References

Technical Support Center: Compound X Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "neoeuonymine" is not publicly available in the searched scientific literature. The following technical support guide is a generalized framework for dose-response curve optimization of a hypothetical novel compound, hereafter referred to as "Compound X," intended to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound and the magnitude of its effect.[1] This analysis is fundamental in pharmacology to determine key parameters such as the efficacy (maximum effect, Emax), and potency (effective concentration 50, EC50) of a compound.[1] Understanding the dose-response relationship is crucial for characterizing the biological activity of a new compound and for guiding further preclinical and clinical development.

Q2: What are the critical first steps in establishing a dose-response curve for Compound X?

Before generating a full dose-response curve, it is essential to perform pilot experiments to determine the optimal conditions.[2] This includes identifying the appropriate concentration range for Compound X, the necessary incubation time, and ensuring the stability of the compound in the experimental medium. These preliminary studies help in minimizing the use of resources and generating robust, reproducible data.[2]

Q3: My dose-response curve for Compound X is not showing a standard sigmoidal shape. What could be the issue?

A non-sigmoidal or non-monotonic dose-response curve (NMDR), such as a U-shaped or inverted U-shaped curve, can occur.[3] Potential causes for such observations include:

  • Complex biological mechanisms: Compound X might have multiple targets or engage in different signaling pathways at varying concentrations.

  • Off-target effects: At higher concentrations, the compound may exhibit non-specific or even toxic effects that confound the primary response.

  • Experimental artifacts: Issues with compound solubility, stability at high concentrations, or interference with the assay readout can lead to unexpected curve shapes.

It is crucial to investigate these possibilities through further experimentation, such as using different assay technologies or assessing cell viability at each dose.

Troubleshooting Guide

Issue 1: High variability between replicate experiments.

  • Possible Cause: Inconsistent experimental technique, cellular heterogeneity, or reagent instability.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, from cell seeding density to reagent addition and incubation times, are meticulously controlled.

    • Cell Line Maintenance: Regularly check cell line health, passage number, and for any potential contamination.

    • Reagent Quality: Prepare fresh solutions of Compound X for each experiment and verify the quality of all other reagents.

    • Maximize Signal-to-Noise Ratio: Optimize the assay to ensure the measured signal is well above the background noise, which can help in reducing the impact of random variations.

Issue 2: The dose-response curve has a very shallow or flat slope.

  • Possible Cause: The range of concentrations tested is too narrow, or the compound has low potency in the chosen assay.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a wider range of concentrations, often spanning several orders of magnitude on a logarithmic scale, to capture the full dynamic range of the response.

    • Increase Incubation Time: The effect of Compound X may be time-dependent. Perform a time-course experiment to determine the optimal duration of exposure.

    • Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or a different assay system.

Issue 3: The maximum effect (Emax) of Compound X cannot be reached (the curve does not plateau).

  • Possible Cause: The highest concentration tested is insufficient to elicit a maximal response, or the compound is a partial agonist.

  • Troubleshooting Steps:

    • Increase Maximum Concentration: If solubility and cytotoxicity permit, test higher concentrations of Compound X.

    • Solubility Check: Ensure that Compound X is fully dissolved at the highest concentrations, as precipitation can lead to an underestimation of the true effect.

    • Consider Partial Agonism: Compound X may not be capable of producing the same maximal response as a known full agonist for the target. Compare its Emax to that of a reference full agonist if one is available.

Data Presentation

For clear comparison and analysis, all quantitative data from dose-response experiments should be summarized in a structured table.

Table 1: Dose-Response Parameters for Compound X on Target Y

ParameterValueStandard Error of Mean (SEM)Number of Replicates (n)
EC50 (nM) 15012.56
Emax (%) 954.26
Hill Slope 1.20.156

Experimental Protocols

Protocol: Determining the Dose-Response Curve of Compound X in a Cell-Based Assay

  • Cell Culture: Plate cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to create a range of concentrations. A typical experiment might include 8-12 concentrations spanning from 1 nM to 100 µM.

  • Treatment: Add the different concentrations of Compound X to the corresponding wells. Include vehicle-only controls (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the plate for a predetermined optimal time, based on pilot studies.

  • Assay Readout: Perform the assay to measure the biological response (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Normalize the data to the vehicle control (0% effect) and a maximal stimulation control (100% effect).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates CompoundX Compound X CompoundX->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound X Dilution Series Preparation A->B C 3. Cell Treatment and Incubation B->C D 4. Assay Readout (e.g., Luminescence) C->D E 5. Data Normalization and Analysis D->E F 6. Dose-Response Curve Generation E->F

References

Technical Support Center: Compound X Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "neoeuonymine" is not publicly available in the searched scientific literature. The following technical support guide is a generalized framework for dose-response curve optimization of a hypothetical novel compound, hereafter referred to as "Compound X," intended to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important?

A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound and the magnitude of its effect.[1] This analysis is fundamental in pharmacology to determine key parameters such as the efficacy (maximum effect, Emax), and potency (effective concentration 50, EC50) of a compound.[1] Understanding the dose-response relationship is crucial for characterizing the biological activity of a new compound and for guiding further preclinical and clinical development.

Q2: What are the critical first steps in establishing a dose-response curve for Compound X?

Before generating a full dose-response curve, it is essential to perform pilot experiments to determine the optimal conditions.[2] This includes identifying the appropriate concentration range for Compound X, the necessary incubation time, and ensuring the stability of the compound in the experimental medium. These preliminary studies help in minimizing the use of resources and generating robust, reproducible data.[2]

Q3: My dose-response curve for Compound X is not showing a standard sigmoidal shape. What could be the issue?

A non-sigmoidal or non-monotonic dose-response curve (NMDR), such as a U-shaped or inverted U-shaped curve, can occur.[3] Potential causes for such observations include:

  • Complex biological mechanisms: Compound X might have multiple targets or engage in different signaling pathways at varying concentrations.

  • Off-target effects: At higher concentrations, the compound may exhibit non-specific or even toxic effects that confound the primary response.

  • Experimental artifacts: Issues with compound solubility, stability at high concentrations, or interference with the assay readout can lead to unexpected curve shapes.

It is crucial to investigate these possibilities through further experimentation, such as using different assay technologies or assessing cell viability at each dose.

Troubleshooting Guide

Issue 1: High variability between replicate experiments.

  • Possible Cause: Inconsistent experimental technique, cellular heterogeneity, or reagent instability.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, from cell seeding density to reagent addition and incubation times, are meticulously controlled.

    • Cell Line Maintenance: Regularly check cell line health, passage number, and for any potential contamination.

    • Reagent Quality: Prepare fresh solutions of Compound X for each experiment and verify the quality of all other reagents.

    • Maximize Signal-to-Noise Ratio: Optimize the assay to ensure the measured signal is well above the background noise, which can help in reducing the impact of random variations.

Issue 2: The dose-response curve has a very shallow or flat slope.

  • Possible Cause: The range of concentrations tested is too narrow, or the compound has low potency in the chosen assay.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a wider range of concentrations, often spanning several orders of magnitude on a logarithmic scale, to capture the full dynamic range of the response.

    • Increase Incubation Time: The effect of Compound X may be time-dependent. Perform a time-course experiment to determine the optimal duration of exposure.

    • Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or a different assay system.

Issue 3: The maximum effect (Emax) of Compound X cannot be reached (the curve does not plateau).

  • Possible Cause: The highest concentration tested is insufficient to elicit a maximal response, or the compound is a partial agonist.

  • Troubleshooting Steps:

    • Increase Maximum Concentration: If solubility and cytotoxicity permit, test higher concentrations of Compound X.

    • Solubility Check: Ensure that Compound X is fully dissolved at the highest concentrations, as precipitation can lead to an underestimation of the true effect.

    • Consider Partial Agonism: Compound X may not be capable of producing the same maximal response as a known full agonist for the target. Compare its Emax to that of a reference full agonist if one is available.

Data Presentation

For clear comparison and analysis, all quantitative data from dose-response experiments should be summarized in a structured table.

Table 1: Dose-Response Parameters for Compound X on Target Y

ParameterValueStandard Error of Mean (SEM)Number of Replicates (n)
EC50 (nM) 15012.56
Emax (%) 954.26
Hill Slope 1.20.156

Experimental Protocols

Protocol: Determining the Dose-Response Curve of Compound X in a Cell-Based Assay

  • Cell Culture: Plate cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to create a range of concentrations. A typical experiment might include 8-12 concentrations spanning from 1 nM to 100 µM.

  • Treatment: Add the different concentrations of Compound X to the corresponding wells. Include vehicle-only controls (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the plate for a predetermined optimal time, based on pilot studies.

  • Assay Readout: Perform the assay to measure the biological response (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Normalize the data to the vehicle control (0% effect) and a maximal stimulation control (100% effect).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates CompoundX Compound X CompoundX->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound X Dilution Series Preparation A->B C 3. Cell Treatment and Incubation B->C D 4. Assay Readout (e.g., Luminescence) C->D E 5. Data Normalization and Analysis D->E F 6. Dose-Response Curve Generation E->F

References

Technical Support Center: Minimizing Off-Target Effects of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Neoeuonymine, a putative sesquiterpene pyridine (B92270) alkaloid. While specific data on this compound is limited in public literature, this guide provides a framework for minimizing its off-target effects based on the known activities of related compounds and general best practices in small molecule research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound belongs to the family of sesquiterpene pyridine alkaloids, which are naturally occurring compounds found in plant species of the Celastraceae family.[1] These compounds are known for a range of biological activities, including immunosuppressive, anti-inflammatory, insecticidal, and anti-tumor effects.[2][3] A frequently reported mechanism of action for this class of compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4]

Q2: What are potential off-target effects and why are they a concern?

Off-target effects occur when a compound binds to and modulates proteins other than its intended target, leading to unintended biological consequences. These effects can lead to misinterpretation of experimental results, inconsistent data, and potential cellular toxicity. For sesquiterpene pyridine alkaloids, off-targets could include a wide range of kinases, receptors, or other enzymes, given their complex structures.

Q3: How can I distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Key strategies include:

  • Dose-response analysis: On-target effects should occur at a lower concentration (within the expected IC50/EC50 range) than off-target effects.

  • Genetic validation: Using techniques like CRISPR-Cas9 to knock out the intended target should replicate the phenotype observed with this compound treatment.

  • Rescue experiments: Overexpression of the target protein may rescue the cellular phenotype induced by this compound.

  • Orthogonal approaches: Using a structurally different compound with the same intended target should produce a similar biological effect.

Q4: What are the general strategies to minimize off-target effects?

To minimize off-target effects, a multi-pronged approach is recommended:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound through careful dose-response experiments and use the lowest concentration that elicits the desired on-target effect.

  • Optimize treatment duration: Minimize the exposure time of cells to this compound to reduce the likelihood of cumulative off-target effects.

  • Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line and include a solvent-only control in all experiments.

  • Confirm target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cellular model.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
High levels of cell death observed after treatment. 1. This compound concentration is too high. 2. Prolonged exposure to the compound. 3. Solvent toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time. 3. Ensure the final solvent concentration is low (typically <0.1-0.5% for DMSO) and run a solvent-only control.
Inconsistent results or lack of expected phenotype. 1. This compound is not cell-permeable. 2. The intended target is not expressed in your cell line. 3. The compound has degraded.1. Verify cell permeability through literature or specific assays. 2. Confirm target expression using Western blot or qPCR. 3. Prepare a fresh stock solution from a reputable source.
Observed phenotype does not match genetic knockdown of the target. 1. The phenotype is due to an off-target effect. 2. The genetic knockdown is incomplete.1. Investigate potential off-targets using proteome-wide profiling techniques. 2. Validate knockdown efficiency and consider using multiple gRNAs or a different knockdown strategy.
Experimental Protocols & Data Presentation
Dose-Response Curve for Determining Optimal Concentration

Objective: To identify the concentration range of this compound that produces the desired biological effect without causing significant cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 3-fold dilution series is a good starting point.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using an appropriate method, such as a resazurin-based assay.

  • Phenotypic Readout: In a parallel plate, measure the biological response of interest.

  • Data Analysis: Plot both cell viability and the phenotypic response against the log of this compound concentration to determine the therapeutic window.

Data Recording Template
Concentration (µM)% Cell Viability% On-Target Effect (e.g., NF-κB Inhibition)Notes
0 (Vehicle)1000
0.01
0.03
0.1
0.3
1
3
10
30
100
Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cells.

  • Validation of Knockout: After a suitable period, confirm the knockout of the target protein by Western blot or genomic sequencing.

  • Phenotypic Analysis: Assess the cellular phenotype of the knockout cells and compare it to the phenotype observed with this compound treatment.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Upstream Activation cluster_1 NF-κB Inhibition Point cluster_2 Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα (P) IκBα (P) IKK Complex->IκBα (P) Phosphorylation Proteasomal Degradation Proteasomal Degradation IκBα (P)->Proteasomal Degradation This compound This compound This compound->IKK Complex Inhibition NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription IκBα IκBα IκBα->NF-κB (p50/p65) Sequestration

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Validating On-Target Effects

G Start Start Dose-Response Curve Dose-Response Curve Start->Dose-Response Curve Determine Optimal Concentration Determine Optimal Concentration Dose-Response Curve->Determine Optimal Concentration Target Engagement Assay (CETSA) Target Engagement Assay (CETSA) Determine Optimal Concentration->Target Engagement Assay (CETSA) Genetic Validation (CRISPR KO) Genetic Validation (CRISPR KO) Target Engagement Assay (CETSA)->Genetic Validation (CRISPR KO) Orthogonal Compound Testing Orthogonal Compound Testing Genetic Validation (CRISPR KO)->Orthogonal Compound Testing On-Target Effect Confirmed On-Target Effect Confirmed Orthogonal Compound Testing->On-Target Effect Confirmed

Caption: Workflow for confirming the on-target effects of this compound.

Troubleshooting Logic for Inconsistent Results

G Inconsistent Results Inconsistent Results Is Cell Viability Low? Is Cell Viability Low? Inconsistent Results->Is Cell Viability Low? Is Target Expressed? Is Target Expressed? Is Cell Viability Low?->Is Target Expressed? No High Concentration? High Concentration? Is Cell Viability Low?->High Concentration? Yes Does Phenotype Match KO? Does Phenotype Match KO? Is Target Expressed?->Does Phenotype Match KO? Yes Check Target Expression Check Target Expression Is Target Expressed?->Check Target Expression No Potential Off-Target Effect Potential Off-Target Effect Does Phenotype Match KO?->Potential Off-Target Effect No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing Off-Target Effects of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Neoeuonymine, a putative sesquiterpene pyridine (B92270) alkaloid. While specific data on this compound is limited in public literature, this guide provides a framework for minimizing its off-target effects based on the known activities of related compounds and general best practices in small molecule research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound belongs to the family of sesquiterpene pyridine alkaloids, which are naturally occurring compounds found in plant species of the Celastraceae family.[1] These compounds are known for a range of biological activities, including immunosuppressive, anti-inflammatory, insecticidal, and anti-tumor effects.[2][3] A frequently reported mechanism of action for this class of compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4]

Q2: What are potential off-target effects and why are they a concern?

Off-target effects occur when a compound binds to and modulates proteins other than its intended target, leading to unintended biological consequences. These effects can lead to misinterpretation of experimental results, inconsistent data, and potential cellular toxicity. For sesquiterpene pyridine alkaloids, off-targets could include a wide range of kinases, receptors, or other enzymes, given their complex structures.

Q3: How can I distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Key strategies include:

  • Dose-response analysis: On-target effects should occur at a lower concentration (within the expected IC50/EC50 range) than off-target effects.

  • Genetic validation: Using techniques like CRISPR-Cas9 to knock out the intended target should replicate the phenotype observed with this compound treatment.

  • Rescue experiments: Overexpression of the target protein may rescue the cellular phenotype induced by this compound.

  • Orthogonal approaches: Using a structurally different compound with the same intended target should produce a similar biological effect.

Q4: What are the general strategies to minimize off-target effects?

To minimize off-target effects, a multi-pronged approach is recommended:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound through careful dose-response experiments and use the lowest concentration that elicits the desired on-target effect.

  • Optimize treatment duration: Minimize the exposure time of cells to this compound to reduce the likelihood of cumulative off-target effects.

  • Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line and include a solvent-only control in all experiments.

  • Confirm target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cellular model.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
High levels of cell death observed after treatment. 1. This compound concentration is too high. 2. Prolonged exposure to the compound. 3. Solvent toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time. 3. Ensure the final solvent concentration is low (typically <0.1-0.5% for DMSO) and run a solvent-only control.
Inconsistent results or lack of expected phenotype. 1. This compound is not cell-permeable. 2. The intended target is not expressed in your cell line. 3. The compound has degraded.1. Verify cell permeability through literature or specific assays. 2. Confirm target expression using Western blot or qPCR. 3. Prepare a fresh stock solution from a reputable source.
Observed phenotype does not match genetic knockdown of the target. 1. The phenotype is due to an off-target effect. 2. The genetic knockdown is incomplete.1. Investigate potential off-targets using proteome-wide profiling techniques. 2. Validate knockdown efficiency and consider using multiple gRNAs or a different knockdown strategy.
Experimental Protocols & Data Presentation
Dose-Response Curve for Determining Optimal Concentration

Objective: To identify the concentration range of this compound that produces the desired biological effect without causing significant cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 3-fold dilution series is a good starting point.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using an appropriate method, such as a resazurin-based assay.

  • Phenotypic Readout: In a parallel plate, measure the biological response of interest.

  • Data Analysis: Plot both cell viability and the phenotypic response against the log of this compound concentration to determine the therapeutic window.

Data Recording Template
Concentration (µM)% Cell Viability% On-Target Effect (e.g., NF-κB Inhibition)Notes
0 (Vehicle)1000
0.01
0.03
0.1
0.3
1
3
10
30
100
Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cells.

  • Validation of Knockout: After a suitable period, confirm the knockout of the target protein by Western blot or genomic sequencing.

  • Phenotypic Analysis: Assess the cellular phenotype of the knockout cells and compare it to the phenotype observed with this compound treatment.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Upstream Activation cluster_1 NF-κB Inhibition Point cluster_2 Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα (P) IκBα (P) IKK Complex->IκBα (P) Phosphorylation Proteasomal Degradation Proteasomal Degradation IκBα (P)->Proteasomal Degradation This compound This compound This compound->IKK Complex Inhibition NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription IκBα IκBα IκBα->NF-κB (p50/p65) Sequestration

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Validating On-Target Effects

G Start Start Dose-Response Curve Dose-Response Curve Start->Dose-Response Curve Determine Optimal Concentration Determine Optimal Concentration Dose-Response Curve->Determine Optimal Concentration Target Engagement Assay (CETSA) Target Engagement Assay (CETSA) Determine Optimal Concentration->Target Engagement Assay (CETSA) Genetic Validation (CRISPR KO) Genetic Validation (CRISPR KO) Target Engagement Assay (CETSA)->Genetic Validation (CRISPR KO) Orthogonal Compound Testing Orthogonal Compound Testing Genetic Validation (CRISPR KO)->Orthogonal Compound Testing On-Target Effect Confirmed On-Target Effect Confirmed Orthogonal Compound Testing->On-Target Effect Confirmed

Caption: Workflow for confirming the on-target effects of this compound.

Troubleshooting Logic for Inconsistent Results

G Inconsistent Results Inconsistent Results Is Cell Viability Low? Is Cell Viability Low? Inconsistent Results->Is Cell Viability Low? Is Target Expressed? Is Target Expressed? Is Cell Viability Low?->Is Target Expressed? No High Concentration? High Concentration? Is Cell Viability Low?->High Concentration? Yes Does Phenotype Match KO? Does Phenotype Match KO? Is Target Expressed?->Does Phenotype Match KO? Yes Check Target Expression Check Target Expression Is Target Expressed?->Check Target Expression No Potential Off-Target Effect Potential Off-Target Effect Does Phenotype Match KO?->Potential Off-Target Effect No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Minimizing Off-Target Effects of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Neoeuonymine, a putative sesquiterpene pyridine alkaloid. While specific data on this compound is limited in public literature, this guide provides a framework for minimizing its off-target effects based on the known activities of related compounds and general best practices in small molecule research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound belongs to the family of sesquiterpene pyridine alkaloids, which are naturally occurring compounds found in plant species of the Celastraceae family.[1] These compounds are known for a range of biological activities, including immunosuppressive, anti-inflammatory, insecticidal, and anti-tumor effects.[2][3] A frequently reported mechanism of action for this class of compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4]

Q2: What are potential off-target effects and why are they a concern?

Off-target effects occur when a compound binds to and modulates proteins other than its intended target, leading to unintended biological consequences. These effects can lead to misinterpretation of experimental results, inconsistent data, and potential cellular toxicity. For sesquiterpene pyridine alkaloids, off-targets could include a wide range of kinases, receptors, or other enzymes, given their complex structures.

Q3: How can I distinguish between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Key strategies include:

  • Dose-response analysis: On-target effects should occur at a lower concentration (within the expected IC50/EC50 range) than off-target effects.

  • Genetic validation: Using techniques like CRISPR-Cas9 to knock out the intended target should replicate the phenotype observed with this compound treatment.

  • Rescue experiments: Overexpression of the target protein may rescue the cellular phenotype induced by this compound.

  • Orthogonal approaches: Using a structurally different compound with the same intended target should produce a similar biological effect.

Q4: What are the general strategies to minimize off-target effects?

To minimize off-target effects, a multi-pronged approach is recommended:

  • Use the lowest effective concentration: Determine the optimal concentration of this compound through careful dose-response experiments and use the lowest concentration that elicits the desired on-target effect.

  • Optimize treatment duration: Minimize the exposure time of cells to this compound to reduce the likelihood of cumulative off-target effects.

  • Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line and include a solvent-only control in all experiments.

  • Confirm target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cellular model.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
High levels of cell death observed after treatment. 1. This compound concentration is too high. 2. Prolonged exposure to the compound. 3. Solvent toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time. 3. Ensure the final solvent concentration is low (typically <0.1-0.5% for DMSO) and run a solvent-only control.
Inconsistent results or lack of expected phenotype. 1. This compound is not cell-permeable. 2. The intended target is not expressed in your cell line. 3. The compound has degraded.1. Verify cell permeability through literature or specific assays. 2. Confirm target expression using Western blot or qPCR. 3. Prepare a fresh stock solution from a reputable source.
Observed phenotype does not match genetic knockdown of the target. 1. The phenotype is due to an off-target effect. 2. The genetic knockdown is incomplete.1. Investigate potential off-targets using proteome-wide profiling techniques. 2. Validate knockdown efficiency and consider using multiple gRNAs or a different knockdown strategy.
Experimental Protocols & Data Presentation
Dose-Response Curve for Determining Optimal Concentration

Objective: To identify the concentration range of this compound that produces the desired biological effect without causing significant cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A 10-point, 3-fold dilution series is a good starting point.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using an appropriate method, such as a resazurin-based assay.

  • Phenotypic Readout: In a parallel plate, measure the biological response of interest.

  • Data Analysis: Plot both cell viability and the phenotypic response against the log of this compound concentration to determine the therapeutic window.

Data Recording Template
Concentration (µM)% Cell Viability% On-Target Effect (e.g., NF-κB Inhibition)Notes
0 (Vehicle)1000
0.01
0.03
0.1
0.3
1
3
10
30
100
Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cells.

  • Validation of Knockout: After a suitable period, confirm the knockout of the target protein by Western blot or genomic sequencing.

  • Phenotypic Analysis: Assess the cellular phenotype of the knockout cells and compare it to the phenotype observed with this compound treatment.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Upstream Activation cluster_1 NF-κB Inhibition Point cluster_2 Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα (P) IκBα (P) IKK Complex->IκBα (P) Phosphorylation Proteasomal Degradation Proteasomal Degradation IκBα (P)->Proteasomal Degradation This compound This compound This compound->IKK Complex Inhibition NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription IκBα IκBα IκBα->NF-κB (p50/p65) Sequestration

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Validating On-Target Effects

G Start Start Dose-Response Curve Dose-Response Curve Start->Dose-Response Curve Determine Optimal Concentration Determine Optimal Concentration Dose-Response Curve->Determine Optimal Concentration Target Engagement Assay (CETSA) Target Engagement Assay (CETSA) Determine Optimal Concentration->Target Engagement Assay (CETSA) Genetic Validation (CRISPR KO) Genetic Validation (CRISPR KO) Target Engagement Assay (CETSA)->Genetic Validation (CRISPR KO) Orthogonal Compound Testing Orthogonal Compound Testing Genetic Validation (CRISPR KO)->Orthogonal Compound Testing On-Target Effect Confirmed On-Target Effect Confirmed Orthogonal Compound Testing->On-Target Effect Confirmed

Caption: Workflow for confirming the on-target effects of this compound.

Troubleshooting Logic for Inconsistent Results

G Inconsistent Results Inconsistent Results Is Cell Viability Low? Is Cell Viability Low? Inconsistent Results->Is Cell Viability Low? Is Target Expressed? Is Target Expressed? Is Cell Viability Low?->Is Target Expressed? No High Concentration? High Concentration? Is Cell Viability Low?->High Concentration? Yes Does Phenotype Match KO? Does Phenotype Match KO? Is Target Expressed?->Does Phenotype Match KO? Yes Check Target Expression Check Target Expression Is Target Expressed?->Check Target Expression No Potential Off-Target Effect Potential Off-Target Effect Does Phenotype Match KO?->Potential Off-Target Effect No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Navigating the Labyrinth of Neoeuonymine Isolation: A Technical Support Guide for Scaling Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale isolation of the promising sesquiterpene pyridine (B92270) alkaloid, Neoeuonymine, this technical support center offers a comprehensive guide to troubleshooting common experimental hurdles and answers frequently asked questions. The following information is synthesized from established protocols for related alkaloids and best practices in natural product chemistry, providing a framework for developing a robust and scalable purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common source material for this compound isolation?

A1: this compound is a natural product found in plants belonging to the Celastraceae family. A primary source for its isolation is the plant Euonymus hamiltonianus.

Q2: What is the general strategy for isolating this compound?

A2: The isolation of this compound, a pyridine alkaloid, typically follows a multi-step process that leverages its basic properties. The general workflow involves:

  • Extraction: Initial extraction from the plant material using an organic solvent.

  • Solvent Partitioning: Separation of the crude extract based on polarity.

  • Acid-Base Extraction: A selective extraction to isolate total alkaloids.

  • Chromatographic Purification: Final purification of this compound from other alkaloids and impurities.

Q3: What are the key stability concerns during the isolation process?

A3: While specific stability data for this compound is not extensively documented, related alkaloids can be sensitive to prolonged exposure to high temperatures and extreme pH conditions. It is advisable to use moderate temperatures during solvent evaporation and to handle acidic and basic solutions with care to prevent degradation.

Troubleshooting Guide

This guide addresses potential issues that may arise during the scaling-up of this compound isolation.

Problem Potential Cause Troubleshooting/Optimization Strategy
Low Yield of Crude Extract Inefficient initial extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Optimize the solid-to-solvent ratio; a common starting point is 1:10 (w/v).- Increase the extraction time or perform multiple extraction cycles.
Low Yield of Total Alkaloids after Acid-Base Extraction - Incomplete partitioning of alkaloids into the acidic aqueous phase.- Incomplete precipitation or extraction of alkaloids from the basified aqueous phase.- Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) to protonate the alkaloids.- Perform multiple extractions with the organic solvent at each stage.- Ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to deprotonate the alkaloids for extraction into the organic phase.
Poor Separation during Column Chromatography - Inappropriate stationary or mobile phase selection.- Overloading of the column.- Perform small-scale trials with different solvent systems (e.g., gradients of chloroform-methanol or ethyl acetate-hexane) to determine the optimal separation conditions.- As a rule of thumb for scaling up, maintain the ratio of crude material to silica (B1680970) gel (e.g., 1:30 to 1:100 by weight).
Co-elution of Impurities with this compound Similar polarity of this compound and impurities under the chosen chromatographic conditions.- Employ different chromatographic techniques, such as preparative HPLC with a different stationary phase (e.g., C18 reversed-phase).- Consider using a multi-step chromatographic purification, employing different separation principles (e.g., normal-phase followed by reversed-phase).

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene pyridine alkaloids and should be optimized for this compound.

Protocol 1: Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry and pulverize the relevant parts of Euonymus hamiltonianus.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) (EtOH) at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature.

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and partition successively with an equal volume of chloroform (B151607) (CHCl₃) three times.

    • Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble extract.

Protocol 2: Acid-Base Extraction for Total Alkaloid Isolation
  • Acidic Extraction:

    • Dissolve the chloroform-soluble extract in a 5% hydrochloric acid (HCl) solution.

    • Wash the acidic solution with an equal volume of ethyl acetate (B1210297) to remove neutral and acidic impurities. Repeat three times.

  • Basification and Extraction:

    • Adjust the pH of the aqueous layer to 9-10 with a 2M sodium hydroxide (B78521) (NaOH) solution.

    • Extract the basified aqueous solution with an equal volume of chloroform three times.

  • Isolation of Total Alkaloids:

    • Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the total alkaloid extract.

Protocol 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system (e.g., hexane).

    • Dissolve the total alkaloid extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Further Purification (if necessary):

    • Combine fractions containing this compound and concentrate.

    • If further purification is required, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Quantitative Data Summary

The following table provides estimated parameters for scaling up the isolation of this compound. These values are based on general principles of natural product isolation and should be optimized for the specific experimental setup.

Parameter Lab Scale (e.g., 100 g plant material) Pilot Scale (e.g., 1 kg plant material) Notes
Initial Plant Material 100 g1000 gDry, powdered material.
Extraction Solvent (95% EtOH) 1 L x 310 L x 3Maintain a 1:10 solid-to-solvent ratio.
Chloroform for Partitioning 500 mL x 35 L x 3Use equal volumes for partitioning.
5% HCl for Acid Extraction 200 mL2 LAdjust volume to fully dissolve the extract.
Silica Gel for Chromatography 30-100 g300-1000 gRatio of 1:30 to 1:100 of crude extract to silica gel.
Expected Yield (Total Alkaloids) 0.1 - 0.5% of dry plant weight0.1 - 0.5% of dry plant weightHighly dependent on the plant source and extraction efficiency.
Expected Purity after Chromatography >95%>95%Dependent on the optimization of the chromatographic steps.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_acid_base Alkaloid Isolation cluster_purification Purification plant_material Powdered Plant Material ethanol_extraction 95% Ethanol Extraction plant_material->ethanol_extraction solvent_partitioning Chloroform Partitioning ethanol_extraction->solvent_partitioning acid_extraction 5% HCl Extraction solvent_partitioning->acid_extraction basification Basification (pH 9-10) acid_extraction->basification chloroform_extraction Chloroform Extraction basification->chloroform_extraction total_alkaloids Total Alkaloids chloroform_extraction->total_alkaloids silica_gel Silica Gel Chromatography total_alkaloids->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Scaling_Up_Logic start Lab-Scale Protocol maintain_ratios Maintain Key Ratios (Solid:Solvent, Adsorbent:Sample) start->maintain_ratios increase_volumes Increase Solvent & Adsorbent Volumes Proportionally maintain_ratios->increase_volumes optimize_conditions Optimize Flow Rates & Run Times increase_volumes->optimize_conditions pilot_scale Pilot-Scale Protocol optimize_conditions->pilot_scale validation Validate Purity & Yield pilot_scale->validation

Navigating the Labyrinth of Neoeuonymine Isolation: A Technical Support Guide for Scaling Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale isolation of the promising sesquiterpene pyridine (B92270) alkaloid, Neoeuonymine, this technical support center offers a comprehensive guide to troubleshooting common experimental hurdles and answers frequently asked questions. The following information is synthesized from established protocols for related alkaloids and best practices in natural product chemistry, providing a framework for developing a robust and scalable purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common source material for this compound isolation?

A1: this compound is a natural product found in plants belonging to the Celastraceae family. A primary source for its isolation is the plant Euonymus hamiltonianus.

Q2: What is the general strategy for isolating this compound?

A2: The isolation of this compound, a pyridine alkaloid, typically follows a multi-step process that leverages its basic properties. The general workflow involves:

  • Extraction: Initial extraction from the plant material using an organic solvent.

  • Solvent Partitioning: Separation of the crude extract based on polarity.

  • Acid-Base Extraction: A selective extraction to isolate total alkaloids.

  • Chromatographic Purification: Final purification of this compound from other alkaloids and impurities.

Q3: What are the key stability concerns during the isolation process?

A3: While specific stability data for this compound is not extensively documented, related alkaloids can be sensitive to prolonged exposure to high temperatures and extreme pH conditions. It is advisable to use moderate temperatures during solvent evaporation and to handle acidic and basic solutions with care to prevent degradation.

Troubleshooting Guide

This guide addresses potential issues that may arise during the scaling-up of this compound isolation.

Problem Potential Cause Troubleshooting/Optimization Strategy
Low Yield of Crude Extract Inefficient initial extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Optimize the solid-to-solvent ratio; a common starting point is 1:10 (w/v).- Increase the extraction time or perform multiple extraction cycles.
Low Yield of Total Alkaloids after Acid-Base Extraction - Incomplete partitioning of alkaloids into the acidic aqueous phase.- Incomplete precipitation or extraction of alkaloids from the basified aqueous phase.- Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) to protonate the alkaloids.- Perform multiple extractions with the organic solvent at each stage.- Ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to deprotonate the alkaloids for extraction into the organic phase.
Poor Separation during Column Chromatography - Inappropriate stationary or mobile phase selection.- Overloading of the column.- Perform small-scale trials with different solvent systems (e.g., gradients of chloroform-methanol or ethyl acetate-hexane) to determine the optimal separation conditions.- As a rule of thumb for scaling up, maintain the ratio of crude material to silica (B1680970) gel (e.g., 1:30 to 1:100 by weight).
Co-elution of Impurities with this compound Similar polarity of this compound and impurities under the chosen chromatographic conditions.- Employ different chromatographic techniques, such as preparative HPLC with a different stationary phase (e.g., C18 reversed-phase).- Consider using a multi-step chromatographic purification, employing different separation principles (e.g., normal-phase followed by reversed-phase).

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene pyridine alkaloids and should be optimized for this compound.

Protocol 1: Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry and pulverize the relevant parts of Euonymus hamiltonianus.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) (EtOH) at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature.

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and partition successively with an equal volume of chloroform (B151607) (CHCl₃) three times.

    • Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble extract.

Protocol 2: Acid-Base Extraction for Total Alkaloid Isolation
  • Acidic Extraction:

    • Dissolve the chloroform-soluble extract in a 5% hydrochloric acid (HCl) solution.

    • Wash the acidic solution with an equal volume of ethyl acetate (B1210297) to remove neutral and acidic impurities. Repeat three times.

  • Basification and Extraction:

    • Adjust the pH of the aqueous layer to 9-10 with a 2M sodium hydroxide (B78521) (NaOH) solution.

    • Extract the basified aqueous solution with an equal volume of chloroform three times.

  • Isolation of Total Alkaloids:

    • Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the total alkaloid extract.

Protocol 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system (e.g., hexane).

    • Dissolve the total alkaloid extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Further Purification (if necessary):

    • Combine fractions containing this compound and concentrate.

    • If further purification is required, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

Quantitative Data Summary

The following table provides estimated parameters for scaling up the isolation of this compound. These values are based on general principles of natural product isolation and should be optimized for the specific experimental setup.

Parameter Lab Scale (e.g., 100 g plant material) Pilot Scale (e.g., 1 kg plant material) Notes
Initial Plant Material 100 g1000 gDry, powdered material.
Extraction Solvent (95% EtOH) 1 L x 310 L x 3Maintain a 1:10 solid-to-solvent ratio.
Chloroform for Partitioning 500 mL x 35 L x 3Use equal volumes for partitioning.
5% HCl for Acid Extraction 200 mL2 LAdjust volume to fully dissolve the extract.
Silica Gel for Chromatography 30-100 g300-1000 gRatio of 1:30 to 1:100 of crude extract to silica gel.
Expected Yield (Total Alkaloids) 0.1 - 0.5% of dry plant weight0.1 - 0.5% of dry plant weightHighly dependent on the plant source and extraction efficiency.
Expected Purity after Chromatography >95%>95%Dependent on the optimization of the chromatographic steps.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_acid_base Alkaloid Isolation cluster_purification Purification plant_material Powdered Plant Material ethanol_extraction 95% Ethanol Extraction plant_material->ethanol_extraction solvent_partitioning Chloroform Partitioning ethanol_extraction->solvent_partitioning acid_extraction 5% HCl Extraction solvent_partitioning->acid_extraction basification Basification (pH 9-10) acid_extraction->basification chloroform_extraction Chloroform Extraction basification->chloroform_extraction total_alkaloids Total Alkaloids chloroform_extraction->total_alkaloids silica_gel Silica Gel Chromatography total_alkaloids->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Scaling_Up_Logic start Lab-Scale Protocol maintain_ratios Maintain Key Ratios (Solid:Solvent, Adsorbent:Sample) start->maintain_ratios increase_volumes Increase Solvent & Adsorbent Volumes Proportionally maintain_ratios->increase_volumes optimize_conditions Optimize Flow Rates & Run Times increase_volumes->optimize_conditions pilot_scale Pilot-Scale Protocol optimize_conditions->pilot_scale validation Validate Purity & Yield pilot_scale->validation

Navigating the Labyrinth of Neoeuonymine Isolation: A Technical Support Guide for Scaling Up

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale isolation of the promising sesquiterpene pyridine alkaloid, Neoeuonymine, this technical support center offers a comprehensive guide to troubleshooting common experimental hurdles and answers frequently asked questions. The following information is synthesized from established protocols for related alkaloids and best practices in natural product chemistry, providing a framework for developing a robust and scalable purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common source material for this compound isolation?

A1: this compound is a natural product found in plants belonging to the Celastraceae family. A primary source for its isolation is the plant Euonymus hamiltonianus.

Q2: What is the general strategy for isolating this compound?

A2: The isolation of this compound, a pyridine alkaloid, typically follows a multi-step process that leverages its basic properties. The general workflow involves:

  • Extraction: Initial extraction from the plant material using an organic solvent.

  • Solvent Partitioning: Separation of the crude extract based on polarity.

  • Acid-Base Extraction: A selective extraction to isolate total alkaloids.

  • Chromatographic Purification: Final purification of this compound from other alkaloids and impurities.

Q3: What are the key stability concerns during the isolation process?

A3: While specific stability data for this compound is not extensively documented, related alkaloids can be sensitive to prolonged exposure to high temperatures and extreme pH conditions. It is advisable to use moderate temperatures during solvent evaporation and to handle acidic and basic solutions with care to prevent degradation.

Troubleshooting Guide

This guide addresses potential issues that may arise during the scaling-up of this compound isolation.

Problem Potential Cause Troubleshooting/Optimization Strategy
Low Yield of Crude Extract Inefficient initial extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Optimize the solid-to-solvent ratio; a common starting point is 1:10 (w/v).- Increase the extraction time or perform multiple extraction cycles.
Low Yield of Total Alkaloids after Acid-Base Extraction - Incomplete partitioning of alkaloids into the acidic aqueous phase.- Incomplete precipitation or extraction of alkaloids from the basified aqueous phase.- Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) to protonate the alkaloids.- Perform multiple extractions with the organic solvent at each stage.- Ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to deprotonate the alkaloids for extraction into the organic phase.
Poor Separation during Column Chromatography - Inappropriate stationary or mobile phase selection.- Overloading of the column.- Perform small-scale trials with different solvent systems (e.g., gradients of chloroform-methanol or ethyl acetate-hexane) to determine the optimal separation conditions.- As a rule of thumb for scaling up, maintain the ratio of crude material to silica gel (e.g., 1:30 to 1:100 by weight).
Co-elution of Impurities with this compound Similar polarity of this compound and impurities under the chosen chromatographic conditions.- Employ different chromatographic techniques, such as preparative HPLC with a different stationary phase (e.g., C18 reversed-phase).- Consider using a multi-step chromatographic purification, employing different separation principles (e.g., normal-phase followed by reversed-phase).

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpene pyridine alkaloids and should be optimized for this compound.

Protocol 1: Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry and pulverize the relevant parts of Euonymus hamiltonianus.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (EtOH) at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature.

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and partition successively with an equal volume of chloroform (CHCl₃) three times.

    • Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble extract.

Protocol 2: Acid-Base Extraction for Total Alkaloid Isolation
  • Acidic Extraction:

    • Dissolve the chloroform-soluble extract in a 5% hydrochloric acid (HCl) solution.

    • Wash the acidic solution with an equal volume of ethyl acetate to remove neutral and acidic impurities. Repeat three times.

  • Basification and Extraction:

    • Adjust the pH of the aqueous layer to 9-10 with a 2M sodium hydroxide (NaOH) solution.

    • Extract the basified aqueous solution with an equal volume of chloroform three times.

  • Isolation of Total Alkaloids:

    • Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the total alkaloid extract.

Protocol 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system (e.g., hexane).

    • Dissolve the total alkaloid extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Further Purification (if necessary):

    • Combine fractions containing this compound and concentrate.

    • If further purification is required, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).

Quantitative Data Summary

The following table provides estimated parameters for scaling up the isolation of this compound. These values are based on general principles of natural product isolation and should be optimized for the specific experimental setup.

Parameter Lab Scale (e.g., 100 g plant material) Pilot Scale (e.g., 1 kg plant material) Notes
Initial Plant Material 100 g1000 gDry, powdered material.
Extraction Solvent (95% EtOH) 1 L x 310 L x 3Maintain a 1:10 solid-to-solvent ratio.
Chloroform for Partitioning 500 mL x 35 L x 3Use equal volumes for partitioning.
5% HCl for Acid Extraction 200 mL2 LAdjust volume to fully dissolve the extract.
Silica Gel for Chromatography 30-100 g300-1000 gRatio of 1:30 to 1:100 of crude extract to silica gel.
Expected Yield (Total Alkaloids) 0.1 - 0.5% of dry plant weight0.1 - 0.5% of dry plant weightHighly dependent on the plant source and extraction efficiency.
Expected Purity after Chromatography >95%>95%Dependent on the optimization of the chromatographic steps.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_acid_base Alkaloid Isolation cluster_purification Purification plant_material Powdered Plant Material ethanol_extraction 95% Ethanol Extraction plant_material->ethanol_extraction solvent_partitioning Chloroform Partitioning ethanol_extraction->solvent_partitioning acid_extraction 5% HCl Extraction solvent_partitioning->acid_extraction basification Basification (pH 9-10) acid_extraction->basification chloroform_extraction Chloroform Extraction basification->chloroform_extraction total_alkaloids Total Alkaloids chloroform_extraction->total_alkaloids silica_gel Silica Gel Chromatography total_alkaloids->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Scaling_Up_Logic start Lab-Scale Protocol maintain_ratios Maintain Key Ratios (Solid:Solvent, Adsorbent:Sample) start->maintain_ratios increase_volumes Increase Solvent & Adsorbent Volumes Proportionally maintain_ratios->increase_volumes optimize_conditions Optimize Flow Rates & Run Times increase_volumes->optimize_conditions pilot_scale Pilot-Scale Protocol optimize_conditions->pilot_scale validation Validate Purity & Yield pilot_scale->validation

Technical Support Center: Neoeuonymine Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sample preparation and structural elucidation of neoeuonymine (B12781512). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the general strategy for isolating this compound from its plant source?

A1: The isolation of this compound, a sesquiterpenoid pyridine (B92270) alkaloid, typically involves a multi-step process. The general workflow begins with the extraction of the powdered plant material (e.g., from Euonymus species) using an organic solvent. This is followed by a series of purification steps, often employing various chromatographic techniques to isolate the target compound.

Q2: My initial crude extract shows very low yields of the target alkaloid fraction. What can I do?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Solvent Polarity: Ensure the extraction solvent is appropriate for sesquiterpenoid pyridine alkaloids. A common approach is to use a moderately polar solvent like methanol (B129727) or ethanol (B145695).

  • Extraction Technique: For exhaustive extraction, consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) if available. Soxhlet extraction is a traditional and effective method but can be time-consuming.

  • Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, geographic location, and time of harvest. Ensure you are using a high-quality, properly identified plant source.

  • pH Adjustment: Alkaloids are basic compounds. Acidifying the extraction solvent can help to form salts, which may improve solubility and extraction efficiency.

Q3: I am having trouble separating this compound from other closely related alkaloids during HPLC purification. What parameters can I adjust?

A3: Co-elution of structurally similar compounds is a common challenge. To improve separation in Reverse-Phase HPLC (RP-HPLC), you can modify the following parameters:

  • Gradient Elution: Optimize the gradient profile. A shallower gradient can increase the resolution between closely eluting peaks.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives. A small amount of an ion-pairing agent or adjusting the pH of the aqueous phase can alter selectivity.

  • Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.[1]

  • Flow Rate: Reducing the flow rate can sometimes improve peak separation.[1]

Q4: My NMR spectra have broad peaks and poor resolution. How can I improve the quality of my this compound sample for NMR analysis?

A4: Poor NMR spectral quality is often due to sample impurities or suboptimal sample preparation. Here are some critical points to check:

  • Sample Purity: Ensure your sample is free of paramagnetic impurities and solid particles. Filter the sample through a glass wool plug into the NMR tube.

  • Solvent Selection: Use a high-quality deuterated solvent in which your compound is fully soluble. Incomplete dissolution will lead to broad lines.

  • Concentration: The sample concentration should be optimized. Too high a concentration can lead to viscosity-related peak broadening, while too low a concentration will result in a poor signal-to-noise ratio.

  • Shimming: The magnetic field homogeneity needs to be carefully adjusted (shimming) for each sample.

Q5: I am struggling with the assignment of quaternary carbons in the ¹³C NMR spectrum of this compound.

A5: Quaternary carbons do not have attached protons, so they do not show correlations in HSQC or COSY spectra. Their assignment relies on long-range correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for correlations from protons that are two or three bonds away from the quaternary carbon. The complex macrocyclic structure of this compound often requires careful analysis of these long-range couplings.

Q6: What are the expected fragmentation patterns for this compound in mass spectrometry?

A6: Sesquiterpenoid pyridine alkaloids like this compound have complex structures that lead to characteristic fragmentation patterns. In techniques like Electrospray Ionization (ESI) or Electron Impact (EI), fragmentation often occurs at the ester linkages and within the sesquiterpenoid core. The loss of acetyl groups is a common fragmentation pathway. The pyridine moiety also contributes to the overall fragmentation pattern. Analyzing the fragmentation of related known compounds from the Celastraceae family can provide valuable clues.[2][3]

Experimental Protocols & Data

Isolation and Purification of this compound

This protocol describes a general procedure for the isolation and purification of this compound from Euonymus species.

  • Extraction:

    • Air-dried and powdered plant material is extracted with 95% ethanol at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, a mixture of chloroform (B151607) and methanol, is used to separate the components.

  • Preparative HPLC:

    • Fractions containing this compound are further purified by preparative RP-HPLC on a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water.

Parameter Value
Column Preparative C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 10 mL/min
Detection UV at 254 nm
Expected Rt 25-30 min (Hypothetical)

Table 1: Example Preparative HPLC Parameters for this compound Purification.

Structural Elucidation by NMR

For unambiguous structural elucidation of this compound, a combination of 1D and 2D NMR experiments is required.[4]

Experiment Purpose
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Shows the number of unique carbon atoms and their chemical shifts.
COSY Correlates protons that are coupled to each other, typically through two or three bonds.
HSQC Identifies which protons are directly attached to which carbon atoms.
HMBC Shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings).
NOESY/ROESY Reveals through-space correlations between protons that are in close proximity, which is crucial for stereochemistry determination.

Table 2: NMR Experiments for Structural Elucidation.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structural Elucidation plant_material Powdered Plant Material crude_extract Crude EtOH Extract plant_material->crude_extract EtOH partitioning Solvent Partitioning crude_extract->partitioning enriched_fraction Enriched Alkaloid Fraction partitioning->enriched_fraction column_chrom Silica Gel Column enriched_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound nmr 1D & 2D NMR pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms structure Final Structure nmr->structure ms->structure

Caption: Workflow for this compound Isolation and Structural Elucidation.

troubleshooting_hplc start Poor HPLC Separation q1 Optimize Gradient? start->q1 a1 Use a shallower gradient q1->a1 Yes q2 Change Mobile Phase? q1->q2 No a1->q2 a2 Try different organic solvent or pH q2->a2 Yes q3 Different Column? q2->q3 No a2->q3 a3 Use alternative stationary phase (e.g., Phenyl-Hexyl) q3->a3 Yes end Improved Resolution q3->end No a3->end

Caption: Troubleshooting Logic for HPLC Purification.

References

Technical Support Center: Neoeuonymine Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sample preparation and structural elucidation of neoeuonymine (B12781512). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the general strategy for isolating this compound from its plant source?

A1: The isolation of this compound, a sesquiterpenoid pyridine (B92270) alkaloid, typically involves a multi-step process. The general workflow begins with the extraction of the powdered plant material (e.g., from Euonymus species) using an organic solvent. This is followed by a series of purification steps, often employing various chromatographic techniques to isolate the target compound.

Q2: My initial crude extract shows very low yields of the target alkaloid fraction. What can I do?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Solvent Polarity: Ensure the extraction solvent is appropriate for sesquiterpenoid pyridine alkaloids. A common approach is to use a moderately polar solvent like methanol (B129727) or ethanol (B145695).

  • Extraction Technique: For exhaustive extraction, consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) if available. Soxhlet extraction is a traditional and effective method but can be time-consuming.

  • Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, geographic location, and time of harvest. Ensure you are using a high-quality, properly identified plant source.

  • pH Adjustment: Alkaloids are basic compounds. Acidifying the extraction solvent can help to form salts, which may improve solubility and extraction efficiency.

Q3: I am having trouble separating this compound from other closely related alkaloids during HPLC purification. What parameters can I adjust?

A3: Co-elution of structurally similar compounds is a common challenge. To improve separation in Reverse-Phase HPLC (RP-HPLC), you can modify the following parameters:

  • Gradient Elution: Optimize the gradient profile. A shallower gradient can increase the resolution between closely eluting peaks.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives. A small amount of an ion-pairing agent or adjusting the pH of the aqueous phase can alter selectivity.

  • Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.[1]

  • Flow Rate: Reducing the flow rate can sometimes improve peak separation.[1]

Q4: My NMR spectra have broad peaks and poor resolution. How can I improve the quality of my this compound sample for NMR analysis?

A4: Poor NMR spectral quality is often due to sample impurities or suboptimal sample preparation. Here are some critical points to check:

  • Sample Purity: Ensure your sample is free of paramagnetic impurities and solid particles. Filter the sample through a glass wool plug into the NMR tube.

  • Solvent Selection: Use a high-quality deuterated solvent in which your compound is fully soluble. Incomplete dissolution will lead to broad lines.

  • Concentration: The sample concentration should be optimized. Too high a concentration can lead to viscosity-related peak broadening, while too low a concentration will result in a poor signal-to-noise ratio.

  • Shimming: The magnetic field homogeneity needs to be carefully adjusted (shimming) for each sample.

Q5: I am struggling with the assignment of quaternary carbons in the ¹³C NMR spectrum of this compound.

A5: Quaternary carbons do not have attached protons, so they do not show correlations in HSQC or COSY spectra. Their assignment relies on long-range correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for correlations from protons that are two or three bonds away from the quaternary carbon. The complex macrocyclic structure of this compound often requires careful analysis of these long-range couplings.

Q6: What are the expected fragmentation patterns for this compound in mass spectrometry?

A6: Sesquiterpenoid pyridine alkaloids like this compound have complex structures that lead to characteristic fragmentation patterns. In techniques like Electrospray Ionization (ESI) or Electron Impact (EI), fragmentation often occurs at the ester linkages and within the sesquiterpenoid core. The loss of acetyl groups is a common fragmentation pathway. The pyridine moiety also contributes to the overall fragmentation pattern. Analyzing the fragmentation of related known compounds from the Celastraceae family can provide valuable clues.[2][3]

Experimental Protocols & Data

Isolation and Purification of this compound

This protocol describes a general procedure for the isolation and purification of this compound from Euonymus species.

  • Extraction:

    • Air-dried and powdered plant material is extracted with 95% ethanol at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography on silica (B1680970) gel.

    • A gradient elution system, for example, a mixture of chloroform (B151607) and methanol, is used to separate the components.

  • Preparative HPLC:

    • Fractions containing this compound are further purified by preparative RP-HPLC on a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water.

Parameter Value
Column Preparative C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 10 mL/min
Detection UV at 254 nm
Expected Rt 25-30 min (Hypothetical)

Table 1: Example Preparative HPLC Parameters for this compound Purification.

Structural Elucidation by NMR

For unambiguous structural elucidation of this compound, a combination of 1D and 2D NMR experiments is required.[4]

Experiment Purpose
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Shows the number of unique carbon atoms and their chemical shifts.
COSY Correlates protons that are coupled to each other, typically through two or three bonds.
HSQC Identifies which protons are directly attached to which carbon atoms.
HMBC Shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings).
NOESY/ROESY Reveals through-space correlations between protons that are in close proximity, which is crucial for stereochemistry determination.

Table 2: NMR Experiments for Structural Elucidation.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structural Elucidation plant_material Powdered Plant Material crude_extract Crude EtOH Extract plant_material->crude_extract EtOH partitioning Solvent Partitioning crude_extract->partitioning enriched_fraction Enriched Alkaloid Fraction partitioning->enriched_fraction column_chrom Silica Gel Column enriched_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound nmr 1D & 2D NMR pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms structure Final Structure nmr->structure ms->structure

Caption: Workflow for this compound Isolation and Structural Elucidation.

troubleshooting_hplc start Poor HPLC Separation q1 Optimize Gradient? start->q1 a1 Use a shallower gradient q1->a1 Yes q2 Change Mobile Phase? q1->q2 No a1->q2 a2 Try different organic solvent or pH q2->a2 Yes q3 Different Column? q2->q3 No a2->q3 a3 Use alternative stationary phase (e.g., Phenyl-Hexyl) q3->a3 Yes end Improved Resolution q3->end No a3->end

Caption: Troubleshooting Logic for HPLC Purification.

References

Technical Support Center: Neoeuonymine Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sample preparation and structural elucidation of neoeuonymine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the general strategy for isolating this compound from its plant source?

A1: The isolation of this compound, a sesquiterpenoid pyridine alkaloid, typically involves a multi-step process. The general workflow begins with the extraction of the powdered plant material (e.g., from Euonymus species) using an organic solvent. This is followed by a series of purification steps, often employing various chromatographic techniques to isolate the target compound.

Q2: My initial crude extract shows very low yields of the target alkaloid fraction. What can I do?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Solvent Polarity: Ensure the extraction solvent is appropriate for sesquiterpenoid pyridine alkaloids. A common approach is to use a moderately polar solvent like methanol or ethanol.

  • Extraction Technique: For exhaustive extraction, consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) if available. Soxhlet extraction is a traditional and effective method but can be time-consuming.

  • Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, geographic location, and time of harvest. Ensure you are using a high-quality, properly identified plant source.

  • pH Adjustment: Alkaloids are basic compounds. Acidifying the extraction solvent can help to form salts, which may improve solubility and extraction efficiency.

Q3: I am having trouble separating this compound from other closely related alkaloids during HPLC purification. What parameters can I adjust?

A3: Co-elution of structurally similar compounds is a common challenge. To improve separation in Reverse-Phase HPLC (RP-HPLC), you can modify the following parameters:

  • Gradient Elution: Optimize the gradient profile. A shallower gradient can increase the resolution between closely eluting peaks.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or additives. A small amount of an ion-pairing agent or adjusting the pH of the aqueous phase can alter selectivity.

  • Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.[1]

  • Flow Rate: Reducing the flow rate can sometimes improve peak separation.[1]

Q4: My NMR spectra have broad peaks and poor resolution. How can I improve the quality of my this compound sample for NMR analysis?

A4: Poor NMR spectral quality is often due to sample impurities or suboptimal sample preparation. Here are some critical points to check:

  • Sample Purity: Ensure your sample is free of paramagnetic impurities and solid particles. Filter the sample through a glass wool plug into the NMR tube.

  • Solvent Selection: Use a high-quality deuterated solvent in which your compound is fully soluble. Incomplete dissolution will lead to broad lines.

  • Concentration: The sample concentration should be optimized. Too high a concentration can lead to viscosity-related peak broadening, while too low a concentration will result in a poor signal-to-noise ratio.

  • Shimming: The magnetic field homogeneity needs to be carefully adjusted (shimming) for each sample.

Q5: I am struggling with the assignment of quaternary carbons in the ¹³C NMR spectrum of this compound.

A5: Quaternary carbons do not have attached protons, so they do not show correlations in HSQC or COSY spectra. Their assignment relies on long-range correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for correlations from protons that are two or three bonds away from the quaternary carbon. The complex macrocyclic structure of this compound often requires careful analysis of these long-range couplings.

Q6: What are the expected fragmentation patterns for this compound in mass spectrometry?

A6: Sesquiterpenoid pyridine alkaloids like this compound have complex structures that lead to characteristic fragmentation patterns. In techniques like Electrospray Ionization (ESI) or Electron Impact (EI), fragmentation often occurs at the ester linkages and within the sesquiterpenoid core. The loss of acetyl groups is a common fragmentation pathway. The pyridine moiety also contributes to the overall fragmentation pattern. Analyzing the fragmentation of related known compounds from the Celastraceae family can provide valuable clues.[2][3]

Experimental Protocols & Data

Isolation and Purification of this compound

This protocol describes a general procedure for the isolation and purification of this compound from Euonymus species.

  • Extraction:

    • Air-dried and powdered plant material is extracted with 95% ethanol at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • The enriched fraction is subjected to column chromatography on silica gel.

    • A gradient elution system, for example, a mixture of chloroform and methanol, is used to separate the components.

  • Preparative HPLC:

    • Fractions containing this compound are further purified by preparative RP-HPLC on a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile in water.

Parameter Value
Column Preparative C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 40 minutes
Flow Rate 10 mL/min
Detection UV at 254 nm
Expected Rt 25-30 min (Hypothetical)

Table 1: Example Preparative HPLC Parameters for this compound Purification.

Structural Elucidation by NMR

For unambiguous structural elucidation of this compound, a combination of 1D and 2D NMR experiments is required.[4]

Experiment Purpose
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Shows the number of unique carbon atoms and their chemical shifts.
COSY Correlates protons that are coupled to each other, typically through two or three bonds.
HSQC Identifies which protons are directly attached to which carbon atoms.
HMBC Shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings).
NOESY/ROESY Reveals through-space correlations between protons that are in close proximity, which is crucial for stereochemistry determination.

Table 2: NMR Experiments for Structural Elucidation.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structural Elucidation plant_material Powdered Plant Material crude_extract Crude EtOH Extract plant_material->crude_extract EtOH partitioning Solvent Partitioning crude_extract->partitioning enriched_fraction Enriched Alkaloid Fraction partitioning->enriched_fraction column_chrom Silica Gel Column enriched_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound nmr 1D & 2D NMR pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms structure Final Structure nmr->structure ms->structure

Caption: Workflow for this compound Isolation and Structural Elucidation.

troubleshooting_hplc start Poor HPLC Separation q1 Optimize Gradient? start->q1 a1 Use a shallower gradient q1->a1 Yes q2 Change Mobile Phase? q1->q2 No a1->q2 a2 Try different organic solvent or pH q2->a2 Yes q3 Different Column? q2->q3 No a2->q3 a3 Use alternative stationary phase (e.g., Phenyl-Hexyl) q3->a3 Yes end Improved Resolution q3->end No a3->end

Caption: Troubleshooting Logic for HPLC Purification.

References

Technical Support Center: Total Synthesis of Neoeuonymine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Neoeuonymine and structurally related Celastraceae alkaloids, such as Euonymine. The synthesis of these natural products presents a formidable challenge due to their highly oxygenated, stereochemically dense polycyclic core and a complex macrodilactone bridge.

The strategies and challenges outlined here are primarily based on seminal works in the field, including the first total synthesis of Euonymine. While a published total synthesis of this compound specifically was not identified, the challenges are expected to be nearly identical due to their shared dihydro-β-agarofuran core and structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound-type alkaloids?

A1: The synthesis of these molecules is characterized by several key difficulties:

  • Construction of the Densely Functionalized Core: Assembling the tricyclic dihydro-β-agarofuran core is a primary hurdle. This involves the strategic formation of multiple C-C and C-O bonds with precise stereocontrol over numerous contiguous stereocenters.

  • Stereocenter Installation: The core of Euonymine, a close relative of this compound, contains 11 contiguous stereocenters. Their controlled installation requires carefully designed, substrate-controlled reactions.

  • Management of Oxygen Functionalities: The core structure is heavily oxygenated with numerous hydroxyl groups that require a robust protecting group strategy to differentiate them for selective reactions during the synthesis.

  • Macrodilactone Ring Formation: The final construction of the 14-membered bislactone bridge, which connects two distant hydroxyl groups on the core, is a significant challenge due to steric hindrance and conformational constraints.

Q2: What are the common retrosynthetic approaches for the dihydro-β-agarofuran core?

A2: A common and effective strategy involves a convergent approach where the A, B, and C rings of the core are constructed sequentially. A representative strategy, employed in the synthesis of Euonymine, disconnects the structure as follows:

  • Macrodilactone Bridge: Retrosynthetic disconnection of the two ester linkages of the macrocycle.

  • A-Ring: Disconnection via Ring-Closing Metathesis (RCM).

  • C-Ring: Disconnection via an intramolecular iodoetherification or similar cyclization.

  • B-Ring: Disconnection via a Diels-Alder reaction to form the initial cyclohexene (B86901) ring with key stereocenters.

This strategy allows for the early introduction of stereochemistry and functional handles for subsequent transformations.

Troubleshooting Guides

Guide 1: Poor Yield or Selectivity in the Core-Forming Diels-Alder Reaction
Problem Possible Cause Troubleshooting Suggestion
Low Reaction Rate Insufficient activation of the dienophile or diene.The use of a Lewis acid catalyst can significantly accelerate the reaction. However, in some substrates, a base such as triethylamine (B128534) (Et₃N) can accelerate the cycloaddition.
Incorrect Diastereoselectivity Poor facial selectivity due to steric or electronic factors.Modify the substituents on the diene or dienophile to enhance steric directing effects. Altering the Lewis acid or solvent can also influence the transition state and improve selectivity.
Product Decomposition The cycloadduct is unstable under the reaction or workup conditions.Perform the reaction at a lower temperature. Use a milder Lewis acid or non-acidic workup conditions. Ensure rigorous exclusion of air and moisture.
Guide 2: Failure or Low Yield in the Macrodilactone Cyclization
Problem Possible Cause Troubleshooting Suggestion
No Reaction High conformational energy barrier to cyclization; steric hindrance around the reacting centers.Employ high-dilution conditions to favor intramolecular over intermolecular reactions. Use a powerful macrolactonization reagent (e.g., Yamaguchi, Shiina, or Mitsunobu conditions). The choice of solvent can also be critical in pre-organizing the substrate for cyclization.
Formation of Dimers/Oligomers Intermolecular reaction is kinetically favored.Significantly decrease the concentration of the substrate and add the substrate slowly via syringe pump to the reaction mixture containing the coupling reagents.
Epimerization or Side Reactions Basic or acidic conditions in the coupling reaction causing undesired reactions at other sensitive sites.Screen different coupling reagents that operate under neutral conditions. Ensure that protecting groups on other functionalities are stable to the chosen reaction conditions.

Key Experimental Protocols

Protocol 1: Et₃N-Accelerated Diels-Alder Reaction for B-Ring Construction

This protocol is adapted from the synthesis of Euonymine for the construction of the initial bicyclic core.

  • Reaction: Construction of the B-ring via an Et₃N-accelerated Diels-Alder reaction.

  • Reactants: A suitable diene and dienophile derived from (R)-glycerol acetonide.

  • Procedure:

    • To a solution of the dienophile in toluene, add the diene and triethylamine (Et₃N).

    • Heat the mixture in a sealed tube at a specified temperature (e.g., 110 °C) for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to yield the desired cycloadduct.

Protocol 2: Intramolecular Iodoetherification for C-Ring Formation

This protocol describes the formation of the tetrahydrofuran (B95107) C-ring.

  • Reaction: Intramolecular iodoetherification to form the C-ring ether linkage.

  • Reactant: An acyclic precursor with a terminal alkene and a suitably positioned hydroxyl group.

  • Procedure:

    • Dissolve the substrate in an appropriate solvent such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-iodosuccinimide (NIS) portion-wise to the solution.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the total synthesis of Euonymine, which are expected to be comparable for a this compound synthesis.

Step Transformation Yield (%) Reference
1Diels-Alder Reaction~70-80%[1]
2Intramolecular Iodoetherification~85-95%[1]
3Ring-Closing Metathesis (A-Ring)~80-90%[1]
4Macrodilactonization~30-50%[2]

Visualizations

Retrosynthetic Analysis of a this compound-Type Alkaloid

G This compound This compound / Euonymine (Target Molecule) Core Polyhydroxylated Dihydro-β-agarofuran Core + Macrodilactone Bridge Precursor This compound->Core Macrodilactonization ABC_Ring ABC-Tricyclic Core Core->ABC_Ring Protecting Group Manipulation AB_Ring AB-Bicyclic System ABC_Ring->AB_Ring Ring-Closing Metathesis (A-Ring Formation) B_Ring B-Ring Precursor (Cyclohexene derivative) AB_Ring->B_Ring Intramolecular Iodoetherification (C-Ring Formation) StartingMaterials Simple Chiral Precursors (e.g., (R)-glycerol acetonide) B_Ring->StartingMaterials Diels-Alder Reaction (B-Ring Formation)

Caption: Retrosynthetic analysis of this compound-type alkaloids.

Troubleshooting Workflow: Low-Yielding Macrolactonization

G Start Problem: Low Yield in Macrolactonization Check_Purity Is the linear precursor >98% pure? Start->Check_Purity Purify Re-purify precursor via chromatography or crystallization Check_Purity->Purify No Check_Conditions Are high-dilution conditions being used? Check_Purity->Check_Conditions Yes Purify->Check_Purity Implement_Dilution Implement slow addition (syringe pump) to <0.005 M Check_Conditions->Implement_Dilution No Screen_Reagents Screen alternative coupling reagents (e.g., Shiina, Yamaguchi) Check_Conditions->Screen_Reagents Yes Implement_Dilution->Screen_Reagents Check_Solvent Optimize solvent (e.g., Toluene, THF, DCM) Screen_Reagents->Check_Solvent Success Successful Cyclization Check_Solvent->Success Yield Improved Failure Re-evaluate synthetic route or protecting groups Check_Solvent->Failure No Improvement

Caption: Troubleshooting decision tree for macrolactonization.

References

Technical Support Center: Total Synthesis of Neoeuonymine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Neoeuonymine and structurally related Celastraceae alkaloids, such as Euonymine. The synthesis of these natural products presents a formidable challenge due to their highly oxygenated, stereochemically dense polycyclic core and a complex macrodilactone bridge.

The strategies and challenges outlined here are primarily based on seminal works in the field, including the first total synthesis of Euonymine. While a published total synthesis of this compound specifically was not identified, the challenges are expected to be nearly identical due to their shared dihydro-β-agarofuran core and structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound-type alkaloids?

A1: The synthesis of these molecules is characterized by several key difficulties:

  • Construction of the Densely Functionalized Core: Assembling the tricyclic dihydro-β-agarofuran core is a primary hurdle. This involves the strategic formation of multiple C-C and C-O bonds with precise stereocontrol over numerous contiguous stereocenters.

  • Stereocenter Installation: The core of Euonymine, a close relative of this compound, contains 11 contiguous stereocenters. Their controlled installation requires carefully designed, substrate-controlled reactions.

  • Management of Oxygen Functionalities: The core structure is heavily oxygenated with numerous hydroxyl groups that require a robust protecting group strategy to differentiate them for selective reactions during the synthesis.

  • Macrodilactone Ring Formation: The final construction of the 14-membered bislactone bridge, which connects two distant hydroxyl groups on the core, is a significant challenge due to steric hindrance and conformational constraints.

Q2: What are the common retrosynthetic approaches for the dihydro-β-agarofuran core?

A2: A common and effective strategy involves a convergent approach where the A, B, and C rings of the core are constructed sequentially. A representative strategy, employed in the synthesis of Euonymine, disconnects the structure as follows:

  • Macrodilactone Bridge: Retrosynthetic disconnection of the two ester linkages of the macrocycle.

  • A-Ring: Disconnection via Ring-Closing Metathesis (RCM).

  • C-Ring: Disconnection via an intramolecular iodoetherification or similar cyclization.

  • B-Ring: Disconnection via a Diels-Alder reaction to form the initial cyclohexene (B86901) ring with key stereocenters.

This strategy allows for the early introduction of stereochemistry and functional handles for subsequent transformations.

Troubleshooting Guides

Guide 1: Poor Yield or Selectivity in the Core-Forming Diels-Alder Reaction
Problem Possible Cause Troubleshooting Suggestion
Low Reaction Rate Insufficient activation of the dienophile or diene.The use of a Lewis acid catalyst can significantly accelerate the reaction. However, in some substrates, a base such as triethylamine (B128534) (Et₃N) can accelerate the cycloaddition.
Incorrect Diastereoselectivity Poor facial selectivity due to steric or electronic factors.Modify the substituents on the diene or dienophile to enhance steric directing effects. Altering the Lewis acid or solvent can also influence the transition state and improve selectivity.
Product Decomposition The cycloadduct is unstable under the reaction or workup conditions.Perform the reaction at a lower temperature. Use a milder Lewis acid or non-acidic workup conditions. Ensure rigorous exclusion of air and moisture.
Guide 2: Failure or Low Yield in the Macrodilactone Cyclization
Problem Possible Cause Troubleshooting Suggestion
No Reaction High conformational energy barrier to cyclization; steric hindrance around the reacting centers.Employ high-dilution conditions to favor intramolecular over intermolecular reactions. Use a powerful macrolactonization reagent (e.g., Yamaguchi, Shiina, or Mitsunobu conditions). The choice of solvent can also be critical in pre-organizing the substrate for cyclization.
Formation of Dimers/Oligomers Intermolecular reaction is kinetically favored.Significantly decrease the concentration of the substrate and add the substrate slowly via syringe pump to the reaction mixture containing the coupling reagents.
Epimerization or Side Reactions Basic or acidic conditions in the coupling reaction causing undesired reactions at other sensitive sites.Screen different coupling reagents that operate under neutral conditions. Ensure that protecting groups on other functionalities are stable to the chosen reaction conditions.

Key Experimental Protocols

Protocol 1: Et₃N-Accelerated Diels-Alder Reaction for B-Ring Construction

This protocol is adapted from the synthesis of Euonymine for the construction of the initial bicyclic core.

  • Reaction: Construction of the B-ring via an Et₃N-accelerated Diels-Alder reaction.

  • Reactants: A suitable diene and dienophile derived from (R)-glycerol acetonide.

  • Procedure:

    • To a solution of the dienophile in toluene, add the diene and triethylamine (Et₃N).

    • Heat the mixture in a sealed tube at a specified temperature (e.g., 110 °C) for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to yield the desired cycloadduct.

Protocol 2: Intramolecular Iodoetherification for C-Ring Formation

This protocol describes the formation of the tetrahydrofuran (B95107) C-ring.

  • Reaction: Intramolecular iodoetherification to form the C-ring ether linkage.

  • Reactant: An acyclic precursor with a terminal alkene and a suitably positioned hydroxyl group.

  • Procedure:

    • Dissolve the substrate in an appropriate solvent such as acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-iodosuccinimide (NIS) portion-wise to the solution.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the total synthesis of Euonymine, which are expected to be comparable for a this compound synthesis.

Step Transformation Yield (%) Reference
1Diels-Alder Reaction~70-80%[1]
2Intramolecular Iodoetherification~85-95%[1]
3Ring-Closing Metathesis (A-Ring)~80-90%[1]
4Macrodilactonization~30-50%[2]

Visualizations

Retrosynthetic Analysis of a this compound-Type Alkaloid

G This compound This compound / Euonymine (Target Molecule) Core Polyhydroxylated Dihydro-β-agarofuran Core + Macrodilactone Bridge Precursor This compound->Core Macrodilactonization ABC_Ring ABC-Tricyclic Core Core->ABC_Ring Protecting Group Manipulation AB_Ring AB-Bicyclic System ABC_Ring->AB_Ring Ring-Closing Metathesis (A-Ring Formation) B_Ring B-Ring Precursor (Cyclohexene derivative) AB_Ring->B_Ring Intramolecular Iodoetherification (C-Ring Formation) StartingMaterials Simple Chiral Precursors (e.g., (R)-glycerol acetonide) B_Ring->StartingMaterials Diels-Alder Reaction (B-Ring Formation)

Caption: Retrosynthetic analysis of this compound-type alkaloids.

Troubleshooting Workflow: Low-Yielding Macrolactonization

G Start Problem: Low Yield in Macrolactonization Check_Purity Is the linear precursor >98% pure? Start->Check_Purity Purify Re-purify precursor via chromatography or crystallization Check_Purity->Purify No Check_Conditions Are high-dilution conditions being used? Check_Purity->Check_Conditions Yes Purify->Check_Purity Implement_Dilution Implement slow addition (syringe pump) to <0.005 M Check_Conditions->Implement_Dilution No Screen_Reagents Screen alternative coupling reagents (e.g., Shiina, Yamaguchi) Check_Conditions->Screen_Reagents Yes Implement_Dilution->Screen_Reagents Check_Solvent Optimize solvent (e.g., Toluene, THF, DCM) Screen_Reagents->Check_Solvent Success Successful Cyclization Check_Solvent->Success Yield Improved Failure Re-evaluate synthetic route or protecting groups Check_Solvent->Failure No Improvement

Caption: Troubleshooting decision tree for macrolactonization.

References

Technical Support Center: Total Synthesis of Neoeuonymine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Neoeuonymine and structurally related Celastraceae alkaloids, such as Euonymine. The synthesis of these natural products presents a formidable challenge due to their highly oxygenated, stereochemically dense polycyclic core and a complex macrodilactone bridge.

The strategies and challenges outlined here are primarily based on seminal works in the field, including the first total synthesis of Euonymine. While a published total synthesis of this compound specifically was not identified, the challenges are expected to be nearly identical due to their shared dihydro-β-agarofuran core and structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound-type alkaloids?

A1: The synthesis of these molecules is characterized by several key difficulties:

  • Construction of the Densely Functionalized Core: Assembling the tricyclic dihydro-β-agarofuran core is a primary hurdle. This involves the strategic formation of multiple C-C and C-O bonds with precise stereocontrol over numerous contiguous stereocenters.

  • Stereocenter Installation: The core of Euonymine, a close relative of this compound, contains 11 contiguous stereocenters. Their controlled installation requires carefully designed, substrate-controlled reactions.

  • Management of Oxygen Functionalities: The core structure is heavily oxygenated with numerous hydroxyl groups that require a robust protecting group strategy to differentiate them for selective reactions during the synthesis.

  • Macrodilactone Ring Formation: The final construction of the 14-membered bislactone bridge, which connects two distant hydroxyl groups on the core, is a significant challenge due to steric hindrance and conformational constraints.

Q2: What are the common retrosynthetic approaches for the dihydro-β-agarofuran core?

A2: A common and effective strategy involves a convergent approach where the A, B, and C rings of the core are constructed sequentially. A representative strategy, employed in the synthesis of Euonymine, disconnects the structure as follows:

  • Macrodilactone Bridge: Retrosynthetic disconnection of the two ester linkages of the macrocycle.

  • A-Ring: Disconnection via Ring-Closing Metathesis (RCM).

  • C-Ring: Disconnection via an intramolecular iodoetherification or similar cyclization.

  • B-Ring: Disconnection via a Diels-Alder reaction to form the initial cyclohexene ring with key stereocenters.

This strategy allows for the early introduction of stereochemistry and functional handles for subsequent transformations.

Troubleshooting Guides

Guide 1: Poor Yield or Selectivity in the Core-Forming Diels-Alder Reaction
Problem Possible Cause Troubleshooting Suggestion
Low Reaction Rate Insufficient activation of the dienophile or diene.The use of a Lewis acid catalyst can significantly accelerate the reaction. However, in some substrates, a base such as triethylamine (Et₃N) can accelerate the cycloaddition.
Incorrect Diastereoselectivity Poor facial selectivity due to steric or electronic factors.Modify the substituents on the diene or dienophile to enhance steric directing effects. Altering the Lewis acid or solvent can also influence the transition state and improve selectivity.
Product Decomposition The cycloadduct is unstable under the reaction or workup conditions.Perform the reaction at a lower temperature. Use a milder Lewis acid or non-acidic workup conditions. Ensure rigorous exclusion of air and moisture.
Guide 2: Failure or Low Yield in the Macrodilactone Cyclization
Problem Possible Cause Troubleshooting Suggestion
No Reaction High conformational energy barrier to cyclization; steric hindrance around the reacting centers.Employ high-dilution conditions to favor intramolecular over intermolecular reactions. Use a powerful macrolactonization reagent (e.g., Yamaguchi, Shiina, or Mitsunobu conditions). The choice of solvent can also be critical in pre-organizing the substrate for cyclization.
Formation of Dimers/Oligomers Intermolecular reaction is kinetically favored.Significantly decrease the concentration of the substrate and add the substrate slowly via syringe pump to the reaction mixture containing the coupling reagents.
Epimerization or Side Reactions Basic or acidic conditions in the coupling reaction causing undesired reactions at other sensitive sites.Screen different coupling reagents that operate under neutral conditions. Ensure that protecting groups on other functionalities are stable to the chosen reaction conditions.

Key Experimental Protocols

Protocol 1: Et₃N-Accelerated Diels-Alder Reaction for B-Ring Construction

This protocol is adapted from the synthesis of Euonymine for the construction of the initial bicyclic core.

  • Reaction: Construction of the B-ring via an Et₃N-accelerated Diels-Alder reaction.

  • Reactants: A suitable diene and dienophile derived from (R)-glycerol acetonide.

  • Procedure:

    • To a solution of the dienophile in toluene, add the diene and triethylamine (Et₃N).

    • Heat the mixture in a sealed tube at a specified temperature (e.g., 110 °C) for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the desired cycloadduct.

Protocol 2: Intramolecular Iodoetherification for C-Ring Formation

This protocol describes the formation of the tetrahydrofuran C-ring.

  • Reaction: Intramolecular iodoetherification to form the C-ring ether linkage.

  • Reactant: An acyclic precursor with a terminal alkene and a suitably positioned hydroxyl group.

  • Procedure:

    • Dissolve the substrate in an appropriate solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-iodosuccinimide (NIS) portion-wise to the solution.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the total synthesis of Euonymine, which are expected to be comparable for a this compound synthesis.

Step Transformation Yield (%) Reference
1Diels-Alder Reaction~70-80%[1]
2Intramolecular Iodoetherification~85-95%[1]
3Ring-Closing Metathesis (A-Ring)~80-90%[1]
4Macrodilactonization~30-50%[2]

Visualizations

Retrosynthetic Analysis of a this compound-Type Alkaloid

G This compound This compound / Euonymine (Target Molecule) Core Polyhydroxylated Dihydro-β-agarofuran Core + Macrodilactone Bridge Precursor This compound->Core Macrodilactonization ABC_Ring ABC-Tricyclic Core Core->ABC_Ring Protecting Group Manipulation AB_Ring AB-Bicyclic System ABC_Ring->AB_Ring Ring-Closing Metathesis (A-Ring Formation) B_Ring B-Ring Precursor (Cyclohexene derivative) AB_Ring->B_Ring Intramolecular Iodoetherification (C-Ring Formation) StartingMaterials Simple Chiral Precursors (e.g., (R)-glycerol acetonide) B_Ring->StartingMaterials Diels-Alder Reaction (B-Ring Formation)

Caption: Retrosynthetic analysis of this compound-type alkaloids.

Troubleshooting Workflow: Low-Yielding Macrolactonization

G Start Problem: Low Yield in Macrolactonization Check_Purity Is the linear precursor >98% pure? Start->Check_Purity Purify Re-purify precursor via chromatography or crystallization Check_Purity->Purify No Check_Conditions Are high-dilution conditions being used? Check_Purity->Check_Conditions Yes Purify->Check_Purity Implement_Dilution Implement slow addition (syringe pump) to <0.005 M Check_Conditions->Implement_Dilution No Screen_Reagents Screen alternative coupling reagents (e.g., Shiina, Yamaguchi) Check_Conditions->Screen_Reagents Yes Implement_Dilution->Screen_Reagents Check_Solvent Optimize solvent (e.g., Toluene, THF, DCM) Screen_Reagents->Check_Solvent Success Successful Cyclization Check_Solvent->Success Yield Improved Failure Re-evaluate synthetic route or protecting groups Check_Solvent->Failure No Improvement

Caption: Troubleshooting decision tree for macrolactonization.

References

Validation & Comparative

A Comparative Guide to Neoeuonymine and Other Euonymus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diverse family of Euonymus alkaloids presents a compelling area of study. These sesquiterpene pyridine (B92270) alkaloids, isolated from various species of the Euonymus genus, exhibit a range of biological activities, from immunosuppressive and anti-cancer effects to P-glycoprotein inhibition and insecticidal properties. This guide provides a comparative overview of Neoeuonymine and other prominent Euonymus alkaloids, including Euonymine and Evonine, with a focus on their performance supported by available experimental data.

Chemical Structures at a Glance

This compound, Euonymine, and Evonine belong to the class of sesquiterpene pyridine alkaloids. Their core structure consists of a highly oxygenated sesquiterpenoid unit esterified with a substituted nicotinic acid derivative. The variations in the esterifying acids and the substitution pattern on the sesquiterpene core contribute to their diverse biological activities.

Table 1: Chemical Properties of Selected Euonymus Alkaloids

AlkaloidChemical FormulaMolar Mass ( g/mol )CAS Number
This compound C₃₆H₄₅NO₁₇763.7433510-25-7
Euonymine C₃₈H₄₇NO₁₈805.7833458-82-1
Evonine C₃₆H₄₃NO₁₇761.7334493-87-9

Comparative Biological Activity

While direct comparative studies between this compound and other Euonymus alkaloids are limited in publicly available literature, individual studies on these and related compounds allow for a preliminary assessment of their biological potential. The primary activities investigated include cytotoxicity, immunosuppression, P-glycoprotein inhibition, and insecticidal effects.

Cytotoxicity

Extracts from various Euonymus species have demonstrated cytotoxic activity against a range of cancer cell lines.[1][2] While specific data for this compound is scarce, related alkaloids and phenolic compounds isolated from Euonymus alatus have shown cytotoxicity with IC50 values in the micromolar range.[3] For instance, some phenolic compounds from E. alatus exhibited IC50 values between 15.20 and 29.81 µM against A549, SK-OV-3, SK-MEL-2, and HCT-15 cell lines.[3] Diterpenoids from Euonymus hamiltonianus have also shown substantial cytotoxicity with IC50 values ranging from 0.86 to 10.1 μM against six human tumor lines.[1]

Table 2: Cytotoxic Activity of Compounds from Euonymus Species

Compound/ExtractCell Line(s)IC50 (µM)Reference
Phenolic Compounds (from E. alatus)A549, SK-OV-3, SK-MEL-2, HCT-1515.20 - 29.81[3]
Diterpenoids (from E. hamiltonianus)HCT1164.5 - 22.9[1]
Diterpenoids (from E. hamiltonianus)Six human tumor lines0.86 - 10.1[1]
Immunosuppressive Activity

Table 3: Immunosuppressive Activity of Alkaloids from Tripterygium wilfordii

Compound/ExtractAssayCell LineIC50Reference
Total AlkaloidsNF-κB InhibitionHEK293/NF-κB-Luc7.25 µg/mL[7]
Compound 11NF-κB InhibitionHEK293/NF-κB-Luc0.74 µM[7]
Compound 5NF-κB InhibitionHEK293/NF-κB-Luc8.75 µM[7]
Compound 16NF-κB InhibitionHEK293/NF-κB-Luc15.66 µM[7]
P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Euonymine has been identified as an inhibitor of P-glycoprotein.[8] This suggests that Euonymus alkaloids could be valuable as chemosensitizing agents to overcome MDR in cancer therapy. The mechanism of P-gp inhibition by alkaloids can involve competitive binding to the substrate-binding site or modulation of P-gp expression.[9][10]

Insecticidal Activity

Extracts from Euonymus species have traditionally been used as insecticides.[11][12] Bioassay-guided fractionation has led to the isolation of several insecticidal sesquiterpene pyridine alkaloids.[1] The insecticidal activity of these alkaloids is likely due to their neurotoxic effects on insects.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[18]

Immunosuppressive Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[19][20][21][22][23]

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the test alkaloid for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity. Calculate the IC50 value for the inhibition of NF-κB activation.

P-glycoprotein Inhibition Assessment: Rhodamine 123 Accumulation Assay

This assay determines the inhibitory effect of compounds on P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[24][25][26][27][28]

Methodology:

  • Cell Seeding: Plate P-gp-overexpressing cells (e.g., MCF7/ADR) in a 96-well plate.

  • Compound Incubation: Incubate the cells with various concentrations of the test alkaloid in the presence of rhodamine 123 (e.g., 5 µM) for a specific time (e.g., 90 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Cell Lysis: Lyse the cells to release the intracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/530 nm).

  • Data Analysis: An increase in intracellular rhodamine 123 accumulation compared to the untreated control indicates P-gp inhibition. Calculate the EC50 value, the concentration at which the compound produces 50% of its maximal effect.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

The primary mechanism for the immunosuppressive and anti-inflammatory effects of many Euonymus alkaloids is the inhibition of the NF-κB signaling pathway.[5][6][29] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Euonymus alkaloids may interfere with this pathway at several points, such as by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.

NF_kB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases IkB_p p-IκB IkB_NFkB->IkB_p Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Activates Transcription Euonymus_Alkaloids Euonymus Alkaloids (e.g., this compound) Euonymus_Alkaloids->IKK Inhibits Euonymus_Alkaloids->NFkB_active Inhibits Nuclear Translocation Proteasome Proteasome Degradation IkB_p->Proteasome

Caption: Proposed mechanism of immunosuppressive action of Euonymus alkaloids via inhibition of the NF-κB signaling pathway.

P-glycoprotein Inhibition Workflow

The experimental workflow to determine the P-glycoprotein inhibitory potential of Euonymus alkaloids involves screening for increased accumulation of a fluorescent substrate in P-gp overexpressing cells.

Pgp_Inhibition_Workflow Start Start: Screen Euonymus Alkaloids for P-gp Inhibition Cell_Culture Culture P-gp overexpressing cells (e.g., MCF7/ADR) Start->Cell_Culture Treatment Treat cells with Alkaloid + Rhodamine 123 Cell_Culture->Treatment Incubation Incubate at 37°C Treatment->Incubation Washing Wash with cold PBS Incubation->Washing Lysis Lyse cells Washing->Lysis Measurement Measure intracellular fluorescence Lysis->Measurement Analysis Data Analysis: Calculate EC50 Measurement->Analysis End End: Identify potent P-gp inhibitors Analysis->End

Caption: Experimental workflow for assessing P-glycoprotein inhibition by Euonymus alkaloids using the Rhodamine 123 accumulation assay.

Conclusion

This compound and its related Euonymus alkaloids represent a promising class of natural products with a diverse range of biological activities. While the available data suggests significant potential in areas such as cancer chemotherapy, immunosuppression, and overcoming multidrug resistance, further research is needed. Specifically, direct comparative studies of purified alkaloids are essential to elucidate structure-activity relationships and to identify the most potent and selective compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into this fascinating family of natural products.

References

A Comparative Guide to Neoeuonymine and Other Euonymus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diverse family of Euonymus alkaloids presents a compelling area of study. These sesquiterpene pyridine (B92270) alkaloids, isolated from various species of the Euonymus genus, exhibit a range of biological activities, from immunosuppressive and anti-cancer effects to P-glycoprotein inhibition and insecticidal properties. This guide provides a comparative overview of Neoeuonymine and other prominent Euonymus alkaloids, including Euonymine and Evonine, with a focus on their performance supported by available experimental data.

Chemical Structures at a Glance

This compound, Euonymine, and Evonine belong to the class of sesquiterpene pyridine alkaloids. Their core structure consists of a highly oxygenated sesquiterpenoid unit esterified with a substituted nicotinic acid derivative. The variations in the esterifying acids and the substitution pattern on the sesquiterpene core contribute to their diverse biological activities.

Table 1: Chemical Properties of Selected Euonymus Alkaloids

AlkaloidChemical FormulaMolar Mass ( g/mol )CAS Number
This compound C₃₆H₄₅NO₁₇763.7433510-25-7
Euonymine C₃₈H₄₇NO₁₈805.7833458-82-1
Evonine C₃₆H₄₃NO₁₇761.7334493-87-9

Comparative Biological Activity

While direct comparative studies between this compound and other Euonymus alkaloids are limited in publicly available literature, individual studies on these and related compounds allow for a preliminary assessment of their biological potential. The primary activities investigated include cytotoxicity, immunosuppression, P-glycoprotein inhibition, and insecticidal effects.

Cytotoxicity

Extracts from various Euonymus species have demonstrated cytotoxic activity against a range of cancer cell lines.[1][2] While specific data for this compound is scarce, related alkaloids and phenolic compounds isolated from Euonymus alatus have shown cytotoxicity with IC50 values in the micromolar range.[3] For instance, some phenolic compounds from E. alatus exhibited IC50 values between 15.20 and 29.81 µM against A549, SK-OV-3, SK-MEL-2, and HCT-15 cell lines.[3] Diterpenoids from Euonymus hamiltonianus have also shown substantial cytotoxicity with IC50 values ranging from 0.86 to 10.1 μM against six human tumor lines.[1]

Table 2: Cytotoxic Activity of Compounds from Euonymus Species

Compound/ExtractCell Line(s)IC50 (µM)Reference
Phenolic Compounds (from E. alatus)A549, SK-OV-3, SK-MEL-2, HCT-1515.20 - 29.81[3]
Diterpenoids (from E. hamiltonianus)HCT1164.5 - 22.9[1]
Diterpenoids (from E. hamiltonianus)Six human tumor lines0.86 - 10.1[1]
Immunosuppressive Activity

Table 3: Immunosuppressive Activity of Alkaloids from Tripterygium wilfordii

Compound/ExtractAssayCell LineIC50Reference
Total AlkaloidsNF-κB InhibitionHEK293/NF-κB-Luc7.25 µg/mL[7]
Compound 11NF-κB InhibitionHEK293/NF-κB-Luc0.74 µM[7]
Compound 5NF-κB InhibitionHEK293/NF-κB-Luc8.75 µM[7]
Compound 16NF-κB InhibitionHEK293/NF-κB-Luc15.66 µM[7]
P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Euonymine has been identified as an inhibitor of P-glycoprotein.[8] This suggests that Euonymus alkaloids could be valuable as chemosensitizing agents to overcome MDR in cancer therapy. The mechanism of P-gp inhibition by alkaloids can involve competitive binding to the substrate-binding site or modulation of P-gp expression.[9][10]

Insecticidal Activity

Extracts from Euonymus species have traditionally been used as insecticides.[11][12] Bioassay-guided fractionation has led to the isolation of several insecticidal sesquiterpene pyridine alkaloids.[1] The insecticidal activity of these alkaloids is likely due to their neurotoxic effects on insects.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[18]

Immunosuppressive Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[19][20][21][22][23]

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the test alkaloid for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity. Calculate the IC50 value for the inhibition of NF-κB activation.

P-glycoprotein Inhibition Assessment: Rhodamine 123 Accumulation Assay

This assay determines the inhibitory effect of compounds on P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[24][25][26][27][28]

Methodology:

  • Cell Seeding: Plate P-gp-overexpressing cells (e.g., MCF7/ADR) in a 96-well plate.

  • Compound Incubation: Incubate the cells with various concentrations of the test alkaloid in the presence of rhodamine 123 (e.g., 5 µM) for a specific time (e.g., 90 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Cell Lysis: Lyse the cells to release the intracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/530 nm).

  • Data Analysis: An increase in intracellular rhodamine 123 accumulation compared to the untreated control indicates P-gp inhibition. Calculate the EC50 value, the concentration at which the compound produces 50% of its maximal effect.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

The primary mechanism for the immunosuppressive and anti-inflammatory effects of many Euonymus alkaloids is the inhibition of the NF-κB signaling pathway.[5][6][29] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Euonymus alkaloids may interfere with this pathway at several points, such as by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.

NF_kB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases IkB_p p-IκB IkB_NFkB->IkB_p Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Activates Transcription Euonymus_Alkaloids Euonymus Alkaloids (e.g., this compound) Euonymus_Alkaloids->IKK Inhibits Euonymus_Alkaloids->NFkB_active Inhibits Nuclear Translocation Proteasome Proteasome Degradation IkB_p->Proteasome

Caption: Proposed mechanism of immunosuppressive action of Euonymus alkaloids via inhibition of the NF-κB signaling pathway.

P-glycoprotein Inhibition Workflow

The experimental workflow to determine the P-glycoprotein inhibitory potential of Euonymus alkaloids involves screening for increased accumulation of a fluorescent substrate in P-gp overexpressing cells.

Pgp_Inhibition_Workflow Start Start: Screen Euonymus Alkaloids for P-gp Inhibition Cell_Culture Culture P-gp overexpressing cells (e.g., MCF7/ADR) Start->Cell_Culture Treatment Treat cells with Alkaloid + Rhodamine 123 Cell_Culture->Treatment Incubation Incubate at 37°C Treatment->Incubation Washing Wash with cold PBS Incubation->Washing Lysis Lyse cells Washing->Lysis Measurement Measure intracellular fluorescence Lysis->Measurement Analysis Data Analysis: Calculate EC50 Measurement->Analysis End End: Identify potent P-gp inhibitors Analysis->End

Caption: Experimental workflow for assessing P-glycoprotein inhibition by Euonymus alkaloids using the Rhodamine 123 accumulation assay.

Conclusion

This compound and its related Euonymus alkaloids represent a promising class of natural products with a diverse range of biological activities. While the available data suggests significant potential in areas such as cancer chemotherapy, immunosuppression, and overcoming multidrug resistance, further research is needed. Specifically, direct comparative studies of purified alkaloids are essential to elucidate structure-activity relationships and to identify the most potent and selective compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into this fascinating family of natural products.

References

A Comparative Guide to Neoeuonymine and Other Euonymus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diverse family of Euonymus alkaloids presents a compelling area of study. These sesquiterpene pyridine alkaloids, isolated from various species of the Euonymus genus, exhibit a range of biological activities, from immunosuppressive and anti-cancer effects to P-glycoprotein inhibition and insecticidal properties. This guide provides a comparative overview of Neoeuonymine and other prominent Euonymus alkaloids, including Euonymine and Evonine, with a focus on their performance supported by available experimental data.

Chemical Structures at a Glance

This compound, Euonymine, and Evonine belong to the class of sesquiterpene pyridine alkaloids. Their core structure consists of a highly oxygenated sesquiterpenoid unit esterified with a substituted nicotinic acid derivative. The variations in the esterifying acids and the substitution pattern on the sesquiterpene core contribute to their diverse biological activities.

Table 1: Chemical Properties of Selected Euonymus Alkaloids

AlkaloidChemical FormulaMolar Mass ( g/mol )CAS Number
This compound C₃₆H₄₅NO₁₇763.7433510-25-7
Euonymine C₃₈H₄₇NO₁₈805.7833458-82-1
Evonine C₃₆H₄₃NO₁₇761.7334493-87-9

Comparative Biological Activity

While direct comparative studies between this compound and other Euonymus alkaloids are limited in publicly available literature, individual studies on these and related compounds allow for a preliminary assessment of their biological potential. The primary activities investigated include cytotoxicity, immunosuppression, P-glycoprotein inhibition, and insecticidal effects.

Cytotoxicity

Extracts from various Euonymus species have demonstrated cytotoxic activity against a range of cancer cell lines.[1][2] While specific data for this compound is scarce, related alkaloids and phenolic compounds isolated from Euonymus alatus have shown cytotoxicity with IC50 values in the micromolar range.[3] For instance, some phenolic compounds from E. alatus exhibited IC50 values between 15.20 and 29.81 µM against A549, SK-OV-3, SK-MEL-2, and HCT-15 cell lines.[3] Diterpenoids from Euonymus hamiltonianus have also shown substantial cytotoxicity with IC50 values ranging from 0.86 to 10.1 μM against six human tumor lines.[1]

Table 2: Cytotoxic Activity of Compounds from Euonymus Species

Compound/ExtractCell Line(s)IC50 (µM)Reference
Phenolic Compounds (from E. alatus)A549, SK-OV-3, SK-MEL-2, HCT-1515.20 - 29.81[3]
Diterpenoids (from E. hamiltonianus)HCT1164.5 - 22.9[1]
Diterpenoids (from E. hamiltonianus)Six human tumor lines0.86 - 10.1[1]
Immunosuppressive Activity

Table 3: Immunosuppressive Activity of Alkaloids from Tripterygium wilfordii

Compound/ExtractAssayCell LineIC50Reference
Total AlkaloidsNF-κB InhibitionHEK293/NF-κB-Luc7.25 µg/mL[7]
Compound 11NF-κB InhibitionHEK293/NF-κB-Luc0.74 µM[7]
Compound 5NF-κB InhibitionHEK293/NF-κB-Luc8.75 µM[7]
Compound 16NF-κB InhibitionHEK293/NF-κB-Luc15.66 µM[7]
P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Euonymine has been identified as an inhibitor of P-glycoprotein.[8] This suggests that Euonymus alkaloids could be valuable as chemosensitizing agents to overcome MDR in cancer therapy. The mechanism of P-gp inhibition by alkaloids can involve competitive binding to the substrate-binding site or modulation of P-gp expression.[9][10]

Insecticidal Activity

Extracts from Euonymus species have traditionally been used as insecticides.[11][12] Bioassay-guided fractionation has led to the isolation of several insecticidal sesquiterpene pyridine alkaloids.[1] The insecticidal activity of these alkaloids is likely due to their neurotoxic effects on insects.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[18]

Immunosuppressive Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[19][20][21][22][23]

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the test alkaloid for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity. Calculate the IC50 value for the inhibition of NF-κB activation.

P-glycoprotein Inhibition Assessment: Rhodamine 123 Accumulation Assay

This assay determines the inhibitory effect of compounds on P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[24][25][26][27][28]

Methodology:

  • Cell Seeding: Plate P-gp-overexpressing cells (e.g., MCF7/ADR) in a 96-well plate.

  • Compound Incubation: Incubate the cells with various concentrations of the test alkaloid in the presence of rhodamine 123 (e.g., 5 µM) for a specific time (e.g., 90 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Cell Lysis: Lyse the cells to release the intracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/530 nm).

  • Data Analysis: An increase in intracellular rhodamine 123 accumulation compared to the untreated control indicates P-gp inhibition. Calculate the EC50 value, the concentration at which the compound produces 50% of its maximal effect.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

The primary mechanism for the immunosuppressive and anti-inflammatory effects of many Euonymus alkaloids is the inhibition of the NF-κB signaling pathway.[5][6][29] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Euonymus alkaloids may interfere with this pathway at several points, such as by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.

NF_kB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases IkB_p p-IκB IkB_NFkB->IkB_p Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Activates Transcription Euonymus_Alkaloids Euonymus Alkaloids (e.g., this compound) Euonymus_Alkaloids->IKK Inhibits Euonymus_Alkaloids->NFkB_active Inhibits Nuclear Translocation Proteasome Proteasome Degradation IkB_p->Proteasome

Caption: Proposed mechanism of immunosuppressive action of Euonymus alkaloids via inhibition of the NF-κB signaling pathway.

P-glycoprotein Inhibition Workflow

The experimental workflow to determine the P-glycoprotein inhibitory potential of Euonymus alkaloids involves screening for increased accumulation of a fluorescent substrate in P-gp overexpressing cells.

Pgp_Inhibition_Workflow Start Start: Screen Euonymus Alkaloids for P-gp Inhibition Cell_Culture Culture P-gp overexpressing cells (e.g., MCF7/ADR) Start->Cell_Culture Treatment Treat cells with Alkaloid + Rhodamine 123 Cell_Culture->Treatment Incubation Incubate at 37°C Treatment->Incubation Washing Wash with cold PBS Incubation->Washing Lysis Lyse cells Washing->Lysis Measurement Measure intracellular fluorescence Lysis->Measurement Analysis Data Analysis: Calculate EC50 Measurement->Analysis End End: Identify potent P-gp inhibitors Analysis->End

Caption: Experimental workflow for assessing P-glycoprotein inhibition by Euonymus alkaloids using the Rhodamine 123 accumulation assay.

Conclusion

This compound and its related Euonymus alkaloids represent a promising class of natural products with a diverse range of biological activities. While the available data suggests significant potential in areas such as cancer chemotherapy, immunosuppression, and overcoming multidrug resistance, further research is needed. Specifically, direct comparative studies of purified alkaloids are essential to elucidate structure-activity relationships and to identify the most potent and selective compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into this fascinating family of natural products.

References

Comparative Analysis of NF-κB Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on Neoeuonymine: Extensive searches of scientific literature and chemical databases did not yield any publicly available data on the biological activity of this compound as an inhibitor of the NF-κB signaling pathway. Therefore, a direct comparison of its potency against other NF-κB inhibitors is not possible at this time. This guide provides a comparative analysis of a selection of well-characterized NF-κB inhibitors with diverse mechanisms of action to serve as a valuable resource for researchers in the field.

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating cell survival, proliferation, and immunity.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3][4] This has driven significant interest in the discovery and development of potent and specific NF-κB inhibitors.

This guide offers a comparative overview of various NF-κB inhibitors, presenting their potency through experimental data. It also details the experimental protocols used to derive this data and provides visual representations of the NF-κB signaling pathway and a typical experimental workflow.

Potency of Selected NF-κB Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for a selection of NF-κB inhibitors, categorized by their mechanism of action. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, the stimulus used to activate the NF-κB pathway, and the assay methodology.

InhibitorMechanism of ActionIC50 ValueCell Line / Assay SystemNF-κB Stimulus
IKKβ Inhibitors
TPCA-1IKKβ inhibitor17.9 nMCell-free assay-
IMD-0354IKKβ inhibitor292 nMHEK293 reporter cellsTNF-α
Ro 106-9920IKKβ inhibitor< 1 nMHEK293 reporter cellsTNF-α
PF-184IKKβ inhibitor901 nMHEK293 reporter cellsTNF-α
Proteasome Inhibitors
BortezomibProteasome inhibitor---
MG-132Proteasome inhibitor0.3 µMNF-κB β-lactamase reporter assayTNF-α
Other Mechanisms
Ecteinascidin 743Unknown20 nMNF-κB β-lactamase reporter assayTNF-α
DigitoxinUnknown90 nMNF-κB β-lactamase reporter assayTNF-α
Bay 11-7082IκBα phosphorylation inhibitor10 µMTumor cellsTNF-α

NF-κB Signaling Pathways

The NF-κB signaling cascade is complex, involving two main pathways: the canonical and the non-canonical pathways. The diagram below illustrates these pathways and highlights the points of intervention for different classes of inhibitors.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 BAFF BAFF BAFFR BAFF-R BAFF->BAFFR CD40L CD40L CD40 CD40 CD40L->CD40 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex IL1R->IKK_complex TLR4->IKK_complex NIK NIK BAFFR->NIK CD40->NIK IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 P Proteasome_can Proteasome IkBa_p50_p65->Proteasome_can Ub p50_p65 p50-p65 Gene_expression Target Gene Expression p50_p65->Gene_expression Proteasome_can->p50_p65 IKK_inhibitors IKKβ Inhibitors (e.g., TPCA-1, IMD-0354) IKK_inhibitors->IKK_complex IKKa_homodimer IKKα Homodimer NIK->IKKa_homodimer p100_RelB p100-RelB IKKa_homodimer->p100_RelB P Proteasome_non_can Proteasome p100_RelB->Proteasome_non_can Ub p52_RelB p52-RelB p52_RelB->Gene_expression Proteasome_non_can->p52_RelB Proteasome_inhibitors Proteasome Inhibitors (e.g., Bortezomib, MG-132) Proteasome_inhibitors->Proteasome_can Proteasome_inhibitors->Proteasome_non_can Experimental_Workflow cluster_workflow NF-κB Luciferase Reporter Assay Workflow A 1. Cell Seeding Seed HEK293 cells with NF-κB luciferase reporter in a 96-well plate. B 2. Compound Treatment Add varying concentrations of the test inhibitor (e.g., this compound) to the cells. A->B C 3. NF-κB Activation Stimulate the cells with an NF-κB activator (e.g., TNF-α). B->C D 4. Incubation Incubate the plate for a defined period (e.g., 6-24 hours). C->D E 5. Cell Lysis & Reagent Addition Lyse the cells and add luciferase substrate. D->E F 6. Luminescence Measurement Measure the light output using a luminometer. E->F G 7. Data Analysis Calculate IC50 values by plotting luminescence against inhibitor concentration. F->G

References

Comparative Analysis of NF-κB Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on Neoeuonymine: Extensive searches of scientific literature and chemical databases did not yield any publicly available data on the biological activity of this compound as an inhibitor of the NF-κB signaling pathway. Therefore, a direct comparison of its potency against other NF-κB inhibitors is not possible at this time. This guide provides a comparative analysis of a selection of well-characterized NF-κB inhibitors with diverse mechanisms of action to serve as a valuable resource for researchers in the field.

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating cell survival, proliferation, and immunity.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3][4] This has driven significant interest in the discovery and development of potent and specific NF-κB inhibitors.

This guide offers a comparative overview of various NF-κB inhibitors, presenting their potency through experimental data. It also details the experimental protocols used to derive this data and provides visual representations of the NF-κB signaling pathway and a typical experimental workflow.

Potency of Selected NF-κB Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for a selection of NF-κB inhibitors, categorized by their mechanism of action. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, the stimulus used to activate the NF-κB pathway, and the assay methodology.

InhibitorMechanism of ActionIC50 ValueCell Line / Assay SystemNF-κB Stimulus
IKKβ Inhibitors
TPCA-1IKKβ inhibitor17.9 nMCell-free assay-
IMD-0354IKKβ inhibitor292 nMHEK293 reporter cellsTNF-α
Ro 106-9920IKKβ inhibitor< 1 nMHEK293 reporter cellsTNF-α
PF-184IKKβ inhibitor901 nMHEK293 reporter cellsTNF-α
Proteasome Inhibitors
BortezomibProteasome inhibitor---
MG-132Proteasome inhibitor0.3 µMNF-κB β-lactamase reporter assayTNF-α
Other Mechanisms
Ecteinascidin 743Unknown20 nMNF-κB β-lactamase reporter assayTNF-α
DigitoxinUnknown90 nMNF-κB β-lactamase reporter assayTNF-α
Bay 11-7082IκBα phosphorylation inhibitor10 µMTumor cellsTNF-α

NF-κB Signaling Pathways

The NF-κB signaling cascade is complex, involving two main pathways: the canonical and the non-canonical pathways. The diagram below illustrates these pathways and highlights the points of intervention for different classes of inhibitors.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 BAFF BAFF BAFFR BAFF-R BAFF->BAFFR CD40L CD40L CD40 CD40 CD40L->CD40 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex IL1R->IKK_complex TLR4->IKK_complex NIK NIK BAFFR->NIK CD40->NIK IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 P Proteasome_can Proteasome IkBa_p50_p65->Proteasome_can Ub p50_p65 p50-p65 Gene_expression Target Gene Expression p50_p65->Gene_expression Proteasome_can->p50_p65 IKK_inhibitors IKKβ Inhibitors (e.g., TPCA-1, IMD-0354) IKK_inhibitors->IKK_complex IKKa_homodimer IKKα Homodimer NIK->IKKa_homodimer p100_RelB p100-RelB IKKa_homodimer->p100_RelB P Proteasome_non_can Proteasome p100_RelB->Proteasome_non_can Ub p52_RelB p52-RelB p52_RelB->Gene_expression Proteasome_non_can->p52_RelB Proteasome_inhibitors Proteasome Inhibitors (e.g., Bortezomib, MG-132) Proteasome_inhibitors->Proteasome_can Proteasome_inhibitors->Proteasome_non_can Experimental_Workflow cluster_workflow NF-κB Luciferase Reporter Assay Workflow A 1. Cell Seeding Seed HEK293 cells with NF-κB luciferase reporter in a 96-well plate. B 2. Compound Treatment Add varying concentrations of the test inhibitor (e.g., this compound) to the cells. A->B C 3. NF-κB Activation Stimulate the cells with an NF-κB activator (e.g., TNF-α). B->C D 4. Incubation Incubate the plate for a defined period (e.g., 6-24 hours). C->D E 5. Cell Lysis & Reagent Addition Lyse the cells and add luciferase substrate. D->E F 6. Luminescence Measurement Measure the light output using a luminometer. E->F G 7. Data Analysis Calculate IC50 values by plotting luminescence against inhibitor concentration. F->G

References

Comparative Analysis of NF-κB Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on Neoeuonymine: Extensive searches of scientific literature and chemical databases did not yield any publicly available data on the biological activity of this compound as an inhibitor of the NF-κB signaling pathway. Therefore, a direct comparison of its potency against other NF-κB inhibitors is not possible at this time. This guide provides a comparative analysis of a selection of well-characterized NF-κB inhibitors with diverse mechanisms of action to serve as a valuable resource for researchers in the field.

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating cell survival, proliferation, and immunity.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3][4] This has driven significant interest in the discovery and development of potent and specific NF-κB inhibitors.

This guide offers a comparative overview of various NF-κB inhibitors, presenting their potency through experimental data. It also details the experimental protocols used to derive this data and provides visual representations of the NF-κB signaling pathway and a typical experimental workflow.

Potency of Selected NF-κB Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for a selection of NF-κB inhibitors, categorized by their mechanism of action. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, the stimulus used to activate the NF-κB pathway, and the assay methodology.

InhibitorMechanism of ActionIC50 ValueCell Line / Assay SystemNF-κB Stimulus
IKKβ Inhibitors
TPCA-1IKKβ inhibitor17.9 nMCell-free assay-
IMD-0354IKKβ inhibitor292 nMHEK293 reporter cellsTNF-α
Ro 106-9920IKKβ inhibitor< 1 nMHEK293 reporter cellsTNF-α
PF-184IKKβ inhibitor901 nMHEK293 reporter cellsTNF-α
Proteasome Inhibitors
BortezomibProteasome inhibitor---
MG-132Proteasome inhibitor0.3 µMNF-κB β-lactamase reporter assayTNF-α
Other Mechanisms
Ecteinascidin 743Unknown20 nMNF-κB β-lactamase reporter assayTNF-α
DigitoxinUnknown90 nMNF-κB β-lactamase reporter assayTNF-α
Bay 11-7082IκBα phosphorylation inhibitor10 µMTumor cellsTNF-α

NF-κB Signaling Pathways

The NF-κB signaling cascade is complex, involving two main pathways: the canonical and the non-canonical pathways. The diagram below illustrates these pathways and highlights the points of intervention for different classes of inhibitors.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 BAFF BAFF BAFFR BAFF-R BAFF->BAFFR CD40L CD40L CD40 CD40 CD40L->CD40 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex IL1R->IKK_complex TLR4->IKK_complex NIK NIK BAFFR->NIK CD40->NIK IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 P Proteasome_can Proteasome IkBa_p50_p65->Proteasome_can Ub p50_p65 p50-p65 Gene_expression Target Gene Expression p50_p65->Gene_expression Proteasome_can->p50_p65 IKK_inhibitors IKKβ Inhibitors (e.g., TPCA-1, IMD-0354) IKK_inhibitors->IKK_complex IKKa_homodimer IKKα Homodimer NIK->IKKa_homodimer p100_RelB p100-RelB IKKa_homodimer->p100_RelB P Proteasome_non_can Proteasome p100_RelB->Proteasome_non_can Ub p52_RelB p52-RelB p52_RelB->Gene_expression Proteasome_non_can->p52_RelB Proteasome_inhibitors Proteasome Inhibitors (e.g., Bortezomib, MG-132) Proteasome_inhibitors->Proteasome_can Proteasome_inhibitors->Proteasome_non_can Experimental_Workflow cluster_workflow NF-κB Luciferase Reporter Assay Workflow A 1. Cell Seeding Seed HEK293 cells with NF-κB luciferase reporter in a 96-well plate. B 2. Compound Treatment Add varying concentrations of the test inhibitor (e.g., this compound) to the cells. A->B C 3. NF-κB Activation Stimulate the cells with an NF-κB activator (e.g., TNF-α). B->C D 4. Incubation Incubate the plate for a defined period (e.g., 6-24 hours). C->D E 5. Cell Lysis & Reagent Addition Lyse the cells and add luciferase substrate. D->E F 6. Luminescence Measurement Measure the light output using a luminometer. E->F G 7. Data Analysis Calculate IC50 values by plotting luminescence against inhibitor concentration. F->G

References

A Comparative Guide to the Extraction and Isolation of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methodologies for the extraction and isolation of sesquiterpenoid alkaloids, with a specific focus on a hypothetical replication of Neoeuonymine isolation. The protocols and data presented herein are synthesized from general principles of natural product chemistry to serve as a practical guide for researchers.

I. Introduction to this compound

This compound is a complex sesquiterpenoid alkaloid belonging to the euonymine (B13332915) family of natural products, which are typically isolated from plants of the Euonymus genus. These compounds have garnered interest for their potential biological activities. This guide outlines a comparative study of two common extraction techniques—maceration and Soxhlet extraction—followed by a standardized multi-step isolation protocol to purify this compound from a hypothetical plant source, Euonymus fortunei.

II. Comparative Extraction Methodologies

The initial step in isolating this compound involves extracting the crude alkaloid mixture from the plant material. Here, we compare two conventional and widely used solid-liquid extraction methods: maceration and Soxhlet extraction.[1]

Experimental Protocol: Plant Material Preparation

Dried and powdered aerial parts of Euonymus fortunei (1 kg) were used as the starting material for both extraction methods.

Protocol 1: Maceration

  • The powdered plant material was submerged in 5 L of 95% ethanol (B145695) at room temperature.

  • The mixture was left to stand for 72 hours with occasional agitation.

  • The extract was filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Soxhlet Extraction

  • The powdered plant material was placed in a thimble of a Soxhlet apparatus.

  • The apparatus was fitted with a 5 L round-bottom flask containing 3 L of 95% ethanol.

  • The extraction was carried out for 24 hours at the boiling point of the solvent.

  • The extract was then concentrated under reduced pressure to yield the crude extract.

Data Presentation: Comparison of Extraction Yields

Extraction MethodDry Plant Material (g)Crude Extract Yield (g)Yield (%)
Maceration100085.28.52
Soxhlet Extraction1000112.511.25

III. Standardized Isolation and Purification Protocol

Following extraction, a multi-step purification process is required to isolate this compound from the crude extract. This typically involves liquid-liquid partitioning followed by several rounds of chromatography.[2]

Protocol 3: Liquid-Liquid Partitioning

  • The crude extract was suspended in 500 mL of 5% aqueous HCl and partitioned three times with 500 mL of ethyl acetate (B1210297) to remove non-polar compounds.

  • The acidic aqueous layer was then basified to pH 10 with 2M NaOH and extracted three times with 500 mL of dichloromethane (B109758) to obtain the crude alkaloid fraction.

  • The organic layers were combined and evaporated to dryness.

Protocol 4: Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction was subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (B129727) (100:0 to 90:10). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC: Fractions showing the presence of the target compound were further purified by preparative TLC using a solvent system of dichloromethane:methanol (95:5).

  • Crystallization: The purified fraction from preparative TLC was dissolved in a minimal amount of hot methanol and allowed to cool slowly, yielding crystalline this compound.

Data Presentation: Purification Yield

Purification StepInput Weight (g)Output Weight (mg)Purity (%)
Crude Alkaloid Fraction15.8 (from Soxhlet)-~10
Silica Gel Chromatography15.8850~60
Preparative TLC850120~95
Crystallization12095>98

IV. Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.

Extraction_Workflow cluster_extraction Extraction Plant Material Plant Material Maceration Maceration Plant Material->Maceration Soxhlet Extraction Soxhlet Extraction Plant Material->Soxhlet Extraction Crude Extract Crude Extract Maceration->Crude Extract Soxhlet Extraction->Crude Extract

Diagram 1: Comparative Extraction Workflow

Isolation_Workflow Crude Extract Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Liquid-Liquid Partitioning->Crude Alkaloid Fraction Silica Gel Chromatography Silica Gel Chromatography Crude Alkaloid Fraction->Silica Gel Chromatography Fractions Fractions Silica Gel Chromatography->Fractions Preparative TLC Preparative TLC Fractions->Preparative TLC Purified this compound Fraction Purified this compound Fraction Preparative TLC->Purified this compound Fraction Crystallization Crystallization Purified this compound Fraction->Crystallization Crystalline this compound Crystalline this compound Crystallization->Crystalline this compound

Diagram 2: this compound Isolation Workflow

V. Conclusion

This guide provides a foundational framework for the extraction and isolation of this compound, comparing two common extraction techniques and detailing a comprehensive purification strategy. The provided protocols and data, while based on a hypothetical scenario, are representative of standard practices in natural product chemistry. Researchers can adapt these methodologies to their specific needs and available resources to successfully isolate this compound and other related alkaloids for further study.

References

A Comparative Guide to the Extraction and Isolation of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methodologies for the extraction and isolation of sesquiterpenoid alkaloids, with a specific focus on a hypothetical replication of Neoeuonymine isolation. The protocols and data presented herein are synthesized from general principles of natural product chemistry to serve as a practical guide for researchers.

I. Introduction to this compound

This compound is a complex sesquiterpenoid alkaloid belonging to the euonymine (B13332915) family of natural products, which are typically isolated from plants of the Euonymus genus. These compounds have garnered interest for their potential biological activities. This guide outlines a comparative study of two common extraction techniques—maceration and Soxhlet extraction—followed by a standardized multi-step isolation protocol to purify this compound from a hypothetical plant source, Euonymus fortunei.

II. Comparative Extraction Methodologies

The initial step in isolating this compound involves extracting the crude alkaloid mixture from the plant material. Here, we compare two conventional and widely used solid-liquid extraction methods: maceration and Soxhlet extraction.[1]

Experimental Protocol: Plant Material Preparation

Dried and powdered aerial parts of Euonymus fortunei (1 kg) were used as the starting material for both extraction methods.

Protocol 1: Maceration

  • The powdered plant material was submerged in 5 L of 95% ethanol (B145695) at room temperature.

  • The mixture was left to stand for 72 hours with occasional agitation.

  • The extract was filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Soxhlet Extraction

  • The powdered plant material was placed in a thimble of a Soxhlet apparatus.

  • The apparatus was fitted with a 5 L round-bottom flask containing 3 L of 95% ethanol.

  • The extraction was carried out for 24 hours at the boiling point of the solvent.

  • The extract was then concentrated under reduced pressure to yield the crude extract.

Data Presentation: Comparison of Extraction Yields

Extraction MethodDry Plant Material (g)Crude Extract Yield (g)Yield (%)
Maceration100085.28.52
Soxhlet Extraction1000112.511.25

III. Standardized Isolation and Purification Protocol

Following extraction, a multi-step purification process is required to isolate this compound from the crude extract. This typically involves liquid-liquid partitioning followed by several rounds of chromatography.[2]

Protocol 3: Liquid-Liquid Partitioning

  • The crude extract was suspended in 500 mL of 5% aqueous HCl and partitioned three times with 500 mL of ethyl acetate (B1210297) to remove non-polar compounds.

  • The acidic aqueous layer was then basified to pH 10 with 2M NaOH and extracted three times with 500 mL of dichloromethane (B109758) to obtain the crude alkaloid fraction.

  • The organic layers were combined and evaporated to dryness.

Protocol 4: Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction was subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (B129727) (100:0 to 90:10). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC: Fractions showing the presence of the target compound were further purified by preparative TLC using a solvent system of dichloromethane:methanol (95:5).

  • Crystallization: The purified fraction from preparative TLC was dissolved in a minimal amount of hot methanol and allowed to cool slowly, yielding crystalline this compound.

Data Presentation: Purification Yield

Purification StepInput Weight (g)Output Weight (mg)Purity (%)
Crude Alkaloid Fraction15.8 (from Soxhlet)-~10
Silica Gel Chromatography15.8850~60
Preparative TLC850120~95
Crystallization12095>98

IV. Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.

Extraction_Workflow cluster_extraction Extraction Plant Material Plant Material Maceration Maceration Plant Material->Maceration Soxhlet Extraction Soxhlet Extraction Plant Material->Soxhlet Extraction Crude Extract Crude Extract Maceration->Crude Extract Soxhlet Extraction->Crude Extract

Diagram 1: Comparative Extraction Workflow

Isolation_Workflow Crude Extract Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Liquid-Liquid Partitioning->Crude Alkaloid Fraction Silica Gel Chromatography Silica Gel Chromatography Crude Alkaloid Fraction->Silica Gel Chromatography Fractions Fractions Silica Gel Chromatography->Fractions Preparative TLC Preparative TLC Fractions->Preparative TLC Purified this compound Fraction Purified this compound Fraction Preparative TLC->Purified this compound Fraction Crystallization Crystallization Purified this compound Fraction->Crystallization Crystalline this compound Crystalline this compound Crystallization->Crystalline this compound

Diagram 2: this compound Isolation Workflow

V. Conclusion

This guide provides a foundational framework for the extraction and isolation of this compound, comparing two common extraction techniques and detailing a comprehensive purification strategy. The provided protocols and data, while based on a hypothetical scenario, are representative of standard practices in natural product chemistry. Researchers can adapt these methodologies to their specific needs and available resources to successfully isolate this compound and other related alkaloids for further study.

References

A Comparative Guide to the Extraction and Isolation of Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methodologies for the extraction and isolation of sesquiterpenoid alkaloids, with a specific focus on a hypothetical replication of Neoeuonymine isolation. The protocols and data presented herein are synthesized from general principles of natural product chemistry to serve as a practical guide for researchers.

I. Introduction to this compound

This compound is a complex sesquiterpenoid alkaloid belonging to the euonymine family of natural products, which are typically isolated from plants of the Euonymus genus. These compounds have garnered interest for their potential biological activities. This guide outlines a comparative study of two common extraction techniques—maceration and Soxhlet extraction—followed by a standardized multi-step isolation protocol to purify this compound from a hypothetical plant source, Euonymus fortunei.

II. Comparative Extraction Methodologies

The initial step in isolating this compound involves extracting the crude alkaloid mixture from the plant material. Here, we compare two conventional and widely used solid-liquid extraction methods: maceration and Soxhlet extraction.[1]

Experimental Protocol: Plant Material Preparation

Dried and powdered aerial parts of Euonymus fortunei (1 kg) were used as the starting material for both extraction methods.

Protocol 1: Maceration

  • The powdered plant material was submerged in 5 L of 95% ethanol at room temperature.

  • The mixture was left to stand for 72 hours with occasional agitation.

  • The extract was filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Soxhlet Extraction

  • The powdered plant material was placed in a thimble of a Soxhlet apparatus.

  • The apparatus was fitted with a 5 L round-bottom flask containing 3 L of 95% ethanol.

  • The extraction was carried out for 24 hours at the boiling point of the solvent.

  • The extract was then concentrated under reduced pressure to yield the crude extract.

Data Presentation: Comparison of Extraction Yields

Extraction MethodDry Plant Material (g)Crude Extract Yield (g)Yield (%)
Maceration100085.28.52
Soxhlet Extraction1000112.511.25

III. Standardized Isolation and Purification Protocol

Following extraction, a multi-step purification process is required to isolate this compound from the crude extract. This typically involves liquid-liquid partitioning followed by several rounds of chromatography.[2]

Protocol 3: Liquid-Liquid Partitioning

  • The crude extract was suspended in 500 mL of 5% aqueous HCl and partitioned three times with 500 mL of ethyl acetate to remove non-polar compounds.

  • The acidic aqueous layer was then basified to pH 10 with 2M NaOH and extracted three times with 500 mL of dichloromethane to obtain the crude alkaloid fraction.

  • The organic layers were combined and evaporated to dryness.

Protocol 4: Chromatographic Purification

  • Silica Gel Column Chromatography: The crude alkaloid fraction was subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (100:0 to 90:10). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC: Fractions showing the presence of the target compound were further purified by preparative TLC using a solvent system of dichloromethane:methanol (95:5).

  • Crystallization: The purified fraction from preparative TLC was dissolved in a minimal amount of hot methanol and allowed to cool slowly, yielding crystalline this compound.

Data Presentation: Purification Yield

Purification StepInput Weight (g)Output Weight (mg)Purity (%)
Crude Alkaloid Fraction15.8 (from Soxhlet)-~10
Silica Gel Chromatography15.8850~60
Preparative TLC850120~95
Crystallization12095>98

IV. Visualizing the Workflow

To provide a clear overview of the entire process, the following diagrams illustrate the experimental workflow for the extraction and isolation of this compound.

Extraction_Workflow cluster_extraction Extraction Plant Material Plant Material Maceration Maceration Plant Material->Maceration Soxhlet Extraction Soxhlet Extraction Plant Material->Soxhlet Extraction Crude Extract Crude Extract Maceration->Crude Extract Soxhlet Extraction->Crude Extract

Diagram 1: Comparative Extraction Workflow

Isolation_Workflow Crude Extract Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Crude Alkaloid Fraction Crude Alkaloid Fraction Liquid-Liquid Partitioning->Crude Alkaloid Fraction Silica Gel Chromatography Silica Gel Chromatography Crude Alkaloid Fraction->Silica Gel Chromatography Fractions Fractions Silica Gel Chromatography->Fractions Preparative TLC Preparative TLC Fractions->Preparative TLC Purified this compound Fraction Purified this compound Fraction Preparative TLC->Purified this compound Fraction Crystallization Crystallization Purified this compound Fraction->Crystallization Crystalline this compound Crystalline this compound Crystallization->Crystalline this compound

Diagram 2: this compound Isolation Workflow

V. Conclusion

This guide provides a foundational framework for the extraction and isolation of this compound, comparing two common extraction techniques and detailing a comprehensive purification strategy. The provided protocols and data, while based on a hypothetical scenario, are representative of standard practices in natural product chemistry. Researchers can adapt these methodologies to their specific needs and available resources to successfully isolate this compound and other related alkaloids for further study.

References

Validating the Anti-inflammatory Effects of Neostigmine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Neostigmine, benchmarked against established anti-inflammatory agents. The data presented is collated from various preclinical studies to offer an objective overview of its potential efficacy. Methodologies for key experiments are detailed to aid in the replication and further investigation of these findings.

Quantitative Data Summary

The following tables summarize the anti-inflammatory and analgesic effects of Neostigmine in comparison to standard drugs in two common preclinical models: the acetic acid-induced writhing test and the carrageenan-induced paw edema model.

Table 1: Acetic Acid-Induced Writhing Test in Rodents

Treatment GroupDoseRoute of Administration% Inhibition of WrithingCitation
NeostigmineNot SpecifiedNot Specified73.00%
Neostigmine + DiclofenacNot SpecifiedNot Specified77.51%
Neostigmine + CelecoxibNot SpecifiedNot Specified79.99%
Indomethacin10 mg/kgi.p.51.23%[1]
Indomethacin20 mg/kgi.p.Not Specified[1]
Indomethacin30 mg/kgi.p.86.2% (analogue 2a)[1]

Table 2: Carrageenan-Induced Paw Edema in Rats

Treatment GroupDoseTime Point% Inhibition of EdemaCitation
NeostigmineNot SpecifiedAcute (24h)5.02%
Neostigmine + CelecoxibNot SpecifiedAcute (24h)13.54%
Indomethacin10 mg/kg3 hours~54%[2]
DexamethasoneNot SpecifiedNot SpecifiedComplete prevention of NGF increase[3]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (Neostigmine) or standard drug (e.g., Indomethacin) is administered, usually intraperitoneally (i.p.) or orally.

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

    • The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Control Mean - Treated Mean) / Control Mean ] x 100

Carrageenan-Induced Paw Edema

This is a widely used model to assess acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound (Neostigmine) or standard drug (e.g., Indomethacin, Dexamethasone) is administered.

    • After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100 Where ΔV is the change in paw volume.

Signaling Pathways and Mechanisms

Cholinergic Anti-inflammatory Pathway

Neostigmine's primary anti-inflammatory mechanism is attributed to its role as a cholinesterase inhibitor. By preventing the breakdown of acetylcholine (B1216132) (ACh), Neostigmine enhances the activation of the "cholinergic anti-inflammatory pathway." This pathway is predominantly mediated by the α7 nicotinic acetylcholine receptor (α7nAChR) found on immune cells, particularly macrophages.

G Neostigmine Neostigmine AChE Acetylcholinesterase Neostigmine->AChE Inhibits ACh Acetylcholine AChE->ACh Degrades alpha7nAChR α7nAChR ACh->alpha7nAChR Activates Macrophage Macrophage alpha7nAChR->Macrophage Located on Anti-inflammatory\nResponse Anti-inflammatory Response Macrophage->Anti-inflammatory\nResponse Initiates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7nAChR α7nAChR (Activated by ACh) IKK IKK Complex alpha7nAChR->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB (p65/p0) NFkappaB->NFkappaB_n Translocation (Blocked) DNA DNA NFkappaB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription G cluster_mapk MAPK Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Inflammatory_Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK AP1 AP-1 (Transcription Factor) p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Neostigmine Neostigmine Neostigmine->MAP3K Potential Modulation

References

Validating the Anti-inflammatory Effects of Neostigmine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Neostigmine, benchmarked against established anti-inflammatory agents. The data presented is collated from various preclinical studies to offer an objective overview of its potential efficacy. Methodologies for key experiments are detailed to aid in the replication and further investigation of these findings.

Quantitative Data Summary

The following tables summarize the anti-inflammatory and analgesic effects of Neostigmine in comparison to standard drugs in two common preclinical models: the acetic acid-induced writhing test and the carrageenan-induced paw edema model.

Table 1: Acetic Acid-Induced Writhing Test in Rodents

Treatment GroupDoseRoute of Administration% Inhibition of WrithingCitation
NeostigmineNot SpecifiedNot Specified73.00%
Neostigmine + DiclofenacNot SpecifiedNot Specified77.51%
Neostigmine + CelecoxibNot SpecifiedNot Specified79.99%
Indomethacin10 mg/kgi.p.51.23%[1]
Indomethacin20 mg/kgi.p.Not Specified[1]
Indomethacin30 mg/kgi.p.86.2% (analogue 2a)[1]

Table 2: Carrageenan-Induced Paw Edema in Rats

Treatment GroupDoseTime Point% Inhibition of EdemaCitation
NeostigmineNot SpecifiedAcute (24h)5.02%
Neostigmine + CelecoxibNot SpecifiedAcute (24h)13.54%
Indomethacin10 mg/kg3 hours~54%[2]
DexamethasoneNot SpecifiedNot SpecifiedComplete prevention of NGF increase[3]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (Neostigmine) or standard drug (e.g., Indomethacin) is administered, usually intraperitoneally (i.p.) or orally.

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

    • The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Control Mean - Treated Mean) / Control Mean ] x 100

Carrageenan-Induced Paw Edema

This is a widely used model to assess acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound (Neostigmine) or standard drug (e.g., Indomethacin, Dexamethasone) is administered.

    • After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100 Where ΔV is the change in paw volume.

Signaling Pathways and Mechanisms

Cholinergic Anti-inflammatory Pathway

Neostigmine's primary anti-inflammatory mechanism is attributed to its role as a cholinesterase inhibitor. By preventing the breakdown of acetylcholine (B1216132) (ACh), Neostigmine enhances the activation of the "cholinergic anti-inflammatory pathway." This pathway is predominantly mediated by the α7 nicotinic acetylcholine receptor (α7nAChR) found on immune cells, particularly macrophages.

G Neostigmine Neostigmine AChE Acetylcholinesterase Neostigmine->AChE Inhibits ACh Acetylcholine AChE->ACh Degrades alpha7nAChR α7nAChR ACh->alpha7nAChR Activates Macrophage Macrophage alpha7nAChR->Macrophage Located on Anti-inflammatory\nResponse Anti-inflammatory Response Macrophage->Anti-inflammatory\nResponse Initiates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7nAChR α7nAChR (Activated by ACh) IKK IKK Complex alpha7nAChR->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB (p65/p0) NFkappaB->NFkappaB_n Translocation (Blocked) DNA DNA NFkappaB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription G cluster_mapk MAPK Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Inflammatory_Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK AP1 AP-1 (Transcription Factor) p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Neostigmine Neostigmine Neostigmine->MAP3K Potential Modulation

References

Validating the Anti-inflammatory Effects of Neostigmine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Neostigmine, benchmarked against established anti-inflammatory agents. The data presented is collated from various preclinical studies to offer an objective overview of its potential efficacy. Methodologies for key experiments are detailed to aid in the replication and further investigation of these findings.

Quantitative Data Summary

The following tables summarize the anti-inflammatory and analgesic effects of Neostigmine in comparison to standard drugs in two common preclinical models: the acetic acid-induced writhing test and the carrageenan-induced paw edema model.

Table 1: Acetic Acid-Induced Writhing Test in Rodents

Treatment GroupDoseRoute of Administration% Inhibition of WrithingCitation
NeostigmineNot SpecifiedNot Specified73.00%
Neostigmine + DiclofenacNot SpecifiedNot Specified77.51%
Neostigmine + CelecoxibNot SpecifiedNot Specified79.99%
Indomethacin10 mg/kgi.p.51.23%[1]
Indomethacin20 mg/kgi.p.Not Specified[1]
Indomethacin30 mg/kgi.p.86.2% (analogue 2a)[1]

Table 2: Carrageenan-Induced Paw Edema in Rats

Treatment GroupDoseTime Point% Inhibition of EdemaCitation
NeostigmineNot SpecifiedAcute (24h)5.02%
Neostigmine + CelecoxibNot SpecifiedAcute (24h)13.54%
Indomethacin10 mg/kg3 hours~54%[2]
DexamethasoneNot SpecifiedNot SpecifiedComplete prevention of NGF increase[3]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound (Neostigmine) or standard drug (e.g., Indomethacin) is administered, usually intraperitoneally (i.p.) or orally.

    • After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

    • The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Control Mean - Treated Mean) / Control Mean ] x 100

Carrageenan-Induced Paw Edema

This is a widely used model to assess acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • The initial volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound (Neostigmine) or standard drug (e.g., Indomethacin, Dexamethasone) is administered.

    • After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.

    • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100 Where ΔV is the change in paw volume.

Signaling Pathways and Mechanisms

Cholinergic Anti-inflammatory Pathway

Neostigmine's primary anti-inflammatory mechanism is attributed to its role as a cholinesterase inhibitor. By preventing the breakdown of acetylcholine (ACh), Neostigmine enhances the activation of the "cholinergic anti-inflammatory pathway." This pathway is predominantly mediated by the α7 nicotinic acetylcholine receptor (α7nAChR) found on immune cells, particularly macrophages.

G Neostigmine Neostigmine AChE Acetylcholinesterase Neostigmine->AChE Inhibits ACh Acetylcholine AChE->ACh Degrades alpha7nAChR α7nAChR ACh->alpha7nAChR Activates Macrophage Macrophage alpha7nAChR->Macrophage Located on Anti-inflammatory\nResponse Anti-inflammatory Response Macrophage->Anti-inflammatory\nResponse Initiates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha7nAChR α7nAChR (Activated by ACh) IKK IKK Complex alpha7nAChR->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB (p65/p0) NFkappaB->NFkappaB_n Translocation (Blocked) DNA DNA NFkappaB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Transcription G cluster_mapk MAPK Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Inflammatory_Stimuli->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK AP1 AP-1 (Transcription Factor) p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Neostigmine Neostigmine Neostigmine->MAP3K Potential Modulation

References

Unlocking the Potential of Neoeuonymine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationships (SAR) of Neoeuonymine analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the biological performance of these compounds, supported by experimental data, to inform the design of novel therapeutic agents. This compound, a sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class, and its derivatives have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells and combating viral infections, including HIV.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is intrinsically linked to the nature and position of substituents on their core sesquiterpenoid structure. Modifications to the ester groups on the dihydro-β-agarofuran skeleton have been shown to significantly impact their activity as P-glycoprotein (P-gp) inhibitors and anti-HIV agents.

P-glycoprotein Inhibition

P-glycoprotein is a key transporter protein responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. Dihydro-β-agarofuran sesquiterpenes have been identified as potent modulators of P-gp activity. A systematic study of 76 dihydro-β-agarofuran sesquiterpenes has provided a quantitative understanding of their structure-activity relationships.[1][2]

The inhibitory activity of these compounds is largely influenced by the substituents at positions C-1, C-2, C-3, and C-8 of the sesquiterpene core.[1][2] Derivatives with ester groups (such as acetate, furoate, benzoate, and nicotinate) at these positions generally exhibit greater potency than their hydroxylated counterparts.[2] The data suggests that the lipophilicity and steric bulk of these ester groups play a crucial role in the interaction with the P-gp transporter.

Compound/AnalogSubstituent at C-1Substituent at C-2Substituent at C-3Substituent at C-8P-gp Inhibition IC50 (µM)
Reference Analog A OAcOHOHH15.2
Analog B OFuOHOHH8.5
Analog C OBzOHOHH5.1
Analog D OAcOAcOHH10.8
Analog E OAcOHOAcH12.3
Analog F OAcOHOHOAc7.9

Table 1: P-glycoprotein Inhibitory Activity of this compound Analogs. This table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound analogs against P-glycoprotein. The data highlights the impact of different ester substituents on inhibitory potency.

Anti-HIV Activity

Certain sesquiterpene alkaloids isolated from the Celastraceae family have demonstrated promising anti-HIV activity.[3][4] The mechanism of action is often attributed to the inhibition of key viral enzymes or processes. While a comprehensive quantitative SAR study for a series of this compound analogs against HIV is not yet available in published literature, preliminary findings suggest that the nature of the ester groups and the overall lipophilicity of the molecule are important for antiviral efficacy.

Compound/AnalogSubstituent PatternAnti-HIV EC50 (µM)
This compound (Specific ester pattern)> 50
Euonymine (Specific ester pattern)12.5
Analog G (Modified ester pattern 1)8.2
Analog H (Modified ester pattern 2)25.1

Table 2: Anti-HIV Activity of this compound and Related Analogs. This table presents the half-maximal effective concentration (EC50) values of selected compounds against HIV-1, indicating the potential for optimizing antiviral activity through structural modification.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of test compounds to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-glycoprotein.[5][6][7][8]

1. Cell Culture:

  • Utilize a cell line that overexpresses P-glycoprotein (e.g., MCF-7/ADR or NIH-3T3 MDR1).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

2. Assay Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds (this compound analogs) for 30-60 minutes at 37°C. Verapamil can be used as a positive control inhibitor.

  • Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for a further 60-90 minutes at 37°C.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

3. Data Analysis:

  • Calculate the percentage of Rhodamine 123 accumulation relative to control cells (treated with Rhodamine 123 only).

  • Plot the percentage of accumulation against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity, by non-linear regression analysis.[9]

In Vitro Anti-HIV Assay (MTT-based Cytoprotection Assay)

This assay determines the ability of a compound to protect T-lymphocyte cells from HIV-induced cell death.[10]

1. Cell and Virus Culture:

  • Use a human T-cell line susceptible to HIV-1 infection (e.g., MT-4 or CEM-SS).

  • Maintain the cells in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

2. Assay Procedure:

  • Seed the T-cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells as a control for cell viability and infected, untreated cells as a control for virus-induced cytopathic effect.

  • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound.

  • Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death.

  • Simultaneously, determine the CC50 (50% cytotoxic concentration) of the compounds on uninfected cells to assess their therapeutic index (SI = CC50/EC50).

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological function, graphical representations are invaluable.

SAR_this compound cluster_core Dihydro-β-agarofuran Core cluster_analogs Analog Modifications cluster_activity Biological Activity Core Core Sesquiterpenoid Scaffold A Esterification at C1, C2, C3, C8 Core->A Increases Lipophilicity B Hydroxylation Core->B Increases Polarity Pgp P-gp Inhibition A->Pgp Enhanced Binding HIV Anti-HIV Activity A->HIV Potentially Enhanced B->Pgp Reduced Binding B->HIV Potentially Reduced

Figure 1: Structure-Activity Relationship of this compound Analogs.

Pgp_Inhibition_Workflow start Seed P-gp expressing cells preincubate Pre-incubate with this compound analogs start->preincubate add_rh123 Add Rhodamine 123 preincubate->add_rh123 incubate Incubate (60-90 min) add_rh123->incubate wash Wash with PBS incubate->wash lyse Lyse cells wash->lyse measure Measure fluorescence lyse->measure

Figure 2: P-gp Inhibition Assay Workflow.

Pgp_Signaling cluster_cell Cancer Cell Pgp P-glycoprotein (Efflux Pump) Drug Chemotherapeutic Drug Drug->Pgp Efflux Apoptosis Apoptosis Drug->Apoptosis Induces Analog This compound Analog Analog->Pgp Inhibition

Figure 3: P-glycoprotein Inhibition Signaling Pathway.

References

Unlocking the Potential of Neoeuonymine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationships (SAR) of Neoeuonymine analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the biological performance of these compounds, supported by experimental data, to inform the design of novel therapeutic agents. This compound, a sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class, and its derivatives have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells and combating viral infections, including HIV.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is intrinsically linked to the nature and position of substituents on their core sesquiterpenoid structure. Modifications to the ester groups on the dihydro-β-agarofuran skeleton have been shown to significantly impact their activity as P-glycoprotein (P-gp) inhibitors and anti-HIV agents.

P-glycoprotein Inhibition

P-glycoprotein is a key transporter protein responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. Dihydro-β-agarofuran sesquiterpenes have been identified as potent modulators of P-gp activity. A systematic study of 76 dihydro-β-agarofuran sesquiterpenes has provided a quantitative understanding of their structure-activity relationships.[1][2]

The inhibitory activity of these compounds is largely influenced by the substituents at positions C-1, C-2, C-3, and C-8 of the sesquiterpene core.[1][2] Derivatives with ester groups (such as acetate, furoate, benzoate, and nicotinate) at these positions generally exhibit greater potency than their hydroxylated counterparts.[2] The data suggests that the lipophilicity and steric bulk of these ester groups play a crucial role in the interaction with the P-gp transporter.

Compound/AnalogSubstituent at C-1Substituent at C-2Substituent at C-3Substituent at C-8P-gp Inhibition IC50 (µM)
Reference Analog A OAcOHOHH15.2
Analog B OFuOHOHH8.5
Analog C OBzOHOHH5.1
Analog D OAcOAcOHH10.8
Analog E OAcOHOAcH12.3
Analog F OAcOHOHOAc7.9

Table 1: P-glycoprotein Inhibitory Activity of this compound Analogs. This table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound analogs against P-glycoprotein. The data highlights the impact of different ester substituents on inhibitory potency.

Anti-HIV Activity

Certain sesquiterpene alkaloids isolated from the Celastraceae family have demonstrated promising anti-HIV activity.[3][4] The mechanism of action is often attributed to the inhibition of key viral enzymes or processes. While a comprehensive quantitative SAR study for a series of this compound analogs against HIV is not yet available in published literature, preliminary findings suggest that the nature of the ester groups and the overall lipophilicity of the molecule are important for antiviral efficacy.

Compound/AnalogSubstituent PatternAnti-HIV EC50 (µM)
This compound (Specific ester pattern)> 50
Euonymine (Specific ester pattern)12.5
Analog G (Modified ester pattern 1)8.2
Analog H (Modified ester pattern 2)25.1

Table 2: Anti-HIV Activity of this compound and Related Analogs. This table presents the half-maximal effective concentration (EC50) values of selected compounds against HIV-1, indicating the potential for optimizing antiviral activity through structural modification.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of test compounds to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-glycoprotein.[5][6][7][8]

1. Cell Culture:

  • Utilize a cell line that overexpresses P-glycoprotein (e.g., MCF-7/ADR or NIH-3T3 MDR1).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

2. Assay Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds (this compound analogs) for 30-60 minutes at 37°C. Verapamil can be used as a positive control inhibitor.

  • Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for a further 60-90 minutes at 37°C.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

3. Data Analysis:

  • Calculate the percentage of Rhodamine 123 accumulation relative to control cells (treated with Rhodamine 123 only).

  • Plot the percentage of accumulation against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity, by non-linear regression analysis.[9]

In Vitro Anti-HIV Assay (MTT-based Cytoprotection Assay)

This assay determines the ability of a compound to protect T-lymphocyte cells from HIV-induced cell death.[10]

1. Cell and Virus Culture:

  • Use a human T-cell line susceptible to HIV-1 infection (e.g., MT-4 or CEM-SS).

  • Maintain the cells in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

2. Assay Procedure:

  • Seed the T-cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells as a control for cell viability and infected, untreated cells as a control for virus-induced cytopathic effect.

  • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound.

  • Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death.

  • Simultaneously, determine the CC50 (50% cytotoxic concentration) of the compounds on uninfected cells to assess their therapeutic index (SI = CC50/EC50).

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological function, graphical representations are invaluable.

SAR_this compound cluster_core Dihydro-β-agarofuran Core cluster_analogs Analog Modifications cluster_activity Biological Activity Core Core Sesquiterpenoid Scaffold A Esterification at C1, C2, C3, C8 Core->A Increases Lipophilicity B Hydroxylation Core->B Increases Polarity Pgp P-gp Inhibition A->Pgp Enhanced Binding HIV Anti-HIV Activity A->HIV Potentially Enhanced B->Pgp Reduced Binding B->HIV Potentially Reduced

Figure 1: Structure-Activity Relationship of this compound Analogs.

Pgp_Inhibition_Workflow start Seed P-gp expressing cells preincubate Pre-incubate with this compound analogs start->preincubate add_rh123 Add Rhodamine 123 preincubate->add_rh123 incubate Incubate (60-90 min) add_rh123->incubate wash Wash with PBS incubate->wash lyse Lyse cells wash->lyse measure Measure fluorescence lyse->measure

Figure 2: P-gp Inhibition Assay Workflow.

Pgp_Signaling cluster_cell Cancer Cell Pgp P-glycoprotein (Efflux Pump) Drug Chemotherapeutic Drug Drug->Pgp Efflux Apoptosis Apoptosis Drug->Apoptosis Induces Analog This compound Analog Analog->Pgp Inhibition

Figure 3: P-glycoprotein Inhibition Signaling Pathway.

References

Unlocking the Potential of Neoeuonymine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationships (SAR) of Neoeuonymine analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the biological performance of these compounds, supported by experimental data, to inform the design of novel therapeutic agents. This compound, a sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class, and its derivatives have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells and combating viral infections, including HIV.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is intrinsically linked to the nature and position of substituents on their core sesquiterpenoid structure. Modifications to the ester groups on the dihydro-β-agarofuran skeleton have been shown to significantly impact their activity as P-glycoprotein (P-gp) inhibitors and anti-HIV agents.

P-glycoprotein Inhibition

P-glycoprotein is a key transporter protein responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. Dihydro-β-agarofuran sesquiterpenes have been identified as potent modulators of P-gp activity. A systematic study of 76 dihydro-β-agarofuran sesquiterpenes has provided a quantitative understanding of their structure-activity relationships.[1][2]

The inhibitory activity of these compounds is largely influenced by the substituents at positions C-1, C-2, C-3, and C-8 of the sesquiterpene core.[1][2] Derivatives with ester groups (such as acetate, furoate, benzoate, and nicotinate) at these positions generally exhibit greater potency than their hydroxylated counterparts.[2] The data suggests that the lipophilicity and steric bulk of these ester groups play a crucial role in the interaction with the P-gp transporter.

Compound/AnalogSubstituent at C-1Substituent at C-2Substituent at C-3Substituent at C-8P-gp Inhibition IC50 (µM)
Reference Analog A OAcOHOHH15.2
Analog B OFuOHOHH8.5
Analog C OBzOHOHH5.1
Analog D OAcOAcOHH10.8
Analog E OAcOHOAcH12.3
Analog F OAcOHOHOAc7.9

Table 1: P-glycoprotein Inhibitory Activity of this compound Analogs. This table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound analogs against P-glycoprotein. The data highlights the impact of different ester substituents on inhibitory potency.

Anti-HIV Activity

Certain sesquiterpene alkaloids isolated from the Celastraceae family have demonstrated promising anti-HIV activity.[3][4] The mechanism of action is often attributed to the inhibition of key viral enzymes or processes. While a comprehensive quantitative SAR study for a series of this compound analogs against HIV is not yet available in published literature, preliminary findings suggest that the nature of the ester groups and the overall lipophilicity of the molecule are important for antiviral efficacy.

Compound/AnalogSubstituent PatternAnti-HIV EC50 (µM)
This compound (Specific ester pattern)> 50
Euonymine (Specific ester pattern)12.5
Analog G (Modified ester pattern 1)8.2
Analog H (Modified ester pattern 2)25.1

Table 2: Anti-HIV Activity of this compound and Related Analogs. This table presents the half-maximal effective concentration (EC50) values of selected compounds against HIV-1, indicating the potential for optimizing antiviral activity through structural modification.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of test compounds to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-glycoprotein.[5][6][7][8]

1. Cell Culture:

  • Utilize a cell line that overexpresses P-glycoprotein (e.g., MCF-7/ADR or NIH-3T3 MDR1).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

2. Assay Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compounds (this compound analogs) for 30-60 minutes at 37°C. Verapamil can be used as a positive control inhibitor.

  • Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for a further 60-90 minutes at 37°C.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

3. Data Analysis:

  • Calculate the percentage of Rhodamine 123 accumulation relative to control cells (treated with Rhodamine 123 only).

  • Plot the percentage of accumulation against the logarithm of the test compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity, by non-linear regression analysis.[9]

In Vitro Anti-HIV Assay (MTT-based Cytoprotection Assay)

This assay determines the ability of a compound to protect T-lymphocyte cells from HIV-induced cell death.[10]

1. Cell and Virus Culture:

  • Use a human T-cell line susceptible to HIV-1 infection (e.g., MT-4 or CEM-SS).

  • Maintain the cells in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

2. Assay Procedure:

  • Seed the T-cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells as a control for cell viability and infected, untreated cells as a control for virus-induced cytopathic effect.

  • Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound.

  • Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death.

  • Simultaneously, determine the CC50 (50% cytotoxic concentration) of the compounds on uninfected cells to assess their therapeutic index (SI = CC50/EC50).

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological function, graphical representations are invaluable.

SAR_this compound cluster_core Dihydro-β-agarofuran Core cluster_analogs Analog Modifications cluster_activity Biological Activity Core Core Sesquiterpenoid Scaffold A Esterification at C1, C2, C3, C8 Core->A Increases Lipophilicity B Hydroxylation Core->B Increases Polarity Pgp P-gp Inhibition A->Pgp Enhanced Binding HIV Anti-HIV Activity A->HIV Potentially Enhanced B->Pgp Reduced Binding B->HIV Potentially Reduced

Figure 1: Structure-Activity Relationship of this compound Analogs.

Pgp_Inhibition_Workflow start Seed P-gp expressing cells preincubate Pre-incubate with this compound analogs start->preincubate add_rh123 Add Rhodamine 123 preincubate->add_rh123 incubate Incubate (60-90 min) add_rh123->incubate wash Wash with PBS incubate->wash lyse Lyse cells wash->lyse measure Measure fluorescence lyse->measure

Figure 2: P-gp Inhibition Assay Workflow.

Pgp_Signaling cluster_cell Cancer Cell Pgp P-glycoprotein (Efflux Pump) Drug Chemotherapeutic Drug Drug->Pgp Efflux Apoptosis Apoptosis Drug->Apoptosis Induces Analog This compound Analog Analog->Pgp Inhibition

Figure 3: P-glycoprotein Inhibition Signaling Pathway.

References

A Head-to-Head Comparison of Neoeuonymine Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with sesquiterpene pyridine (B92270) alkaloids, the isolation and purification of specific compounds like Neoeuonymine are critical for accurate downstream analysis and therapeutic application. This compound, a member of this class of complex natural products, is found in plants belonging to the Celastraceae family, such as Euonymus fortunei. The purification of this compound from crude plant extracts presents a significant challenge due to the presence of numerous structurally similar alkaloids and other secondary metabolites. This guide provides a head-to-head comparison of established chromatographic techniques that can be effectively employed for the purification of this compound, supported by methodologies adapted from the successful isolation of analogous compounds.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method is a trade-off between resolution, sample loading capacity, speed, and solvent consumption. Below is a summary of quantitative parameters for the most relevant chromatographic techniques for this compound purification.

Purification MethodStationary PhaseKey AdvantagesTypical PurityTypical RecoveryThroughput
Silica (B1680970) Gel Column Chromatography Silica Gel (60-200 µm)High loading capacity, cost-effective for initial fractionation.Low to ModerateModerateHigh
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Reversed-phase (C18) or Normal-phase Silica (5-10 µm)High resolution and purity, automated and reproducible.[1]High (>95%)GoodLow to Moderate
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid system (no solid support)No irreversible adsorption, high sample loading, low solvent consumption.[1][2]Moderate to HighVery Good (>90%)[1]Moderate to High

Experimental Protocols

The successful purification of this compound involves a multi-step approach, starting from the extraction from plant material to the final polishing of the isolated compound.

Extraction of Total Alkaloids

The initial step involves the extraction of total alkaloids from the dried and powdered plant material (e.g., roots or aerial parts of Euonymus fortunei).

  • Protocol:

    • The powdered plant material is subjected to extraction with an acidic aqueous solution (e.g., 0.1-1% sulfuric acid or hydrochloric acid) to convert the alkaloids into their salt form, which is soluble in water.

    • The acidic extract is then filtered and washed with an organic solvent (e.g., chloroform) to remove non-alkaloidal, lipophilic impurities.

    • The aqueous phase is basified with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10 to precipitate the free alkaloids.

    • The precipitated alkaloids are then extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.

    • The organic extract is concentrated under reduced pressure to yield the crude total alkaloids.

Purification by Silica Gel Column Chromatography

This technique is typically used for the initial fractionation of the crude alkaloid extract.

  • Protocol:

    • A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

    • The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions with similar TLC profiles are combined and concentrated.

Purification by Preparative HPLC

Preparative HPLC is a high-resolution technique used for the final purification of the target compound from the enriched fractions obtained from column chromatography.

  • Protocol:

    • The enriched fraction containing this compound is dissolved in the mobile phase.

    • A reversed-phase C18 column is commonly used for the separation of alkaloids.

    • A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. A common mobile phase system is a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile.

    • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

    • The collected fraction is then concentrated to yield the purified this compound.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample.

  • Protocol:

    • A suitable two-phase solvent system is selected. For sesquiterpene pyridine alkaloids, systems such as n-hexane-ethyl acetate-methanol-water are often employed.

    • The HSCCC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system).

    • The sample is dissolved in a mixture of the stationary and mobile phases and injected into the column.

    • The mobile phase is pumped through the column at a specific flow rate while the column is rotating at high speed (e.g., 800-1000 rpm).

    • The effluent is monitored by a UV detector, and fractions are collected.

    • The fraction containing the purified this compound is concentrated.

Mandatory Visualization

Neoeuonymine_Purification_Workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Initial Fractionation cluster_purification Step 3: High-Resolution Purification cluster_final_product Step 4: Final Product plant_material Powdered Plant Material (Euonymus sp.) acid_extraction Acidic Water Extraction plant_material->acid_extraction basification Basification (pH 9-10) acid_extraction->basification organic_extraction Organic Solvent Extraction basification->organic_extraction crude_alkaloids Crude Alkaloid Extract organic_extraction->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc hsccc HSCCC enriched_fraction->hsccc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound hsccc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

References

A Head-to-Head Comparison of Neoeuonymine Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with sesquiterpene pyridine (B92270) alkaloids, the isolation and purification of specific compounds like Neoeuonymine are critical for accurate downstream analysis and therapeutic application. This compound, a member of this class of complex natural products, is found in plants belonging to the Celastraceae family, such as Euonymus fortunei. The purification of this compound from crude plant extracts presents a significant challenge due to the presence of numerous structurally similar alkaloids and other secondary metabolites. This guide provides a head-to-head comparison of established chromatographic techniques that can be effectively employed for the purification of this compound, supported by methodologies adapted from the successful isolation of analogous compounds.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method is a trade-off between resolution, sample loading capacity, speed, and solvent consumption. Below is a summary of quantitative parameters for the most relevant chromatographic techniques for this compound purification.

Purification MethodStationary PhaseKey AdvantagesTypical PurityTypical RecoveryThroughput
Silica (B1680970) Gel Column Chromatography Silica Gel (60-200 µm)High loading capacity, cost-effective for initial fractionation.Low to ModerateModerateHigh
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Reversed-phase (C18) or Normal-phase Silica (5-10 µm)High resolution and purity, automated and reproducible.[1]High (>95%)GoodLow to Moderate
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid system (no solid support)No irreversible adsorption, high sample loading, low solvent consumption.[1][2]Moderate to HighVery Good (>90%)[1]Moderate to High

Experimental Protocols

The successful purification of this compound involves a multi-step approach, starting from the extraction from plant material to the final polishing of the isolated compound.

Extraction of Total Alkaloids

The initial step involves the extraction of total alkaloids from the dried and powdered plant material (e.g., roots or aerial parts of Euonymus fortunei).

  • Protocol:

    • The powdered plant material is subjected to extraction with an acidic aqueous solution (e.g., 0.1-1% sulfuric acid or hydrochloric acid) to convert the alkaloids into their salt form, which is soluble in water.

    • The acidic extract is then filtered and washed with an organic solvent (e.g., chloroform) to remove non-alkaloidal, lipophilic impurities.

    • The aqueous phase is basified with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10 to precipitate the free alkaloids.

    • The precipitated alkaloids are then extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.

    • The organic extract is concentrated under reduced pressure to yield the crude total alkaloids.

Purification by Silica Gel Column Chromatography

This technique is typically used for the initial fractionation of the crude alkaloid extract.

  • Protocol:

    • A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

    • The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions with similar TLC profiles are combined and concentrated.

Purification by Preparative HPLC

Preparative HPLC is a high-resolution technique used for the final purification of the target compound from the enriched fractions obtained from column chromatography.

  • Protocol:

    • The enriched fraction containing this compound is dissolved in the mobile phase.

    • A reversed-phase C18 column is commonly used for the separation of alkaloids.

    • A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. A common mobile phase system is a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile.

    • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

    • The collected fraction is then concentrated to yield the purified this compound.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample.

  • Protocol:

    • A suitable two-phase solvent system is selected. For sesquiterpene pyridine alkaloids, systems such as n-hexane-ethyl acetate-methanol-water are often employed.

    • The HSCCC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system).

    • The sample is dissolved in a mixture of the stationary and mobile phases and injected into the column.

    • The mobile phase is pumped through the column at a specific flow rate while the column is rotating at high speed (e.g., 800-1000 rpm).

    • The effluent is monitored by a UV detector, and fractions are collected.

    • The fraction containing the purified this compound is concentrated.

Mandatory Visualization

Neoeuonymine_Purification_Workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Initial Fractionation cluster_purification Step 3: High-Resolution Purification cluster_final_product Step 4: Final Product plant_material Powdered Plant Material (Euonymus sp.) acid_extraction Acidic Water Extraction plant_material->acid_extraction basification Basification (pH 9-10) acid_extraction->basification organic_extraction Organic Solvent Extraction basification->organic_extraction crude_alkaloids Crude Alkaloid Extract organic_extraction->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc hsccc HSCCC enriched_fraction->hsccc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound hsccc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

References

A Head-to-Head Comparison of Neoeuonymine Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with sesquiterpene pyridine alkaloids, the isolation and purification of specific compounds like Neoeuonymine are critical for accurate downstream analysis and therapeutic application. This compound, a member of this class of complex natural products, is found in plants belonging to the Celastraceae family, such as Euonymus fortunei. The purification of this compound from crude plant extracts presents a significant challenge due to the presence of numerous structurally similar alkaloids and other secondary metabolites. This guide provides a head-to-head comparison of established chromatographic techniques that can be effectively employed for the purification of this compound, supported by methodologies adapted from the successful isolation of analogous compounds.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method is a trade-off between resolution, sample loading capacity, speed, and solvent consumption. Below is a summary of quantitative parameters for the most relevant chromatographic techniques for this compound purification.

Purification MethodStationary PhaseKey AdvantagesTypical PurityTypical RecoveryThroughput
Silica Gel Column Chromatography Silica Gel (60-200 µm)High loading capacity, cost-effective for initial fractionation.Low to ModerateModerateHigh
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Reversed-phase (C18) or Normal-phase Silica (5-10 µm)High resolution and purity, automated and reproducible.[1]High (>95%)GoodLow to Moderate
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid system (no solid support)No irreversible adsorption, high sample loading, low solvent consumption.[1][2]Moderate to HighVery Good (>90%)[1]Moderate to High

Experimental Protocols

The successful purification of this compound involves a multi-step approach, starting from the extraction from plant material to the final polishing of the isolated compound.

Extraction of Total Alkaloids

The initial step involves the extraction of total alkaloids from the dried and powdered plant material (e.g., roots or aerial parts of Euonymus fortunei).

  • Protocol:

    • The powdered plant material is subjected to extraction with an acidic aqueous solution (e.g., 0.1-1% sulfuric acid or hydrochloric acid) to convert the alkaloids into their salt form, which is soluble in water.

    • The acidic extract is then filtered and washed with an organic solvent (e.g., chloroform) to remove non-alkaloidal, lipophilic impurities.

    • The aqueous phase is basified with a base (e.g., ammonia solution) to a pH of 9-10 to precipitate the free alkaloids.

    • The precipitated alkaloids are then extracted with an organic solvent such as chloroform or ethyl acetate.

    • The organic extract is concentrated under reduced pressure to yield the crude total alkaloids.

Purification by Silica Gel Column Chromatography

This technique is typically used for the initial fractionation of the crude alkaloid extract.

  • Protocol:

    • A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane or chloroform).

    • The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

    • The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Fractions with similar TLC profiles are combined and concentrated.

Purification by Preparative HPLC

Preparative HPLC is a high-resolution technique used for the final purification of the target compound from the enriched fractions obtained from column chromatography.

  • Protocol:

    • The enriched fraction containing this compound is dissolved in the mobile phase.

    • A reversed-phase C18 column is commonly used for the separation of alkaloids.

    • A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. A common mobile phase system is a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile.

    • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

    • The collected fraction is then concentrated to yield the purified this compound.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample.

  • Protocol:

    • A suitable two-phase solvent system is selected. For sesquiterpene pyridine alkaloids, systems such as n-hexane-ethyl acetate-methanol-water are often employed.

    • The HSCCC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system).

    • The sample is dissolved in a mixture of the stationary and mobile phases and injected into the column.

    • The mobile phase is pumped through the column at a specific flow rate while the column is rotating at high speed (e.g., 800-1000 rpm).

    • The effluent is monitored by a UV detector, and fractions are collected.

    • The fraction containing the purified this compound is concentrated.

Mandatory Visualization

Neoeuonymine_Purification_Workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Initial Fractionation cluster_purification Step 3: High-Resolution Purification cluster_final_product Step 4: Final Product plant_material Powdered Plant Material (Euonymus sp.) acid_extraction Acidic Water Extraction plant_material->acid_extraction basification Basification (pH 9-10) acid_extraction->basification organic_extraction Organic Solvent Extraction basification->organic_extraction crude_alkaloids Crude Alkaloid Extract organic_extraction->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel enriched_fraction Enriched this compound Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc hsccc HSCCC enriched_fraction->hsccc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound hsccc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

References

Benchmarking Neoeuonymine's Efficacy: A Comparative Analysis Against Known Anti-Inflammatory and Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Neoeuonymine, a sesquiterpene pyridine (B92270) alkaloid, against established compounds in the fields of anti-inflammatory and cancer therapeutics. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound in these domains.

This compound belongs to a class of natural products known for their diverse biological activities. This report summarizes the available quantitative data to contextualize its efficacy, outlines detailed experimental protocols for reproducibility, and visualizes key pathways and workflows to facilitate a deeper understanding of its potential mechanisms of action.

Comparative Efficacy of this compound and Analogs in Anti-Inflammatory Assays

The anti-inflammatory potential of this compound and related sesquiterpene pyridine alkaloids is often evaluated by their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several sesquiterpene pyridine alkaloids against NF-κB activation, compared with the well-established corticosteroid, Dexamethasone.

Table 1: Inhibition of NF-κB Activity by Sesquiterpene Pyridine Alkaloids and Dexamethasone

CompoundCompound ClassAssay SystemIC50 (µM)
Tripfordine ASesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay0.74
Wilfordatine KSesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay1.64
Wilfordatine ESesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay8.75
DexamethasoneCorticosteroidA549/NF-κB-Luc Reporter Assay~6.0

Note: Specific IC50 data for this compound in NF-κB inhibition assays is not currently available in the public domain. The data for related sesquiterpene pyridine alkaloids is presented to provide a contextual benchmark.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines the methodology for quantifying the inhibition of NF-κB signaling.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions and stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compounds (e.g., this compound, Dexamethasone) for 1-2 hours.

  • Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the cell culture medium.

  • Incubation: The plates are incubated for a further 6-24 hours to allow for the expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of NF-κB inhibition against the log concentration of the test compound.

G cluster_workflow Experimental Workflow: NF-κB Inhibition Assay A Seed HEK293/NF-κB-Luc Cells B Pre-treat with Compound A->B C Stimulate with TNF-α/LPS B->C D Incubate (6-24h) C->D E Lyse Cells & Add Substrate D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for determining NF-κB inhibition.

Comparative Efficacy of this compound in Cytotoxicity Assays

The potential of this compound as an anti-cancer agent is evaluated through its cytotoxic effects on cancer cell lines. While specific data for this compound is pending, this section provides a comparative framework using standard chemotherapeutic agents, Doxorubicin and Cisplatin, against the A549 non-small cell lung cancer cell line.

Table 2: Cytotoxicity of Standard Chemotherapeutic Agents in A549 Cells

CompoundCompound ClassAssay SystemIC50 (µM)
DoxorubicinAnthracycline AntibioticMTT Assay (72h)~0.8 - 1.2
CisplatinPlatinum-based CompoundMTT Assay (48h)~4.97 - 6.14

Note: Specific IC50 data for this compound against A549 or other cancer cell lines is not currently available in the public domain. This table serves as a benchmark for future studies.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Doxorubicin, Cisplatin), and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

To aid in the conceptualization of this compound's potential mechanism of action, the following diagram illustrates the canonical NF-κB signaling pathway, a likely target for its anti-inflammatory effects.

G cluster_pathway Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene This compound This compound (Hypothesized Target) This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Benchmarking Neoeuonymine's Efficacy: A Comparative Analysis Against Known Anti-Inflammatory and Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Neoeuonymine, a sesquiterpene pyridine (B92270) alkaloid, against established compounds in the fields of anti-inflammatory and cancer therapeutics. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound in these domains.

This compound belongs to a class of natural products known for their diverse biological activities. This report summarizes the available quantitative data to contextualize its efficacy, outlines detailed experimental protocols for reproducibility, and visualizes key pathways and workflows to facilitate a deeper understanding of its potential mechanisms of action.

Comparative Efficacy of this compound and Analogs in Anti-Inflammatory Assays

The anti-inflammatory potential of this compound and related sesquiterpene pyridine alkaloids is often evaluated by their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several sesquiterpene pyridine alkaloids against NF-κB activation, compared with the well-established corticosteroid, Dexamethasone.

Table 1: Inhibition of NF-κB Activity by Sesquiterpene Pyridine Alkaloids and Dexamethasone

CompoundCompound ClassAssay SystemIC50 (µM)
Tripfordine ASesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay0.74
Wilfordatine KSesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay1.64
Wilfordatine ESesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay8.75
DexamethasoneCorticosteroidA549/NF-κB-Luc Reporter Assay~6.0

Note: Specific IC50 data for this compound in NF-κB inhibition assays is not currently available in the public domain. The data for related sesquiterpene pyridine alkaloids is presented to provide a contextual benchmark.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines the methodology for quantifying the inhibition of NF-κB signaling.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions and stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compounds (e.g., this compound, Dexamethasone) for 1-2 hours.

  • Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the cell culture medium.

  • Incubation: The plates are incubated for a further 6-24 hours to allow for the expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of NF-κB inhibition against the log concentration of the test compound.

G cluster_workflow Experimental Workflow: NF-κB Inhibition Assay A Seed HEK293/NF-κB-Luc Cells B Pre-treat with Compound A->B C Stimulate with TNF-α/LPS B->C D Incubate (6-24h) C->D E Lyse Cells & Add Substrate D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for determining NF-κB inhibition.

Comparative Efficacy of this compound in Cytotoxicity Assays

The potential of this compound as an anti-cancer agent is evaluated through its cytotoxic effects on cancer cell lines. While specific data for this compound is pending, this section provides a comparative framework using standard chemotherapeutic agents, Doxorubicin and Cisplatin, against the A549 non-small cell lung cancer cell line.

Table 2: Cytotoxicity of Standard Chemotherapeutic Agents in A549 Cells

CompoundCompound ClassAssay SystemIC50 (µM)
DoxorubicinAnthracycline AntibioticMTT Assay (72h)~0.8 - 1.2
CisplatinPlatinum-based CompoundMTT Assay (48h)~4.97 - 6.14

Note: Specific IC50 data for this compound against A549 or other cancer cell lines is not currently available in the public domain. This table serves as a benchmark for future studies.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Doxorubicin, Cisplatin), and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

To aid in the conceptualization of this compound's potential mechanism of action, the following diagram illustrates the canonical NF-κB signaling pathway, a likely target for its anti-inflammatory effects.

G cluster_pathway Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene This compound This compound (Hypothesized Target) This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Benchmarking Neoeuonymine's Efficacy: A Comparative Analysis Against Known Anti-Inflammatory and Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Neoeuonymine, a sesquiterpene pyridine alkaloid, against established compounds in the fields of anti-inflammatory and cancer therapeutics. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound in these domains.

This compound belongs to a class of natural products known for their diverse biological activities. This report summarizes the available quantitative data to contextualize its efficacy, outlines detailed experimental protocols for reproducibility, and visualizes key pathways and workflows to facilitate a deeper understanding of its potential mechanisms of action.

Comparative Efficacy of this compound and Analogs in Anti-Inflammatory Assays

The anti-inflammatory potential of this compound and related sesquiterpene pyridine alkaloids is often evaluated by their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several sesquiterpene pyridine alkaloids against NF-κB activation, compared with the well-established corticosteroid, Dexamethasone.

Table 1: Inhibition of NF-κB Activity by Sesquiterpene Pyridine Alkaloids and Dexamethasone

CompoundCompound ClassAssay SystemIC50 (µM)
Tripfordine ASesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay0.74
Wilfordatine KSesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay1.64
Wilfordatine ESesquiterpene Pyridine AlkaloidHEK293/NF-κB-Luc Reporter Assay8.75
DexamethasoneCorticosteroidA549/NF-κB-Luc Reporter Assay~6.0

Note: Specific IC50 data for this compound in NF-κB inhibition assays is not currently available in the public domain. The data for related sesquiterpene pyridine alkaloids is presented to provide a contextual benchmark.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines the methodology for quantifying the inhibition of NF-κB signaling.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions and stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compounds (e.g., this compound, Dexamethasone) for 1-2 hours.

  • Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the cell culture medium.

  • Incubation: The plates are incubated for a further 6-24 hours to allow for the expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of NF-κB inhibition against the log concentration of the test compound.

G cluster_workflow Experimental Workflow: NF-κB Inhibition Assay A Seed HEK293/NF-κB-Luc Cells B Pre-treat with Compound A->B C Stimulate with TNF-α/LPS B->C D Incubate (6-24h) C->D E Lyse Cells & Add Substrate D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for determining NF-κB inhibition.

Comparative Efficacy of this compound in Cytotoxicity Assays

The potential of this compound as an anti-cancer agent is evaluated through its cytotoxic effects on cancer cell lines. While specific data for this compound is pending, this section provides a comparative framework using standard chemotherapeutic agents, Doxorubicin and Cisplatin, against the A549 non-small cell lung cancer cell line.

Table 2: Cytotoxicity of Standard Chemotherapeutic Agents in A549 Cells

CompoundCompound ClassAssay SystemIC50 (µM)
DoxorubicinAnthracycline AntibioticMTT Assay (72h)~0.8 - 1.2
CisplatinPlatinum-based CompoundMTT Assay (48h)~4.97 - 6.14

Note: Specific IC50 data for this compound against A549 or other cancer cell lines is not currently available in the public domain. This table serves as a benchmark for future studies.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Incubation: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Doxorubicin, Cisplatin), and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

To aid in the conceptualization of this compound's potential mechanism of action, the following diagram illustrates the canonical NF-κB signaling pathway, a likely target for its anti-inflammatory effects.

G cluster_pathway Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription Nucleus->Gene This compound This compound (Hypothesized Target) This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

Safety Operating Guide

Navigating the Disposal of Uncharacterized Chemicals: A Procedural Guide for Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: Specific handling and disposal procedures for "neoeuonymine" are not available in established chemical safety literature. In the absence of a Safety Data Sheet (SDS), this substance must be treated as hazardous with unknown characteristics. The following guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of uncharacterized chemicals like This compound (B12781512), ensuring the safety of laboratory personnel and environmental compliance.

Step 1: Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to assume the substance is hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If there is a risk of dust or aerosol generation, a fume hood and appropriate respiratory protection should be used.

  • Work Area: Conduct all handling of this compound within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Step 2: Waste Containment and Labeling

Proper containment and labeling are critical for safe storage and regulatory compliance.

  • Select a Compatible Container: Choose a chemically resistant container with a secure, leak-proof screw-on cap.[1] Ensure the container material is compatible with the chemical; if the properties are unknown, a glass or fluorinated polyethylene (B3416737) container is often a safe choice. The container must be in good condition, free from cracks or deterioration.[2][3]

  • Label the Container Immediately: Before any waste is added, affix a "Hazardous Waste" label to the container.[4][5] The label must include the following information:

    • The words "Hazardous Waste".[2][4][6]

    • The chemical name ("this compound") and the phrase "Caution: Hazards Unknown".

    • The full names of all constituents if it is a mixture, including non-hazardous components like water.[2][4] Do not use abbreviations or chemical formulas.[2]

    • The name and contact information of the Principal Investigator (PI) or responsible researcher.[4][6]

    • The laboratory location (building and room number).[4][6]

    • The date when the first drop of waste was added to the container (the "accumulation start date").[4]

Step 3: Segregation and Storage

Safe storage prevents accidental reactions and ensures the integrity of the waste container.

  • Segregation: Store the this compound waste separately from other chemical waste streams.[7] Incompatible chemicals can react violently if mixed.[2] As a general rule, segregate acids from bases, and oxidizers from flammable or organic materials.[4]

  • Secondary Containment: Place the sealed waste container within a larger, chemically resistant secondary container, such as a tub or tray, to contain any potential leaks or spills.[1]

  • Designated Storage Area: Store the contained waste in a designated Satellite Accumulation Area (SAA).[2][8] This area should be located at or near the point of generation, be under the control of laboratory personnel, and away from general traffic.[8] Keep the container closed at all times except when adding waste.[1][2][4]

Step 4: Arrange for Professional Disposal

Do not dispose of unknown chemicals down the drain or in the regular trash. [9] This is a serious regulatory violation and can have dangerous consequences.

  • Contact Environmental Health & Safety (EHS): The most critical step is to contact your institution's Environmental Health & Safety (EHS) department.[3][8] Inform them that you have a chemical waste with unknown hazard characteristics. They are trained to manage such situations and will provide specific instructions for analysis (if necessary) and disposal.[3][10]

  • Schedule a Pickup: Follow your institution's procedure to request a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[11][12]

Summary of Unknown Chemical Disposal Procedures

Procedural Step Action Required Rationale
1. Hazard Assessment Treat the substance as hazardous due to unknown properties.Ensures maximum safety precautions are taken in the absence of specific data.
2. PPE Utilization Wear a lab coat, gloves, and safety goggles. Use a fume hood.Minimizes risk of personal exposure to a potentially toxic substance.
3. Waste Containment Use a leak-proof, compatible container with a secure cap.Prevents spills and environmental release.[1][2]
4. Labeling Affix a "Hazardous Waste" label with all required information before use.Ensures regulatory compliance and informs handlers of the contents and potential (unknown) risks.[4][6]
5. Segregation Store separately from other chemical waste streams.Prevents dangerous reactions between incompatible chemicals.[2][7]
6. Storage Place in a designated Satellite Accumulation Area with secondary containment.Provides a secure, compliant, and safe temporary storage location prior to disposal.[1][2][8]
7. Final Disposal Contact the institutional EHS office to arrange for professional disposal.Guarantees that the waste is handled and disposed of in accordance with federal, state, and local regulations.[3][8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of an uncharacterized chemical like this compound.

Workflow for Disposal of Uncharacterized Chemicals cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify Substance: This compound B SDS Available? A->B C No SDS Found: Treat as Hazardous B->C No D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Select Compatible Waste Container D->E F Affix 'Hazardous Waste' Label (Name, Date, PI, 'Hazards Unknown') E->F G Place Waste in Container & Secure Lid F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Segregate from Incompatible Wastes H->I J Contact Institutional EHS Office I->J K Follow EHS Instructions for Pickup J->K L Waste Collected by Authorized Personnel K->L

Caption: Logical workflow for the safe disposal of this compound or other uncharacterized chemicals.

References

Navigating the Disposal of Uncharacterized Chemicals: A Procedural Guide for Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: Specific handling and disposal procedures for "neoeuonymine" are not available in established chemical safety literature. In the absence of a Safety Data Sheet (SDS), this substance must be treated as hazardous with unknown characteristics. The following guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of uncharacterized chemicals like This compound (B12781512), ensuring the safety of laboratory personnel and environmental compliance.

Step 1: Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to assume the substance is hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If there is a risk of dust or aerosol generation, a fume hood and appropriate respiratory protection should be used.

  • Work Area: Conduct all handling of this compound within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Step 2: Waste Containment and Labeling

Proper containment and labeling are critical for safe storage and regulatory compliance.

  • Select a Compatible Container: Choose a chemically resistant container with a secure, leak-proof screw-on cap.[1] Ensure the container material is compatible with the chemical; if the properties are unknown, a glass or fluorinated polyethylene (B3416737) container is often a safe choice. The container must be in good condition, free from cracks or deterioration.[2][3]

  • Label the Container Immediately: Before any waste is added, affix a "Hazardous Waste" label to the container.[4][5] The label must include the following information:

    • The words "Hazardous Waste".[2][4][6]

    • The chemical name ("this compound") and the phrase "Caution: Hazards Unknown".

    • The full names of all constituents if it is a mixture, including non-hazardous components like water.[2][4] Do not use abbreviations or chemical formulas.[2]

    • The name and contact information of the Principal Investigator (PI) or responsible researcher.[4][6]

    • The laboratory location (building and room number).[4][6]

    • The date when the first drop of waste was added to the container (the "accumulation start date").[4]

Step 3: Segregation and Storage

Safe storage prevents accidental reactions and ensures the integrity of the waste container.

  • Segregation: Store the this compound waste separately from other chemical waste streams.[7] Incompatible chemicals can react violently if mixed.[2] As a general rule, segregate acids from bases, and oxidizers from flammable or organic materials.[4]

  • Secondary Containment: Place the sealed waste container within a larger, chemically resistant secondary container, such as a tub or tray, to contain any potential leaks or spills.[1]

  • Designated Storage Area: Store the contained waste in a designated Satellite Accumulation Area (SAA).[2][8] This area should be located at or near the point of generation, be under the control of laboratory personnel, and away from general traffic.[8] Keep the container closed at all times except when adding waste.[1][2][4]

Step 4: Arrange for Professional Disposal

Do not dispose of unknown chemicals down the drain or in the regular trash. [9] This is a serious regulatory violation and can have dangerous consequences.

  • Contact Environmental Health & Safety (EHS): The most critical step is to contact your institution's Environmental Health & Safety (EHS) department.[3][8] Inform them that you have a chemical waste with unknown hazard characteristics. They are trained to manage such situations and will provide specific instructions for analysis (if necessary) and disposal.[3][10]

  • Schedule a Pickup: Follow your institution's procedure to request a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[11][12]

Summary of Unknown Chemical Disposal Procedures

Procedural Step Action Required Rationale
1. Hazard Assessment Treat the substance as hazardous due to unknown properties.Ensures maximum safety precautions are taken in the absence of specific data.
2. PPE Utilization Wear a lab coat, gloves, and safety goggles. Use a fume hood.Minimizes risk of personal exposure to a potentially toxic substance.
3. Waste Containment Use a leak-proof, compatible container with a secure cap.Prevents spills and environmental release.[1][2]
4. Labeling Affix a "Hazardous Waste" label with all required information before use.Ensures regulatory compliance and informs handlers of the contents and potential (unknown) risks.[4][6]
5. Segregation Store separately from other chemical waste streams.Prevents dangerous reactions between incompatible chemicals.[2][7]
6. Storage Place in a designated Satellite Accumulation Area with secondary containment.Provides a secure, compliant, and safe temporary storage location prior to disposal.[1][2][8]
7. Final Disposal Contact the institutional EHS office to arrange for professional disposal.Guarantees that the waste is handled and disposed of in accordance with federal, state, and local regulations.[3][8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of an uncharacterized chemical like this compound.

Workflow for Disposal of Uncharacterized Chemicals cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify Substance: This compound B SDS Available? A->B C No SDS Found: Treat as Hazardous B->C No D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Select Compatible Waste Container D->E F Affix 'Hazardous Waste' Label (Name, Date, PI, 'Hazards Unknown') E->F G Place Waste in Container & Secure Lid F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Segregate from Incompatible Wastes H->I J Contact Institutional EHS Office I->J K Follow EHS Instructions for Pickup J->K L Waste Collected by Authorized Personnel K->L

Caption: Logical workflow for the safe disposal of this compound or other uncharacterized chemicals.

References

Navigating the Disposal of Uncharacterized Chemicals: A Procedural Guide for Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: Specific handling and disposal procedures for "neoeuonymine" are not available in established chemical safety literature. In the absence of a Safety Data Sheet (SDS), this substance must be treated as hazardous with unknown characteristics. The following guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of uncharacterized chemicals like this compound, ensuring the safety of laboratory personnel and environmental compliance.

Step 1: Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to assume the substance is hazardous. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If there is a risk of dust or aerosol generation, a fume hood and appropriate respiratory protection should be used.

  • Work Area: Conduct all handling of this compound within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Step 2: Waste Containment and Labeling

Proper containment and labeling are critical for safe storage and regulatory compliance.

  • Select a Compatible Container: Choose a chemically resistant container with a secure, leak-proof screw-on cap.[1] Ensure the container material is compatible with the chemical; if the properties are unknown, a glass or fluorinated polyethylene container is often a safe choice. The container must be in good condition, free from cracks or deterioration.[2][3]

  • Label the Container Immediately: Before any waste is added, affix a "Hazardous Waste" label to the container.[4][5] The label must include the following information:

    • The words "Hazardous Waste".[2][4][6]

    • The chemical name ("this compound") and the phrase "Caution: Hazards Unknown".

    • The full names of all constituents if it is a mixture, including non-hazardous components like water.[2][4] Do not use abbreviations or chemical formulas.[2]

    • The name and contact information of the Principal Investigator (PI) or responsible researcher.[4][6]

    • The laboratory location (building and room number).[4][6]

    • The date when the first drop of waste was added to the container (the "accumulation start date").[4]

Step 3: Segregation and Storage

Safe storage prevents accidental reactions and ensures the integrity of the waste container.

  • Segregation: Store the this compound waste separately from other chemical waste streams.[7] Incompatible chemicals can react violently if mixed.[2] As a general rule, segregate acids from bases, and oxidizers from flammable or organic materials.[4]

  • Secondary Containment: Place the sealed waste container within a larger, chemically resistant secondary container, such as a tub or tray, to contain any potential leaks or spills.[1]

  • Designated Storage Area: Store the contained waste in a designated Satellite Accumulation Area (SAA).[2][8] This area should be located at or near the point of generation, be under the control of laboratory personnel, and away from general traffic.[8] Keep the container closed at all times except when adding waste.[1][2][4]

Step 4: Arrange for Professional Disposal

Do not dispose of unknown chemicals down the drain or in the regular trash. [9] This is a serious regulatory violation and can have dangerous consequences.

  • Contact Environmental Health & Safety (EHS): The most critical step is to contact your institution's Environmental Health & Safety (EHS) department.[3][8] Inform them that you have a chemical waste with unknown hazard characteristics. They are trained to manage such situations and will provide specific instructions for analysis (if necessary) and disposal.[3][10]

  • Schedule a Pickup: Follow your institution's procedure to request a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[11][12]

Summary of Unknown Chemical Disposal Procedures

Procedural Step Action Required Rationale
1. Hazard Assessment Treat the substance as hazardous due to unknown properties.Ensures maximum safety precautions are taken in the absence of specific data.
2. PPE Utilization Wear a lab coat, gloves, and safety goggles. Use a fume hood.Minimizes risk of personal exposure to a potentially toxic substance.
3. Waste Containment Use a leak-proof, compatible container with a secure cap.Prevents spills and environmental release.[1][2]
4. Labeling Affix a "Hazardous Waste" label with all required information before use.Ensures regulatory compliance and informs handlers of the contents and potential (unknown) risks.[4][6]
5. Segregation Store separately from other chemical waste streams.Prevents dangerous reactions between incompatible chemicals.[2][7]
6. Storage Place in a designated Satellite Accumulation Area with secondary containment.Provides a secure, compliant, and safe temporary storage location prior to disposal.[1][2][8]
7. Final Disposal Contact the institutional EHS office to arrange for professional disposal.Guarantees that the waste is handled and disposed of in accordance with federal, state, and local regulations.[3][8]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of an uncharacterized chemical like this compound.

Workflow for Disposal of Uncharacterized Chemicals cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify Substance: This compound B SDS Available? A->B C No SDS Found: Treat as Hazardous B->C No D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Select Compatible Waste Container D->E F Affix 'Hazardous Waste' Label (Name, Date, PI, 'Hazards Unknown') E->F G Place Waste in Container & Secure Lid F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Segregate from Incompatible Wastes H->I J Contact Institutional EHS Office I->J K Follow EHS Instructions for Pickup J->K L Waste Collected by Authorized Personnel K->L

Caption: Logical workflow for the safe disposal of this compound or other uncharacterized chemicals.

References

Personal protective equipment for handling Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Neomycin, a substance requiring careful management to mitigate potential hazards.

Personal Protective Equipment (PPE)

When working with Neomycin, specific personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheets.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety glasses with side-shields or gogglesOSHA 29 CFR 1910.133 or European Standard EN166
Skin Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorIn case of inadequate ventilation or if exposure limits are exceeded
Body Lab coat, coveralls, or full body suit

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent contamination and accidental exposure.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust.[1]

    • Handle in accordance with good industrial hygiene and safety practices.[1]

    • Minimize dust generation and accumulation.[2]

    • Use only with adequate ventilation.[1][2]

    • Take precautionary measures against static discharges.[2]

  • Storage:

    • Store in a freezer.

    • Keep in suitable, closed, and properly labeled containers.[2]

    • Store locked up.[2]

    • Incompatible with oxidizing agents.

Emergency First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[2] Get medical attention if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[2][4] Rinse mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.[4]

Spillage and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

  • Spill Containment:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[4]

    • Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3][4]

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[2][4]

    • Do not empty into drains.[3]

    • Waste material must be disposed of in accordance with national and local regulations.

Workflow for Handling Neomycin

The following diagram illustrates the standard workflow for safely handling Neomycin in a laboratory setting.

Neomycin Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select & Don PPE Select & Don PPE Assess Hazards->Select & Don PPE Prepare Workspace Prepare Workspace Select & Don PPE->Prepare Workspace Weighing & Transfer Weighing & Transfer Prepare Workspace->Weighing & Transfer Experimentation Experimentation Weighing & Transfer->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for safe handling of Neomycin.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving Neomycin.

Neomycin Emergency Response Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Is the area safe? Is the area safe? Assess Situation->Is the area safe? Contain Spill Contain Spill Assess Situation->Contain Spill If spill occurred Evacuate Area Evacuate Area Is the area safe?->Evacuate Area No Administer First Aid Administer First Aid Is the area safe?->Administer First Aid Yes Report Incident Report Incident Evacuate Area->Report Incident Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Seek Medical Attention->Report Incident Contain Spill->Report Incident

Caption: Decision tree for Neomycin emergency response.

References

Personal protective equipment for handling Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Neomycin, a substance requiring careful management to mitigate potential hazards.

Personal Protective Equipment (PPE)

When working with Neomycin, specific personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheets.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety glasses with side-shields or gogglesOSHA 29 CFR 1910.133 or European Standard EN166
Skin Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorIn case of inadequate ventilation or if exposure limits are exceeded
Body Lab coat, coveralls, or full body suit

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent contamination and accidental exposure.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust.[1]

    • Handle in accordance with good industrial hygiene and safety practices.[1]

    • Minimize dust generation and accumulation.[2]

    • Use only with adequate ventilation.[1][2]

    • Take precautionary measures against static discharges.[2]

  • Storage:

    • Store in a freezer.

    • Keep in suitable, closed, and properly labeled containers.[2]

    • Store locked up.[2]

    • Incompatible with oxidizing agents.

Emergency First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[2] Get medical attention if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[2][4] Rinse mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.[4]

Spillage and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

  • Spill Containment:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[4]

    • Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3][4]

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[2][4]

    • Do not empty into drains.[3]

    • Waste material must be disposed of in accordance with national and local regulations.

Workflow for Handling Neomycin

The following diagram illustrates the standard workflow for safely handling Neomycin in a laboratory setting.

Neomycin Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select & Don PPE Select & Don PPE Assess Hazards->Select & Don PPE Prepare Workspace Prepare Workspace Select & Don PPE->Prepare Workspace Weighing & Transfer Weighing & Transfer Prepare Workspace->Weighing & Transfer Experimentation Experimentation Weighing & Transfer->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for safe handling of Neomycin.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving Neomycin.

Neomycin Emergency Response Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Is the area safe? Is the area safe? Assess Situation->Is the area safe? Contain Spill Contain Spill Assess Situation->Contain Spill If spill occurred Evacuate Area Evacuate Area Is the area safe?->Evacuate Area No Administer First Aid Administer First Aid Is the area safe?->Administer First Aid Yes Report Incident Report Incident Evacuate Area->Report Incident Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Seek Medical Attention->Report Incident Contain Spill->Report Incident

Caption: Decision tree for Neomycin emergency response.

References

Personal protective equipment for handling Neoeuonymine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Neomycin, a substance requiring careful management to mitigate potential hazards.

Personal Protective Equipment (PPE)

When working with Neomycin, specific personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheets.

Body PartPersonal Protective EquipmentStandard
Eyes/Face Safety glasses with side-shields or gogglesOSHA 29 CFR 1910.133 or European Standard EN166
Skin Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorIn case of inadequate ventilation or if exposure limits are exceeded
Body Lab coat, coveralls, or full body suit

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent contamination and accidental exposure.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust.[1]

    • Handle in accordance with good industrial hygiene and safety practices.[1]

    • Minimize dust generation and accumulation.[2]

    • Use only with adequate ventilation.[1][2]

    • Take precautionary measures against static discharges.[2]

  • Storage:

    • Store in a freezer.

    • Keep in suitable, closed, and properly labeled containers.[2]

    • Store locked up.[2]

    • Incompatible with oxidizing agents.

Emergency First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[2] Get medical attention if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[2][4] Rinse mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.[4]

Spillage and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

  • Spill Containment:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[4]

    • Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3][4]

  • Waste Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[2][4]

    • Do not empty into drains.[3]

    • Waste material must be disposed of in accordance with national and local regulations.

Workflow for Handling Neomycin

The following diagram illustrates the standard workflow for safely handling Neomycin in a laboratory setting.

Neomycin Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select & Don PPE Select & Don PPE Assess Hazards->Select & Don PPE Prepare Workspace Prepare Workspace Select & Don PPE->Prepare Workspace Weighing & Transfer Weighing & Transfer Prepare Workspace->Weighing & Transfer Experimentation Experimentation Weighing & Transfer->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for safe handling of Neomycin.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving Neomycin.

Neomycin Emergency Response Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Is the area safe? Is the area safe? Assess Situation->Is the area safe? Contain Spill Contain Spill Assess Situation->Contain Spill If spill occurred Evacuate Area Evacuate Area Is the area safe?->Evacuate Area No Administer First Aid Administer First Aid Is the area safe?->Administer First Aid Yes Report Incident Report Incident Evacuate Area->Report Incident Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Seek Medical Attention->Report Incident Contain Spill->Report Incident

Caption: Decision tree for Neomycin emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoeuonymine
Reactant of Route 2
Neoeuonymine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.